Tri(Ethylene Glycol) DI-P-Toluenesulfonate
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244980. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O8S2/c1-17-3-7-19(8-4-17)29(21,22)27-15-13-25-11-12-26-14-16-28-30(23,24)20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCONMNWPRXAWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940911 | |
| Record name | [(Ethane-1,2-diyl)bis(oxy)ethane-2,1-diyl] bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | Triethylene glycol di-p-tosylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18223 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
19249-03-7 | |
| Record name | Triethylene glycol ditosylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19249-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2,2'-(1,2-ethanediylbis(oxy))bis-, bis(4-methylbenzenesulfonate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019249037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19249-03-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244980 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(Ethane-1,2-diyl)bis(oxy)ethane-2,1-diyl] bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethylene Glycol Bis(p-toluenesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tri(ethylene glycol) di-p-toluenesulfonate chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Tri(ethylene glycol) di-p-toluenesulfonate
This guide provides a comprehensive technical overview of this compound, a versatile bifunctional reagent crucial in modern organic synthesis and advanced drug development. We will delve into its core chemical properties, synthesis, reactivity, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Compound Identification and Core Properties
This compound, often abbreviated as TEG-ditosylate or TsO-PEG(3)-OTs, is a linear molecule featuring a central hydrophilic tri(ethylene glycol) chain capped at both ends by lipophilic p-toluenesulfonyl (tosyl) groups.[1] This amphiphilic structure is fundamental to its utility as a flexible linker.
The tosyl group, a derivative of p-toluenesulfonic acid, is an outstanding leaving group in nucleophilic substitution reactions.[1][2] This reactivity is the cornerstone of the compound's function, enabling the covalent linkage of two different molecular entities. The tri(ethylene glycol) spacer imparts increased water solubility to the parent molecule and any subsequent conjugates, a highly desirable trait in biological applications.[1][2]
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | References |
| CAS Number | 19249-03-7 | [3][4][5] |
| Molecular Formula | C₂₀H₂₆O₈S₂ | [3][4][6] |
| Molecular Weight | 458.55 g/mol | [3][4][7] |
| IUPAC Name | 2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | [6][8] |
| Synonyms | Triethylene glycol ditosylate; 1,8-Bis(tosyloxy)-3,6-dioxaoctane; TsO-PEG(3)-OTs | [1][3] |
| Appearance | White powder or crystals | [2][5][6] |
| Melting Point | 78-82 °C (lit.) | [1][2][3] |
| Solubility | Soluble in ethanol | [2][3][9] |
Synthesis and Purification: A Practical Approach
The synthesis of this compound is a classic example of converting poor leaving groups (alcohols) into excellent ones (tosylates).[10] The procedure involves the reaction of tri(ethylene glycol) with two equivalents of p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine.[2][11]
Expert Insight: The "Why" Behind the Method
The hydroxyl groups of the glycol are nucleophilic but are poor leaving groups as hydroxide ions (HO⁻). The tosylation process transforms them into tosylates. The resulting tosylate anion is an exceptionally stable leaving group because its negative charge is extensively delocalized through resonance across the sulfonyl group and the aromatic ring, making it a very weak base.[10] Pyridine serves not only as a solvent but also as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
Diagram 1: General workflow for the synthesis of this compound.
Step-by-Step Laboratory Protocol
-
Preparation : Dissolve tri(ethylene glycol) (1 equivalent) in an excess of anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.
-
Addition of TsCl : Slowly add p-toluenesulfonyl chloride (2.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C to control the exothermic reaction.
-
Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup : Pour the reaction mixture into a beaker of ice water. The product, being an organotosylate, will often precipitate as a white solid.[12]
-
Purification : Collect the crude product by vacuum filtration and wash it with cold water. To remove residual pyridine and p-toluenesulfonic acid, wash the solid with dilute HCl followed by a sodium bicarbonate solution. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Core Reactivity: The Bifunctional Alkylating Agent
The synthetic utility of this reagent stems from its two terminal tosylate groups, which are highly susceptible to nucleophilic substitution, primarily through an Sₙ2 mechanism. This allows the molecule to act as a bifunctional electrophile, effectively "linking" two nucleophilic species.
Diagram 2: Generalized Sₙ2 reaction showing nucleophilic attack and displacement of the tosylate leaving group.
This dual reactivity allows for either a one-pot reaction with an excess of a single nucleophile to yield a symmetrical product or a stepwise reaction with two different nucleophiles to create heterobifunctional molecules. This is particularly valuable in drug development for creating linkers.[13]
Applications in Research and Drug Development
The unique combination of a hydrophilic spacer and two reactive ends makes this compound a valuable tool in several advanced applications.
PEGylation and Bioconjugation
PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules.[14] Attaching polyethylene glycol chains can shield drugs from enzymatic degradation, reduce renal clearance, and decrease immunogenicity, thereby extending their circulation half-life.[14][15] this compound serves as a short, discrete PEG (dPEG®) linker. It is used to introduce a hydrophilic spacer into molecules, enhancing their aqueous solubility and improving their behavior in biological systems.[13][] For example, it was used to modify a PI3K inhibitor to increase water solubility and reduce off-target uptake, creating a precursor for an ¹⁸F-radiolabeled PET tracer for breast cancer imaging.[]
Synthesis of Macrocycles and Host-Guest Chemistry
The reagent is a classic building block in the synthesis of crown ethers and other macrocyclic compounds.[13] By reacting the ditosylate with a di-nucleophile, such as a catechol or another glycol, chemists can perform a Williamson ether synthesis to form cyclic polyethers. These molecules are renowned for their ability to selectively bind specific cations, a foundational concept in host-guest chemistry. For instance, it is a key reagent in synthesizing aza-crown ethers like 1-[4-(1,4,7,10-tetraoxa-13-aza-cyclopentadec-13-yl)-phenyl] ethanone.[1][2][7]
Linker for PROTACs and Targeted Drug Delivery
In modern drug discovery, Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach to pharmacology. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
This compound is an ideal PEG-based PROTAC linker.[][] Its defined length, hydrophilicity, and bifunctional reactivity allow it to bridge the target-binding ligand ("warhead") and the E3 ligase-binding ligand, maintaining the optimal distance and orientation for effective ternary complex formation.
Diagram 3: Conceptual workflow for using the ditosylate as a linker in PROTAC synthesis.
Spectroscopic Characterization
Confirmation of the structure is typically achieved through standard spectroscopic methods.
Table 2: Expected ¹H NMR Spectral Data (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Tosyl) | ~7.8 | Doublet | 4H |
| Aromatic (Tosyl) | ~7.35 | Doublet | 4H |
| -CH₂-OTs | ~4.15 | Triplet | 4H |
| -O-CH₂-CH₂-OTs | ~3.7 | Triplet | 4H |
| -O-CH₂-CH₂-O- (central) | ~3.6 | Singlet | 4H |
| Methyl (Tosyl) | ~2.45 | Singlet | 6H |
Note: Exact chemical shifts may vary depending on the solvent and spectrometer. A reference spectrum is available for viewing at ChemicalBook.[18]
Safety and Handling
As a reactive alkylating agent, this compound must be handled with appropriate care.
-
Hazards : It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[19]
-
Handling : Always handle in a well-ventilated area or fume hood.[19] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20] Avoid creating dust.
-
Storage : Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong bases and oxidizing agents.[9][20]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is more than a simple chemical; it is a precision tool for molecular construction. Its well-defined structure, predictable reactivity, and ability to impart hydrophilicity make it an indispensable reagent. For scientists in organic synthesis, its value lies in the reliable formation of ether linkages for creating complex macrocycles. For researchers in drug development, it serves as a critical linker technology, enabling the design of sophisticated bioconjugates and targeted therapeutics like PROTACs. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in advancing chemical and biomedical sciences.
References
- This compound CAS#: 19249-03-7. (n.d.). ChemWhat.
- The Role of Triethylene Glycol Di-p-Toluenesulfonate in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound: Synthesis Applications and Properties of a Versatile Chemical. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound. (n.d.). Five Chongqing Chemdad Co.
- Triethylene glycol di-p-tosylate. (n.d.). PubChem.
- Tosylation of poly(ethylene glycol). (2014). Reddit.
- Safety Data Sheet: Triethylene glycol ≥98 %. (2025). Carl ROTH.
- Ethylene glycol di-p-toluenesulfonate - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.
- An Improved Synthesis of the Triethylene Glycol-Substituted 4-(N-Methyl-N-Boc-Amino)Styrylpyridine. (2020). ACS Omega.
- Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. (n.d.). Journal of Chemistry Letters.
- Triethylene glycol MSDS. (2005). West Liberty University.
- TEG: A Key Pharmaceutical Ingredient. (2024). TEAMChem.
- Tosylates And Mesylates. (2015). Master Organic Chemistry.
- The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. (n.d.). PMC.
- To PEGylate or not to PEGylate: immunological properties of nanomedicine's most popular component, poly(ethylene) glycol and its alternatives. (n.d.). PMC.
Sources
- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | 19249-03-7 [chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. This compound, 98% 10 g | Request for Quote [thermofisher.com]
- 6. Triethylene glycol di-p-tosylate | C20H26O8S2 | CID 316652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. This compound, 98% 50 g | Request for Quote [thermofisher.com]
- 9. nbinno.com [nbinno.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. jchemlett.com [jchemlett.com]
- 12. reddit.com [reddit.com]
- 13. Buy this compound | 19249-03-7 [smolecule.com]
- 14. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound(19249-03-7) 1H NMR [m.chemicalbook.com]
- 19. fishersci.com [fishersci.com]
- 20. spectrumchemical.com [spectrumchemical.com]
An In-Depth Technical Guide to Tri(ethylene glycol) di-p-toluenesulfonate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri(ethylene glycol) di-p-toluenesulfonate, a bifunctional alkylating agent, is a cornerstone reagent in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a flexible, hydrophilic tri(ethylene glycol) core flanked by two excellent leaving groups (p-toluenesulfonates), makes it an invaluable tool for constructing complex molecular architectures. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its chemical properties, a detailed protocol for a key synthetic application, and insights into its role in modern chemical and pharmaceutical research. The core utility of this molecule lies in its ability to act as a linker, connecting different molecular fragments through stable ether or amine linkages. This property is particularly exploited in the synthesis of macrocycles, such as crown ethers, and in the development of advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), where it serves to modulate solubility and pharmacokinetic properties.[1][2]
Physicochemical Properties and Molecular Characteristics
This compound is a white, crystalline solid at room temperature.[3] The central tri(ethylene glycol) unit imparts a degree of hydrophilicity and conformational flexibility to the molecule. The two terminal p-toluenesulfonate (tosylate) groups are the key to its reactivity; the tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge, making the terminal methylene carbons highly susceptible to nucleophilic attack.[4]
The molecular weight of this compound is a critical parameter for stoichiometric calculations in synthesis. Multiple sources confirm its molecular weight to be approximately 458.55 g/mol .[5][6][7]
Key Data Summary
| Property | Value | References |
| Molecular Weight | 458.55 g/mol | [5][6][7] |
| Molecular Formula | C20H26O8S2 | [6] |
| CAS Number | 19249-03-7 | [5][6] |
| Melting Point | 80 - 82 °C | [1] |
| Appearance | White solid/powder | [3] |
| Solubility | Soluble in ethanol | |
| Synonyms | Triethylene glycol ditosylate, 2,2′-(Ethylenedioxy)diethyl ditosylate | [5][7] |
Core Application: Synthesis of Azacrown Ethers
A significant application of this compound is in the synthesis of azacrown ethers, a class of macrocyclic polyethers containing a nitrogen atom within the ring. These compounds are of great interest for their ability to selectively bind cations and for their use as phase-transfer catalysts. The following protocol details the synthesis of N-benzyl monoaza-15-crown-5, adapted from the work of Kyba et al., which exemplifies the utility of this compound as a bifunctional linker.
Reaction Scheme
Caption: Synthesis of N-benzyl monoaza-15-crown-5.
Step-by-Step Experimental Protocol
This protocol is based on a high-dilution method to favor intramolecular cyclization over intermolecular polymerization.
Materials:
-
N-Benzyl-di(2-hydroxyethyl)amine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Eluent: 7:3 (v/v) hexane-diethyl ether
Procedure:
-
Preparation of the Nucleophile: A solution of N-benzyl-di(2-hydroxyethyl)amine (1.95 g, 10.0 mmol) in 50 mL of anhydrous DMF is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. To this solution, sodium hydride (0.80 g of a 60% dispersion, 20.0 mmol) is added portion-wise under a nitrogen atmosphere. The mixture is stirred at room temperature for 1 hour. Causality: Sodium hydride, a strong base, deprotonates the hydroxyl groups of the N-benzyl-di(2-hydroxyethyl)amine to form a more potent nucleophile, the dialkoxide. Anhydrous conditions are crucial as NaH reacts violently with water.
-
High-Dilution Addition: A solution of this compound (4.58 g, 10.0 mmol) in 200 mL of anhydrous DMF is added dropwise to the stirred solution of the dialkoxide over a period of 8-10 hours. The reaction mixture is maintained at room temperature throughout the addition. Causality: The slow, high-dilution addition of the electrophile favors the intramolecular reaction of one dialkoxide molecule with one ditosylate molecule, leading to the desired cyclic product. This minimizes intermolecular reactions that would lead to linear polymers.
-
Reaction Quenching and Workup: After the addition is complete, the reaction mixture is stirred for an additional 12 hours at room temperature. The reaction is then carefully quenched by the dropwise addition of 50 mL of water. The resulting solution is concentrated under reduced pressure to remove the DMF. The residue is partitioned between 100 mL of water and 100 mL of diethyl ether. The aqueous layer is extracted with two additional 50 mL portions of diethyl ether.
-
Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is purified by column chromatography on silica gel using a 7:3 (v/v) mixture of hexane and diethyl ether as the eluent. The fractions containing the desired product are collected and the solvent is evaporated to yield N-benzyl monoaza-15-crown-5 as a colorless oil.
Safety and Handling
This compound is considered hazardous. It can cause skin and serious eye irritation.[1] It may also cause respiratory irritation. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, rinse the affected area with plenty of water. Store in a tightly closed container in a dry and cool place.[1]
Conclusion
This compound, with a definitive molecular weight of 458.55 g/mol , is a versatile and powerful reagent in synthetic chemistry. Its bifunctional nature, conferred by the two tosylate leaving groups, allows for the efficient construction of molecules with a flexible, hydrophilic tri(ethylene glycol) linker. As demonstrated by the synthesis of N-benzyl monoaza-15-crown-5, its utility in creating complex macrocycles is well-established. For drug development professionals, the incorporation of such PEG linkers can be a critical strategy to enhance the solubility, permeability, and overall druggability of novel therapeutic agents. A thorough understanding of its properties and reaction characteristics is essential for its effective and safe utilization in the laboratory.
References
- LabSolutions. (n.d.).
- PubChem. (n.d.).
- ChemWhat. (n.d.). TRI(ETHYLENE GLYCOL)
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tri(Ethylene Glycol)
- Chongqing Chemdad Co., Ltd. (n.d.). TRI(ETHYLENE GLYCOL)
- Kyba, E. P., et al. (1977). A new, convenient synthesis of monoaza-15-crown-5. Tetrahedron Letters, 18(26), 2295-2298. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. US20030149307A1 - Process for the preparation of polyethylene glycol bis amine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. US7601798B2 - Methods of preparing polymers having terminal amine groups using protected amine salts - Google Patents [patents.google.com]
An In-depth Technical Guide to Tri(ethylene glycol) di-p-toluenesulfonate (CAS 19249-03-7): A Versatile Linker in Modern Drug Development
This guide provides an in-depth technical overview of Tri(ethylene glycol) di-p-toluenesulfonate, a pivotal reagent for researchers, chemists, and drug development professionals. We will move beyond simple data recitation to explore the compound's functional significance, the rationale behind its synthetic pathways, and its versatile applications that are driving innovation in medicinal chemistry and materials science.
Core Chemical Identity and Physicochemical Profile
This compound, commonly referred to as triethylene glycol ditosylate, is a bifunctional molecule that marries a hydrophilic triethylene glycol (PEG3) core with two highly reactive p-toluenesulfonate (tosyl) terminal groups. This unique architecture makes it an invaluable tool for chemical synthesis. At room temperature, it is a stable, white crystalline solid, which simplifies handling, weighing, and storage compared to liquid reagents.[1][2][3]
Its structure is the key to its function. The central PEG3 chain imparts flexibility and hydrophilicity, which can enhance the aqueous solubility of conjugated molecules—a critical attribute in drug design.[2][4] The terminal tosyl groups are excellent leaving groups, making the terminal carbons highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a chemical linker and synthetic intermediate.[2][5]
Caption: Figure 1: Chemical Structure[1]
Table 1: Key Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 19249-03-7 | [1][2][3] |
| IUPAC Name | 2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | [1] |
| Molecular Formula | C₂₀H₂₆O₈S₂ | [1][2] |
| Molecular Weight | 458.55 g/mol | [2][6] |
| Appearance | White to almost-white powder or crystals | [1][2] |
| Melting Point | 78 - 82 °C | [2][3][7] |
| Solubility | Soluble in ethanol and other organic solvents. |[2][7] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is a classic example of an esterification reaction, specifically the tosylation of a diol. The process involves the reaction of triethylene glycol with two equivalents of p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine.[2][8]
The Causality Behind the Method:
-
The Role of the Base: The base (e.g., pyridine) is critical for two reasons. First, it deprotonates the hydroxyl groups of the triethylene glycol, converting them into more potent alkoxide nucleophiles. Second, it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product side and preventing potential acid-catalyzed side reactions.
-
Temperature Control: The reaction is typically performed at reduced temperatures (e.g., 0 °C) during the addition of TsCl. This is to control the exothermic nature of the reaction and to prevent undesired side reactions, such as the formation of elimination products or degradation of the reactants.
-
Purification: The crude product is often purified by recrystallization from a solvent like ethanol. This technique is effective because the desired ditosylate product has lower solubility in the cold solvent compared to unreacted starting materials or the monosubstituted intermediate, allowing for its selective crystallization and isolation in high purity.
Caption: Figure 2: Reaction scheme for tosylation.
Protocol 1: Laboratory-Scale Synthesis
This protocol is a self-validating system designed for high yield and purity.
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triethylene glycol (1 equivalent) in anhydrous pyridine (5-10 volumes) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve p-toluenesulfonyl chloride (2.1 equivalents) in a minimal amount of anhydrous pyridine and add it dropwise to the stirred glycol solution over 1-2 hours, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir for 12-16 hours. The formation of a precipitate (pyridinium hydrochloride) indicates the reaction is proceeding.
-
Work-up: Quench the reaction by pouring the mixture into a beaker of ice-cold dilute hydrochloric acid. This will neutralize the excess pyridine and precipitate the crude product.
-
Isolation: Collect the white solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts.
-
Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature and finally in an ice bath to maximize crystal formation.
-
Drying: Collect the pure white crystals by vacuum filtration and dry them under vacuum to a constant weight. Characterize by melting point and NMR spectroscopy.[1]
Core Functionality: A Versatile Bifunctional Linker
The utility of this compound stems from its bifunctional nature, acting as a bridge or "linker" between two other molecules. The tosylate groups serve as highly efficient leaving groups in nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide array of functional groups, including amines, azides, thiols, and alkoxides, by reacting the ditosylate with the corresponding nucleophile.[9][10]
Caption: Figure 3: General mechanism of tosyl displacement.
Applications in Advanced Drug Development
The combination of a defined-length, hydrophilic PEG spacer and two reactive handles makes this molecule a prime candidate for sophisticated applications in pharmacology and biotechnology.
PEGylation and Bioconjugation
PEGylation—the attachment of polyethylene glycol chains to molecules—is a clinically validated strategy to improve the pharmacokinetic properties of therapeutic agents.[10][11] this compound serves as a discrete, short PEG3 linker. It can be used to connect a drug molecule to another entity (e.g., a targeting ligand, a solubilizing group) or to cross-link molecules, thereby enhancing solubility, extending plasma half-life, and reducing immunogenicity.[11][]
PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are revolutionary therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[] The nature of this linker is critical for the PROTAC's efficacy. This compound is an ideal precursor for synthesizing these linkers, providing the necessary length, flexibility, and hydrophilicity to ensure proper orientation of the two ligands for efficient ternary complex formation.[]
Caption: Figure 4: Logical structure of a PROTAC molecule.
Synthesis of Radiotracers and Macrocycles
The compound's defined structure and reactivity have been leveraged in the synthesis of specialized molecules for diagnostics and research. For instance, it has been used to modify a PI3K inhibitor to create a precursor for an ¹⁸F-labeled PET imaging agent for breast cancer studies.[] The PEG3 unit was specifically incorporated to increase the tracer's water solubility and reduce non-specific uptake in the liver and gastrointestinal tract.[] Furthermore, its ability to react with dinucleophiles makes it a key building block in the synthesis of macrocycles like aza-crown ethers.[2][4]
Hydrogel Formation for Drug Delivery
As a bifunctional crosslinking agent, it can react with polyfunctional nucleophiles (e.g., polyamines, polythiols) to form chemically crosslinked hydrogels.[13] These PEG-based hydrogels are highly hydrophilic, biocompatible, and can be engineered to have specific mesh sizes, making them excellent vehicles for the controlled release of therapeutic proteins and other biomolecules.[13][14]
Safety, Handling, and Storage
While a versatile laboratory tool, proper handling is essential. This compound is classified as an irritant.
Table 2: GHS Hazard Information
| Hazard Code | Description | Source(s) |
|---|---|---|
| H315 | Causes skin irritation | [1][3][6] |
| H319 | Causes serious eye irritation | [1][3][6] |
| H335 | May cause respiratory irritation |[1][3][6] |
-
Handling: Always handle in a well-ventilated area or a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[6] Avoid creating and inhaling dust.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][3] Room temperature storage is generally acceptable.[2]
-
First Aid: In case of eye or skin contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[3] If inhaled, move to fresh air.[3]
Conclusion
This compound (CAS 19249-03-7) is far more than a simple chemical. It is a highly enabling platform molecule whose well-defined structure and predictable reactivity provide chemists and drug developers with a robust tool for molecular construction. Its dual functionality as a hydrophilic spacer and a reactive crosslinker has secured its role in the development of advanced therapeutics like PROTACs, PEGylated biologics, and targeted diagnostic agents. A thorough understanding of its properties, synthesis, and reaction mechanisms empowers researchers to leverage its full potential in creating the next generation of medicines and functional materials.
References
- PubChem. (n.d.). Triethylene glycol di-p-tosylate. National Center for Biotechnology Information.
- KOST USA. (2019). Triethylene Glycol, Triethylene Glycol GT Safety Data Sheet.
- Carl ROTH. (2023). Safety data sheet - Triethylene glycol ≥98 %.
- BASF. (2025). Safety data sheet - TRIETHYLENE GLYCOL.
- ChemWhat. (n.d.). This compound CAS#: 19249-03-7.
- Fisher Scientific. (n.d.). This compound, 98%.
- Chemdad. (n.d.). This compound.
- Shreya, S. et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends. Cureus.
- McCall, J. D. et al. (2019). Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release. RSC Advances.
- Luxenhofer, R. et al. (2012). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Molecules.
- ResearchGate. (2021). Effect of poly(ethylene glycol)-derived crosslinkers on the properties of thermosensitive hydrogels.
- TEAMChem. (2024). TEG: A Key Pharmaceutical Ingredient.
- ResearchGate. (2011). Catechol-Grafted Poly(ethylene glycol) for PEGylation on Versatile Substrates.
- Mulay, S. V. et al. (2024). The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. Pharmaceuticals.
- Wikipedia. (n.d.). Ethylene glycol.
- PubChem. (n.d.). Triethylene glycol. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Triethylene glycol.
- SpectraBase. (n.d.). Tetraethylene glycol di(p-toluenesulfonate).
Sources
- 1. Triethylene glycol di-p-tosylate | C20H26O8S2 | CID 316652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 19249-03-7 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. CAS 19249-03-7: Triethylene glycol ditosylate | CymitQuimica [cymitquimica.com]
- 6. 三乙二醇二(对甲苯磺酸酯) 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemwhat.com [chemwhat.com]
- 8. echemi.com [echemi.com]
- 9. mdpi.com [mdpi.com]
- 10. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure Elucidation of Tri(ethylene glycol) di-p-toluenesulfonate
Introduction: Tri(ethylene glycol) di-p-toluenesulfonate, systematically named 1,8-bis(p-tosyloxy)-3,6-dioxaoctane, is a versatile bifunctional molecule widely employed in chemical synthesis and the burgeoning field of drug development. Its utility as a flexible linker, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs), necessitates a comprehensive understanding of its structural integrity.[] The tosyl groups serve as excellent leaving groups in nucleophilic substitution reactions, making this compound a valuable building block for more complex architectures. This guide provides a detailed walkthrough of the synthesis, purification, and multi-faceted spectroscopic analysis required to unequivocally confirm the structure of this compound.
Synthesis and Purification: A Pathway to High-Purity Material
The synthesis of this compound is typically achieved through the tosylation of tri(ethylene glycol) using p-toluenesulfonyl chloride (TsCl) in the presence of a base. The choice of base and reaction conditions is critical to favor the formation of the ditosylate over the monotosylate and to minimize side reactions. A common and effective methodology employs pyridine as both the base and a solvent, or a non-nucleophilic tertiary amine like triethylamine in an inert solvent such as dichloromethane.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
Tri(ethylene glycol) (1.0 equivalent)
-
p-Toluenesulfonyl chloride (TsCl) (2.2 equivalents)
-
Pyridine (or triethylamine, 2.4 equivalents)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of tri(ethylene glycol) (0.1 mol) and pyridine (0.24 mol) in anhydrous dichloromethane (40 ml), cooled to 0 °C in an ice bath, a solution of p-toluenesulfonyl chloride (0.22 mol) in anhydrous dichloromethane (60 ml) is added dropwise over 1-2 hours.[2] The reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.[2]
-
The reaction progress is monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting tri(ethylene glycol) and the appearance of a new, less polar spot corresponding to the product indicates the reaction's progression.
-
Upon completion, the reaction mixture is washed sequentially with 1 M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[2]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product, often an oil or a semi-solid, is purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to yield this compound as a white crystalline solid.[2]
Causality of Choices: The use of a slight excess of p-toluenesulfonyl chloride and base ensures the complete conversion of both hydroxyl groups of the tri(ethylene glycol). Conducting the reaction at a low initial temperature helps to control the exothermic nature of the reaction and minimize the formation of undesired byproducts. The aqueous workup is essential to remove the pyridinium hydrochloride salt and any unreacted reagents. Recrystallization is a critical final step to obtain a product of high purity, which is paramount for subsequent spectroscopic analysis and further synthetic applications.
Diagram of the Synthetic Workflow:
Caption: Structure of this compound with proton and carbon labeling.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the different types of protons and their neighboring protons. Due to the molecule's symmetry, the number of signals is simplified.
| Proton Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a, a' | ~7.80 | Doublet | 4H | Aromatic protons ortho to the sulfonyl group |
| b, b' | ~7.35 | Doublet | 4H | Aromatic protons meta to the sulfonyl group |
| c, c' | ~4.15 | Triplet | 4H | -CH₂- protons adjacent to the tosyl group |
| d, d' | ~3.65 | Triplet | 4H | -CH₂- protons adjacent to the ether oxygen |
| e | ~3.55 | Singlet | 4H | Central -O-CH₂-CH₂-O- protons |
| f, f' | ~2.45 | Singlet | 6H | Methyl protons on the tosyl groups |
Table of expected ¹H NMR chemical shifts. These are predictive values and may vary slightly based on the solvent and spectrometer frequency.
Interpretation: The aromatic region will show two doublets, characteristic of a para-substituted benzene ring. The downfield shift of the protons at position 'a' is due to the strong electron-withdrawing effect of the sulfonyl group. The methylene protons at 'c' are deshielded by the adjacent electronegative oxygen of the tosyl group, hence their downfield shift compared to the other methylene protons. The integration of the signals should correspond to the number of protons in each unique environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
| Carbon Label | Expected Chemical Shift (δ, ppm) | Assignment |
| 1, 1' | ~145 | Quaternary aromatic carbon attached to the sulfonyl group |
| 2, 2' | ~133 | Quaternary aromatic carbon attached to the methyl group |
| 3, 3' | ~130 | Aromatic CH carbons meta to the sulfonyl group |
| 4, 4' | ~128 | Aromatic CH carbons ortho to the sulfonyl group |
| 5, 5' | ~70.5 | -CH₂- carbons adjacent to the ether oxygen |
| 6, 6' | ~69.0 | Central -O-CH₂-CH₂-O- carbons |
| 7, 7' | ~68.5 | -CH₂- carbons adjacent to the tosyl group |
| 8, 8' | ~21.5 | Methyl carbons on the tosyl groups |
Table of expected ¹³C NMR chemical shifts. These are predictive values and may vary slightly.
Interpretation: The symmetry of the molecule results in eight distinct carbon signals. The aromatic carbons show characteristic shifts, with the quaternary carbons appearing at different chemical shifts than the protonated carbons. The aliphatic carbons of the ethylene glycol chain are all found in a relatively narrow region, with the carbon adjacent to the tosyl group being the most deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the sulfonate ester and the aromatic ring.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050-3100 | C-H stretch | Aromatic |
| ~2850-2950 | C-H stretch | Aliphatic (CH₂) |
| ~1595 | C=C stretch | Aromatic ring |
| ~1360 | S=O asymmetric stretch | Sulfonate ester |
| ~1175 | S=O symmetric stretch | Sulfonate ester |
| ~1100 | C-O stretch | Ether |
| ~950 | S-O stretch | Sulfonate ester |
Table of expected characteristic IR absorption bands.
Interpretation: The most prominent and diagnostic peaks will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonate ester group. The absence of a broad absorption band in the 3200-3500 cm⁻¹ region confirms the complete conversion of the hydroxyl groups of the starting tri(ethylene glycol).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For a compound like this compound, electrospray ionization (ESI) is a suitable technique.
Expected Observations:
-
Molecular Ion: In positive ion mode, the spectrum should show a peak corresponding to the sodium adduct of the molecule, [M+Na]⁺, at m/z = 481.1 (calculated for C₂₀H₂₆O₈S₂Na). A potassium adduct, [M+K]⁺, may also be observed.
-
Fragmentation: The molecule can undergo fragmentation, with common cleavage points being the C-O and S-O bonds. Key expected fragment ions include:
-
m/z = 155: The tosyl group cation [CH₃C₆H₄SO₂]⁺.
-
m/z = 91: The tropylium ion [C₇H₇]⁺, a common fragment from toluene-containing compounds.
-
Fragments resulting from the loss of one tosyl group.
-
Diagram of Key Mass Spectrometry Fragments:
Caption: Proposed key fragments in the ESI-MS of this compound.
Conclusion
The structural elucidation of this compound is a systematic process that relies on a combination of controlled synthesis and rigorous spectroscopic analysis. By carefully interpreting the data from NMR, IR, and mass spectrometry, researchers and drug development professionals can confidently verify the identity and purity of this important chemical building block. The self-validating nature of these combined techniques ensures a high degree of certainty in the final structural assignment, which is fundamental for its successful application in further research and development.
References
- ChemWhat. (n.d.). This compound CAS#: 19249-03-7.
- PubChem. (n.d.). Triethylene glycol di-p-tosylate.
- Synthesis and behavior of novel phthalocyanines possessing intramolecular crown ether bridges between their different aromatic rings for. (n.d.).
- Redox-Responsive Macrocyclic Based on Crown Ether C7Te for Enhanced Bacterial Inhibition - Supporting Information. (n.d.).
- Five Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- ResearchGate. (n.d.). 1H NMR spectra of PEG600-Ditosylate.
- Journal of Chemistry Letters. (2023). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research.
- Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.
- MDPI. (2021). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry.
- Beilstein Journal of Organic Chemistry. (2017). Solid-state mechanochemical ω-functionalization of poly(ethylene glycol).
- Walsh Medical Media. (2014). Recent Applications of Polyethylene Glycols (PEGs) and PEG Derivatives.
Sources
An In-depth Technical Guide to the Melting Point of Tri(ethylene glycol) di-p-toluenesulfonate
This guide provides a comprehensive technical overview of the melting point of tri(ethylene glycol) di-p-toluenesulfonate (CAS 19249-03-7), a critical physical property for its application in research and development, particularly in the synthesis of complex organic molecules.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the determination of its melting point, factors influencing this property, and best practices for accurate measurement.
Core Physical Properties
This compound is a white crystalline powder at room temperature.[2] Its key physical and chemical identifiers are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 19249-03-7 | [1] |
| Molecular Formula | C20H26O8S2 | [1] |
| Molecular Weight | 458.55 g/mol | [1] |
| Melting Point | 78-82 °C (literature value) | [2] |
| Appearance | White powder | [2] |
| Solubility | Soluble in ethanol | [2] |
The Significance of the Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this occurs at a sharp, well-defined temperature.[3] The melting point is a fundamental physical property that provides valuable information about the purity and identity of a compound. In the context of this compound, an accurate melting point determination is crucial for:
-
Purity Assessment: A broad melting point range or a value lower than the established literature range often indicates the presence of impurities.[4]
-
Compound Confirmation: The melting point serves as a key parameter for verifying the identity of the synthesized or procured material.
-
Reaction Monitoring: In synthetic applications, the melting point of the product can be used to assess the completion of a reaction and the effectiveness of purification steps.
Factors Influencing the Melting Point of this compound
Several factors can affect the observed melting point of this compound. Understanding these factors is essential for accurate and reproducible measurements.
Purity
The presence of impurities is the most common reason for deviations in the melting point.[4] Impurities disrupt the crystal lattice of the solid, leading to a depression of the melting point and a broadening of the melting range. In the synthesis of this compound, which typically involves the reaction of triethylene glycol with p-toluenesulfonyl chloride, potential impurities could include:
-
Unreacted triethylene glycol
-
Excess p-toluenesulfonyl chloride
-
Byproducts of the reaction
-
Residual solvents from purification
Polymorphism
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties, including the melting point. While there is literature on polymorphism in related compounds like sulfonamides, specific polymorphs of this compound have not been extensively reported.[5][6] Researchers should be aware of this possibility, especially if significant variations in melting point are observed between batches of material that are otherwise chemically pure.
Experimental Parameters
The methodology and instrumentation used for melting point determination can also influence the results. Key experimental parameters include:
-
Heating Rate: A rapid heating rate can lead to an artificially elevated and broad melting point reading because there is insufficient time for complete heat transfer from the heating block to the sample.
-
Sample Preparation: The sample must be a fine, homogeneous powder to ensure uniform heating.[3]
-
Thermometer Calibration: The accuracy of the temperature measurement device is paramount.
Methodologies for Melting Point Determination
The capillary method is a widely accepted and commonly used technique for determining the melting point of crystalline organic compounds.[7]
Capillary Melting Point Apparatus
Principle: A small amount of the finely powdered sample is packed into a thin-walled capillary tube. The capillary is then heated in a controlled manner in a melting point apparatus, and the temperature range over which the sample melts is observed.
Workflow for Accurate Determination:
Figure 1: Workflow for melting point determination using a capillary apparatus.
Differential Scanning Calorimetry (DSC)
For a more quantitative analysis, Differential Scanning Calorimetry (DSC) can be employed.
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A melting event is observed as an endothermic peak on the DSC thermogram. The onset of the peak is often taken as the melting point.
Experimental Protocol: DSC Analysis of this compound
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.
-
Encapsulation: Crimp the pan to seal it. An empty, sealed pan is used as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 100 °C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: Determine the onset and peak temperatures of the melting endotherm from the resulting thermogram.
Safety and Handling Precautions
This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE) should be worn when handling this compound.
-
Eye Protection: Safety glasses or goggles are mandatory.[9]
-
Hand Protection: Chemical-resistant gloves should be worn.[9]
-
Respiratory Protection: If handling fine powders that may become airborne, a dust mask or respirator should be used.[9]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood.[8]
In case of exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[8]
Conclusion
The melting point of this compound is a critical parameter for its use in scientific research and development. A thorough understanding of the factors that can influence this property, coupled with the use of standardized and carefully executed measurement techniques, is essential for obtaining accurate and reliable data. This guide provides the necessary framework for researchers to confidently assess the purity and identity of this important chemical compound.
References
- Melting point determination. University of Calgary.
- DETERMINATION OF MELTING POINTS. University of Babylon.
- Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo.
- Melting point determination. SSERC.
- This compound: Synthesis Applications and Properties of a Versatile Chemical. NINGBO INNO PHARMCHEM CO.,LTD..
- Determination Of Melting Point Of An Organic Compound. BYJU'S.
- Triethylene glycol MSDS. (2005-10-10). West Liberty University.
- The Chemistry of Sulphonic Acids, Esters and their Derivatives. ResearchGate.
- Triethylene Glycol (TEG) :: Internal Plant Instructions. Chemius.
- Triethylene Glycol - SAFETY DATA SHEET. (2023-10-06). Univar Solutions.
- [Polymorphism and mixed crystal formation in sulfonamides and related compounds]. (1969). Mikrochim Acta.
- Sulfonate Esters. (2019-02-25). Periodic Chemistry.
- [Polymorphism and formation of mixed crystals in sulfonamides and related compounds]. (1969). Mikrochim Acta.
- Synthesis of poly(sulfonate ester)s by ADMET polymerization. RSC Publishing.
- Tosylates And Mesylates. (2015-03-10). Master Organic Chemistry.
- Preparation of mesylates and tosylates | Organic chemistry | Khan Academy. (2013-10-21). YouTube.
- FACTORS AFFECTING MELTING/BOILING POINTS OF SUBSTANCES. (2024-12-23). YouTube.
- DSC thermogram of ethylene glycol obtained using cooling and heating... ResearchGate.
- DSC melting and freezing points of aqueous ethylene glycol with the... ResearchGate.
- Mesylates and Tosylates with Practice Problems. Chemistry Steps.
- Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation. (2024-02-14). YouTube.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 19249-03-7 [chemicalbook.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. [Polymorphism and mixed crystal formation in sulfonamides and related compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Polymorphism and formation of mixed crystals in sulfonamides and related compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
Tri(ethylene glycol) di-p-toluenesulfonate spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Data of Tri(ethylene glycol) di-p-toluenesulfonate
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a critical bifunctional linker used extensively in chemical synthesis, materials science, and drug development. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just raw data but the underlying scientific rationale for its interpretation.
Introduction: The Molecular Architect's Versatile Connector
This compound, often abbreviated as TsO-PEG(3)-OTs, is a molecule of significant interest due to its dual functionality. It comprises a central, hydrophilic tri(ethylene glycol) chain, which enhances aqueous solubility, capped at both ends by p-toluenesulfonate (tosylate) groups.[1] The tosylate moiety is an excellent leaving group in nucleophilic substitution reactions, making this compound a versatile building block for constructing more complex molecular architectures.[1][2]
Its applications are diverse, ranging from the synthesis of aza-crown ethers to its pivotal role as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[] In drug development, it is used to connect a target-binding molecule to an E3 ligase-recruiting moiety, facilitating targeted protein degradation.[] Furthermore, its structure is leveraged to develop radiolabeled tracers for advanced medical imaging techniques like Positron Emission Tomography (PET).[]
Given its importance, unambiguous structural confirmation is paramount. This guide provides the foundational spectroscopic knowledge required for its identification and quality control.
Caption: Molecular Structure of this compound.
Synthesis and Experimental Protocols
A reliable synthesis is the foundation of high-quality spectral data. The most common and straightforward synthesis involves the reaction of tri(ethylene glycol) with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[2]
Experimental Protocol: Synthesis
-
Reaction Setup: Dissolve tri(ethylene glycol) (1 equivalent) in a suitable solvent like dichloromethane (DCM) or pyridine in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
Reagent Addition: Slowly add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise to the stirred solution. If using an inert solvent like DCM, add a base like triethylamine (2.5 equivalents) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a solvent system like ethanol to yield the product as a white powder.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4][5]
¹H NMR Spectral Data
The proton NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (splitting), and their relative numbers (integration).[6] For this compound, the spectrum is highly symmetric and characteristic.
Table 1: Typical ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Splitting |
| ~ 7.78 | Doublet (d) | 4H | Ar-H (ortho to SO₂) | Deshielded by the electron-withdrawing sulfonate group. Split by adjacent meta protons (J ≈ 8.2 Hz). |
| ~ 7.34 | Doublet (d) | 4H | Ar-H (meta to SO₂) | Less deshielded than ortho protons. Split by adjacent ortho protons (J ≈ 8.2 Hz). |
| ~ 4.15 | Triplet (t) | 4H | -O-CH₂-CH₂-OTs | Directly attached to the electronegative tosylate group, causing a significant downfield shift. Split by the adjacent CH₂ group. |
| ~ 3.68 | Triplet (t) | 4H | -O-CH₂-CH₂-OTs | Adjacent to the tosylated methylene group. Split by that same group. |
| ~ 3.59 | Singlet (s) | 4H | -O-CH₂-CH₂-O- | Central, most shielded methylene protons. Appears as a singlet due to magnetic equivalence and minimal coupling. |
| ~ 2.45 | Singlet (s) | 6H | Ar-CH₃ | Protons of the methyl group on the aromatic ring. No adjacent protons, hence a singlet. |
Note: Data sourced and compiled from various chemical suppliers and databases.[7][8]
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the molecule's symmetry, fewer signals are observed than the total number of carbon atoms.
Table 2: Typical ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Causality of Chemical Shift |
| ~ 144.8 | C -SO₂ (Aromatic) | Quaternary carbon attached to the sulfonate group. |
| ~ 132.9 | C -CH₃ (Aromatic) | Quaternary carbon attached to the methyl group. |
| ~ 129.8 | C H (Aromatic) | Aromatic CH carbons ortho to the methyl group. |
| ~ 127.9 | C H (Aromatic) | Aromatic CH carbons meta to the methyl group. |
| ~ 70.7 | -O-C H₂-C H₂-O- | Central ethylene glycol carbons, most shielded. |
| ~ 69.2 | -O-C H₂-CH₂-OTs | Carbon adjacent to the tosylated methylene carbon. |
| ~ 68.6 | -O-CH₂-C H₂-OTs | Carbon directly bonded to the tosylate oxygen, deshielded. |
| ~ 21.6 | Ar-C H₃ | Methyl carbon of the tosyl group. |
Note: Data interpreted from foundational principles and comparison with similar structures like di- and tetraethylene glycol ditosylates.[8][9][10]
Protocol: NMR Sample Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Standard Addition: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals, which simplifies the spectrum.
-
Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction. Calibrate the chemical shift axis using the TMS signal. Integrate the ¹H signals.
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[11] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).[12][13]
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3050 - 3090 | Medium | C-H Stretch | Aromatic C-H |
| 2850 - 2950 | Strong | C-H Stretch | Aliphatic C-H (ethylene glycol chain) |
| 1595 - 1600 | Medium | C=C Stretch | Aromatic Ring |
| 1350 - 1370 | Strong | S=O Asymmetric Stretch | Sulfonate (-SO₂-O-) |
| 1175 - 1190 | Strong | S=O Symmetric Stretch | Sulfonate (-SO₂-O-) |
| 1090 - 1120 | Strong | C-O-C Stretch | Ether Linkage |
| 900 - 970 | Strong | S-O-C Stretch | Sulfonate Ester |
Note: Data compiled from spectral databases and foundational IR interpretation guides.[7][14]
The IR spectrum of this compound is dominated by very strong absorptions from the sulfonate and ether groups. The presence of both aromatic and aliphatic C-H stretches confirms the hybrid nature of the molecule. The absence of a broad absorption around 3200-3600 cm⁻¹ is a key indicator of the reaction's completion, confirming that the hydroxyl groups of the starting material have been fully converted.[12]
Protocol: IR Spectrum Acquisition (ATR)
-
Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Scan Sample: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic functional group peaks.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[15] The molecular formula C₂₀H₂₆O₈S₂ corresponds to a monoisotopic mass of 458.11 g/mol .[1][16]
Table 4: Expected m/z Fragments in Mass Spectrometry
| m/z Value | Proposed Fragment | Causality of Fragmentation |
| 458.11 | [M]⁺ | Molecular Ion |
| 303.09 | [M - C₇H₇SO₂]⁺ | Loss of one p-toluenesulfonyl radical. |
| 285.08 | [M - C₇H₇SO₃]⁺ | Loss of one p-toluenesulfonate group. |
| 171.01 | [C₇H₇SO₂]⁺ | p-Toluenesulfonyl cation. |
| 155.02 | [C₇H₇O₂S]⁺ | Tosyl fragment. |
| 133.08 | [C₆H₁₃O₃]⁺ | Fragment of the tri(ethylene glycol) chain. |
| 91.05 | [C₇H₇]⁺ | Tropylium ion, a very stable aromatic cation characteristic of toluene derivatives. |
Note: Fragmentation is technique-dependent (e.g., EI, ESI, CID). The listed fragments are common possibilities.[8][17]
The fragmentation pattern provides a clear fingerprint. The presence of the molecular ion peak confirms the compound's identity. Key fragments at m/z 155 and 91 are definitive indicators of the tosyl group.[8] Cleavage along the ether backbone gives rise to a series of peaks separated by 44 Da (-OCH₂CH₂- units).
Sources
- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | 19249-03-7 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. emerypharma.com [emerypharma.com]
- 6. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 7. This compound(19249-03-7) 1H NMR [m.chemicalbook.com]
- 8. Triethylene glycol di-p-tosylate | C20H26O8S2 | CID 316652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 12. Interpreting IR Spectra [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. readchemistry.com [readchemistry.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. nbinno.com [nbinno.com]
- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
p-toluenesulfonyl chloride reaction with diols
Initiating Data Gathering
I'm starting by deep-diving into the reaction of TsCl with diols. My initial focus is on reaction mechanisms and regioselectivity. Google searches are underway to collect comprehensive information. My goal is to understand the core principles and gather details for further examination.
Analyzing Found Information
I've expanded my search to include experimental conditions, side reactions, and purification techniques. I'm prioritizing peer-reviewed articles for reliable data. I'm now crafting an outline for the guide, covering tosylation's basics and the diol reaction. I'm also planning diagrams for mechanisms and workflow. My goal is to synthesize everything into a detailed and logical resource.
Outlining Experimental Protocol
I'm now writing the experimental protocol. I'm focusing on a representative tosylation of a diol, including reagent quantities and setup. I'll also add workup and purification details. I'm prioritizing clarity and self-validation in the protocol. I'm starting to build a detailed and logical structure for the guide, to make it authoritative.
Examining Reaction Significance
I've thoroughly explored the initial search results, focusing on the TsCl reaction with diols. The information on this reaction is substantial, and its importance is becoming clear. I'm prioritizing its specific details. I am now trying to fully grasp the significance of the reaction itself.
Analyzing Selective Tosylation Methods
I'm now diving deep into the selective monotosylation methods. The information on silver(I) oxide and dibutyltin oxide catalysis is particularly interesting. I'm focusing on how these methods prevent unwanted side reactions and improve the yield. The potential for greener approaches is very appealing. I'm structuring this information for a strong technical guide.
Structuring Technical Guide Content
I've organized the substantial information on TsCl reactions with diols, focusing on selective monotosylation and mechanisms. I have the foundation to craft a detailed technical guide now. I'm focusing on creating visual elements, like mechanistic diagrams, and drafting the technical content. I am planning on integrating this information with my own insights and including protocols for easy use.
Introduction: Overcoming the Limitations of Alcohols in Synthesis
An In-depth Technical Guide on the Reactivity of Tosylates as Leaving Groups
In the intricate landscape of organic synthesis, particularly within drug development, the strategic manipulation of functional groups is a cornerstone of molecular design. Alcohols, while abundant and versatile, possess a significant drawback: the hydroxyl (-OH) group is a notoriously poor leaving group for nucleophilic substitution and elimination reactions.[1][2] Its departure would generate the hydroxide ion (HO⁻), a strong base, which is energetically unfavorable.[2]
This guide provides an in-depth exploration of a powerful solution to this challenge: the conversion of alcohols into p-toluenesulfonates, or "tosylates." This transformation converts the recalcitrant hydroxyl group into an exceptionally effective leaving group, thereby unlocking a vast array of synthetic possibilities.[3][4] We will delve into the fundamental principles governing tosylate reactivity, provide quantitative comparisons, detail experimental methodologies, and examine its role in the critical reaction pathways that underpin modern pharmaceutical and chemical research.
The Chemical Foundation of the Tosylate's Efficacy
The exceptional utility of the tosylate group (TsO-) stems from the remarkable stability of its corresponding anion, the conjugate base of p-toluenesulfonic acid (TsOH).[5] A fundamental principle of reaction chemistry dictates that good leaving groups are weak bases.[2] The stability of the tosylate anion is attributed to two primary electronic factors:
-
Resonance Delocalization: Upon cleavage of the C-O bond, the resulting negative charge on the oxygen atom is not localized. Instead, it is extensively delocalized across the three oxygen atoms of the sulfonyl group and into the aromatic ring.[5][6][7] This distribution of charge over multiple atoms significantly stabilizes the anion.[2]
-
Inductive Effects: The potent electron-withdrawing nature of the sulfonyl group further disperses the negative charge, enhancing the anion's stability.[2]
These combined effects make p-toluenesulfonic acid a very strong acid, with a pKa of approximately -2.8, comparable to that of sulfuric acid. Consequently, its conjugate base, the tosylate anion, is a very weak and stable base, making it an excellent leaving group.[5]
Caption: Resonance structures showing delocalization of negative charge in the tosylate anion.
Quantitative Comparison of Leaving Group Ability
The effectiveness of a leaving group can be quantified and compared by examining the pKa of its conjugate acid or by measuring the relative rates of substitution reactions. Sulfonate esters as a class, including tosylates, are significantly better leaving groups than halides.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Leaving Group Ability |
| Triflate (CF₃SO₃⁻) | Triflic Acid (CF₃SO₃H) | ~ -14 | Excellent |
| Tosylate (TsO⁻) | p-Toluenesulfonic Acid (TsOH) | ~ -2.8 | Excellent |
| Mesylate (MsO⁻) | Methanesulfonic Acid (MsOH) | ~ -1.9 | Excellent |
| Iodide (I⁻) | Hydroiodic Acid (HI) | ~ -10 | Good |
| Bromide (Br⁻) | Hydrobromic Acid (HBr) | ~ -9 | Good |
| Chloride (Cl⁻) | Hydrochloric Acid (HCl) | ~ -7 | Moderate |
| Hydroxide (HO⁻) | Water (H₂O) | 15.7 | Very Poor |
Data compiled from various sources. Relative abilities are a general trend and can be influenced by reaction conditions.[5]
As the table illustrates, while triflate is a more potent leaving group, the tosyl group offers a dramatic increase in reactivity compared to the original hydroxyl group and is superior to or competitive with halides in substitution reactions.[5]
Synthesis of Tosylates: The Activation of Alcohols
The conversion of an alcohol to a tosylate is a foundational transformation in organic synthesis.[8] The reaction involves treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, typically pyridine or triethylamine (TEA).[8]
The mechanism proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of TsCl, displacing the chloride ion.[1][8] The base serves to neutralize the HCl byproduct and deprotonate the resulting oxonium ion, yielding the final tosylate ester.[8] A critical feature of this reaction is that the C-O bond of the alcohol remains intact, meaning the stereochemistry at the carbon center is retained.[6][7][8]
Caption: General workflow for the synthesis of an alkyl tosylate from an alcohol.
Experimental Protocol: General Procedure for Tosylation of a Primary Alcohol
This protocol provides a widely applicable method for the tosylation of primary alcohols.[8]
Materials:
-
Alcohol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2-1.5 eq.)[9]
-
Anhydrous pyridine or triethylamine (TEA) (1.5-2.0 eq.)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in anhydrous DCM (approx. 10 volumes).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (e.g., pyridine, 1.5 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C. For less reactive alcohols, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can be beneficial.[8]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer successively with deionized water, 1M HCl (to remove excess pyridine/TEA), saturated sodium bicarbonate solution, and finally, brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude tosylate.
-
Purify the product as necessary, typically via recrystallization or column chromatography.
Reactivity in Nucleophilic Substitution (SN1 & SN2)
The primary utility of converting an alcohol to a tosylate is to enable nucleophilic substitution reactions.[2] Alkyl tosylates are excellent substrates for both SN1 and SN2 pathways.[9][10]
The SN2 Pathway
Primary and secondary alkyl tosylates are highly susceptible to SN2 reactions. The reaction proceeds via a backside attack by the nucleophile on the carbon atom bearing the tosylate group. This concerted mechanism results in the displacement of the tosylate and a complete inversion of stereochemistry at the reaction center.[11] This stereospecific outcome is a powerful tool for controlling chirality in complex molecule synthesis.[2]
Caption: The SN2 reaction on a chiral tosylate, resulting in stereochemical inversion.
The SN1 Pathway
Tertiary, and in some cases secondary, alkyl tosylates can react via an SN1 mechanism, particularly with weak nucleophiles in polar protic solvents.[5][12] The rate-determining step is the unimolecular departure of the stable tosylate anion to form a planar carbocation intermediate.[5][11] The nucleophile can then attack the carbocation from either face, leading to a racemic or near-racemic mixture of products if the starting material was chiral.[11] A significant consideration in SN1 reactions is the potential for carbocation rearrangements to form more stable intermediates.[10]
Reactivity in Elimination (E1 & E2)
Alkyl tosylates also serve as excellent substrates for elimination reactions, competing with substitution pathways.
The E2 Pathway
The E2 mechanism is a concerted, bimolecular process favored by strong, sterically hindered bases (e.g., potassium tert-butoxide).[13] The reaction requires a specific geometry where the beta-hydrogen and the tosylate leaving group are in an anti-periplanar orientation.[14] This stereospecific requirement is crucial for predicting the regioselectivity and stereoselectivity of the resulting alkene.
The E1 Pathway
The E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction and is therefore a common competing pathway.[14][15] After the tosylate departs, a weak base (which can be the solvent) removes a proton from an adjacent carbon to form the double bond. E1 reactions are regioselective, typically favoring the formation of the most substituted (most stable) alkene, known as Zaitsev's rule.[15]
Applications in Drug Development and Chemical Biology
The reliability and versatility of tosylate chemistry have made it indispensable in the synthesis of pharmaceuticals and complex natural products. The ability to install a tosylate with retention of configuration and then displace it with inversion provides a robust method for stereochemical control.[2]
A notable example is the laboratory synthesis of isopentenyl diphosphate, a key biological building block, which involves the conversion of an alcohol to a tosylate to facilitate displacement by a pyrophosphate nucleophile.[3][6][7]
Furthermore, innovative techniques are expanding the role of tosylates. Ligand-Directed Tosyl (LDT) chemistry is an emerging strategy for the specific covalent labeling of proteins in living cells.[2] In this approach, a ligand that binds to a target protein delivers a reactive tosyl-containing probe. The proximity of the probe to the protein surface induces a reaction where a nucleophilic amino acid residue (like cysteine) attacks the probe, displacing the tosylate and forming a covalent bond.[2] This powerful tool enables researchers to study protein function and localization in their native biological environment.[2]
Conclusion
The p-toluenesulfonyl (tosyl) group is a cornerstone of modern organic synthesis. By transforming a poor leaving group (an alcohol) into an excellent one, chemists gain access to a vast range of subsequent transformations, primarily nucleophilic substitution and elimination reactions.[2] The efficacy of the tosylate is rooted in the profound stability of its anion, a result of extensive resonance and inductive effects.[2] Its utility in controlling stereochemistry and its reliability in complex synthetic routes have cemented its role as an essential tool for researchers, scientists, and drug development professionals dedicated to advancing science and medicine through molecular construction.
References
- Ch8 : Tosyl
- Kazemi, F., Massah, A. R., & Javaherian, M. (2007). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Tetrahedron, 63(23), 5083-5087. [Link]
- Tosylates And Mesyl
- Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]
- 9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. [Link]
- Tosyl group. Wikipedia. [Link]
- 9.13: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. [Link]
- Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Sciencemadness.org. [Link]
- SN1 and SN2 Reactions of Allylic Halides and Tosyl
- 14.
- Difference in leaving group ability due to variation in nucleophiles. Chemistry Stack Exchange. [Link]
- NS10.
- Tosylates Definition - Organic Chemistry Key Term. Fiveable. [Link]
- Substitution (Tosyl
- Preparation of Alkyl Halides and Tosylates
- Elimination of Tosyl
- SN1 and SN2 reactions of alcohols (video). Khan Academy. [Link]
- Alcohols in SN1 and SN2 Reactions. Chemistry Steps. [Link]
- Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. University of Massachusetts Dartmouth - UMassD Repository. [Link]
- Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]
- Leaving group. Wikipedia. [Link]
- Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]
- Kabalka, G. W., Varma, M., & Varma, R. S. (1986). The tosylation of alcohols. The Journal of Organic Chemistry, 51(12), 2386-2388. [Link]
- Oxygen As A Leaving Group Using Tosylate And Mesylate in Substitution and Elimin
- E1 vs E2: Comparing the E1 and E2 Reactions. Master Organic Chemistry. [Link]
- 7.6 Extra Topics on Nucleophilic Substitution Reactions. Organic Chemistry I. [Link]
- CHEMISTRY 2600 - Topic #4: Nucleophilic Substitution Reactions (SN1 and SN2). [Link]
- E2 Mechanism and Kinetics. OpenOChem Learn. [Link]
- Ding, R., He, Y., Wang, X., Xu, J., Chen, Y., Feng, M., & Qi, C. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5673. [Link]
- The effect of the reaction conditions on the tosylation of PIBall-OH at different molecular weights.
- Advice for making tosylate and mesyl
- Peyrot, C., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science, 6(2), 181840. [Link]
- How can I tosylate an hindered secondary alcohol?.
- Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 12. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. E2 Mechanism and Kinetics | OpenOChem Learn [learn.openochem.org]
- 14. sciencemadness.org [sciencemadness.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
The Architect's Guide to Hydrophilic PEG Spacers: Enhancing Bioconjugate Performance Through Intelligent Design
Foreword: Beyond the Linker, a Paradigm of Control
In the intricate world of drug development and bioconjugation, the seemingly humble spacer arm plays a profoundly strategic role. It is not merely a connector but a modulator, a fine-tuning element that can dictate the success or failure of a therapeutic or diagnostic agent. Among the various classes of spacers, hydrophilic polyethylene glycol (PEG) linkers have emerged as the gold standard, offering an unparalleled combination of properties that address some of the most persistent challenges in the field.[1][2]
This guide is designed for the discerning researcher, the scientist at the bench, and the drug development professional who understands that true innovation lies in the details. We will move beyond a superficial overview of PEGylation to a deep, mechanistic exploration of how these spacers function and how they can be intelligently applied. Our focus will be on the "why" behind the "how," providing you with the foundational knowledge to not only follow protocols but to innovate upon them. We will delve into the core physicochemical properties of PEG spacers, their profound impact on pharmacokinetics and immunogenicity, and the practical, field-proven strategies for their successful implementation.
The Fundamental Chemistry and Physicochemical Properties of PEG Spacers
Polyethylene glycol is a polymer of repeating ethylene oxide units, and its utility in bioconjugation stems from a unique confluence of chemical and physical characteristics.[3] At its most fundamental level, PEG is a linear or branched, neutral polyether.[4] This simple structure belies a host of properties that make it an exceptional tool for modifying biomolecules.
The Cornerstone of Hydrophilicity: The Hydration Shell
The defining characteristic of a PEG spacer is its profound hydrophilicity. The repeating ether oxygens along the polymer backbone form hydrogen bonds with water molecules, creating a dynamic and extensive hydration shell around the PEG chain.[3][5] This "cloud" of water has several critical downstream effects:
-
Enhanced Solubility: The hydration shell dramatically increases the aqueous solubility of the conjugate, a crucial advantage when working with hydrophobic drugs or proteins prone to aggregation.[1][6]
-
The "Stealth" Effect: This hydration layer provides a physical barrier, sterically hindering the approach of larger molecules such as proteolytic enzymes and antibodies.[7][8] This masking of the biomolecule's surface is a key mechanism for reducing immunogenicity and increasing in vivo stability.[5][6][9]
Biocompatibility and Low Immunogenicity
PEG is widely regarded as a biocompatible and non-toxic polymer, having received approval from regulatory bodies like the U.S. Food and Drug Administration (FDA) for use in a variety of biomedical applications.[2][3][10] Its low intrinsic immunogenicity means that the PEG spacer itself is unlikely to elicit a significant immune response.[1] However, as we will discuss in a later section, the potential for the development of anti-PEG antibodies is a critical consideration in the clinical setting.[11]
Structural Diversity: Tailoring the Spacer to the Task
PEG spacers are not a one-size-fits-all solution. Their versatility is greatly enhanced by the ability to synthesize them in various architectures and molecular weights, allowing for precise control over the properties of the final conjugate.[3][12]
-
Linear vs. Branched PEG: Linear PEGs consist of a single, straight chain with functional groups at one or both ends.[12] Branched PEGs, on the other hand, feature multiple PEG arms extending from a central core.[12][13] This branched structure can offer superior shielding effects and a larger hydrodynamic radius for a given molecular weight, which can be advantageous for maximizing in vivo circulation time.[4][13]
-
Monodisperse vs. Polydisperse PEG: Polydisperse PEGs are a heterogeneous mixture of polymers with a range of molecular weights, characterized by an average molecular weight.[14] In contrast, monodisperse or discrete PEGs (dPEGs) consist of a single, defined chemical structure with a precise molecular weight.[14] The use of monodisperse PEGs is critical for applications where batch-to-batch consistency and a well-defined pharmacokinetic profile are paramount, such as in the development of antibody-drug conjugates (ADCs).[15]
The Impact of PEG Spacers on Pharmacokinetics and Pharmacodynamics
The decision to incorporate a PEG spacer into a bioconjugate is often driven by the desire to modulate its behavior in vivo. The unique properties of PEG can be leveraged to significantly improve the pharmacokinetic (PK) and pharmacodynamic (PD) profile of a therapeutic agent.
Extending Circulation Half-Life: The Role of Hydrodynamic Radius
One of the most significant advantages of PEGylation is its ability to extend the circulation half-life of a bioconjugate.[9] This is primarily achieved by increasing the hydrodynamic size of the molecule.[4][16] The kidneys have a filtration threshold, and by increasing the size of the conjugate beyond this threshold, renal clearance is significantly reduced.[4][17] This effect is directly proportional to the molecular weight of the PEG chain, with higher molecular weight PEGs leading to more pronounced increases in half-life.[17]
Mitigating Immunogenicity: The "Stealth" Effect in Action
As previously mentioned, the hydration shell of the PEG spacer acts as a "stealth" cloak, masking the surface of the attached biomolecule from the immune system.[7][8] This has several important consequences:
-
Reduced Antibody Recognition: The steric hindrance provided by the PEG chain can prevent the binding of pre-existing or treatment-emergent anti-drug antibodies (ADAs).[5]
-
Protection from Proteolytic Degradation: The physical barrier of the PEG spacer also limits the access of proteolytic enzymes, thereby increasing the stability and longevity of the therapeutic protein in circulation.[9]
Enhancing Solubility and Stability
Many potent therapeutic agents, particularly small molecule drugs, are hydrophobic and suffer from poor aqueous solubility. Covalently attaching a hydrophilic PEG spacer can dramatically improve the solubility and formulation characteristics of these compounds, preventing aggregation and improving their suitability for intravenous administration.[1][6]
| Property | Effect of PEG Spacer | Mechanism |
| Circulation Half-Life | Increased | Increased hydrodynamic radius reduces renal clearance.[4][16][17] |
| Immunogenicity | Decreased | Steric hindrance from the hydration shell masks epitopes.[7][8] |
| Proteolytic Degradation | Decreased | Physical barrier limits enzyme access to the protein surface.[9] |
| Aqueous Solubility | Increased | The hydrophilic nature of the PEG chain overcomes the hydrophobicity of the conjugate.[1][6] |
| Aggregation | Decreased | Improved solubility and steric hindrance prevent intermolecular interactions. |
Practical Considerations and Experimental Protocols
The successful implementation of PEG spacer technology requires careful consideration of the conjugation chemistry and reaction conditions. The choice of reactive groups on the PEG spacer is dictated by the available functional groups on the biomolecule of interest.
Common PEGylation Chemistries
A wide array of functionalized PEG spacers are commercially available, enabling conjugation to various amino acid residues or other functional groups.
-
Amine-Reactive PEGs (NHS Esters): N-hydroxysuccinimidyl (NHS) esters are among the most common amine-reactive functional groups. They react with the primary amines on lysine residues and the N-terminus of proteins to form stable amide bonds.[1][15]
-
Thiol-Reactive PEGs (Maleimides): Maleimide groups react specifically with the sulfhydryl groups of cysteine residues to form stable thioether bonds.[18] This chemistry is often employed for site-specific conjugation, as the number and location of cysteine residues can be precisely controlled through protein engineering.
-
Click Chemistry: The advent of bioorthogonal "click" chemistries, such as copper-catalyzed or strain-promoted azide-alkyne cycloaddition, has provided highly efficient and specific methods for PEGylation. These reactions proceed with high yield under mild, aqueous conditions and are orthogonal to most biological functional groups.
Step-by-Step Protocol: NHS-Ester PEGylation of an Antibody
This protocol provides a general framework for the PEGylation of an antibody using an amine-reactive PEG-NHS ester. It is essential to optimize the reaction conditions, particularly the molar ratio of PEG to antibody, for each specific application.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.
-
PEG-NHS ester reagent.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Dialysis or desalting columns for purification.
Procedure:
-
Preparation of Reagents:
-
Equilibrate the vial of PEG-NHS ester to room temperature before opening to prevent moisture condensation.[1][15]
-
Immediately before use, prepare a 10 mM stock solution of the PEG-NHS ester in anhydrous DMSO or DMF.[1][19] Do not store the stock solution, as the NHS ester is susceptible to hydrolysis.[1]
-
-
PEGylation Reaction:
-
To the antibody solution, add the freshly prepared PEG-NHS ester stock solution to achieve the desired molar excess (typically a 20-fold molar excess is a good starting point).[15][19] Ensure that the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[19]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[1][19]
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Characterization:
-
Determine the degree of PEGylation (the average number of PEG molecules per antibody) using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry.
-
Assess the biological activity of the PEGylated antibody using a relevant in vitro assay.
-
Advanced Topics and Future Directions
While the benefits of PEG spacers are well-established, it is crucial for the advanced practitioner to be aware of the potential challenges and the evolving landscape of the field.
The Challenge of Anti-PEG Antibodies
Despite its low intrinsic immunogenicity, there is growing evidence that PEG can elicit an immune response, leading to the formation of anti-PEG antibodies.[2][11] The presence of pre-existing anti-PEG antibodies in a subset of the population, as well as the potential for treatment-emergent antibodies, can have significant clinical consequences, including:
-
Accelerated Blood Clearance (ABC): The binding of anti-PEG antibodies to the PEGylated drug can lead to its rapid clearance from circulation, reducing therapeutic efficacy.[2][20]
-
Hypersensitivity Reactions: In some cases, the formation of immune complexes between the PEGylated drug and anti-PEG antibodies can trigger hypersensitivity reactions.[20][21]
Visualization of PEGylation Concepts
To better understand the principles discussed, the following diagrams illustrate key concepts in PEG spacer technology.
Caption: The hydration shell of a PEG spacer.
Caption: A typical workflow for antibody PEGylation.
Case Studies: FDA-Approved PEGylated Drugs
The success of PEG spacer technology is underscored by the number of FDA-approved drugs that incorporate this technology. These serve as powerful examples of the real-world impact of PEGylation.
-
Pegfilgrastim (Neulasta®): A PEGylated form of granulocyte colony-stimulating factor (G-CSF) used to treat neutropenia. The PEGylation significantly extends the half-life of G-CSF, allowing for less frequent dosing compared to the non-PEGylated form.[14]
-
Ado-trastuzumab emtansine (Kadcyla®): An antibody-drug conjugate where a PEG linker is part of the overall linker-drug construct, contributing to its stability and pharmacokinetic profile.[12]
-
Zynlonta™: An ADC that utilizes a PEG8 linker to improve solubility.[12]
Conclusion: The Future is Precise
The use of hydrophilic PEG spacers has revolutionized the field of bioconjugation, providing a robust and versatile tool for enhancing the therapeutic properties of a wide range of molecules. As our understanding of the intricate interplay between PEG structure, pharmacokinetics, and immunogenicity continues to grow, the field is moving towards ever more precise and sophisticated linker designs. The future of PEGylation lies in the development of novel PEG architectures, the use of site-specific conjugation techniques to create homogeneous products, and a deeper understanding of the factors that govern the development of anti-PEG antibodies. For the researcher and drug developer, a thorough understanding of the principles outlined in this guide will be indispensable for harnessing the full potential of this powerful technology.
References
- Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact. (2024). NIH.
- Polyethylene Glycol Immunogenicity: Theoretical, Clinical, and Practical Aspects of Anti-Polyethylene Glycol Antibodies. (n.d.). ACS Publications.
- From Synthesis to Characterization of Site-Selective PEGylated Proteins. (n.d.). PMC - NIH.
- The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin. (n.d.). NIH.
- Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization. (2025). NIH.
- PEG NHS Ester Protocol. (n.d.). Xi'an Confluore Biological Technology Co., Ltd..
- Improved Solubility: PEG's hydrophilic nature enhances the solubility of hydrophobic drugs and proteins. (n.d.). ResearchGate.
- Impact of Anti-PEG Antibodies. (n.d.). Creative Diagnostics.
- Protein PEGylation Process: An overview of chemistry. (2010). European Pharmaceutical Review.
- Enhanced biophysical properties of PEGylated proteins. (n.d.). ResearchGate.
- Protocol for PEG NHS Reagents. (2024). AxisPharm.
- Pharmacokinetic Consequences of Pegylation. (n.d.). Taylor & Francis Online.
- The list of PEGylated drugs approved by FDA Up to 2024. (2024). AxisPharm.
- PEGylation of Proteins: A Structural Approach. (n.d.). BioPharm International.
- The effect of mini-PEG-based spacer length on binding and pharmacokinetic properties of a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin. (2014). SciLifeLab Affiliated and Fellows Publications.
- Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization. (2025). ResearchGate.
- Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines. (n.d.). Taylor & Francis Online.
- Role of anti-polyethylene glycol (PEG) antibodies in the allergic reactions and immunogenicity of PEG-containing Covid-19 vaccines. (2022). medRxiv.
- The impact of PEGylation on protein immunogenicity. (2025). ResearchGate.
- PEGylated therapeutics in the clinic. (2023). PMC - PubMed Central.
- A Star-PEGylation Strategy to Improve Testosterone Pharmacokinetics. (n.d.). MDPI.
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. The list of PEGylated drugs approved by FDA Up to 2024 | AxisPharm [axispharm.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. FDA Approved Antibody-Drug Conjugates (ADCs) By 2026 | Biopharma PEG [biochempeg.com]
- 13. mdpi.com [mdpi.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. confluore.com [confluore.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. medrxiv.org [medrxiv.org]
An In-depth Technical Guide to the Safe Handling of Tri(ethylene glycol) di-p-toluenesulfonate for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Tool Demanding Respect
Tri(ethylene glycol) di-p-toluenesulfonate, commonly referred to as TEG-ditosylate, is a valuable bifunctional electrophile in the arsenal of organic chemists, particularly those in the fields of materials science, medicinal chemistry, and drug development.[1][2] Its utility lies in the two terminal tosylate groups, which are excellent leaving groups in nucleophilic substitution reactions, allowing for the facile introduction of the flexible and hydrophilic tri(ethylene glycol) linker into a wide array of molecules.[3][4][5] This property is exploited in the synthesis of crown ethers, cryptands, and various polyethylene glycol (PEG) derivatives used in bioconjugation and drug delivery.[2][6][7]
However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. As a potent alkylating agent, this compound warrants careful handling to minimize exposure and ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in scientific principles and best laboratory practices.
Section 1: Hazard Analysis - Understanding the Reactivity
The primary hazards associated with this compound stem from its properties as an irritant and a bifunctional alkylating agent.[3][8]
1.1 Irritant Properties:
The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[8][9] This is a common characteristic of many organic compounds and is generally attributed to their ability to interact with and disrupt biological membranes and proteins.
| Hazard Classification | Description | GHS Hazard Codes |
| Skin Irritation | Causes skin irritation upon contact. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled. | H335 |
1.2 Alkylating Agent Potential:
Section 2: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, incorporating engineering controls, administrative controls, and appropriate personal protective equipment.[11]
2.1 Engineering Controls:
-
Fume Hood: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11] The face velocity of the fume hood should be regularly checked to ensure it meets institutional safety standards.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[11]
2.2 Administrative Controls:
-
Training: All personnel handling this compound must receive documented training on its hazards, safe handling procedures, and emergency response.[11][12]
-
Restricted Access: The area where the compound is handled should be clearly demarcated, and access should be restricted to authorized personnel.[13]
-
Hygiene Practices: Eating, drinking, and applying cosmetics are strictly prohibited in the laboratory.[14] Hands should be thoroughly washed with soap and water after handling the compound, even if gloves were worn.[15]
2.3 Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[16]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves is recommended. The outer glove should be removed immediately after handling the compound. | Provides a barrier against skin contact. Double gloving offers additional protection in case the outer glove is compromised.[16] |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects the eyes from dust particles and splashes of solutions containing the compound.[17] |
| Skin and Body Protection | A flame-resistant lab coat with long sleeves and a closed front is required. | Protects the skin and personal clothing from contamination.[18] |
| Respiratory Protection | For weighing and handling the solid, a NIOSH-approved N95 respirator may be necessary if the fume hood is not providing adequate containment. | Prevents inhalation of the fine powder which can cause respiratory irritation.[18][19] |
Section 3: Safe Handling and Experimental Protocols
Adherence to established protocols is critical for minimizing the risk of exposure.
3.1 Weighing and Dispensing the Solid:
Caption: Workflow for weighing solid this compound.
3.2 Use in Nucleophilic Substitution Reactions:
A common application of this compound is in nucleophilic substitution reactions. The following is a generalized protocol with an emphasis on safety.
Caption: Generalized workflow for a nucleophilic substitution reaction.
Protocol for Quenching Reactive Reagents:
Highly reactive reagents used in conjunction with this compound, such as strong bases or organometallics, must be quenched safely.
-
Cool the reaction vessel: Place the reaction flask in an ice bath to dissipate any heat generated during quenching.
-
Slow addition of a proton source: Under an inert atmosphere, slowly add a less reactive alcohol like isopropanol until the reaction subsides.
-
Follow with a more reactive alcohol: Slowly add methanol to ensure all reactive species are consumed.
-
Final quench with water: Cautiously add water to the mixture to neutralize any remaining reactive components.
-
Dispose of the quenched mixture: The resulting mixture can then be processed for waste disposal according to institutional guidelines.
Section 4: Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.[20]
4.1 Personnel Exposure:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[21] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9] |
4.2 Spill and Leak Procedures:
For Minor Spills (a few grams):
-
Alert personnel in the immediate area.[22]
-
Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite or sand.[22]
-
Carefully sweep the absorbed material into a labeled waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.[23]
For Major Spills:
-
Evacuate the laboratory immediately and alert others.[22]
-
Close the laboratory doors and prevent entry.
-
Contact the institution's emergency response team.[24]
-
Provide the emergency responders with the Safety Data Sheet for this compound.
Decontamination of Surfaces and Equipment:
Surfaces and equipment contaminated with this compound should be decontaminated to prevent inadvertent exposure.
-
Initial Wipe-down: Wipe the surface with a cloth or paper towel soaked in a solvent that will dissolve the compound (e.g., isopropanol, acetone).
-
Wash: Wash the surface with soap and water.
-
Rinse: Rinse the surface with clean water.
-
Dry: Allow the surface to air dry or wipe with a clean cloth.
-
Waste Disposal: All materials used for decontamination should be disposed of as hazardous waste.[23][25]
Section 5: Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment.
5.1 Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
-
Keep it away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
5.2 Disposal:
-
All waste containing this compound, including unused product, contaminated materials, and reaction waste, must be disposed of as hazardous chemical waste.[26][27]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[13]
-
Do not dispose of this compound down the drain.[26]
-
Collect waste in clearly labeled, compatible containers.[13][28]
Section 6: Application in Synthesis - Safety in Practice
The synthesis of 18-crown-6 from tri(ethylene glycol) and this compound is a classic example of its application.[6][7] This reaction highlights several safety considerations:
-
Reagents: The reaction often involves strong bases like potassium hydroxide, which are corrosive and require careful handling.
-
Solvents: Anhydrous solvents like tetrahydrofuran (THF) are typically used, which are flammable and can form explosive peroxides.
-
Reaction Conditions: The reaction may be heated, increasing the risk of solvent fires and the volatility of reagents.
-
Work-up: The work-up procedure involves handling aqueous and organic layers, and care must be taken to avoid splashes and ensure proper separation and disposal of each phase.
By understanding the hazards of each component and step in the synthesis, researchers can implement appropriate safety measures to mitigate the risks.
Conclusion: A Commitment to Safety
This compound is an invaluable reagent for chemical synthesis in research and drug development. Its utility, however, is intrinsically linked to its reactivity, which demands a high level of respect and a steadfast commitment to safety. By integrating the principles of hazard analysis, exposure control, and safe work practices into every aspect of its handling, from receipt to disposal, researchers can harness the synthetic power of this compound while ensuring a safe and healthy laboratory environment for all.
References
- Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab.
- CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory.
- Imperial College London. (n.d.). Emergency procedures.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Organic Syntheses. (n.d.). 18-crown-6.
- LookChem. (n.d.). CAS No.19249-03-7,this compound Suppliers,MSDS download.
- University of Western Australia. (2024, November 27). Laboratory emergency response procedures.
- Carnegie Mellon University Qatar. (n.d.). Emergency Response Guide for Laboratories.
- University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- EPFL. (n.d.). Protocol for quenching reactive chemicals.
- Halyard. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS.
- PubMed Central. (n.d.). Safe handling of hazardous drugs.
- POGO. (n.d.). Personal Protective Equipment.
- ResearchGate. (2016, December 20). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- University of California, Irvine. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Great Ormond Street Hospital for Children NHS Foundation Trust. (n.d.). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage.
- University of California, Irvine. (2007, April 26). EXPLOSION IN A CHEMISTRY RESEARCH LAB USING DISTILLATION FOR FINAL PURIFICATION OF TOSYLATED COMPOUND.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Synthesis Applications and Properties of a Versatile Chemical.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Lab Safety Services. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates.
- Stanford Environmental Health & Safety. (n.d.). Decontamination.
- Contec Cleanroom. (2022, May 18). Disinfectant Residues: Mitigation and Management.
- OSHA. (n.d.). General Decontamination.
- Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction.
- Stronger. (n.d.). Hard Surface Disinfection Versus Soft Surface Sanitization Disinfectant Residue.
- Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 19249-03-7 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 19249-03-7 [chemicalbook.com]
- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The Synthesis method and Toxicity of 18-Crown-6_Chemicalbook [chemicalbook.com]
- 8. Triethylene glycol di(p-toluenesulfonate) 98 19249-03-7 [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. thesafetygeek.com [thesafetygeek.com]
- 12. moravek.com [moravek.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 15. artsci.usu.edu [artsci.usu.edu]
- 16. pogo.ca [pogo.ca]
- 17. csub.edu [csub.edu]
- 18. halyardhealth.com [halyardhealth.com]
- 19. gerpac.eu [gerpac.eu]
- 20. Emergency procedures | Administration and support services | Imperial College London [imperial.ac.uk]
- 21. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 22. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 23. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 24. cmu.edu [cmu.edu]
- 25. cleanroom.contecinc.com [cleanroom.contecinc.com]
- 26. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. danielshealth.com [danielshealth.com]
- 28. ptb.de [ptb.de]
A Guide to the Fundamental Reaction Kinetics of Tosylation for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Tosylation in Modern Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within drug development, the ability to strategically and efficiently modify molecular architecture is paramount. The hydroxyl group, while ubiquitous, is a notoriously poor leaving group, rendering direct nucleophilic substitution challenging. Tosylation, the conversion of an alcohol (R-OH) to a p-toluenesulfonate or "tosylate" (R-OTs), represents a cornerstone transformation that elegantly circumvents this limitation.[1][2] This guide provides an in-depth examination of the fundamental reaction kinetics of tosylation, moving beyond simple procedural descriptions to explore the causal relationships that govern reaction rates, selectivity, and overall success. By understanding these core principles, researchers can transition from trial-and-error to knowledge-driven optimization.
The Physicochemical Basis of Tosylate's Efficacy: A Superior Leaving Group
The entire strategic value of tosylation hinges on transforming the hydroxyl moiety into an exceptionally stable leaving group. The effectiveness of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable on their own.[3] The tosylate anion's remarkable stability stems from extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonyl group, a stabilizing effect that is absent in the hydroxide ion.[3][4][5]
This stability can be quantified by comparing the pKa of the conjugate acids of various leaving groups. A lower pKa signifies a stronger acid, and therefore, a more stable conjugate base (leaving group).
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Stability |
| Tosylate (TsO⁻) | p-Toluenesulfonic Acid | -2.8 | Excellent |
| Iodide (I⁻) | Hydroiodic Acid | -10 | Excellent |
| Bromide (Br⁻) | Hydrobromic Acid | -9 | Very Good |
| Chloride (Cl⁻) | Hydrochloric Acid | -7 | Good |
| Water (H₂O) | Hydronium Ion (H₃O⁺) | -1.7 | Fair |
| Hydroxide (HO⁻) | Water | 15.7 | Poor |
Data compiled from various sources, including[3].
As the data illustrates, the tosylate group is one of the most effective leaving groups available, making tosylated alcohols highly susceptible to subsequent nucleophilic substitution (SN1 and SN2) and elimination (E2) reactions.[3][6][7]
The Core Reaction Mechanism and Its Kinetic Implications
The tosylation of an alcohol is a nucleophilic substitution reaction that occurs at the sulfur atom of p-toluenesulfonyl chloride (TsCl). The alcohol acts as the nucleophile, attacking the electrophilic sulfur center and displacing the chloride ion.[2][8] A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct that is formed.[9][10]
A critical kinetic feature of this mechanism is that the carbon-oxygen bond of the original alcohol remains intact throughout the tosylation process. This results in the retention of configuration at the stereocenter bearing the hydroxyl group.[8][11][12] Any subsequent SN2 reaction on the resulting tosylate will then proceed with the expected inversion of configuration.[13][14]
Key Factors Influencing Tosylation Reaction Kinetics
The rate of a tosylation reaction is not static; it is a function of several interdependent variables. Mastering these variables is key to designing efficient and selective protocols. The reaction generally follows second-order kinetics, being first order in both the alcohol and the tosylating agent under many conditions.
A. Substrate Structure: Steric and Electronic Effects
The accessibility of the hydroxyl group is a primary determinant of the reaction rate.
-
Steric Hindrance: Less sterically hindered primary alcohols react more rapidly than secondary alcohols. Tertiary alcohols react very slowly with TsCl and are often challenging substrates.[15] For particularly hindered alcohols, alternative catalysts or more forcing conditions may be necessary.[10][16]
-
Electronic Effects: Electron-withdrawing groups near the alcohol can decrease its nucleophilicity, slowing the reaction. Conversely, electron-donating groups can increase the rate.
B. Temperature: A Double-Edged Sword
In accordance with Arrhenius principles, increasing the temperature increases the rate of the tosylation reaction.[17][18] However, this comes at a significant cost to selectivity. Side reactions, particularly elimination and chloride substitution, are often accelerated to a greater extent than the desired tosylation at elevated temperatures.[17]
For this reason, most tosylation protocols are initiated at low temperatures (typically 0 °C) to control the initial exotherm and maximize the yield of the desired tosylate.[8][17] The reaction may then be allowed to warm to room temperature, depending on the substrate's reactivity.[19]
Table 2: Illustrative Effect of Temperature on Product Distribution
| Substrate | Temperature | Desired Tosylate Yield | Alkyl Chloride Yield |
| Substituted Benzyl Alcohol | 0 °C to 15 °C | 53% | Not Reported (low) |
| Nitro-Substituted Benzyl Alcohol | 0 °C to 15 °C | 0% | 30-52% |
Data synthesized from studies on benzyl alcohols, which show that electron-withdrawing groups can make the initially formed tosylate highly susceptible to nucleophilic attack by chloride, a process favored by warmer temperatures.[20]
C. The Role of the Base and Nucleophilic Catalysis
The choice of base is not merely for acid scavenging; it can fundamentally alter the reaction mechanism and kinetics.
-
Triethylamine (TEA): A simple, non-nucleophilic base used to neutralize HCl.
-
Pyridine: Functions as both a base and a nucleophilic catalyst . Pyridine can first react with TsCl to form a highly reactive N-tosylpyridinium salt.[6][8] This intermediate is significantly more electrophilic than TsCl itself, leading to a faster reaction with the alcohol.
-
4-Dimethylaminopyridine (DMAP) & 1-Methylimidazole (MI): These are far more potent nucleophilic catalysts than pyridine.[21] They are often used in catalytic amounts alongside a stoichiometric base like TEA, especially for sterically hindered or unreactive alcohols.[16][22]
Experimental Design and In-Process Monitoring
A robust experimental protocol is a self-validating system. The following protocols provide a framework for the successful tosylation of both standard and challenging substrates.
Protocol A: General Tosylation of a Primary Alcohol
This protocol is a standard method using triethylamine in dichloromethane. [8]
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 eq.) to a flame-dried, round-bottom flask equipped with a magnetic stir bar. Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: To the stirred solution, add triethylamine (1.5 eq.) followed by the dropwise or portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.). Maintain the temperature at 0 °C.
-
Reaction: Stir the reaction at 0 °C, monitoring its progress by Thin-Layer Chromatography (TLC). [19]If the reaction is sluggish, it can be allowed to slowly warm to room temperature. [19]5. Work-up: Once the reaction is complete (as judged by TLC), quench the reaction by adding cold water. Separate the organic layer.
-
Extraction & Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with a saturated NaHCO₃ solution and brine. [8]7. Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purification: Purify the product by column chromatography on silica gel if necessary.
Protocol B: Catalytic Tosylation of a Sterically Hindered Alcohol
This protocol uses the highly active DMAP catalyst for more challenging substrates. [22][23]
-
Setup: Under an inert atmosphere, charge a flame-dried flask with the sterically hindered alcohol (1.0 eq.), anhydrous DCM, and 4-dimethylaminopyridine (DMAP, 0.1-0.6 eq.).
-
Cooling: Cool the stirred solution to 0 °C.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.2 eq.) portionwise, followed by the dropwise addition of triethylamine (1.5 eq.).
-
Reaction & Monitoring: Stir the mixture at 0 °C, allowing it to warm to room temperature over several hours while monitoring by TLC.
-
Work-up & Purification: Follow steps 5-8 from Protocol A.
In-Process Monitoring by Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the reaction's progress in real-time. [24]
-
Principle: The tosylated product is significantly less polar than the starting alcohol. Consequently, the product will have a higher Retention Factor (Rf) on the silica gel plate. [24][25]* Procedure:
-
Spotting: On a silica gel TLC plate, spot the starting alcohol (reference), the reaction mixture, and a "co-spot" containing both. [25] 2. Elution: Develop the plate using an appropriate solvent system, typically a mixture of hexanes and ethyl acetate (e.g., 4:1 ratio). [25] 3. Visualization: If the compounds are not UV-active, visualize the spots using a stain such as potassium permanganate or p-anisaldehyde, followed by gentle heating. [25]The alcohol will appear as a distinct spot.
-
Analysis: The reaction is complete upon the disappearance of the starting material spot in the reaction mixture lane.
-
Conclusion
The tosylation of alcohols is a foundational reaction in organic synthesis, governed by well-defined kinetic principles. By understanding the interplay between substrate structure, temperature, catalysts, and competing reaction pathways, researchers can design highly efficient and selective transformations. The rate of tosylation is enhanced by nucleophilic catalysts like DMAP and hindered by steric bulk. Critically, maintaining low reaction temperatures is the most effective strategy for minimizing kinetically competitive and often undesired side reactions, such as chloride substitution and elimination. Through careful control of these parameters and diligent in-process monitoring, tosylation can be reliably deployed as a powerful tool in the synthesis of complex molecules for research and drug development.
References
- BenchChem. (n.d.). Application Notes and Protocols: Tosylation of Primary Alcohols with TsCl.
- BenchChem. (n.d.). The Tosyl Group: A Superior Leaving Group for Diverse Chemical Transformations.
- AK Lectures. (n.d.). Tosylate Leaving Group.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Tosylation Reactions.
- Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION.
- Chemistry LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group.
- Das, B., & Reddy, V. S. (2004). ZrCl₄ as an Efficient Catalyst for Selective Tosylation of Alcohols with p-Toluenesulfonic Acid. Chemistry Letters.
- BenchChem. (n.d.). Technical Support Center: The Effect of Temperature on Tosylation Reactions.
- Chemistry LibreTexts. (2019, September 20). 9.13: Tosylate—Another Good Leaving Group.
- Vedantu. (n.d.). Why is the tosylate anion a good leaving group class 12 chemistry CBSE.
- Wang, B., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5672.
- BenchChem. (n.d.). Technical Support Center: Monitoring Cyclopentyl Tosylate Reactions by TLC.
- Khanal, A., & Arias, A. X. (2023). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters.
- Sciencemadness Discussion Board. (2014). Procedure of tosylation of p-aminochlorobenzene.
- Huang, T. S. C. C., & Thornton, E. R. (1976). Solvolysis mechanisms. Kinetic solvent isotope effects for alkyl tosylates in acetic acid and acetic acid-d. OSTI.GOV.
- BenchChem. (n.d.). Common side reactions in the tosylation of cyclopentanol.
- Semantic Scholar. (2006). Solvent-free and selective tosylation of alcohols and phenols with p-toluenesulfonyl chloride by heteropolyacids as highly efficient catalysts.
- Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates.
- Harper, T. (2024, February 14). Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation [Video]. YouTube.
- Keki, S., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2563.
- OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups.
- Chemical Research in Chinese Universities. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.
- Khan Academy. (n.d.). SN1 and SN2 reactions of alcohols [Video].
- Chem Help ASAP. (2019, July 24). formation of tosylates & mesylates [Video]. YouTube.
- Hoogenboom, R., et al. (2008). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Arkivoc, 2008(3), 117-131.
- Chemistry Steps. (n.d.). Alcohols in SN1 and SN2 Reactions.
- Google Patents. (n.d.). US5194651A - Tosylation of alcohols.
- ACS Publications. (n.d.). Solvolysis mechanisms. Kinetic solvent isotope effects for alkyl tosylates in acetic acid and acetic acid-d. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
- Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.
- University of Calgary. (n.d.). Ch8 : Tosylates.
- BenchChem. (n.d.). The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research.
- Khanal, A., & Arias, A. X. (2023). TLC and LC-MS monitoring chromatography free synthesis of monotosylation of glycols and diols. Morressier.
- White Rose Research Online. (n.d.). The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE.
- ResearchGate. (n.d.). The effect of the reaction conditions on the tosylation of PIBall-OH at....
- Skórska-Stania, A., et al. (2015). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate. Tetrahedron, 71(38), 6858-6866.
- ResearchGate. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions.
- ResearchGate. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
- ResearchGate. (2015). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation.
- Chemistry LibreTexts. (2023, July 7). 14.1: Factors that Affect Reaction Rates.
- Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
Sources
- 1. jchemlett.com [jchemlett.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aklectures.com [aklectures.com]
- 5. Why is the tosylate anion a good leaving group class 12 chemistry CBSE [vedantu.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. orgosolver.com [orgosolver.com]
- 15. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 16. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
The Architectural Evolution of a Molecular Scaffold: A Historical Guide to PEG Linkers in Chemistry
Abstract
The covalent attachment of polyethylene glycol (PEG), or PEGylation, has transitioned from a novel concept to a cornerstone technology in drug delivery and bioconjugation. This in-depth guide provides a historical narrative of the development of PEG linkers, tracing their evolution from the pioneering work of the 1970s to the sophisticated, site-specific, and cleavable architectures of the modern era. We will explore the causal relationships behind key chemical innovations, provide detailed experimental methodologies, and offer insights into the future trajectory of this indispensable molecular tool. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the science and strategy behind PEG linker technology.
The Genesis of an Idea: The Dawn of PEGylation (1970s)
The concept of PEGylation emerged in the 1970s from a need to overcome the immunological challenges associated with administering non-human proteins to patients.[1] The pioneering work of Frank F. Davis and Abraham Abuchowski at Rutgers University laid the foundation for this field.[2][3] Their initial hypothesis was that attaching a hydrophilic, non-immunogenic polymer like PEG to a protein could mask its antigenic sites, thereby reducing its recognition by the immune system and extending its circulation time.[1][4]
The first-generation PEGylation chemistry employed reagents like cyanuric chloride to randomly couple PEG chains to the amine groups of lysine residues on the protein surface.[5] While revolutionary, this approach often resulted in a heterogeneous mixture of PEGylated proteins with varying numbers of PEG chains attached at different locations, which could sometimes lead to a loss of biological activity.[6] Despite these limitations, this early work demonstrated the profound potential of PEGylation. The first FDA-approved PEGylated drug, Adagen® (pegademase bovine) in 1990, was a direct result of this foundational research and is used to treat severe combined immunodeficiency disease (SCID).[7][8]
Caption: First-generation PEGylation involved random attachment to lysine residues.
Gaining Control: The Evolution of Second-Generation PEG Linkers (1980s-1990s)
The limitations of first-generation PEGylation spurred the development of more controlled and specific conjugation chemistries in the 1980s and 1990s.[6] A key innovation was the introduction of monofunctional PEGs, which contain a reactive group at one end and an inert group (typically a methoxy group, mPEG) at the other.[9] This prevented the cross-linking of proteins and provided better control over the stoichiometry of the reaction.
This era also saw the emergence of a diverse toolkit of reactive moieties, allowing for more targeted conjugation to specific amino acid residues:
-
N-hydroxysuccinimide (NHS) esters: These became the workhorse for reacting with the primary amines of lysine residues under mild pH conditions (pH 7-9), forming stable amide bonds.[10][11]
-
Aldehyde-terminated PEGs: These reagents enabled more specific N-terminal PEGylation by reacting with the alpha-amine group of the N-terminal amino acid.
-
Maleimide- and Thiol-reactive PEGs: The development of these linkers allowed for specific conjugation to the sulfhydryl groups of cysteine residues, which are often less abundant on the protein surface than lysines, offering a higher degree of site-specificity.
These second-generation linkers provided researchers with greater control over the PEGylation process, leading to more homogeneous and well-defined bioconjugates with improved therapeutic profiles.[6]
| Linker Chemistry | Target Residue | Bond Formed | Key Advantages |
| NHS Ester | Lysine | Amide | Well-established, stable bond |
| Aldehyde | N-terminus | Imine (reduced to amine) | High N-terminal specificity |
| Maleimide | Cysteine | Thioether | High site-specificity |
Table 1. Characteristics of Second-Generation PEG Linkers.
Experimental Protocol: NHS-Ester PEGylation of a Model Protein
This protocol provides a generalized procedure for the PEGylation of a protein using an NHS-ester activated PEG.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
mPEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl ester)
-
Reaction buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the reaction.
-
PEGylation Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small volume of anhydrous DMSO or the reaction buffer.
-
Conjugation Reaction: Add the dissolved mPEG-NHS ester to the protein solution. The molar ratio of PEG to protein should be optimized for each specific application but typically ranges from 2:1 to 50:1.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted mPEG-NHS ester. Incubate for 30 minutes.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Characterization: Analyze the purified conjugate to determine the degree of PEGylation using techniques like SDS-PAGE, SEC, and mass spectrometry.[10]
Advanced Architectures and the "Stealth" Effect (Late 1990s-2000s)
The late 1990s and 2000s witnessed a shift towards more complex PEG architectures to further enhance the therapeutic properties of bioconjugates.[9] The development of branched and multi-arm PEGs was a significant milestone.[12][13] These structures, with multiple PEG chains emanating from a central core, offer a larger hydrodynamic volume compared to linear PEGs of the same molecular weight.[14] This increased size more effectively shields the conjugated molecule from the immune system and proteolytic enzymes, a phenomenon often referred to as the "stealth" effect.[2][15][16]
The enhanced shielding provided by branched PEGs can lead to even longer circulation half-lives and improved pharmacokinetic profiles.[17] However, this period also brought to light the "PEG dilemma," where the very properties that make PEG beneficial (i.e., its stealthing ability) can sometimes hinder the interaction of the therapeutic molecule with its target, potentially reducing its efficacy.[18] This has led to a deeper investigation into the relationship between PEG architecture, density, and biological activity.
Caption: Comparison of linear and branched PEG architectures.
The Modern Era: Cleavable Linkers and Site-Specific Conjugation (2010s-Present)
The modern era of PEG linker development is characterized by a drive for greater precision and control. Two key areas of innovation have been the development of cleavable linkers and the refinement of site-specific conjugation techniques.
Cleavable PEG Linkers: These linkers are designed to be stable in circulation but break apart under specific physiological conditions, releasing the therapeutic payload at the target site.[19][20] This strategy helps to overcome the "PEG dilemma" by ensuring that the drug is fully active when and where it is needed.[18] Common cleavage triggers include:
-
pH-sensitive linkers: These linkers are stable at physiological pH (7.4) but hydrolyze in the acidic environment of tumors or endosomes.[20]
-
Enzyme-labile linkers: These linkers contain sequences that are recognized and cleaved by specific enzymes that are overexpressed in diseased tissues.[20]
-
Redox-responsive linkers: These linkers, often containing disulfide bonds, are cleaved in the reducing environment inside cells.[21]
Caption: Mechanism of a cleavable PEG linker for controlled drug release.
Site-Specific Conjugation: The goal of site-specific conjugation is to produce a homogeneous population of bioconjugates where every molecule has the same number of PEG chains attached at the exact same location.[22] This leads to a well-defined product with predictable and reproducible properties. Modern techniques for site-specific PEGylation include:
-
Enzymatic Methods: Enzymes like sortase A can be used to catalyze the site-specific ligation of a PEG molecule to a protein containing a specific recognition sequence.[23][24]
-
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a highly efficient and specific method for attaching PEG-azide to a protein containing an alkyne handle, which can be introduced via an unnatural amino acid.[23]
-
Unnatural Amino Acid Incorporation: Genetically encoding an unnatural amino acid with a unique reactive group at a specific site in a protein allows for highly precise PEGylation.
| Method | Principle | Key Advantages |
| Sortase-mediated Ligation | Enzymatic recognition and ligation | High specificity, mild reaction conditions |
| Click Chemistry | Bio-orthogonal reaction of azide and alkyne | High efficiency, broad applicability |
| Unnatural Amino Acid | Genetic encoding of a unique reactive handle | Ultimate site-specificity |
Table 2. Comparison of Modern Site-Specific PEGylation Methods.
Experimental Protocol: Sortase-Mediated PEGylation
This protocol provides a general workflow for the site-specific PEGylation of a protein using sortase A.
Materials:
-
Protein of interest with a C-terminal LPXTG recognition motif
-
Sortase A enzyme
-
Amine-functionalized PEG (e.g., Gly-Gly-Gly-PEG-NH2)
-
Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)
-
Purification system (e.g., immobilized metal affinity chromatography for His-tagged sortase, followed by SEC)
Procedure:
-
Protein and PEG Preparation: Dissolve the LPXTG-tagged protein and the amine-functionalized PEG in the sortase reaction buffer.
-
Enzymatic Reaction: Add sortase A to the mixture of protein and PEG. The optimal ratio of protein:PEG:sortase should be determined empirically.
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 25-37°C) for several hours to overnight with gentle mixing.
-
Purification: Remove the sortase A enzyme (e.g., using Ni-NTA resin if it is His-tagged). Purify the PEGylated protein from unreacted starting materials using size-exclusion chromatography.
-
Characterization: Confirm the site-specific PEGylation and purity of the final product using SDS-PAGE, mass spectrometry, and other relevant analytical techniques.[24]
Characterization and Analysis of PEGylated Conjugates
A critical aspect of developing PEGylated therapeutics is the thorough characterization of the final product. A suite of analytical techniques is employed to ensure the quality, consistency, and desired properties of the conjugate:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Provides a qualitative assessment of the degree of PEGylation, with PEGylated proteins migrating more slowly than their unmodified counterparts.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, allowing for the separation and quantification of unreacted protein, free PEG, and PEGylated species.[25]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS are invaluable for determining the precise molecular weight of the conjugate and confirming the number of attached PEG chains.[26]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination allows for the separation of different PEGylated species followed by their accurate mass determination, providing detailed information about the heterogeneity of the product.[27]
Conclusion and Future Perspectives
The historical development of PEG linkers in chemistry is a testament to the power of iterative innovation. From the initial concept of using a simple polymer to reduce immunogenicity, the field has evolved to a sophisticated discipline focused on precision, control, and targeted delivery. The journey from random, heterogeneous mixtures to well-defined, site-specific, and responsive bioconjugates has transformed the landscape of drug development.
Looking ahead, the future of PEGylation will likely focus on several key areas:
-
Next-Generation Polymers: While PEG remains the gold standard, research into alternative polymers with potentially improved properties, such as biodegradability or reduced immunogenicity, is ongoing.[28]
-
Advanced Architectures: The design of novel PEG architectures with tailored shapes and functionalities will continue to be an area of active research.[29]
-
Combination Therapies: PEG linkers will play a crucial role in the development of multi-drug conjugates and combination therapies, enabling the co-delivery of multiple therapeutic agents.[30]
-
Emerging Therapeutic Modalities: PEGylation is being increasingly applied to new classes of therapeutics, including mRNA vaccines, gene therapies, and CRISPR-based systems, to enhance their delivery and efficacy.[1]
The foundational principles established over the past five decades will undoubtedly continue to guide the development of the next generation of polymer-based therapeutics, further expanding the impact of this remarkable molecular tool on human health.
References
- A journey through the history of PEGylated drug delivery nanocarriers - PMC - NIH. (n.d.). National Institutes of Health.
- Cleavable vs. Non-Cleavable PEG Linkers: Key Differences and Applications. (2025, July 23). PurePEG.
- Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC - NIH. (n.d.). National Institutes of Health.
- Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. (n.d.). Thermo Fisher Scientific.
- Cleavable Linkers. (n.d.). AxisPharm.
- PEG Linkers in Antibody-Drug Conjugates. (n.d.). BOC Sciences.
- Cleavable vs. Non-Cleavable PEG Linkers: Pros, Cons, and Applications. (2025, July 1). PurePEG.
- The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. (n.d.). MDPI.
- A journey through the history of PEGylated drug delivery nanocarriers. (n.d.). ResearchGate.
- PEGylated therapeutics in the clinic - PMC. (2023, September 22). National Institutes of Health.
- PEGylation - Wikipedia. (n.d.). Wikipedia.
- Overview of PEG Linkers. (n.d.). ChemPep.
- Understanding the Stealth Properties of PEGylated lipids: A Mini-Review. (2020, August 24). Open Access Pub.
- PEGylation: Non-Immunogenic Delivery of Protein-Based Drugs. (n.d.).
- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. (n.d.). Thermo Fisher Scientific.
- Method for Characterization of PEGylated Bioproducts in Biological Matrixes | Analytical Chemistry. (n.d.). ACS Publications.
- PEGylation - Three Decades of Product Approvals & Technology Development. (2020, October 25).
- Trends in Characterization of PEGylated Proteins by Mass Spectrometry. (n.d.). Walsh Medical Media.
- PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. (n.d.).
- PEG stealth properties. PEG minimizes NP surface interaction with opsonin, preventing macrophage uptake and clearance from the body. (n.d.). ResearchGate.
- The early days of PEG and PEGylation (1970s-1990s) | Request PDF. (2025, August 8). ResearchGate.
- Branched PEG, Branched Linker, Multi arm PEG. (n.d.). BroadPharm.
- PEGylation technology: addressing concerns, moving forward - PMC. (2025, April 23). National Institutes of Health.
- What is the future of PEGylated therapies? (2015, November 30). Advanced Biochemicals.
- Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers. (n.d.). AxisPharm.
- From Synthesis to Characterization of Site-Selective PEGylated Proteins. (n.d.). Frontiers.
- Biopharma PEG Expands Multi-Arm PEG Product Line for Medical and Biopharma Applications. (2024, August 20). Clinical Research News.
- Profile: Abe Abuchowski. (2025, August 7). ResearchGate.
- Site-specific protein modification using immobilized sortase in batch and continuous-flow systems. (n.d.). National Institutes of Health.
- PEGylation Trends 2025: PEG45 in Therapeutics and Drug Delivery. (2025, September 8). PurePEG.
- The Use of PEG Linkers in Controlled Drug Release | Mechanism & Benefits. (2025, October 16). PurePEG.
- Peptide PEGylation: The Next Generation. (n.d.). Pharmaceutical Technology.
- Site-Specific PEGylation of Therapeutic Proteins - PMC. (2015, October 28). National Institutes of Health.
Sources
- 1. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rctech.com [rctech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is the future of PEGylated therapies? - Advanced Biochemicals [advancedbiochemicals.com]
- 7. A journey through the history of PEGylated drug delivery nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGylation - Wikipedia [en.wikipedia.org]
- 9. chempep.com [chempep.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 13. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 14. Biopharma PEG Expands Multi-Arm PEG Product Line for Medical and Biopharma Applications [clinicalresearchnewsonline.com]
- 15. openaccesspub.org [openaccesspub.org]
- 16. researchgate.net [researchgate.net]
- 17. pharmtech.com [pharmtech.com]
- 18. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. purepeg.com [purepeg.com]
- 20. purepeg.com [purepeg.com]
- 21. Cleavable Linkers, Cleavable reagents - ADC Linkers | AxisPharm [axispharm.com]
- 22. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 24. Site-specific protein modification using immobilized sortase in batch and continuous-flow systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. lcms.cz [lcms.cz]
- 26. walshmedicalmedia.com [walshmedicalmedia.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. PEGylation technology: addressing concerns, moving forward - PMC [pmc.ncbi.nlm.nih.gov]
- 29. purepeg.com [purepeg.com]
- 30. purepeg.com [purepeg.com]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 18-Crown-6 Ether Using Tri(ethylene glycol) di-p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of 18-crown-6, a pivotal macrocyclic polyether, utilizing tri(ethylene glycol) di-p-toluenesulfonate. Crown ethers, with their unique ability to selectively bind cations, are indispensable tools in a myriad of scientific disciplines, including organic synthesis, phase transfer catalysis, and the development of novel drug delivery systems.[1][2][3][4][5] This application note elucidates the underlying chemical principles, provides a meticulously detailed experimental protocol, and offers insights into the characterization and purification of the final product. The methodologies described herein are designed to be robust and reproducible, empowering researchers to confidently synthesize this versatile compound.
Introduction: The Significance of Crown Ethers
Crown ethers are cyclic chemical compounds composed of a ring containing several ether groups.[6] Their discovery by Charles J. Pedersen in 1967, which led to a Nobel Prize in Chemistry, revolutionized host-guest chemistry.[7] The defining characteristic of crown ethers is their ability to selectively form stable complexes with specific metal cations.[2][6] The nomenclature, such as "18-crown-6," denotes the total number of atoms in the ring (18) and the number of oxygen atoms (6).[8] This structural arrangement creates a central hydrophilic cavity, lined with electron-rich oxygen atoms, and a hydrophobic exterior.[6] This unique architecture allows them to encapsulate cations that fit snugly within their cavity, with 18-crown-6 showing a particularly high affinity for the potassium ion (K⁺).[2][6][7]
This selective binding capability has profound implications across various scientific fields. In organic synthesis, crown ethers function as phase-transfer catalysts, enabling reactions between reagents in immiscible phases by solubilizing inorganic salts in organic solvents.[4][7] In the realm of drug development, their ionophoric properties are being explored for targeted drug delivery and enhancing the bioavailability of certain pharmaceuticals.[1][5]
Mechanistic Insights: The Williamson Ether Synthesis
The synthesis of 18-crown-6 from tri(ethylene glycol) and its di-p-toluenesulfonate derivative is a classic example of the Williamson ether synthesis . This robust and versatile reaction, developed by Alexander Williamson in 1850, forms an ether from an organohalide (or a sulfonate ester) and a deprotonated alcohol (alkoxide).[9][10] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[9]
Key Mechanistic Steps:
-
Deprotonation: A strong base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), deprotonates the terminal hydroxyl groups of tri(ethylene glycol) to form a more nucleophilic alkoxide.[11][12]
-
Nucleophilic Attack: The resulting alkoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the this compound. The p-toluenesulfonate (tosylate) group is an excellent leaving group, facilitating this SN2 displacement.[8][9] Tosylates are often preferred over halides as leaving groups as they can lead to increased yields.[8]
-
Cyclization and the "Template Effect": The reaction is designed to favor intramolecular cyclization over intermolecular polymerization. A crucial factor in achieving high yields of the desired crown ether is the "template effect." [11] The potassium cation (K⁺), provided by the base, fits perfectly within the forming 18-crown-6 ring. This cation acts as a template, organizing the linear precursor molecules into a cyclic conformation around itself, which significantly enhances the rate of the desired cyclization reaction.[11][13]
Experimental Protocol: Synthesis of 18-Crown-6
This protocol is adapted from established and reliable procedures for the synthesis of 18-crown-6.[14][15]
3.1. Reagents and Equipment
| Reagent/Equipment | Purpose |
| Tri(ethylene glycol) | Starting material (diol) |
| This compound | Starting material (ditosylate) |
| Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃) | Base for deprotonation and source of template cation |
| Tetrahydrofuran (THF), anhydrous | Reaction solvent |
| Dichloromethane (DCM) | Extraction solvent |
| Acetonitrile | For purification via complex formation |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying agent |
| Three-necked round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss during heating |
| Addition funnel | For controlled addition of reagents |
| Mechanical stirrer | For efficient mixing |
| Heating mantle | For controlled heating |
| Rotary evaporator | For solvent removal |
| High-vacuum distillation apparatus | For purification of the crude product |
| Buchner funnel and filter flask | For filtration |
3.2. Step-by-Step Methodology
Caution: Crown ethers may be toxic. Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.[14]
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, combine tri(ethylene glycol) and anhydrous tetrahydrofuran (THF).
-
Base Addition: Begin stirring and add powdered potassium hydroxide or potassium carbonate to the flask. The use of KOH provides the potassium ion which acts as a template for the reaction.[11][13]
-
Ditosylate Addition: Dissolve this compound in anhydrous THF and add this solution dropwise to the reaction mixture using the addition funnel over a period of 1-2 hours.
-
Reaction: Heat the mixture to reflux and maintain vigorous stirring for 18-24 hours to ensure the reaction proceeds to completion.[14][15] The reaction progress can be monitored by thin-layer chromatography (TLC).[11]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the bulk of the THF using a rotary evaporator.[14][15]
-
To the resulting slurry, add dichloromethane (DCM) to dissolve the crude 18-crown-6.[13][14]
-
Filter the mixture through a fritted glass funnel to remove the inorganic salts (potassium tosylate and excess base).[14][15]
-
Wash the collected salts with additional DCM to recover any adsorbed product.[14]
-
Combine the organic filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution on a rotary evaporator to yield the crude 18-crown-6 as a viscous oil or semi-solid.
-
3.3. Reaction Workflow Diagram
Caption: Workflow for the synthesis and purification of 18-crown-6.
Purification and Characterization
Purification of the crude 18-crown-6 is crucial to remove unreacted starting materials and polymeric byproducts. A combination of distillation and complexation is a highly effective method.[14][15]
4.1. Purification Protocol
-
High-Vacuum Distillation: The crude product is first purified by distillation under high vacuum (typically <0.5 mmHg).[14] 18-crown-6 has a high boiling point, and this step removes lower-boiling impurities.
-
Acetonitrile Complexation:
-
Dissolve the distilled 18-crown-6 in hot acetonitrile.[7][14]
-
Upon cooling, a crystalline 1:1 complex of 18-crown-6 and acetonitrile will precipitate.[14][15] This step is highly selective for 18-crown-6.
-
Collect the crystals by vacuum filtration. It is advisable to perform this step in a dry atmosphere (e.g., in a dry box or under a stream of nitrogen) as the complex can be hygroscopic.[14]
-
To obtain pure 18-crown-6, the acetonitrile must be removed from the complex. This is achieved by gently heating the crystals under high vacuum.[14] The pure 18-crown-6 will remain as a colorless, crystalline solid with a melting point of 37-40 °C.[7]
-
4.2. Characterization Techniques
The identity and purity of the synthesized 18-crown-6 should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the high symmetry of the 18-crown-6 molecule, the proton NMR spectrum is remarkably simple, showing a single sharp singlet for all 24 methylene protons.[14][16] In deuterated chloroform (CDCl₃), this peak typically appears around δ 3.6-3.7 ppm.[17]
-
¹³C NMR: Similarly, the carbon NMR spectrum will exhibit a single peak for the 12 equivalent carbon atoms.
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of 18-crown-6 (264.32 g/mol ).[18] Techniques such as electrospray ionization (ESI-MS) can also be used to observe the complexation of 18-crown-6 with cations like K⁺.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-O-C stretching vibrations for the ether linkages.
Troubleshooting and Optimization
Low yields in crown ether synthesis are often due to competing intermolecular polymerization.[11]
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inefficient template effect. | Ensure the use of a potassium-based base (e.g., KOH, K₂CO₃) to facilitate the template effect for 18-crown-6 synthesis.[11] |
| Reaction conditions not optimal. | Ensure anhydrous conditions as water can interfere with the alkoxide formation. Optimize reaction time and temperature; monitor progress with TLC.[11] | |
| Polymerization | High concentration of reactants. | Employ high-dilution techniques, where reactants are added slowly to a large volume of solvent, to favor intramolecular cyclization.[19] |
| Incomplete Reaction | Insufficient base or reaction time. | Use a slight excess of base to ensure complete deprotonation. Extend the reflux time if TLC indicates the presence of starting materials. |
Applications in Research and Drug Development
The unique properties of 18-crown-6 make it a valuable tool in various advanced applications:
-
Phase Transfer Catalysis: It can solubilize ionic reagents, such as potassium permanganate, in nonpolar organic solvents, creating powerful oxidizing agents like "purple benzene."[7] This enhances reaction rates and yields in numerous organic transformations.[4]
-
Drug Delivery Systems: The ability to encapsulate cations is being explored for the development of drug delivery systems where the crown ether acts as a carrier to improve the solubility and bioavailability of drugs.[1][2]
-
Ion-Selective Electrodes and Sensors: The high selectivity for potassium ions makes 18-crown-6 an excellent component for chemical sensors and ion-selective electrodes designed to detect K⁺.[3]
-
Radiopharmaceutical Chemistry: In the production of radiotracers for diagnostic imaging, 18-crown-6 can be used in chelation processes.[1]
Conclusion
The synthesis of 18-crown-6 via the Williamson ether synthesis using this compound is a well-established and reliable method. By understanding the underlying mechanism, particularly the crucial role of the template effect, and by following a meticulous experimental protocol, researchers can achieve high yields of this versatile and scientifically important macrocycle. The purification techniques outlined, combining high-vacuum distillation and acetonitrile complexation, ensure a final product of high purity suitable for a wide range of applications in research, catalysis, and the ongoing development of advanced pharmaceuticals.
References
- Organic Syntheses. 18-crown-6.
- Wikipedia. 18-Crown-6.
- IntechOpen. Chapter 6: Synthesis of Crown Ethers.
- Santai Technologies. The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System.
- ResearchGate. Chemistry of crown ethers XVIII. Isolation and purification of 18-crown-6 by selective complexation with non-ionic compounds | Request PDF.
- Wikipedia. Williamson ether synthesis.
- MDPI. Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications.
- YouTube. Making 18-crown-6 - Crown Ethers.
- JETIR. CROWN ETHERS: SYNTHESIS & APPLICATIONS.
- Royal Society of Chemistry. Characterization and isolation of a 18-crown-6 complex of potassium hydroxyde prepared by milling.
- Williamson Ether Synthesis.
- ChemEurope.com. Williamson ether synthesis.
- The Chemical Society of Japan. The Synthesis of Unsubstituted Crown Ethers by the Reaction of Oligoethylene Glycols with Arenesulfonyl or Alkanesulfonyl Chlorides.
- VTechWorks. Chapter II Crown Ethers.
- ResearchGate. Potassium carbonate as a base for generation of carbanions from CH-acids in organic synthesis.
- National Institutes of Health. Novel Crown Ether-Functionalized Fusidic Acid Butyl Ester: Synthesis, Biological Evaluation, In Silico ADMET, and Molecular Docking Studies.
- ResearchGate. Convenient method of 18-crown-6 preparation.
- ResearchGate. Potassium carbonate as a green catalyst for Markovnikov addition of azoles to vinyl acetate in PEG.
- Radboud University. Vibrational study of isolated 18-crown-6 ether complexes with alkaline-earth metal cations.
- Wikipedia. Crown ether.
- ACS Publications. NMR and infrared studies of the complexation reaction of 18-crown-6 with some organic solvents.
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. mdpi.com [mdpi.com]
- 3. jetir.org [jetir.org]
- 4. How 18-Crown-6 Ether Enhances Complexation and Catalysis in Chemistry - Chemical Supplier Unilong [unilongindustry.com]
- 5. Novel Crown Ether-Functionalized Fusidic Acid Butyl Ester: Synthesis, Biological Evaluation, In Silico ADMET, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crown ether - Wikipedia [en.wikipedia.org]
- 7. 18-Crown-6 - Wikipedia [en.wikipedia.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. Williamson_ether_synthesis [chemeurope.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. youtube.com [youtube.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. The Synthesis method and Toxicity of 18-Crown-6_Chemicalbook [chemicalbook.com]
- 16. 18-Crown-6 (17455-13-9) 1H NMR spectrum [chemicalbook.com]
- 17. rsc.org [rsc.org]
- 18. 18-Crown-6 synthesis - chemicalbook [chemicalbook.com]
- 19. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Tri(ethylene glycol) di-p-toluenesulfonate: A Versatile PEG Linker for Bioconjugation
Application Note and Protocols
Introduction: The Strategic Role of PEGylation in Bioconjugate Development
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in the development of therapeutic proteins, peptides, and antibody-drug conjugates (ADCs). This modification can significantly enhance the pharmacokinetic and pharmacodynamic properties of biomolecules by increasing their hydrodynamic volume. This "shielding" effect can lead to a range of benefits, including prolonged serum half-life, reduced immunogenicity, and improved solubility and stability.[1][2][3] The choice of the PEG linker is critical and dictates the spacing, flexibility, and reactivity of the conjugation strategy.
Tri(ethylene glycol) di-p-toluenesulfonate is a short, discrete PEG (dPEG®) linker that offers precise control over the linker length. Its homobifunctional nature, with two terminal tosylate groups, allows for the conjugation of two molecules or the creation of intramolecular bridges. The tosyl group is an excellent leaving group, rendering the linker highly reactive towards nucleophilic functional groups on biomolecules, such as the primary amines of lysine residues and the sulfhydryl groups of cysteine residues.[4][5][6] This application note provides a detailed guide to the use of this compound in bioconjugation, complete with mechanistic insights and step-by-step protocols.
Properties and Advantages of this compound
This linker possesses a unique set of properties that make it a valuable tool for bioconjugation:
-
Defined Length: As a discrete PEG linker, it has a precise molecular weight and length, eliminating the polydispersity associated with traditional PEG polymers. This ensures homogeneity in the final conjugate, which is a critical factor for therapeutic applications and regulatory approval.
-
Hydrophilicity: The ethylene glycol backbone imparts water solubility to the linker and can improve the overall solubility of the resulting bioconjugate.[7]
-
Reactivity and Stability: The tosylate functional groups are highly reactive towards nucleophiles under mild conditions.[7] Tosylates are generally more stable to hydrolysis than other common activating groups like N-hydroxysuccinimide (NHS) esters, providing a wider window for reaction and purification.[5]
-
Versatility: Its homobifunctional nature allows for diverse applications, including the synthesis of PROTACs (Proteolysis Targeting Chimeras), where it can link a target-binding ligand and an E3 ligase ligand, and in the development of ADCs.[8][9][10]
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₆O₈S₂ | [11][] |
| Molecular Weight | 458.55 g/mol | [11][] |
| Appearance | White to off-white powder/crystals | [7][9] |
| Solubility | Soluble in ethanol, DMF, DMSO | [7] |
| Melting Point | 78-82 °C | [7][] |
Reaction Mechanism: Nucleophilic Substitution
The core of the bioconjugation reaction with this compound is a nucleophilic substitution (SN2) reaction. The nucleophilic side chains of amino acid residues, primarily the ε-amino group of lysine or the thiol group of cysteine, attack the carbon atom adjacent to the tosylate group. This results in the displacement of the tosylate, which is a very good leaving group due to the resonance stabilization of the p-toluenesulfonate anion, and the formation of a stable covalent bond between the biomolecule and the PEG linker.[4][6]
Caption: SN2 reaction mechanism of bioconjugation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the linker from commercially available starting materials.
Materials:
-
Tri(ethylene glycol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether (cold)
Procedure:
-
Dissolve tri(ethylene glycol) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add anhydrous pyridine to the flask with stirring.
-
Slowly add a solution of p-toluenesulfonyl chloride in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the mixture with 5% NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the white precipitate by filtration and dry under vacuum.[4]
-
Characterize the final product by ¹H NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: Bioconjugation of a Protein with this compound
This protocol provides a general procedure for conjugating the linker to a protein containing accessible lysine residues.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.5 (or other amine-free buffer such as PBS or HEPES at pH 7-9)[3][13]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))[]
-
Characterization instruments (e.g., SDS-PAGE, HPLC, Mass Spectrometer)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Linker Preparation: Dissolve the this compound in a small amount of a dry water-miscible solvent like DMF or DMSO before adding it to the aqueous reaction buffer.[14]
-
Conjugation Reaction:
-
Add a 5- to 50-fold molar excess of the linker solution to the protein solution. The optimal ratio should be determined empirically.[5]
-
Incubate the reaction mixture at room temperature for 4-6 hours or at 4°C for 12-24 hours with gentle stirring.[4][5] The optimal time and temperature may vary depending on the protein.
-
-
Reaction Quenching: Add quenching buffer to the reaction mixture to consume any unreacted linker.
-
Purification:
-
Purify the PEGylated protein from unreacted protein, excess linker, and reaction byproducts.
-
Size Exclusion Chromatography (SEC) is effective for separating based on the change in hydrodynamic radius upon PEGylation.[]
-
Ion Exchange Chromatography (IEX) can also be used, as PEGylation can alter the surface charge of the protein.[]
-
-
Characterization:
-
SDS-PAGE: Analyze the purified product to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein. A shift in the band to a higher apparent molecular weight is expected.[15][16]
-
HPLC: Use Reverse-Phase HPLC (RP-HPLC) or SEC-HPLC to assess the purity of the conjugate and separate different PEGylated species.[11][15]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Confirm the molecular weight of the conjugate and determine the degree of PEGylation (number of linkers attached per protein molecule).[8][9][10][17][18]
-
Caption: Workflow for protein bioconjugation.
Optimization and Troubleshooting
| Parameter | Recommendation & Rationale | Troubleshooting Tips |
| pH | For amine conjugation, a pH of 8.0-9.0 is generally optimal to ensure a significant portion of lysine ε-amino groups are deprotonated and nucleophilic.[3][13] | Low Yield: Increase pH slightly to enhance amine reactivity, but be mindful of potential protein instability and increased linker hydrolysis at higher pH.[19] |
| Linker:Protein Molar Ratio | A 5- to 50-fold molar excess of the linker is a good starting point to drive the reaction towards the desired product.[5] | Low Yield: Increase the molar excess of the linker. Aggregation: A high molar excess can sometimes lead to intermolecular cross-linking and aggregation. In such cases, reduce the molar ratio.[20] |
| Reaction Time & Temperature | 4-6 hours at room temperature or 12-24 hours at 4°C.[4][5] Lower temperatures can help maintain protein stability. | Low Yield: Increase reaction time or temperature. Monitor protein stability at higher temperatures.[13] |
| Protein Concentration | 1-10 mg/mL. | Aggregation: High protein concentrations can promote intermolecular interactions. Dilute the reaction mixture if aggregation is observed.[20] |
| Buffer Choice | Use amine-free buffers such as phosphate, bicarbonate, or borate buffers.[21] | Low Yield: Ensure the buffer does not contain competing nucleophiles like Tris or glycine.[19] |
Characterization of the Bioconjugate
Thorough characterization is essential to confirm successful conjugation and ensure the quality of the final product.
-
SDS-PAGE: Provides a qualitative assessment of PEGylation. The PEGylated protein will exhibit a higher apparent molecular weight than the unmodified protein. However, PEGylated proteins can migrate anomalously on SDS-PAGE, often appearing larger than their actual molecular weight.[22] Native PAGE can sometimes provide better resolution and avoids potential interactions between PEG and SDS.[7][16][23]
-
HPLC: A powerful tool for purification and analysis.
-
Size Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. It is effective for separating PEGylated proteins from unreacted protein and for resolving species with different numbers of attached PEG linkers.[]
-
Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. It can be used to assess purity and, in some cases, to separate positional isomers of the PEGylated protein.[][24][25]
-
-
Mass Spectrometry (MS): Provides definitive confirmation of PEGylation and the degree of modification.
Conclusion
This compound is a valuable and versatile tool in the bioconjugation toolbox. Its defined length, hydrophilicity, and robust reactivity make it an excellent choice for applications requiring precise control over linker chemistry, from fundamental research to the development of next-generation therapeutics like PROTACs and ADCs. By understanding the underlying reaction mechanism and carefully optimizing reaction conditions, researchers can effectively utilize this linker to create well-defined and potent bioconjugates.
References
- Snaebjornsson MT, et al. (2018).
- Huang, L., Gough, P. C., & DeFelippis, M. R. (2012). Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. Methods in molecular biology (Clifton, N.J.), 899, 351–363. [Link]
- SCIEX. (n.d.). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. [Link]
- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451–1458.
- d'Avila, P. F., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in bioengineering and biotechnology, 7, 433. [Link]
- Royal Society of Chemistry. (n.d.).
- Su, Z., et al. (2007). Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation. Electrophoresis, 28(17), 3095–3100. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Mero, A., & Veronese, F. M. (2009). Covalent conjugation of poly(ethylene glycol) to proteins and peptides: strategies and methods. Methods in molecular biology (Clifton, N.J.), 494, 95–120. [Link]
- ResearchGate. (n.d.).
- Knudson, V., Farkas, T., & McGinley, M. (n.d.). Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography.
- ResearchGate. (n.d.). Loss of PEG chain in routine SDS-PAGE analysis of PEG-maleimide modified protein. [Link]
- American Chemical Society. (2024).
- de Freitas, D. S., Mero, A., & Pasut, G. (2018). Protein PEGylation for the design of biobetters: from reaction to purification processes. Brazilian Journal of Pharmaceutical Sciences, 54(spe). [Link]
- IDOSI Publications. (n.d.).
- Journal of Chemistry Letters. (n.d.).
- Reddit. (2014, March 20).
- Royal Society of Chemistry. (2016). Multigram chromatography-free synthesis of octa(ethylene glycol)
- JenKem Technology. (2024, January 26).
- Nikolova, S., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society open science, 6(2), 181702. [Link]
- Bioclone. (n.d.).
- Dominguez, M. D. P., et al. (2018). Chemo- and Regioselective Lysine Modification on Native Proteins. Journal of the American Chemical Society, 140(3), 1031–1038. [Link]
- Master Organic Chemistry. (2015, March 10).
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. scielo.br [scielo.br]
- 3. idosi.org [idosi.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Protocol for Protein PEGylation [jenkemusa.com]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sciex.com [sciex.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. researchgate.net [researchgate.net]
- 23. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. chromatographyonline.com [chromatographyonline.com]
The Versatility of Tri(ethylene glycol) di-p-toluenesulfonate in Polymer Chemistry: A Guide for Researchers
Tri(ethylene glycol) di-p-toluenesulfonate, a bifunctional molecule featuring a flexible tri(ethylene glycol) core and two reactive p-toluenesulfonate (tosylate) leaving groups, has emerged as a highly versatile building block in the field of polymer chemistry. Its unique structure allows for its application as a linker, crosslinker, and initiator in a variety of polymerization reactions, enabling the synthesis of a wide range of advanced polymeric materials. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the capabilities of this reagent.
Introduction to this compound
This compound, often abbreviated as TsO-TEG-OTs, is a white crystalline solid with a molecular weight of 458.55 g/mol .[1] The key to its utility lies in the two tosylate groups, which are excellent leaving groups in nucleophilic substitution reactions.[2] This allows for the facile introduction of the tri(ethylene glycol) unit into various molecular architectures. The flexible and hydrophilic nature of the tri(ethylene glycol) spacer is particularly advantageous in biomedical applications, where it can impart favorable properties such as increased water solubility and biocompatibility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 19249-03-7 | [1] |
| Molecular Formula | C20H26O8S2 | [1] |
| Molecular Weight | 458.55 g/mol | [1] |
| Appearance | White to off-white powder or crystals | [2] |
| Melting Point | 78-82 °C | [2] |
| Solubility | Soluble in many organic solvents (e.g., THF, DMF, CH2Cl2) | [2] |
Core Applications in Polymer Synthesis
The bifunctionality of this compound makes it a valuable tool for polymer chemists. It can be employed in several key roles to construct and modify polymers.
Synthesis of Amine-Terminated Poly(ethylene glycol) (PEG) Derivatives
Amine-terminated PEGs are crucial intermediates in bioconjugation and the synthesis of advanced drug delivery systems.[3] this compound serves as an excellent starting material for the preparation of short, amine-terminated PEG chains. The synthesis involves a two-step process: nucleophilic substitution with an azide source, followed by reduction to the corresponding diamine.
Protocol 1: Synthesis of α,ω-Diamino-tri(ethylene glycol)
This protocol outlines the conversion of this compound to its corresponding diamine derivative.
Materials:
-
This compound
-
Sodium azide (NaN3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triphenylphosphine (PPh3)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na2SO4), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Part A: Synthesis of α,ω-Diazido-tri(ethylene glycol)
-
In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (2.5 eq) to the solution.
-
Heat the reaction mixture to 90 °C and stir overnight.[4]
-
After cooling to room temperature, filter the reaction mixture to remove any inorganic salts.
-
Remove the DMF under reduced pressure.
-
Dissolve the crude product in DCM and wash twice with brine and twice with water.[4]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.[4]
-
Collect the white precipitate by filtration and dry under vacuum.
Part B: Reduction to α,ω-Diamino-tri(ethylene glycol)
-
Dissolve the α,ω-diazido-tri(ethylene glycol) (1.0 eq) from Part A in a mixture of THF and water.
-
Add triphenylphosphine (2.2 eq) to the solution.
-
Reflux the reaction mixture overnight under an inert atmosphere.[4]
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the crude product in a minimal amount of DCM and precipitate in cold diethyl ether.
-
Collect the product by filtration and dry under vacuum to yield α,ω-diamino-tri(ethylene glycol) as a white solid.
Characterization: The final product should be characterized by ¹H NMR and ¹³C NMR to confirm the disappearance of the tosylate signals and the presence of the amine end-groups. Purity can be assessed by techniques such as HPLC.
Figure 1: Synthesis of α,ω-Diamino-tri(ethylene glycol).
Initiator for Block Copolymer Synthesis
This compound can act as a bifunctional initiator for the ring-opening polymerization (ROP) of cyclic esters like lactide (LA) and glycolide (GA), leading to the formation of ABA-type triblock copolymers.[5] These copolymers, typically with a central hydrophilic PEG block and hydrophobic polyester blocks, are amphiphilic and can self-assemble into micelles or other nanostructures in aqueous environments, making them attractive for drug delivery applications.[6]
Protocol 2: Synthesis of PLA-PEG-PLA Triblock Copolymer
This protocol describes the synthesis of a poly(lactic acid)-poly(ethylene glycol)-poly(lactic acid) triblock copolymer using this compound as a precursor to the macroinitiator. The first step involves the conversion of the ditosylate to a diol, which then initiates the polymerization.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
L-lactide
-
Stannous octoate (Sn(Oct)2)
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Methanol, cold
-
Standard glassware for organic synthesis under inert atmosphere
Part A: Synthesis of Tri(ethylene glycol) Diol Macroinitiator
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of dioxane and water.
-
Add sodium hydroxide (2.2 eq) and reflux the mixture for 4 hours.
-
Cool the reaction mixture and neutralize with dilute HCl.
-
Extract the product with DCM.
-
Wash the organic layer with water, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain tri(ethylene glycol) as a colorless oil.
Part B: Ring-Opening Polymerization of L-Lactide
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the tri(ethylene glycol) diol (1.0 eq) from Part A, L-lactide (desired molar excess to control PLA block length), and anhydrous toluene.
-
Heat the mixture to azeotropically remove any residual water.
-
Cool the mixture to the reaction temperature (e.g., 140 °C).
-
Add a solution of stannous octoate in anhydrous toluene via syringe.
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours).
-
Cool the reaction mixture and dissolve it in DCM.
-
Precipitate the polymer by adding the solution dropwise to a large excess of cold methanol.
-
Collect the white precipitate by filtration and dry under vacuum at room temperature.
Characterization: The molecular weight and dispersity (Đ) of the resulting triblock copolymer can be determined by Gel Permeation Chromatography (GPC). The block lengths and composition can be calculated from the ¹H NMR spectrum by comparing the integration of the PEG methylene protons and the PLA methine protons.[6][7]
Figure 2: Workflow for PLA-PEG-PLA Synthesis.
Crosslinker for Hydrogel Formation
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water.[8] this compound can be used to prepare functionalized monomers that can then be used as crosslinkers in hydrogel synthesis. For instance, the tosylate groups can be replaced by polymerizable moieties like acrylates or methacrylates. These functionalized tri(ethylene glycol) molecules can then be copolymerized with other monomers to form a crosslinked hydrogel network.[9][10]
Protocol 3: Preparation of a PEG-based Hydrogel
This protocol describes a general method for preparing a hydrogel using a tri(ethylene glycol)-based crosslinker derived from the ditosylate precursor.
Materials:
-
α,ω-Dihydroxy-tri(ethylene glycol) (prepared from the ditosylate as in Protocol 2, Part A)
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrophilic monomer (e.g., N-isopropylacrylamide, NIPAm)
-
Photoinitiator (e.g., Irgacure 2959)
-
Deionized water or buffer solution
-
UV light source (365 nm)
Part A: Synthesis of Tri(ethylene glycol) Diacrylate (TEGDA)
-
In a round-bottom flask under an inert atmosphere, dissolve α,ω-dihydroxy-tri(ethylene glycol) (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add acryloyl chloride (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure to obtain TEGDA.
Part B: Hydrogel Formation by Photopolymerization
-
Prepare a precursor solution by dissolving the desired concentration of the hydrophilic monomer (e.g., NIPAm) and the TEGDA crosslinker (typically 1-10 mol% relative to the monomer) in deionized water or a suitable buffer.
-
Add a photoinitiator (e.g., 0.05-1 wt% of the total monomer and crosslinker weight) to the solution and ensure it is fully dissolved.
-
Pour the precursor solution into a mold of the desired shape.
-
Expose the solution to UV light (365 nm) for a sufficient time (e.g., 5-15 minutes) to induce polymerization and crosslinking.
-
The resulting hydrogel can be removed from the mold and swollen in water or buffer to remove any unreacted components.
Characterization: The swelling ratio and mechanical properties of the hydrogel can be tuned by varying the concentration of the crosslinker and the monomer. The network structure can be indirectly characterized by measuring the swelling behavior and rheological properties.
Figure 3: Schematic of Hydrogel Formation.
Advanced Applications
Beyond the core applications, this compound is also utilized in more specialized areas of polymer chemistry.
Chain Extender in Polyurethane Synthesis
In the synthesis of polyurethanes, short-chain diols are often used as chain extenders to build up the hard segment of the polymer, thereby influencing its mechanical properties.[11] Tri(ethylene glycol), derived from the ditosylate, can serve as a flexible chain extender in polyurethane formulations.
Linker for PROTACs
In the rapidly developing field of PROteolysis TArgeting Chimeras (PROTACs), this compound is a valuable precursor for the synthesis of PEG-based linkers. These linkers connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein. The flexible and hydrophilic nature of the TEG linker can improve the solubility and cell permeability of the PROTAC molecule.
Conclusion
This compound is a versatile and valuable reagent in modern polymer chemistry. Its bifunctional nature, coupled with the favorable properties of the tri(ethylene glycol) spacer, enables the synthesis of a diverse array of polymers with tailored properties for various applications, particularly in the biomedical field. The protocols provided in this guide offer a starting point for researchers to explore the potential of this compound in their own work. As with any chemical synthesis, proper safety precautions should be taken, and all reactions should be carried out in a well-ventilated fume hood.
References
- Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. MDPI.
- Hydrogels as oral delivery dosage forms, methods of making and using same. Google Patents.
- Process for the preparation of polyethylene glycol bis amine. Google Patents.
- GPC-NMR Analysis for Polymer Characterisation. Intertek.
- Which is the best procedure to synthesize polyurethane in solution? ResearchGate.
- Synthesis of Mono Ethylene Glycol (MEG)-Based Polyurethane and Effect of Chain Extender on Its Associated Properties. Semantic Scholar.
- Solid Phase Stepwise Synthesis of Polyethylene Glycol. PMC.
- Method for preparing amino-terminated polyethylene glycol. Google Patents.
- Solid-state NMR characterization of tri-ethyleneglycol grafted polyisocyanopeptides. PubMed.
- Synthesis of polyurethane products. Google Patents.
- Methods of synthesis of hydrogels … A review. PMC.
- Influence of polymerisation conditions on the kinetics of poly(lactic-co-glycolic acid)-b-poly(ethylene glycol)-b-poly(lactic-co-glycolic acid) triblock synthesis and the occurrence of transesterification side reactions. Polymer Chemistry (RSC Publishing).
- Synthesis and Hydrophilic Performance of Poly(Lactic Acid)-Poly(Ethylene Glycol) Block Copolymers. Scirp.org.
- Basic Recipe for the Synthesis of Polyurethane Dispersions. ResearchGate.
- Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. MDPI.
- Proton NMR Characterization of Poly(ethylene glycols) and Derivatives. ResearchGate.
- Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering. PMC.
- Block copolymers of poly(L-lactide) and poly([epsiv]-caprolactone) or poly(ethylene glycol) prepared by reactive extrusion. Wiley Online Library.
Sources
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ris.utwente.nl [ris.utwente.nl]
- 6. Synthesis and Hydrophilic Performance of Poly(Lactic Acid)-Poly(Ethylene Glycol) Block Copolymers [scirp.org]
- 7. Influence of polymerisation conditions on the kinetics of poly(lactic-co-glycolic acid)-b-poly(ethylene glycol)-b-poly(lactic-co-glycolic acid) triblock synthesis and the occurrence of transesterification side reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Methods of synthesis of hydrogels … A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2021042043A1 - Hydrogels as oral delivery dosage forms, methods of making and using same - Google Patents [patents.google.com]
- 10. Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: A Step-by-Step Protocol for the Synthesis of 1-[4-(1,4,7,10-tetraoxa-13-aza-cyclopentadec-13-yl)-phenyl] ethanone
Introduction
1-[4-(1,4,7,10-tetraoxa-13-aza-cyclopentadec-13-yl)-phenyl] ethanone is a functionalized N-aryl aza-crown ether. This class of compounds is of significant interest in the fields of medicinal chemistry and materials science. The integration of the aza-crown ether macrocycle, known for its cation-binding properties, with a substituted phenyl ring allows for the development of sophisticated chemosensors, ion-selective electrodes, and phase-transfer catalysts. The acetyl group on the phenyl ring provides a versatile chemical handle for further functionalization, enabling the attachment of this macrocyclic unit to other molecules of interest, such as fluorophores, polymers, or biologically active scaffolds.
This application note provides a detailed, step-by-step protocol for the synthesis of 1-[4-(1,4,7,10-tetraoxa-13-aza-cyclopentadec-13-yl)-phenyl] ethanone via a palladium-catalyzed Buchwald-Hartwig amination. This modern cross-coupling reaction offers a highly efficient and versatile method for the formation of carbon-nitrogen bonds, overcoming many of the limitations of traditional methods.[1] We will delve into the rationale behind the choice of reagents and conditions, ensuring a reproducible and high-yielding synthesis suitable for research and development laboratories.
Reaction Principle: The Buchwald-Hartwig Amination
The core of this synthesis is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[2] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[3] The catalytic cycle, in simplified terms, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps, leading to higher yields and faster reaction rates.
Visualizing the Synthesis
Reaction Scheme
Caption: Palladium-catalyzed synthesis of the target compound.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equiv. | Supplier Suggestion |
| 1-Aza-15-crown-5 | 66943-05-3 | 219.28 | 1.0 | 1.0 | Sigma-Aldrich[4] |
| 4'-Bromoacetophenone | 99-90-1 | 199.04 | 1.2 | 1.2 | Sigma-Aldrich |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.01-0.05 | 0.01-0.05 | Sigma-Aldrich |
| 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) | 657408-07-6 | 410.51 | 0.02-0.10 | 0.02-0.10 | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 | Sigma-Aldrich |
| Toluene, anhydrous | 108-88-3 | 92.14 | - | - | Sigma-Aldrich |
| Ethyl acetate | 141-78-6 | 88.11 | - | - | Sigma-Aldrich |
| Hexanes | 110-54-3 | 86.18 | - | - | Sigma-Aldrich |
| Silica gel (for column chromatography) | 7631-86-9 | 60.08 | - | - | Sigma-Aldrich |
Experimental Protocol
Note: This protocol is based on established procedures for the Buchwald-Hartwig amination of aza-crown ethers. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Reaction Setup
1.1. To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.05 mmol), 2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos, 0.02-0.10 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Rationale: The use of an oven-dried Schlenk flask and an inert atmosphere is crucial to prevent the deactivation of the palladium catalyst and the decomposition of the phosphine ligand, both of which are sensitive to oxygen and moisture. Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for the deprotonation of the aza-crown ether's secondary amine, facilitating its entry into the catalytic cycle.
1.2. Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
Addition of Reactants
2.1. Under a positive pressure of the inert gas, add anhydrous toluene (10 mL) via syringe.
2.2. In a separate vial, dissolve 1-aza-15-crown-5 (1.0 mmol) and 4'-bromoacetophenone (1.2 mmol) in anhydrous toluene (5 mL).
-
Rationale: A slight excess of the aryl bromide is used to ensure complete consumption of the more valuable aza-crown ether.
2.3. Add the solution of the reactants to the reaction flask via syringe.
Reaction
3.1. Place the reaction flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Rationale: The elevated temperature is necessary to overcome the activation energy of the oxidative addition and reductive elimination steps in the catalytic cycle. The optimal temperature may need to be determined empirically but typically falls within this range for similar couplings.
3.2. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
Work-up
4.1. Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
4.2. Quench the reaction by carefully adding water (20 mL).
4.3. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
4.4. Combine the organic layers and wash with brine (2 x 20 mL).
4.5. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification
5.1. Purify the crude product by flash column chromatography on silica gel.
5.2. A suitable eluent system is a gradient of ethyl acetate in hexanes. The exact ratio should be determined by TLC analysis of the crude product.
5.3. Collect the fractions containing the desired product and concentrate under reduced pressure to yield 1-[4-(1,4,7,10-tetraoxa-13-aza-cyclopentadec-13-yl)-phenyl] ethanone as a solid or viscous oil.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (e.g., ESI-MS or HRMS): To determine the molecular weight and confirm the elemental composition.
-
Melting Point: To assess the purity of the solid product.
Safety Considerations
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere.
-
Sodium tert-butoxide: This is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Toluene: Toluene is a flammable and toxic solvent. Use in a well-ventilated area.
-
4'-Bromoacetophenone: This compound is a lachrymator and an irritant. Handle with appropriate PPE.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 1-[4-(1,4,7,10-tetraoxa-13-aza-cyclopentadec-13-yl)-phenyl] ethanone using the Buchwald-Hartwig amination. The detailed step-by-step instructions, coupled with explanations of the underlying chemical principles, are intended to enable researchers to successfully synthesize this valuable functionalized aza-crown ether. The versatility of the acetyl group offers numerous possibilities for further chemical transformations, making this compound a key building block for a wide range of applications in supramolecular chemistry and drug discovery.
References
- Zhang, X.-X.; Buchwald, S. L. Efficient Synthesis of N-Aryl-Aza-Crown Ethers via Palladium-Catalyzed Amination. J. Org. Chem.2000, 65 (23), 8027–8031. [Link]
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry, 2022, 24(3), 66-77. [Link]
- Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. Molecules, 2021, 26(8), 2185. [Link]
- Krakowiak, K. E.; Bradshaw, J. S.; Zamecka-Krakowiak, D. J. Synthesis of aza-crown ethers. Chem. Rev., 1989, 89(4), 929-972. [Link]
- Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. National Institutes of Health, 2021. [Link]
- Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications. Molecules, 2022, 27(3), 667. [Link]
- Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. Molecules, 2023, 28(15), 5851. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health, 2018. [Link]
- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2013, (iv), 252-265. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem., 2015, 11, 2394–2401. [Link]
- Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Arom
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health, 2021. [Link]
- Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard University, 2016. [Link]
- Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Chem. Sci., 2015, 6, 2939-2943. [Link]
- Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions.
- Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA, 2015. [Link]
- Synthesis of 4-Acetylaminobenzocrown-5.
- Wikipedia.
Sources
Application Notes & Protocols: Tri(ethylene glycol) di-p-toluenesulfonate as a Flexible Spacer in Drug Design
Introduction: The Strategic Role of Flexible Spacers in Modern Therapeutics
In the intricate landscape of drug design, the activity of a therapeutic agent is not solely dictated by its pharmacophore. The ability to precisely position this active moiety, modulate its physical properties, and control its interaction with the biological environment is equally critical. This is where chemical linkers, or spacers, play a pivotal role. Among the most versatile and widely adopted spacers are those derived from polyethylene glycol (PEG).
PEG linkers are synthetic, water-soluble polymers known for their biocompatibility, lack of toxicity, and low immunogenicity.[1][2] Their incorporation into therapeutic molecules—a strategy known as PEGylation—can profoundly enhance drug properties. Key advantages include:
-
Improved Pharmacokinetics: PEG chains can increase a drug's hydrodynamic volume, extending its circulation time in the bloodstream and reducing renal clearance.[3]
-
Enhanced Solubility: The hydrophilic nature of the ethylene glycol repeats can significantly improve the aqueous solubility of hydrophobic drugs, aiding in formulation and bioavailability.[4]
-
Reduced Immunogenicity: The flexible PEG chain can shield the therapeutic molecule from the immune system, decreasing the risk of an adverse immune response.[2]
-
Controlled Drug Delivery: Linkers are fundamental to constructing complex therapeutic modalities like Antibody-Drug Conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), and functionalized nanoparticles, where they connect the targeting and effector components.[5]
While polydisperse PEGs are common, there is a growing demand for monodisperse or discrete PEG (dPEG®) linkers.[5][6] These linkers have a precise, defined number of ethylene glycol units, offering exact molecular weight and length. This precision eliminates the analytical complexity of polydisperse mixtures and allows for the creation of highly defined conjugates with consistent properties.
This guide focuses on a particularly useful discrete PEG derivative: Tri(ethylene glycol) di-p-toluenesulfonate . This molecule serves as a bifunctional building block, featuring a flexible, hydrophilic three-unit ethylene glycol core terminating in two p-toluenesulfonate (tosylate) groups. The tosylate moieties are excellent leaving groups for nucleophilic substitution reactions, making this compound an ideal and versatile spacer for covalently linking molecular components in advanced drug design.[7][8]
Compound Profile: this compound
This compound, also known as triethylene glycol ditosylate, is a crystalline solid at room temperature.[7] Its structure combines a flexible, polar tri(ethylene glycol) chain with two highly reactive tosylate groups at either end. This dual functionality is the key to its utility.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 19249-03-7 | [9][10] |
| Molecular Formula | C₂₀H₂₆O₈S₂ | [9][10] |
| Molecular Weight | 458.55 g/mol | [9][10] |
| Appearance | White to off-white powder or crystal | [7][11] |
| Melting Point | 78-82 °C | [9][12] |
| Solubility | Soluble in ethanol and other organic solvents | [7][9] |
| Key Feature | Homobifunctional linker with two tosylate leaving groups | [7] |
Structural Advantages
The power of this reagent lies in its elegant design:
-
Hydrophilic Spacer: The -(OCH₂CH₂)₃- core imparts water solubility to the linker and, by extension, to the final conjugate. This is crucial for improving the properties of hydrophobic drugs.[11]
-
Defined Length: As a discrete molecule, it provides a precise spatial separation of ~14.7 Å between the two terminal sulfur atoms, allowing for controlled and predictable positioning of conjugated moieties.
-
Reactive Termini: The p-toluenesulfonate group is an exceptional leaving group in nucleophilic substitution reactions.[7][11] This allows for efficient conjugation with a wide range of nucleophiles, such as amines, thiols, and hydroxyls, under relatively mild conditions.
Core Applications in Drug Development
The homobifunctional nature of this compound makes it a cornerstone reagent for building complex, multi-component therapeutic agents.
PROTACs and Molecular Glues
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[][14] The linker connecting the target-binding ligand and the E3-binding ligand is a critical determinant of PROTAC efficacy.[]
This compound is an ideal starting point for synthesizing PROTAC linkers.[][] Its defined length, flexibility, and hydrophilicity are essential for facilitating the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[][17] The linker's length can even impart selectivity, allowing for the degradation of one target protein over a closely related one.[14]
Caption: Conceptual structure of a PROTAC facilitated by a flexible linker.
Spacers for Radiolabeled Imaging Agents
In diagnostics, particularly Positron Emission Tomography (PET), tracers must exhibit high target affinity and low non-specific background binding. The physicochemical properties of the tracer are paramount. A study aimed at developing a noninvasive PI3K radiotracer modified the potent inhibitor pictilisib with this compound.[] This modification was specifically designed to increase the water solubility of the final tracer and reduce unwanted hepatobiliary and gastrointestinal uptake, thereby improving the signal-to-noise ratio for imaging.[]
Surface Functionalization of Nanoparticles
Nanoparticles are increasingly used as platforms for targeted drug delivery and cellular imaging.[18][19] Attaching targeting ligands (e.g., antibodies, peptides) or therapeutic payloads to the nanoparticle surface is essential for their function. Heterobifunctional PEG spacers, often synthesized from precursors like this compound, are used to create a flexible, biocompatible corona around the nanoparticle.[18][20][21] This PEG layer not only provides attachment points for ligands but also prevents nanoparticle aggregation and reduces uptake by the reticuloendothelial system, prolonging circulation time.[3]
Experimental Methodologies & Protocols
Protocol 1: Synthesis of this compound
This protocol describes the reaction of tri(ethylene glycol) with p-toluenesulfonyl chloride (TsCl) in the presence of a base to form the ditosylate.
Causality: The hydroxyl groups of the glycol are nucleophilic and attack the electrophilic sulfur atom of TsCl. A base, such as pyridine or triethylamine, is required to neutralize the HCl byproduct, driving the reaction to completion. The reaction is typically performed at a low temperature to control exothermicity and minimize side reactions.
Materials:
-
Tri(ethylene glycol) (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (2.2 eq.)
-
Pyridine or Triethylamine (≥ 2.5 eq.)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolve tri(ethylene glycol) (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine or triethylamine (≥ 2.5 eq.).
-
Add p-toluenesulfonyl chloride (2.2 eq.) portion-wise, ensuring the internal temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting glycol is consumed.[22]
-
Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove the base), water, saturated sodium bicarbonate solution, and finally brine.[23]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a white solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to yield pure this compound.[24]
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: General Procedure for Conjugation to an Amine Nucleophile
This protocol outlines the nucleophilic substitution reaction between this compound and a primary or secondary amine-containing molecule (R-NH₂).
Causality: The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbon atoms adjacent to the tosylate leaving group. The C-O bond cleaves, and the stable tosylate anion is displaced, forming a new C-N bond. A non-nucleophilic base is often added to scavenge the proton released from the amine, preventing it from becoming protonated and non-nucleophilic.
Materials:
-
Amine-containing substrate (R-NH₂) (1.0 - 2.2 eq., depending on desired product)
-
This compound (1.0 eq.)
-
Non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (2.5 eq.)
-
Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the amine-containing substrate (R-NH₂) and this compound in the anhydrous solvent.
-
For monosubstitution: Use a slight excess of the ditosylate (e.g., 1.2 eq.) relative to the amine (1.0 eq.).
-
For disubstitution: Use an excess of the amine (e.g., 2.2 eq.) relative to the ditosylate (1.0 eq.).
-
-
Add the non-nucleophilic base (e.g., DIPEA).
-
Heat the reaction mixture (e.g., 60-80 °C) and stir until TLC or LC-MS analysis indicates the consumption of the limiting reagent. Reaction times can vary from a few hours to overnight.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the solvent and excess base.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified using column chromatography on silica gel to isolate the desired mono- or di-substituted product.
Caption: General reaction scheme for nucleophilic substitution on the ditosylate spacer.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool in the drug designer's arsenal. Its well-defined structure provides a hydrophilic, flexible spacer of precise length, while its terminal tosylate groups offer reliable and efficient handles for covalent conjugation. From enhancing the solubility of imaging agents to providing the critical linkage in next-generation therapeutics like PROTACs, this versatile molecule empowers scientists to build better, more effective drugs with tailored pharmacokinetic and pharmacodynamic profiles. The robust and well-characterized protocols for its synthesis and subsequent reactions ensure its accessibility and applicability across a wide spectrum of drug development projects.
References
- MolecularCloud. (2022, April 27). PEG Linkers And Their Applications In Different Fields.
- AxisPharm. (2023, February 9). Application of PEG Linker.
- ChemWhat. (n.d.). This compound CAS#: 19249-03-7.
- Chemdad Co., Ltd. (n.d.). This compound.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Vabbilisetty, P., Sun, X., & Lee, H. (2013). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. Molecules, 18(7), 8235–8256.
- Sahoo, S. K., et al. (2006). Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery. International Journal of Nanomedicine, 1(1), 51–57.
- ResearchGate. (2006). Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273–312.
- PubMed Central (PMC). (2006). Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery. International Journal of Nanomedicine, 1(1), 51–57.
- PubChem. (n.d.). Triethylene glycol di-p-tosylate.
- PubMed. (2012). Heterobifunctional poly(ethylene glycol) derivatives for the surface modification of gold nanoparticles toward bone mineral targeting. Macromolecular bioscience, 12(11), 1545–1554.
- Reddit. (2014, March 20). Tosylation of poly(ethylene glycol).
- van Leeuwen, P. W. N. M., et al. (1985). Diphosphino(poly)ethers and their rhodium(I) complexes. Inorganica Chimica Acta, 99(2), 157-162.
Sources
- 1. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 2. What Are PEG Linkers and Their Applications? - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Application of PEG Linker | AxisPharm [axispharm.com]
- 5. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 6. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Buy this compound | 19249-03-7 [smolecule.com]
- 9. chemwhat.com [chemwhat.com]
- 10. Triethylene glycol di-p-tosylate | C20H26O8S2 | CID 316652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | 19249-03-7 [chemicalbook.com]
- 12. 三乙二醇二(对甲苯磺酸酯) 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 18. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Heterobifunctional poly(ethylene glycol) derivatives for the surface modification of gold nanoparticles toward bone mineral targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
- 23. reddit.com [reddit.com]
- 24. dspace.library.uu.nl [dspace.library.uu.nl]
Application Notes and Protocols: A Detailed Guide to the Tosylation of Polyethylene Glycols
Introduction: The Strategic Importance of Polyethylene Glycol (PEG) Tosylation
Polyethylene glycol (PEG) and its derivatives are cornerstones in modern drug development, biomedical research, and materials science.[1][2][3] Their inherent properties—biocompatibility, non-immunogenicity, and solubility in both aqueous and organic media—make them ideal for a multitude of applications.[1][2] The process of "PEGylation," the covalent attachment of PEG chains to molecules such as proteins, peptides, or small molecule drugs, can significantly enhance their pharmacokinetic profiles, increasing solubility, stability, and circulation half-life while reducing immunogenicity.[2][3][4]
However, the terminal hydroxyl groups of native PEG are relatively poor leaving groups, limiting their direct reactivity in nucleophilic substitution reactions.[5] The conversion of these hydroxyl groups into a more reactive species is a critical first step for many subsequent functionalization reactions. Tosylation, the reaction of an alcohol with p-toluenesulfonyl chloride (TsCl), stands out as a robust and widely adopted method to activate these terminal hydroxyls.[5][6][7] The resulting tosylate ester is an excellent leaving group, paving the way for the introduction of a wide array of functional groups, including azides, thiols, and amines, through nucleophilic substitution.[1][7]
This guide provides a comprehensive overview of the experimental setup for the tosylation of polyethylene glycols, delving into the underlying reaction mechanism, offering a detailed, field-proven protocol, and outlining the necessary characterization and purification techniques. It is designed for researchers, scientists, and drug development professionals seeking to master this pivotal chemical transformation.
The Chemistry of Tosylation: Mechanism and Rationale
The tosylation of an alcohol is a classic example of nucleophilic acyl substitution at a sulfonyl chloride. The reaction proceeds in the presence of a base, typically pyridine, which serves a dual purpose.
Reaction Mechanism
The accepted mechanism for the tosylation of a PEG hydroxyl group with TsCl in the presence of pyridine is as follows:
-
Nucleophilic Attack: The oxygen atom of the terminal hydroxyl group of PEG acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride.[7][8]
-
Formation of an Oxonium Ion: This attack leads to the formation of a positively charged oxonium ion intermediate and displaces the chloride ion.
-
Deprotonation: Pyridine, acting as a base, deprotonates the oxonium ion, neutralizing the intermediate and forming the stable tosylate ester.[7][8] The pyridinium hydrochloride salt is formed as a byproduct.
A crucial aspect of this reaction is that the stereochemistry at the carbon atom bearing the hydroxyl group is retained because the C-O bond is not broken during the reaction.[5][6][7]
Visualizing the Tosylation Workflow
The following diagram illustrates the overall experimental workflow for the tosylation of polyethylene glycol.
Caption: A schematic overview of the key stages in the synthesis, purification, and analysis of tosylated PEG.
Detailed Experimental Protocol
This protocol is a representative procedure for the mono-tosylation of a linear polyethylene glycol. Adjustments to stoichiometry may be necessary depending on the desired outcome (mono- vs. di-tosylation) and the molecular weight of the PEG.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Polyethylene glycol (e.g., MW 2000) | Reagent Grade | Sigma-Aldrich | Must be thoroughly dried before use. |
| p-Toluenesulfonyl chloride (TsCl) | >98% | Sigma-Aldrich | Should be fresh or purified by recrystallization.[9] |
| Pyridine | Anhydrous, >99.8% | Sigma-Aldrich | Acts as both solvent and base. Must be dry. |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Sigma-Aldrich | Reaction solvent. |
| Toluene | Anhydrous, >99.8% | Sigma-Aldrich | For azeotropic drying of PEG. |
| Diethyl ether | Anhydrous | Fisher Scientific | For precipitation of the product. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | - | For aqueous work-up. |
| Hydrochloric Acid (HCl) | 1 M Solution | - | For aqueous work-up to remove pyridine. |
| Brine (Saturated NaCl) | Saturated Solution | - | For aqueous work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | - | For drying the organic phase. |
Step-by-Step Methodology
1. Drying of Polyethylene Glycol (Critical Step)
-
Rationale: Water will compete with the PEG's hydroxyl groups in reacting with TsCl, leading to hydrolysis of the tosylating agent and significantly reduced yields. Therefore, ensuring the PEG is anhydrous is paramount.
-
Procedure:
-
Dissolve the polyethylene glycol (e.g., 10 g, 5 mmol for a 2000 g/mol PEG) in toluene (100 mL) in a round-bottom flask.
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and allow the toluene-water azeotrope to collect in the Dean-Stark trap.
-
Continue refluxing for at least 4 hours, or until no more water collects in the trap.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the dry PEG as a waxy solid. Place the flask under high vacuum for an additional 1-2 hours to remove any residual solvent.
-
2. Tosylation Reaction
-
Rationale: The reaction is typically performed at room temperature under an inert atmosphere to prevent the introduction of moisture. Pyridine is used in excess to act as both a base and a co-solvent, while DCM is the primary solvent.
-
Procedure:
-
Place the flask containing the dried PEG under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous dichloromethane (80 mL) and stir until the PEG is fully dissolved.
-
Add anhydrous pyridine (e.g., 2.5 eq, 1.0 mL, 12.5 mmol) to the solution via syringe.
-
In a separate container, dissolve p-toluenesulfonyl chloride (e.g., 1.2 eq, 1.14 g, 6 mmol) in a minimal amount of anhydrous DCM (20 mL).
-
Slowly add the TsCl solution dropwise to the stirring PEG solution at room temperature over 30 minutes. A white precipitate (pyridinium hydrochloride) will form.
-
Allow the reaction to stir at room temperature overnight (12-16 hours) under an inert atmosphere.[10]
-
3. Work-up and Purification
-
Rationale: The work-up is designed to remove the pyridinium salt, unreacted TsCl, and pyridine. The product is then isolated by precipitation, taking advantage of its insolubility in cold diethyl ether.
-
Procedure:
-
Filter the reaction mixture through a sintered glass funnel to remove the bulk of the pyridinium hydrochloride precipitate.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 50 mL) to remove residual pyridine.
-
Saturated NaHCO₃ solution (1 x 50 mL) to neutralize any remaining acid.
-
Brine (1 x 50 mL) to reduce the water content in the organic layer.[10]
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[10]
-
Concentrate the filtrate to a small volume (approx. 10-15 mL) using a rotary evaporator.
-
Pour the concentrated, viscous solution slowly into a beaker of cold, vigorously stirring diethyl ether (approx. 200 mL).
-
The tosylated PEG will precipitate as a white solid. Continue stirring for 15-20 minutes.
-
Collect the white precipitate by vacuum filtration, washing with a small amount of cold diethyl ether.
-
Dry the product under high vacuum to a constant weight.
-
Characterization and Validation
Successful tosylation must be confirmed through rigorous analytical techniques. ¹H NMR spectroscopy is the primary tool for this validation.
¹H NMR Spectroscopy
-
Rationale: ¹H NMR allows for the direct observation of protons characteristic of the tosyl group and the disappearance of the terminal hydroxyl proton signal. Using deuterated dimethyl sulfoxide (DMSO-d₆) as the NMR solvent is highly recommended as it provides a distinct, non-shifting triplet for the hydroxyl proton of the starting PEG, which is well-separated from the main polymer backbone signal.[9][11]
-
Expected Spectral Changes:
-
Starting PEG (in DMSO-d₆): A triplet corresponding to the terminal -CH₂-OH protons appears around 4.56 ppm.[9][11]
-
Tosylated PEG (in CDCl₃ or DMSO-d₆):
-
The disappearance or significant reduction of the hydroxyl proton signal.
-
The appearance of two doublets in the aromatic region, typically around 7.4-7.8 ppm, corresponding to the aromatic protons of the tosyl group.[1]
-
A singlet around 2.4 ppm corresponding to the methyl protons (-CH₃) of the tosyl group.[1]
-
A downfield shift of the methylene protons adjacent to the tosylate group (-CH₂-OTs) compared to the starting material's methylene protons adjacent to the hydroxyl group (-CH₂-OH).
-
-
Visualizing the Chemical Transformation
The following diagram depicts the conversion of a PEG hydroxyl terminus to a tosylate group.
Caption: Chemical structures in the tosylation of a PEG hydroxyl group (R = PEG chain, Ar = p-tolyl group).
Troubleshooting and Expert Insights
-
Low Yield: The most common culprit is moisture. Ensure all glassware is oven-dried, solvents are anhydrous, and the PEG is rigorously dried via azeotropic distillation.
-
Side Reaction - Chlorination: In certain polar aprotic solvents like DMF, the chloride ion (from TsCl or the pyridinium salt) can displace the newly formed tosylate group in an Sₙ2 reaction, leading to a chlorinated PEG product.[12][13] Using a less polar solvent like dichloromethane (DCM) minimizes this side reaction.[12]
-
Purification Difficulties: If the product streaks on TLC or is difficult to precipitate, it may be contaminated with pyridine or di-tosylated PEG. Ensure thorough aqueous washes to remove pyridine. Adjusting the stoichiometry (using a slight excess of PEG for mono-tosylation) can help minimize the formation of the di-substituted product.
-
Inconsistent TLC: Pyridine can cause significant streaking on TLC plates. A mini-workup of the aliquot to be spotted (e.g., dilution in DCM and a quick wash with dilute HCl) or spotting and then placing the plate under high vacuum can help produce cleaner spots.[14]
Conclusion
The tosylation of polyethylene glycol is a fundamental and versatile technique for activating its terminal hydroxyl groups, enabling a vast range of subsequent chemical modifications. By understanding the underlying mechanism, meticulously controlling reaction conditions—especially the exclusion of water—and employing proper purification and characterization methods, researchers can reliably produce high-quality tosylated PEG. This activated polymer serves as a crucial intermediate in the synthesis of advanced biomaterials, PEGylated therapeutics, and functionalized surfaces, underscoring the importance of mastering this essential protocol.
References
- Gaina, C., Gaina, V., Scutaru, D., & Pinteala, M. (2018). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol)
- Wawro, A. M., & Ciemnolonski, L. (2016). Multigram chromatography-free synthesis of octa(ethylene glycol)
- Harris, J. M., & Yalpani, M. (1990). Proton NMR Characterization of Poly(ethylene glycols)
- Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]
- Hutanu, D., Frishberg, M. D., Guo, L., & Darie, C. C. (2014). Recent Applications of Polyethylene Glycols (PEGs) and PEG Derivatives.
- Malca, Y., Varenik, M., & Reches, M. (2017). Solid-state mechanochemical ω-functionalization of poly(ethylene glycol). Beilstein Journal of Organic Chemistry. [Link]
- Hövelmann, C. H., Gooßen, S., & Allgaier, J. (2017). Scale-Up Procedure for the Efficient Synthesis of Highly Pure Cyclic Poly(ethylene glycol). Macromolecules. [Link]
- van der Wurff, G. W. M., et al. (2022).
- OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. [Link]
- Reddit. (2014). Tosylation of poly(ethylene glycol). r/chemistry. [Link]
- Ashenhurst, J. (2015).
- Journal of Chemistry Letters. (2024).
- Beilstein Journals. (2017).
- National Institutes of Health. (2012).
- ResearchGate. (2025).
Sources
- 1. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. BJOC - Solid-state mechanochemical ω-functionalization of poly(ethylene glycol) [beilstein-journals.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgosolver.com [orgosolver.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. addi.ehu.es [addi.ehu.es]
- 13. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
Application Notes & Protocols: Strategic N-Alkylation using Tri(ethylene glycol) di-p-toluenesulfonate with Amine Nucleophiles
Abstract
The reaction between tri(ethylene glycol) di-p-toluenesulfonate and amine nucleophiles represents a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. This bifunctional electrophile serves as a versatile building block for introducing hydrophilic tri(ethylene glycol) (PEG) linkers, synthesizing macrocyclic structures like diazacrown ethers, and developing advanced drug delivery systems. The p-toluenesulfonate (tosylate) groups function as excellent leaving groups, facilitating efficient nucleophilic substitution by a wide range of primary and secondary amines. This guide provides an in-depth exploration of the underlying chemical principles, detailed experimental protocols for both simple N-alkylation and advanced macrocyclization, and expert insights into reaction optimization and troubleshooting.
Introduction: The Strategic Value of a Bifunctional Linker
This compound is more than a simple alkylating agent; it is a precisely engineered molecule for creating complex architectures. Its core value lies in the combination of two key features:
-
The Hydrophilic Spacer: The tri(ethylene glycol) backbone imparts water solubility, a critical property for biomedical applications. Incorporating this unit can improve the pharmacokinetic profile of drug candidates, enhance biocompatibility, and form the basis for drug carriers like nanoparticles and hydrogels[1].
-
The Tosylate Leaving Groups: The tosylate anion (TsO⁻) is a superb leaving group due to the resonance stabilization of its negative charge across the sulfonyl group. This makes the terminal carbons of the glycol chain highly susceptible to nucleophilic attack by amines under relatively mild conditions, proceeding via a classic Sₙ2 mechanism[2][3].
This combination allows for the precise and high-yield construction of molecules where two amine-containing fragments are connected by a flexible, hydrophilic linker. A primary application is in the synthesis of aza-macrocycles, which are crucial for ion sensing, catalysis, and supramolecular chemistry[4][5]. One of the most prominent methods for this is the Richman-Atkins cyclization, which utilizes the reaction between a bis-sulfonamide and a bis-tosylate[6][7].
The Underlying Chemistry: An Sₙ2 Reaction Profile
The fundamental reaction is a bimolecular nucleophilic substitution (Sₙ2). The lone pair of electrons on the amine nitrogen attacks the electrophilic methylene carbon adjacent to the tosylate group. This occurs in a single, concerted step where the C-N bond forms simultaneously as the C-OTs bond breaks.
Diagram 1: General Reaction Scheme
Caption: General Sₙ2 reaction of the ditosylate with an amine.
Key Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are preferred. They effectively solvate the cation of the base but do not form a strong hydrogen-bonding shell around the amine nucleophile, leaving its lone pair more available for attack.
-
Base: A non-nucleophilic base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃, is required. Its role is to deprotonate the amine after the first substitution (in the case of primary amines) and to neutralize the p-toluenesulfonic acid (TsOH) byproduct, driving the reaction to completion. Cesium carbonate is often used in macrocyclization reactions due to the "cesium effect," which is thought to assist in templating the ring structure[5].
-
Temperature: Reactions are often gently heated (e.g., 60-80 °C) to increase the reaction rate without promoting significant side reactions.
Experimental Protocols
Protocol 1: Synthesis of a Diamine-Linked PEG Spacer
This protocol describes a standard procedure for the difunctionalization of this compound with a secondary amine, morpholine, as a representative nucleophile.
Materials:
-
This compound (MW: 458.55 g/mol )
-
Morpholine (MW: 87.12 g/mol )
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 equiv, e.g., 4.59 g, 10.0 mmol).
-
Reagent Addition: Add anhydrous DMF (50 mL) to dissolve the starting material. To this solution, add anhydrous potassium carbonate (3.0 equiv, 4.15 g, 30.0 mmol) followed by morpholine (2.2 equiv, 1.92 g, 22.0 mmol).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 10% Methanol in DCM) until the starting ditosylate spot is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water (150 mL) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure diamine product.
Protocol 2: Advanced Application - Richman-Atkins Macrocyclization
This protocol details the synthesis of a diazacrown ether using the ditosylate and a corresponding N,N'-ditosylated diamine. This method requires high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization[6][7].
Materials:
-
This compound (1.0 equiv)
-
N,N'-ditosyl-1,2-diaminoethane (1.0 equiv)
-
Anhydrous Cesium Carbonate (Cs₂CO₃, 2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tosyl group - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Carbohydrate-based aza-macrocycles by Richman-Atkins cyclization of glucopyranose precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Leveraging Phase-Transfer Catalysis for Efficient Reactions of Tri(ethylene glycol) Di-p-toluenesulfonate
Abstract: This guide provides a comprehensive overview of phase-transfer catalysis (PTC) as a powerful methodology for facilitating nucleophilic substitution reactions with tri(ethylene glycol) di-p-toluenesulfonate. We delve into the core principles of PTC, explore the unique role of the substrate, and present a detailed, field-proven protocol for the synthesis of a bis-azide derivative. This document is intended for researchers, chemists, and drug development professionals seeking to overcome challenges of reactant immiscibility and enhance reaction efficiency under mild conditions.
Part I: The Fundamentals of Phase-Transfer Catalysis (PTC)
The Challenge of Immiscible Reactants
In synthetic organic chemistry, a frequent obstacle is the mutual insolubility of key reactants. For instance, many organic substrates, like this compound, dissolve readily in nonpolar organic solvents, while the desired nucleophile (often an inorganic salt like sodium azide or potassium cyanide) is soluble only in an aqueous phase. Without a common solvent, the reaction is confined to the limited interface between the two liquid phases, resulting in impractically slow reaction rates. Traditionally, this issue was addressed by using expensive, anhydrous polar aprotic solvents, which can be difficult to handle and remove.[1]
The PTC Solution
Phase-transfer catalysis elegantly circumvents this problem by introducing a catalytic agent that transports the nucleophile from the aqueous or solid phase into the organic phase where the substrate resides.[1][2] This transfer enables the reaction to proceed smoothly in the bulk organic phase under mild conditions. The catalyst, typically a quaternary ammonium or phosphonium salt, possesses both hydrophilic (the charged 'head') and lipophilic (the alkyl 'tails') characteristics, allowing it to shuttle between the two phases.[3]
The Catalytic Cycle
The mechanism of PTC, often referred to as the Starks' extraction mechanism, is a cyclical process that continuously transfers the nucleophilic anion into the organic phase.
-
Anion Exchange: In the aqueous phase (or at the solid-liquid interface), the phase-transfer catalyst cation (Q⁺) exchanges its counter-ion (X⁻) for the nucleophilic anion (Y⁻) from the reagent salt (M⁺Y⁻).
-
Phase Transfer: The newly formed ion pair, Q⁺Y⁻, is sufficiently lipophilic due to the alkyl groups on Q⁺, allowing it to dissolve in and migrate into the bulk organic phase.
-
SN2 Reaction: In the organic phase, the nucleophile Y⁻ is "naked" and highly reactive, as it is poorly solvated and loosely paired with the bulky Q⁺ cation. It attacks the organic substrate (R-Lg), displacing the leaving group (Lg⁻) in a classic SN2 reaction to form the desired product (R-Y).
-
Catalyst Regeneration: The catalyst cation Q⁺, now paired with the leaving group Lg⁻, migrates back to the aqueous phase (or interface) to exchange Lg⁻ for another Y⁻ anion, thus restarting the catalytic cycle.
Diagram 1: The General Mechanism of Phase-Transfer Catalysis A visual representation of the Starks' extraction mechanism for a liquid-liquid PTC system.
Caption: The PTC cycle showing catalyst transport between aqueous and organic phases.
Part II: this compound as a Key Substrate
Structure and Properties
This compound is a bifunctional electrophile. Its key features include:
-
Two Tosylate Leaving Groups: The p-toluenesulfonate (tosylate, Ts) group is an excellent leaving group for SN2 reactions, making the terminal carbons highly susceptible to nucleophilic attack.[4][5][6][7]
-
Hydrophilic Spacer: The tri(ethylene glycol) chain provides a flexible, hydrophilic spacer.[7][8] This property is particularly valuable in the synthesis of molecules where specific spacer lengths and hydrophilicity are required, such as in the creation of linkers for antibody-drug conjugates (ADCs), PROTACs, or crown ether analogues.[6][7][8]
The molecule's structure (Molecular Formula: C₂₀H₂₆O₈S₂) makes it soluble in many common organic solvents like dichloromethane, toluene, and THF, but insoluble in water.[9]
Why PTC is the Ideal Method
Synthesizing derivatives from this ditosylate often involves reactions with simple inorganic salts (e.g., NaN₃, KCN, NaI). These nucleophilic salts are typically insoluble in the organic solvents required to dissolve the ditosylate substrate. PTC provides the perfect solution by efficiently transporting the nucleophile into the organic phase, allowing for a homogeneous reaction under mild conditions, which preserves the integrity of the ethylene glycol chain.[10]
Part III: Application Protocol - Synthesis of 1,8-Diazido-3,6-dioxaoctane
This protocol details a robust method for the double nucleophilic substitution on this compound with sodium azide using solid-liquid PTC. This approach avoids large volumes of water, minimizing potential hydrolysis side reactions.[10]
Principle
The reaction converts the ditosylate into a diazide. Sodium azide (NaN₃), a solid, serves as the nucleophile source. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), acts as the catalyst, transferring the azide anion (N₃⁻) into the organic phase to react with the substrate.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| This compound | 19249-03-7 | 458.55 | 10.0 | 4.59 g | Substrate. Irritant.[11][12] |
| Sodium Azide (NaN₃) | 26628-22-8 | 65.01 | 25.0 (2.5 eq) | 1.63 g | ACUTELY TOXIC. Handle with extreme caution.[13] |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | 1.0 (10 mol%) | 322 mg | Phase-Transfer Catalyst. |
| Toluene | 108-88-3 | 92.14 | - | 50 mL | Reaction Solvent. |
| Deionized Water | 7732-18-5 | 18.02 | - | 2 x 25 mL | For work-up. |
| Brine (Saturated NaCl solution) | - | - | - | 25 mL | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | ~2 g | Drying agent. |
Safety Precautions
-
Sodium Azide is highly toxic and can form explosive heavy metal azides. Do not allow contact with metal spatulas, ground-glass joints (use Teflon sleeves), or heavy metal salts. Quench any residual azide carefully with nitrous acid.
-
Perform the entire reaction in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[14]
-
The substrate, this compound, is a skin and eye irritant.[11][12] Avoid inhalation and direct contact.[14]
Step-by-Step Experimental Protocol
-
Reactor Setup: Equip a 100 mL three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a temperature probe. Ensure the setup is in a chemical fume hood.
-
Reagent Charging: To the flask, add this compound (4.59 g, 10.0 mmol), sodium azide (1.63 g, 25.0 mmol), and tetrabutylammonium bromide (322 mg, 1.0 mmol).
-
Solvent Addition: Add 50 mL of toluene to the flask.
-
Reaction Execution:
-
Begin vigorous stirring to ensure good mixing between the solid and liquid phases.
-
Heat the mixture to 80 °C using a heating mantle.
-
Maintain the reaction at this temperature for 12-16 hours.
-
-
Reaction Monitoring (Optional but Recommended):
-
Periodically take a small aliquot from the reaction mixture.
-
Dilute with dichloromethane and spot on a TLC plate (e.g., silica gel).
-
Elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Visualize under UV light. The disappearance of the starting ditosylate spot indicates reaction completion.
-
-
Work-up Procedure:
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture to remove excess sodium azide and salts. (Caution: Handle the filtered solid as hazardous waste).
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 25 mL) and brine (25 mL) to remove the catalyst and any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 1,8-diazido-3,6-dioxaoctane, typically as a pale yellow oil.
-
If necessary, further purification can be achieved via column chromatography on silica gel.
-
Diagram 2: Experimental Workflow for Bis-Azide Synthesis A flowchart detailing the step-by-step process from setup to purification.
Caption: Process flow for the PTC-mediated synthesis of a bis-azide.
Part IV: Advanced Applications & Optimization
Scope of Nucleophilic Substitution
The protocol described above is highly versatile. By substituting sodium azide with other nucleophilic salts, a wide array of bifunctional molecules can be synthesized. PTC is particularly effective for Williamson ether synthesis.[5][15][16][17]
| Nucleophile Source | Catalyst (Example) | Product Type | Potential Application Area |
| Potassium Iodide | TBAB | Bis-iodide | Halogen exchange, coupling precursor |
| Potassium Cyanide | 18-Crown-6 | Bis-nitrile | Precursor for amines, carboxylic acids |
| Sodium Thiophenoxide | TBAB | Bis-thioether | Sulfur-containing linkers, materials science |
| Potassium Phthalimide | TBAI | Bis-phthalimide | Gabriel synthesis precursor for diamines |
| Sodium Phenoxide | TBAB | Bis-aryl ether | Polymer building blocks, drug scaffolds |
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Inefficient stirring; Inactive catalyst; Low temp. | Increase stirring speed to >500 RPM. Use a fresh, anhydrous catalyst. Ensure temperature is maintained. |
| Formation of Emulsion | Catalyst concentration too high. | Reduce catalyst loading to 2-5 mol%. Add a small amount of brine during work-up to help break the emulsion. |
| Mono-substituted Product | Insufficient nucleophile; Short reaction time. | Increase nucleophile equivalent to 2.5-3.0 eq. Extend reaction time and monitor by TLC. |
| Hydrolysis Side Product | Presence of water in reagents or solvent. | Use anhydrous solvent. For highly sensitive reactions, consider solid-liquid PTC to minimize water.[10] |
Part V: Conclusion
Phase-transfer catalysis is an enabling, green, and industrially scalable technology for overcoming the challenge of reactant immiscibility.[18][19][20] When applied to versatile substrates like this compound, it provides a highly efficient and mild route to synthesize a diverse range of bifunctional molecules. The protocols and principles outlined in this guide offer a robust foundation for researchers to successfully implement PTC in their synthetic workflows, paving the way for advancements in drug discovery, materials science, and beyond.
Part VI: References
-
Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]
-
Toke, L., Szabo, G. T., Aranyosi, K., & Somogyi-Werner, K. (n.d.). POLY ETHYLENE GLYCOL DERIVATIVES AND THE PHASE-TRANSFER CATALYSIS. Retrieved from [Link]
-
Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. Retrieved from [Link]
-
International Journal of Scientific & Technology Research. (n.d.). The Basic Principle of Phase-Transfer Catalysis, Some Mechanistic Aspects and Important Applications. Retrieved from [Link]
-
PubChem. (n.d.). Triethylene glycol di-p-tosylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Poly[Ethylene Glycol] Derivatives as Phase Transfer Catalysts and Solvents for Organic Reactions. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). PEG 2000. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Poly(ethylene Glycol) and Derivatives as Phase Transfer Catalysts. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Synthesis Applications and Properties of a Versatile Chemical. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Journal of the American Chemical Society. (2022, March 1). Asymmetric Azidation under Hydrogen Bonding Phase-Transfer Catalysis: A Combined Experimental and Computational Study. Retrieved from [Link]
-
YouTube. (2020, October 20). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2017). POLYETHYLENE GLYCOL-400 USED AS PHASE TRANSFER CATALYST FOR ONE-POT SYNTHESIS OF 2-AMINO-3- CYANOPYRIDINE DERIVATIVES UNDER AQUEOUS CONDITIONS. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient synthesis of hepta-O-acetyl-β-lactosyl azide via phase transfer catalysis. Retrieved from [Link]
-
Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
ACS Publications. (2015). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase Transfer Catalysis without Solvent. Synthesis of Bisazolylalkanes. Retrieved from [Link]
Sources
- 1. ijstr.org [ijstr.org]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. youtube.com [youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound | 19249-03-7 [chemicalbook.com]
- 8. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. This compound, 98% | Fisher Scientific [fishersci.ca]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. Triethylene glycol di-p-tosylate | C20H26O8S2 | CID 316652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemicalbook.com [chemicalbook.com]
- 15. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 18. biomedres.us [biomedres.us]
- 19. biomedres.us [biomedres.us]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Bioconjugation Techniques Employing PEGylated Linkers
Abstract
This comprehensive technical guide provides an in-depth exploration of bioconjugation techniques that utilize polyethylene glycol (PEG) linkers. Designed for researchers, scientists, and drug development professionals, this document elucidates the fundamental principles of PEGylation and offers detailed, field-proven protocols for the most prevalent conjugation chemistries. By explaining the causality behind experimental choices, this guide aims to empower researchers to not only execute these protocols but also to innovate and troubleshoot effectively. We will delve into amine-reactive, thiol-specific, and bioorthogonal "click" chemistries, providing step-by-step methodologies, data interpretation guidelines, and strategies for the characterization and purification of the resulting bioconjugates.
Introduction: The Transformative Role of PEGylated Linkers in Bioconjugation
Bioconjugation, the covalent attachment of molecules to biomolecules, is a cornerstone of modern biotechnology, enabling the creation of advanced therapeutics, diagnostics, and research tools.[1] The choice of the linker, the molecular bridge connecting the components, is critical to the success of the conjugate. Polyethylene glycol (PEG) has emerged as the gold standard for linker design due to its unique combination of physicochemical properties.[2]
PEGylation, the process of attaching PEG chains, confers several significant advantages to biomolecules.[3] These benefits stem from the hydrophilic and flexible nature of the ethylene oxide repeating units, which create a hydration shell around the conjugate.[2]
Key Benefits of PEGylation:
-
Increased Serum Half-Life: The increased hydrodynamic radius of PEGylated molecules reduces renal clearance, thereby prolonging their circulation time in the bloodstream.[2]
-
Reduced Immunogenicity: The PEG chains can mask immunogenic epitopes on the surface of proteins, diminishing their recognition by the immune system.[1]
-
Enhanced Stability: PEGylation can protect biomolecules from proteolytic degradation.[2]
-
Improved Solubility: The hydrophilic nature of PEG can significantly enhance the solubility of hydrophobic drugs or proteins.[2]
Despite these advantages, uncontrolled PEGylation can lead to a loss of biological activity if the PEG chain sterically hinders the active site of the biomolecule.[4] Therefore, a controlled and strategic approach to conjugation is paramount. This guide will provide the foundational knowledge and practical protocols to achieve this.
Strategic Selection of PEGylated Linkers
The success of a bioconjugation strategy is fundamentally dependent on the selection of an appropriate PEGylated linker. This choice is dictated by the available functional groups on the biomolecule of interest and the desired properties of the final conjugate.
Classification of PEGylated Linkers
PEG linkers can be classified based on the reactivity of their terminal functional groups:
-
Homobifunctional Linkers: Possess two identical reactive groups, used for crosslinking identical functional groups.
-
Heterobifunctional Linkers: Contain two different reactive groups, allowing for the sequential conjugation of two different molecules. This is the most common type used in targeted drug delivery, such as in Antibody-Drug Conjugates (ADCs).[5]
-
Multi-Arm PEG Linkers: Branched structures with multiple reactive sites, enabling the attachment of several molecules to a single point.[1]
Common Functional Groups and Their Targets
The following table summarizes the most common reactive functional groups found on PEG linkers and their corresponding target residues on biomolecules.
| Functional Group | Target Residue/Group | Resulting Linkage | Optimal pH | Key Considerations |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (Lysine, N-terminus) | Amide | 7.2 - 8.5 | Susceptible to hydrolysis at higher pH. Amine-free buffers are essential.[6] |
| Maleimide | Thiols (Cysteine) | Thioether | 6.5 - 7.5 | Highly specific for thiols at this pH. Maleimide ring can hydrolyze at higher pH.[6] |
| Dibenzocyclooctyne (DBCO) | Azides | Triazole | 7.0 - 8.5 | Key reagent for copper-free "click chemistry." Highly specific and bioorthogonal.[7] |
| Azide | Alkynes (including strained cyclooctynes) | Triazole | 7.0 - 8.5 | Used in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry.[8] |
| Aldehyde/Ketone | Hydrazides, Aminooxy | Hydrazone, Oxime | 4.5 - 6.0 | Useful for site-specific modification of oxidized glycans on antibodies. |
Experimental Protocols
The following protocols are designed to be robust and serve as a strong foundation for developing application-specific procedures. As a Senior Application Scientist, I stress the importance of optimizing these protocols for your specific biomolecule and payload.
Protocol 1: Amine-Reactive PEGylation of Antibodies using NHS Ester Chemistry
This protocol describes the non-specific conjugation of a PEG-NHS ester to the lysine residues of a monoclonal antibody (mAb). The degree of PEGylation can be controlled by adjusting the molar ratio of the PEG linker to the antibody.[8]
Rationale: Lysine residues are abundant and generally surface-exposed on antibodies, making them readily accessible for conjugation. NHS esters provide an efficient means to form stable amide bonds under physiological conditions.[9]
Workflow for Amine-Reactive PEGylation:
Caption: Workflow for antibody PEGylation using an NHS ester.
Materials:
-
Antibody (mAb) at 1-5 mg/mL in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-7.5.
-
Amine-reactive PEG linker (e.g., NHS-PEG-X).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Quenching Buffer: 1M Tris-HCl, pH 8.0.
-
Purification column (e.g., Size-Exclusion Chromatography - SEC).
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If the stock buffer contains Tris or glycine, perform a buffer exchange into PBS, pH 7.2-7.5.[10]
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO to create a 10 mM stock solution. The NHS ester is moisture-sensitive and will hydrolyze, so do not prepare stock solutions for storage.[10]
-
Conjugation Reaction:
-
Calculate the volume of the PEG-NHS ester stock solution required to achieve the desired molar excess over the antibody. A starting point of a 10- to 20-fold molar excess is recommended.[9]
-
Add the calculated volume of the PEG-NHS ester solution to the antibody solution while gently vortexing. The final concentration of DMSO should not exceed 10% (v/v) to avoid antibody denaturation.[10]
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.[11]
-
-
Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted PEG-NHS ester.[3]
-
Purification: Immediately purify the PEGylated antibody from excess PEG reagent and quenching buffer using a desalting column or SEC.[9]
-
Characterization: Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight and HPLC (SEC or IEX) to assess purity and aggregation. Mass spectrometry can be used to determine the distribution of PEG species.[12]
Protocol 2: Thiol-Specific PEGylation of a Reduced Antibody using a Maleimide Linker
This protocol outlines the site-specific conjugation of a PEG-maleimide to the thiol groups generated by the mild reduction of interchain disulfide bonds in an antibody.
Rationale: Reducing the interchain disulfides of an IgG antibody typically yields 4 to 8 reactive thiol groups, providing a more controlled and site-specific conjugation compared to amine chemistry. The maleimide group reacts specifically with these thiols to form a stable thioether bond.[6] This is a common strategy for creating Antibody-Drug Conjugates (ADCs).
Workflow for Thiol-Specific PEGylation:
Caption: Workflow for creating an ADC via thiol-specific PEGylation.
Materials:
-
Antibody (mAb) at 2-10 mg/mL in a degassed buffer (e.g., PBS with 1 mM EDTA, pH 7.0).
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
PEG-Maleimide linker (e.g., Maleimide-PEG-Drug).
-
Quenching Solution: 100 mM N-acetyl-L-cysteine.
-
Desalting columns.
Procedure:
-
Antibody Reduction:
-
Prepare a fresh stock solution of TCEP in the reaction buffer.
-
Add TCEP to the antibody solution. The molar ratio of TCEP to mAb is critical for controlling the extent of reduction. A starting point of 2.5 molar equivalents of TCEP per mole of mAb is recommended to selectively reduce interchain disulfides.[6]
-
Incubate at 37°C for 1-2 hours.
-
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP using a desalting column equilibrated with degassed conjugation buffer (PBS, 1 mM EDTA, pH 7.0). This step is crucial as residual TCEP will react with the maleimide linker.[6]
-
PEG-Maleimide Preparation: Dissolve the Maleimide-PEG-Drug linker in a compatible organic solvent (e.g., DMSO) and then dilute into the reaction buffer immediately before use.
-
Conjugation Reaction:
-
Add the Maleimide-PEG-Drug solution to the reduced, purified antibody. A molar excess of 4 to 6 equivalents of the linker per antibody is a typical starting range.[6]
-
Keep the final concentration of organic solvent below 10% (v/v).
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching: Add the N-acetyl-L-cysteine quenching solution to a final concentration several-fold higher than the initial maleimide concentration to cap any unreacted maleimide groups.[6]
-
Purification: Purify the resulting ADC using SEC to remove small molecule impurities or Hydrophobic Interaction Chromatography (HIC) to separate different drug-to-antibody ratio (DAR) species.
-
Characterization: Determine the average DAR using UV-Vis Spectroscopy or HIC.[13] Use mass spectrometry for precise mass determination of the different DAR species.
Protocol 3: Copper-Free Click Chemistry using a DBCO-PEG Linker
This protocol details the bioorthogonal conjugation of an azide-modified protein with a DBCO-functionalized PEG linker via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Rationale: SPAAC is a highly specific and efficient reaction that proceeds under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in complex biological systems, including live-cell labeling.[7] The reaction between the strained alkyne (DBCO) and the azide is bioorthogonal, meaning neither functional group cross-reacts with native biological moieties.[14]
Workflow for Copper-Free Click Chemistry:
Caption: Workflow for bioconjugation using SPAAC click chemistry.
Materials:
-
Azide-modified protein (prepared via metabolic labeling or enzymatic/chemical introduction of an azide group).
-
DBCO-PEG-X (where X is the molecule to be conjugated).
-
Reaction Buffer: PBS, pH 7.4.
-
Anhydrous DMSO.
Procedure:
-
Reagent Preparation:
-
Ensure the azide-modified protein is in the reaction buffer at a suitable concentration.
-
Dissolve the DBCO-PEG-X reagent in DMSO to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Purification: Remove the unreacted DBCO-PEG-X reagent by SEC or dialysis.
-
Characterization: Confirm successful conjugation by SDS-PAGE (observing a band shift) and determine the precise mass of the conjugate by mass spectrometry.
Characterization and Quality Control
Thorough characterization of the final PEGylated bioconjugate is a critical, self-validating step to ensure purity, homogeneity, and desired activity.
Visualizing PEGylation: SDS-PAGE
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a rapid and accessible method for the initial assessment of a PEGylation reaction. The covalent attachment of PEG chains increases the hydrodynamic radius of the protein, causing it to migrate more slowly through the gel matrix.
-
Expected Observation: A successful PEGylation reaction will result in the appearance of new, higher molecular weight bands corresponding to the PEGylated protein. Unreacted protein will migrate at its original molecular weight.
-
Interpretation: The presence of a smear or multiple discrete bands above the parent protein indicates a heterogeneous mixture of species with varying degrees of PEGylation (e.g., mono-, di-, tri-PEGylated).[4]
Quantifying Purity and Aggregation: HPLC
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quantitative analysis of PEGylated conjugates.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size. SEC is the primary method for quantifying the percentage of monomeric conjugate and detecting the presence of high molecular weight aggregates. It can also separate the PEGylated product from unreacted PEG and protein.[12]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity. HIC is particularly powerful for resolving ADC species with different drug-to-antibody ratios (DARs), as each conjugated drug molecule increases the overall hydrophobicity of the antibody.[16]
-
Reversed-Phase (RP-HPLC): A high-resolution technique that separates molecules based on hydrophobicity under denaturing conditions. It is often used to analyze the light and heavy chains of a reduced antibody-drug conjugate to determine the distribution of the payload.[16]
Definitive Analysis: Mass Spectrometry (MS)
Mass spectrometry provides the most definitive characterization by measuring the precise molecular weight of the conjugate. This allows for the unambiguous determination of the number of PEG chains or drug-linker molecules attached to the biomolecule.[12]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | - Inactive PEG reagent (hydrolysis of NHS ester or maleimide).- Incorrect buffer pH or composition (e.g., presence of amines for NHS reaction).- Insufficient molar excess of PEG linker.- Inaccessible target residues on the protein. | - Use fresh, high-quality PEG reagents; prepare stock solutions immediately before use.[10]- Perform buffer exchange into the recommended buffer system.- Increase the molar ratio of PEG linker to protein in a stepwise manner.- Consider alternative conjugation chemistry targeting a different residue. |
| Protein Aggregation | - High protein concentration.- Hydrophobic nature of the PEG linker or payload.- Suboptimal buffer conditions (pH, ionic strength).- Unfolding of the protein during the reaction. | - Reduce the protein concentration.- Include excipients like arginine or polysorbate in the reaction buffer.- Screen different buffer conditions.- Perform the reaction at a lower temperature (e.g., 4°C).[1] |
| Broad Smear on SDS-PAGE | - High degree of heterogeneity in PEGylation.- Polydispersity of the PEG reagent itself. | - This is often expected with amine-reactive PEGylation.[4]- Optimize the reaction to favor a specific species (e.g., mono-PEGylated) by lowering the PEG:protein ratio.- Use site-specific conjugation methods (thiol or click chemistry) for a more homogeneous product.- Use monodisperse PEG linkers if available.[17] |
| Loss of Biological Activity | - PEG chain is sterically hindering the active site or binding interface.[4]- The conjugation chemistry modified a critical amino acid residue. | - Use a PEG linker with a different chain length.- Switch to a site-specific conjugation strategy to direct the PEG away from the active site.- Perform activity assays at each step of the optimization process. |
Conclusion
Bioconjugation techniques employing PEGylated linkers are powerful tools that have revolutionized the development of biopharmaceuticals and research reagents. The strategic selection of the linker chemistry, careful execution of the conjugation protocol, and rigorous characterization of the final product are essential for success. This guide provides the fundamental principles and detailed methodologies to empower researchers to confidently apply these techniques. By understanding the causality behind each experimental step, scientists can move beyond simple execution to intelligent optimization and innovation, ultimately accelerating the development of next-generation bioconjugates.
References
- AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents. AxisPharm Protocols. [Link]
- BioPharm International. (2004, October 1). Making Site-specific PEGylation Work.
- Shaunak, S., et al. (2006). PEGylation of native disulfide bonds in proteins.
- Xi'an Confluore Biological Technology Co., Ltd. PEG NHS Ester Protocol. Confluore. [Link]
- PubMed. (2007). Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation.
- Frontiers in Pharmacology. (2019, December 18).
- Springer Nature Experiments. (2016). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv.
- Agilent Technologies. (2015). An Integrated Workflow for Automated Calculation of Antibody-Drug Conjugate (ADC) Drug-to-Antibody Ratio (DAR).
- ADC Review. (2018, June 29). PEGs and Antibody-drug Conjugates a Versatile Approach.
- Quanticell.
- MDPI. (2018, August 1). Site-Specific PEGylation of Therapeutic Proteins. Pharmaceuticals. [Link]
- Agilent Technologies. (2015, October 5). Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates (ADCs).
- ACS Publications. (2006, December 14). Site-Specific PEGylation of Protein Disulfide Bonds Using a Three-Carbon Bridge.
- AACR Journals. (2017, June 1). Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. Molecular Cancer Therapeutics. [Link]
- BioPharm International. (2007, May 1). PEGylation of Proteins: A Structural Approach.
- Quanta BioDesign. (2018).
- PubMed Central (PMC). (2023, October 23). Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2.
- PubMed Central (PMC). (2021, October 1). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Copper Free Click Chemistry Linkers - ADC Linkers | AxisPharm [axispharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. Protocol for Protein PEGylation [jenkemusa.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. enovatia.com [enovatia.com]
Application Note: Leveraging Tri(ethylene glycol) di-p-toluenesulfonate for Advanced Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise control of surface chemistry is a cornerstone of modern materials science, biotechnology, and drug development. Surfaces that can resist non-specific protein adsorption, selectively bind target molecules, or act as reservoirs for therapeutic agents are in high demand. Tri(ethylene glycol) di-p-toluenesulfonate emerges as a powerful and versatile homobifunctional crosslinker for achieving these advanced surface functionalities. This molecule comprises a flexible, hydrophilic tri(ethylene glycol) core that imparts anti-fouling properties, and two terminal p-toluenesulfonate (tosylate) groups, which are excellent leaving groups for facile covalent attachment to nucleophilic surfaces. This guide provides an in-depth exploration of the chemical principles, validated protocols, and characterization techniques for utilizing this compound in the preparation of functionalized surfaces for applications ranging from biosensors to drug delivery systems.
The Chemistry of this compound: A Molecular Swiss Army Knife
1.1. Molecular Structure and Inherent Properties
This compound, also known as triethylene glycol ditosylate, possesses the chemical formula (CH₃C₆H₄SO₃CH₂CH₂OCH₂-)₂.[1] Its structure is key to its utility:
-
Tri(ethylene glycol) Core : This central chain provides flexibility and, most importantly, hydrophilicity. Surfaces modified with oligo(ethylene glycol) (OEG) or poly(ethylene glycol) (PEG) chains are renowned for their ability to resist non-specific protein adsorption and cell adhesion.[2][3] This "stealth" property is attributed to the formation of a tightly bound hydration layer that creates a steric and energetic barrier to approaching biomolecules.[4][5]
-
Di-p-toluenesulfonate (Tosyl) Groups : Located at both ends of the OEG chain, the tosylate (-OTs) groups are the molecule's reactive handles. The tosyl group is a superb leaving group in nucleophilic substitution reactions (SN2).[6][7] This is because the resulting tosylate anion is highly stabilized by resonance, making it a very weak base and therefore easily displaced.[8] This reactivity allows the molecule to form stable, covalent bonds with a variety of surface-bound nucleophiles.
1.2. Mechanism of Action: SN2-Mediated Surface Grafting
The primary utility of this compound in surface chemistry lies in its ability to undergo SN2 reactions with surfaces pre-functionalized with nucleophilic groups, such as primary amines (-NH₂), thiols (-SH), or hydroxyls (-OH). The process converts a poor leaving group on a molecule (like a hydroxyl) into an excellent one (the tosylate), facilitating reaction.[6][9]
The reaction with an amine-terminated surface, a common and robust strategy, proceeds as follows: The lone pair of electrons on the surface-bound amine nitrogen acts as a nucleophile, attacking the carbon atom adjacent to the tosylate leaving group. In a concerted step, the amine-carbon bond forms as the carbon-oxygen bond of the tosylate breaks, displacing the stable tosylate anion.[8] This creates a durable covalent linkage, grafting the OEG chain to the surface.
Core Applications in Research and Drug Development
The unique bifunctional nature of this linker opens a myriad of possibilities:
-
Creating Anti-Fouling Surfaces : By grafting a dense layer of these OEG chains, surfaces of medical implants, biosensors, and microfluidic devices can be rendered resistant to biofouling.[10][11] This is critical for improving biocompatibility and ensuring the long-term performance of in-vivo devices and the accuracy of diagnostic tools.[12]
-
Homobifunctional Crosslinking : The presence of two tosylate groups allows the molecule to act as a spacer, crosslinking two different surfaces or tethering molecules to a surface while providing spatial separation. This is valuable in creating hydrogels or in designing complex biosensor assemblies.[]
-
Platform for Further Functionalization : After the initial grafting reaction, the second, unreacted tosylate group at the distal end of the OEG chain remains available for subsequent nucleophilic substitution. This allows for the sequential attachment of targeting ligands, antibodies, or drug molecules, making it a key component in targeted drug delivery systems and diagnostic arrays.[14][15]
Protocols for Surface Functionalization
A self-validating protocol requires not only a clear procedure but also integrated steps for characterization and verification. The following protocol details the most common application: grafting this compound onto an amine-terminated silicon oxide or glass surface.
Protocol 3.1: Grafting to Amine-Terminated Silicon/Glass Surfaces
This protocol is divided into three stages: (I) Surface Amination, (II) OEG-Tosylate Grafting, and (III) Characterization.
Stage I: Preparation of Amine-Terminated Surface
-
Rationale : Standard silicon oxide or glass surfaces are rich in hydroxyl (-OH) groups but lack the strong nucleophilicity needed for efficient reaction. Silanization with (3-aminopropyl)triethoxysilane (APTES) creates a robust layer of primary amines, providing ideal reactive sites for the tosylated linker.[16]
-
Materials & Reagents :
Reagent/Material Specification Purpose Silicon Wafers/Glass Slides Piranha-cleaned or plasma-cleaned Substrate Anhydrous Toluene ≥99.8% Reaction Solvent (3-Aminopropyl)triethoxysilane (APTES) ≥98% Silanizing Agent Acetic Acid Glacial Catalyst | Ethanol, Acetone, DI Water | ACS Grade | Rinsing Solvents |
-
Step-by-Step Procedure :
-
Surface Cleaning : Thoroughly clean substrates via Piranha solution (H₂SO₄:H₂O₂ 3:1, Caution: extremely corrosive ) or oxygen plasma treatment to remove organic contaminants and maximize surface hydroxyl groups. Rinse extensively with DI water and dry under a stream of nitrogen.
-
Silanization Solution : In a nitrogen-purged glovebox or flask, prepare a 2% (v/v) solution of APTES in anhydrous toluene. Add a catalytic amount of glacial acetic acid (approx. 1 drop per 50 mL).
-
Reaction : Immerse the cleaned, dry substrates in the APTES solution. Let the reaction proceed for 2-4 hours at room temperature under an inert atmosphere.
-
Washing : Remove substrates and rinse sequentially with toluene, acetone, and ethanol to remove physisorbed silane.
-
Curing : Cure the amine-terminated substrates in an oven at 110-120 °C for 30-60 minutes to promote covalent siloxane bond formation.
-
Verification : Before proceeding, confirm successful amination using Water Contact Angle (WCA) measurements. The surface should become more hydrophobic than the clean oxide surface (see Table 1).
-
Stage II: Grafting of this compound
-
Rationale : The surface-bound primary amines will now act as nucleophiles to displace one of the tosylate groups on the linker molecule. The reaction is performed in an anhydrous, aprotic solvent to prevent hydrolysis of the tosylate and ensure the amine is in its more nucleophilic, unprotonated state.
-
Materials & Reagents :
Reagent/Material Specification Purpose Amine-Terminated Substrates From Stage I Reactive Surface This compound ≥98% Bifunctional Linker Anhydrous Dimethylformamide (DMF) ≥99.8% Reaction Solvent Triethylamine (TEA) or DIPEA ≥99% Base (HCl Scavenger) | Dichloromethane (DCM), DI Water | ACS Grade | Rinsing Solvents |
-
Step-by-Step Procedure :
-
Reaction Setup : In an inert atmosphere, dissolve this compound (e.g., 5-10 mM) in anhydrous DMF. Add a slight excess of a non-nucleophilic base like TEA (approx. 1.5 equivalents relative to the linker).
-
Grafting Reaction : Immerse the amine-terminated substrates in the linker solution. Allow the reaction to proceed for 12-24 hours at 40-60 °C. The elevated temperature increases the reaction rate.
-
Rigorous Washing : After the reaction, remove the substrates and wash them thoroughly to remove any unreacted linker and byproducts. A recommended sequence is: DMF, DCM, DI water. Sonication in each solvent for 5 minutes can improve cleaning efficiency.
-
Final Rinse & Dry : Perform a final rinse with DI water and ethanol, then dry the functionalized substrates under a stream of nitrogen.
-
Surface Characterization and Validation
To ensure the success of the functionalization, a multi-technique approach is essential. This creates the self-validating system required for robust and reproducible research.
-
Water Contact Angle (WCA) Goniometry : WCA is a simple yet powerful technique to probe changes in surface hydrophilicity. The successful grafting of the hydrophilic OEG chains should result in a significant decrease in the water contact angle.[17]
Table 1: Expected Water Contact Angle Changes
Surface State Expected WCA Range Rationale Clean SiO₂/Glass < 20° Highly hydrophilic, -OH rich APTES-Aminated 50° - 70° Introduction of hydrophobic propyl chains | OEG-Grafted | 25° - 45° | Presence of highly hydrophilic OEG layer |
-
X-ray Photoelectron Spectroscopy (XPS) : XPS provides quantitative elemental and chemical state information about the top few nanometers of the surface. It is used to confirm the presence of the grafted layer.
-
Expected Signatures : A successful OEG grafting will show a significant increase in the C 1s and O 1s signals. High-resolution scans of the C 1s peak can be deconvoluted to show a dominant component around 286.5 eV, characteristic of the C-O ether bonds in the ethylene glycol backbone.[4] The underlying substrate signals (e.g., Si 2p) will be attenuated.
-
Validation : The disappearance of the N 1s signal from the APTES layer and the absence of the S 2p signal from the tosylate group would indicate a very high density "brush" layer that is thicker than the XPS sampling depth. A visible S 2p signal confirms the presence of the terminal tosylate group, available for further reaction.
-
-
Atomic Force Microscopy (AFM) : AFM is used to visualize surface topography. While it may not resolve individual molecules, it can confirm a uniform coating and measure changes in surface roughness. A successful, uniform grafting should result in a smooth surface with a slight increase in RMS roughness compared to the bare substrate.
Troubleshooting and Expert Insights
-
Problem : Inconsistent or high WCA after OEG-grafting.
-
Probable Cause : Incomplete grafting or surface contamination. The primary culprit is often moisture. Tosylate groups are susceptible to hydrolysis.
-
Solution : Ensure all solvents and reagents for the grafting step (Stage II) are strictly anhydrous. Perform the reaction under a robust inert atmosphere (N₂ or Ar).
-
-
Problem : Low grafting density (confirmed by XPS).
-
Probable Cause : Poor amination in Stage I or steric hindrance.
-
Solution : Verify the success of the APTES coating before proceeding. Optimize reaction time and temperature for the grafting step. For longer OEG linkers, increasing reaction time may be necessary.
-
-
Expert Insight : The choice of base is critical. A non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) is often preferred over Triethylamine (TEA) to minimize potential side reactions.
Conclusion
This compound is a highly effective and versatile reagent for the creation of functional surfaces. Its well-defined structure, combining a hydrophilic OEG spacer with two highly reactive tosylate termini, allows for straightforward and robust surface modification. The SN2 displacement chemistry is efficient and provides a powerful platform for developing anti-fouling coatings, biosensors, and advanced drug delivery vehicles. By following validated protocols and employing a suite of characterization techniques, researchers can reliably produce high-quality functionalized surfaces tailored to the demanding applications of modern science and medicine.
References
- Metzger, S. W., Natesan, M., Yanavich, C., et al. (1999). Development and characterization of surface chemistries for microfabricated biosensors. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films.
- Sofia, S. J., et al. (2008). Poly(ethylene glycol)
- Harrison, E., Coulter, J. A., & Dixon, D. (2016). Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (London).
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions Using Tosyl Groups. BenchChem.
- Sigma-Aldrich. (n.d.).
- Li, Y., et al. (2023). Enhanced Hydrophilicity and Antifouling Performance of PEG with Sulfoxide-Containing Side Chains for Nanomedicine Applications.
- Sergeev, M. E., et al. (2015). Titania-catalyzed radiofluorination of tosylated precursors in highly aqueous medium. Journal of the American Chemical Society.
- van der Beek, L. C., et al. (2007). Synthesis of poly(ethylene glycol) (PEG)-grafted colloidal silica particles with improved stability in aqueous solvents. Journal of Colloid and Interface Science.
- Ramos-Mendoza, J., et al. (2022). Roles of Oligo(ethylene glycol) to Improve Sensing Systems. Journal of the Brazilian Chemical Society.
- Lee, H., et al. (2023). Fabrication of Transparent PEGylated Antifouling Coatings via One-Step Pyrogallol Deposition.
- BenchChem. (n.d.). An In-depth Technical Guide to Self-Assembled Monolayers of Thiol-Functionalized Poly(ethylene glycol). BenchChem.
- Nguyen, T. H., et al. (2021). PEGylated surfaces for the study of DNA–protein interactions by atomic force microscopy. Nanoscale Advances.
- D'Angelo, M., et al. (2021). Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media. Pharmaceutics.
- PubChem. (n.d.). Triethylene glycol di-p-tosylate.
- Zhou, Y., et al. (2012). Engineering Oligo(ethylene glycol)
- Ashenhurst, J. (2015).
- Diaki, C., et al. (2014). A Versatile Star PEG Grafting Method for the Generation of Nonfouling and Nonthrombogenic Surfaces.
- Lee, H., & Pastor, R. W. (2011). Coarse-grained model for PEGylated lipids: effect of PEGylation on the size and shape of self-assembled structures. The Journal of Physical Chemistry B.
- Obst, K., et al. (2017). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol)
- JenKem Technology. (n.d.). Heterobifunctional PEGs. JenKem Technology.
- Sofia, S. J., et al. (2008). Poly(ethylene glycol)
- Wikipedia. (n.d.). Tosyl group. Wikipedia.
- Thermo Fisher Scientific. (n.d.). Tri(ethylene glycol)
- Zhang, Y., et al. (2021). Open-air synthesis of oligo(ethylene glycol)-functionalized polypeptides from non-purified N-carboxyanhydrides.
- Ray, A., et al. (2010).
- Li, J., et al. (2017). Preparation of Highly Stable Oligo(ethylene glycol) Derivatives-Functionalized Gold Nanoparticles and Their Application in LSPR-Based Detection of PSA/ACT Complex.
- PurePEG. (n.d.). How Heterobifunctional PEG Linkers Improve Targeted Delivery. PurePEG.
- ChemicalBook. (n.d.). Tri(Ethylene Glycol)
- D’Souza, F., & Schlaepfer, D. (2010). Fouling Resistant PEG Based Grafted Polymer Coatings.
- Kim, J. H., et al. (2008). Preparation of PEG-grafted silica particles using emulsion method. Journal of Sol-Gel Science and Technology.
- Brewer, S. H., et al. (2016). Characterizing Self-Assembled Monolayers on Gold Nanoparticles.
- Anderson, L. J., et al. (2017). Multitechnique characterization of oligo(ethylene glycol) functionalized gold nanoparticles. Surface Science Spectra.
- Detrembleur, C., et al. (2008). Antifouling Properties of Poly(methyl methacrylate) Films Grafted with Poly(ethylene glycol) Monoacrylate Immersed in Seawater.
- Biopharma PEG. (2019). PEGylation Reagents Selection Guide. Biopharma PEG Scientific Inc..
- Fisher Scientific. (n.d.). Tri(ethylene glycol)
- BOC Sciences. (n.d.). PEG Derivatives by Functional Groups. BOC Sciences.
- van der Beek, L. C., et al. (2007). Synthesis of poly(ethylene glycol) (PEG)-grafted colloidal silica particles with improved stability in aqueous solvents. Journal of Colloid and Interface Science.
- Nagy, A., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers.
- Brecht, R., et al. (2017). Synthesis and Characterization of Glyco-SAMs on Gold Nanoparticles: A Modular Approach Towards Glycan-Based Recognition Studies. Molecules.
- Nektar Therapeutics. (2009). Methods of preparing polymers having terminal amine groups using protected amine salts. U.S.
- Creative PEGWorks. (n.d.). PEGylation Chemistry.
- BenchChem. (n.d.). A Technical Guide to the Mechanism of Action of the Tosyl Group in Tos-PEG7-OH. BenchChem.
Sources
- 1. Triethylene glycol di(p-toluenesulfonate) 98 19249-03-7 [sigmaaldrich.com]
- 2. scielo.br [scielo.br]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Permeability of anti-fouling PEGylated surfaces probed by fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tosyl group - Wikipedia [en.wikipedia.org]
- 10. Fabrication of Transparent PEGylated Antifouling Coatings via One-Step Pyrogallol Deposition [mdpi.com]
- 11. Fouling Resistant PEG Based Grafted Polymer Coatings [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 14. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. purepeg.com [purepeg.com]
- 16. researchgate.net [researchgate.net]
- 17. Poly(ethylene glycol) monolayer formation and stability on gold and silicon nitride substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Triethylene Glycol (TEG) Moiety Introduction into Organic Molecules
Introduction: The Versatility of the Triethylene Glycol Linker
In the landscape of modern drug discovery and development, the ability to precisely modify the physicochemical properties of bioactive molecules is paramount. The introduction of linker technologies has revolutionized this field, enabling the creation of sophisticated molecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1][2]. Among the various linkers available, the triethylene glycol (TEG) moiety stands out for its unique and advantageous properties.
TEG is a short, hydrophilic poly(ethylene glycol) (PEG) linker that imparts a favorable balance of water solubility, biocompatibility, and conformational flexibility to the parent molecule[3]. Its incorporation can mitigate the high hydrophobicity of many potent cytotoxic drugs used in ADCs, preventing aggregation and improving the conjugate's stability and pharmacokinetic profile[4]. In PROTACs, the length and flexibility of the TEG linker are critical for facilitating the formation of a stable ternary complex between the target protein and the E3 ligase, a necessary step for inducing protein degradation[5].
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary methods for introducing a TEG moiety into organic molecules. We will delve into the mechanistic underpinnings of each strategy, offering field-proven insights and step-by-step protocols to ensure successful implementation in the laboratory.
Core Methodologies for TEGylation
The choice of method for introducing a TEG moiety depends on the functional groups present on the substrate molecule and the desired linkage chemistry. The most prevalent and robust strategies include Williamson ether synthesis, reductive amination, amide coupling, and "click" chemistry.
Williamson Ether Synthesis: Forging Robust Ether Linkages
The Williamson ether synthesis is a classic and reliable method for forming an ether bond, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide or sulfonate[6][7]. This method is particularly useful for attaching a TEG moiety to a molecule bearing a hydroxyl group or a good leaving group.
Causality of Experimental Choices:
-
Alkoxide Formation: The reaction is initiated by deprotonating a hydroxyl group on either the TEG molecule or the substrate to form a more nucleophilic alkoxide. A strong base like sodium hydride (NaH) is often used to ensure complete and irreversible deprotonation.
-
Leaving Group: The reaction partner must possess a good leaving group, such as a halide (iodide or bromide) or a sulfonate (tosylate or mesylate), to facilitate the SN2 displacement. Tosylates are often preferred due to their excellent leaving group ability and ease of preparation from alcohols.
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is typically employed to dissolve the reactants and promote the SN2 mechanism without solvating the nucleophile excessively.
Workflow for Williamson Ether Synthesis
Caption: General workflow for TEGylation via Williamson ether synthesis.
Protocol 1: Synthesis of Mono-tosylated Triethylene Glycol (TEG-OTs)
This protocol describes the selective mono-tosylation of triethylene glycol, a crucial precursor for Williamson ether synthesis.
| Reagent | Molar Eq. | MW | Amount | Moles |
| Triethylene Glycol | 4.0 | 150.17 | 10.0 g | 66.6 mmol |
| p-Toluenesulfonyl chloride (TsCl) | 1.0 | 190.65 | 3.17 g | 16.7 mmol |
| Triethylamine (TEA) | 4.0 | 101.19 | 6.74 g (9.28 mL) | 66.6 mmol |
| Dichloromethane (DCM) | - | - | 250 mL | - |
Procedure:
-
Dissolve triethylene glycol (10 g, 66.6 mmol) and triethylamine (6.74 g, 66.6 mmol) in 200 mL of dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve p-toluenesulfonyl chloride (3.17 g, 16.7 mmol) in 50 mL of DCM.
-
Add the TsCl solution dropwise to the TEG solution over 30 minutes with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding 100 mL of ice-cold water.
-
Adjust the pH to 2-3 with 0.1 M HCl.
-
Separate the organic layer and wash it twice with 100 mL of water and once with 100 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield TEG-monotosylate as a colorless oil.
Protocol 2: TEGylation of a Phenolic Substrate
This protocol details the attachment of the prepared TEG-OTs to a model phenolic compound.
| Reagent | Molar Eq. | MW | Amount | Moles |
| Phenolic Substrate (e.g., 4-hydroxyacetophenone) | 1.0 | 136.15 | 1.36 g | 10 mmol |
| Sodium Hydride (60% dispersion in mineral oil) | 1.2 | 40.00 | 0.48 g | 12 mmol |
| TEG-Monotosylate | 1.1 | 304.37 | 3.35 g | 11 mmol |
| Anhydrous DMF | - | - | 50 mL | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate (1.36 g, 10 mmol) and dissolve it in 30 mL of anhydrous DMF.
-
Carefully add sodium hydride (0.48 g of 60% dispersion, 12 mmol) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Add a solution of TEG-monotosylate (3.35 g, 11 mmol) in 20 mL of anhydrous DMF.
-
Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench by the slow addition of water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reductive Amination: Forming Secondary Amine Linkages
Reductive amination is a highly efficient and versatile method for forming C-N bonds. It involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine[3][8]. This method is ideal for coupling an amine-terminated TEG with a molecule containing an aldehyde or ketone, or vice versa.
Causality of Experimental Choices:
-
Imine Formation: The initial reaction between the carbonyl and the amine is typically reversible and often acid-catalyzed. The reaction is driven forward by the removal of water or by the subsequent irreversible reduction step.
-
Reducing Agent: A mild reducing agent is required to selectively reduce the imine in the presence of the starting carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH[3].
Workflow for Reductive Amination
Caption: General workflow for TEGylation via reductive amination.
Protocol 3: TEGylation via Reductive Amination
This protocol describes the coupling of an aldehyde-containing molecule with an amine-terminated TEG.
| Reagent | Molar Eq. | MW | Amount | Moles |
| Aldehyde Substrate (e.g., 4-formylbenzoic acid) | 1.0 | 150.13 | 1.50 g | 10 mmol |
| Amine-terminated TEG | 1.2 | ~149.19 | 1.79 g | 12 mmol |
| Sodium triacetoxyborohydride (STAB) | 1.5 | 211.94 | 3.18 g | 15 mmol |
| Dichloroethane (DCE) | - | - | 100 mL | - |
| Acetic Acid | catalytic | - | ~0.1 mL | - |
Procedure:
-
In a round-bottom flask, dissolve the aldehyde substrate (1.50 g, 10 mmol) and amine-terminated TEG (1.79 g, 12 mmol) in 100 mL of dichloroethane (DCE).
-
Add a catalytic amount of glacial acetic acid (approximately 0.1 mL).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (50 mL).
-
Stir vigorously for 30 minutes until gas evolution ceases.
-
Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Amide Coupling: Creating Stable Amide Bonds
Amide bond formation is one of the most fundamental reactions in organic chemistry and is widely used to link molecules in drug development[9]. This method involves the reaction of a carboxylic acid with an amine, typically in the presence of a coupling reagent that activates the carboxylic acid.
Causality of Experimental Choices:
-
Carboxylic Acid Activation: Direct reaction between a carboxylic acid and an amine is slow and requires high temperatures. Coupling reagents such as carbodiimides (e.g., EDC) or uronium/aminium salts (e.g., HATU) are used to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate[10].
-
Additives: Additives like N-hydroxysuccinimide (NHS) are often used with EDC to form a more stable active ester, which can then react with the amine. This two-step process often leads to higher yields and fewer side reactions.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.
Workflow for Amide Coupling
Caption: General workflow for TEGylation via amide coupling.
Protocol 4: TEGylation via HATU-Mediated Amide Coupling
This protocol details the coupling of a carboxylic acid-containing substrate with an amine-terminated TEG using HATU.
| Reagent | Molar Eq. | MW | Amount | Moles |
| Carboxylic Acid Substrate | 1.0 | - | - | 5 mmol |
| Amine-terminated TEG | 1.2 | ~149.19 | 0.90 g | 6 mmol |
| HATU | 1.1 | 380.23 | 2.09 g | 5.5 mmol |
| DIPEA | 2.0 | 129.24 | 1.29 g (1.74 mL) | 10 mmol |
| Anhydrous DMF | - | - | 25 mL | - |
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid substrate (5 mmol) and HATU (2.09 g, 5.5 mmol) in anhydrous DMF (25 mL).
-
Add DIPEA (1.74 mL, 10 mmol) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine-terminated TEG (0.90 g, 6 mmol) to the mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Dilute the reaction mixture with ethyl acetate (100 mL).
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
"Click" Chemistry: Bioorthogonal Ligation
"Click" chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility[11][12]. This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. For applications in living systems where copper toxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative[].
Causality of Experimental Choices:
-
CuAAC: This reaction requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A ligand, such as TBTA or THPTA, is used to stabilize the copper(I) oxidation state and accelerate the reaction[14].
-
SPAAC: This reaction relies on the high ring strain of a cyclooctyne derivative (e.g., DBCO) to react with an azide without the need for a catalyst. The reaction is bioorthogonal, meaning it does not interfere with native biological processes[].
Workflow for CuAAC "Click" Chemistry
Caption: General workflow for TEGylation via CuAAC click chemistry.
Protocol 5: Synthesis of Azide-Terminated TEG (TEG-N₃)
This protocol outlines the synthesis of a key precursor for click chemistry.
| Reagent | Molar Eq. | MW | Amount | Moles |
| TEG-Monotosylate | 1.0 | 304.37 | 3.04 g | 10 mmol |
| Sodium Azide (NaN₃) | 1.5 | 65.01 | 0.98 g | 15 mmol |
| Ethanol | - | - | 50 mL | - |
Procedure:
-
Dissolve TEG-monotosylate (3.04 g, 10 mmol) in 50 mL of ethanol in a round-bottom flask.
-
Add sodium azide (0.98 g, 15 mmol).
-
Heat the mixture to reflux and stir for 12 hours.
-
Cool the reaction to room temperature and concentrate using a rotary evaporator.
-
Dissolve the residue in 50 mL of dichloromethane (DCM).
-
Wash the organic solution with water (2 x 25 mL) to remove any remaining salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the azide-terminated TEG. The product is often used without further purification.
Protocol 6: TEGylation via CuAAC
This protocol describes the conjugation of an alkyne-containing substrate with TEG-N₃.
| Reagent | Molar Eq. | MW | Amount | Moles |
| Alkyne Substrate | 1.0 | - | - | 1 mmol |
| TEG-N₃ | 1.2 | ~175.19 | 0.21 g | 1.2 mmol |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 0.1 | 249.68 | 25 mg | 0.1 mmol |
| Sodium Ascorbate | 0.5 | 198.11 | 99 mg | 0.5 mmol |
| t-Butanol/Water (1:1) | - | - | 10 mL | - |
Procedure:
-
Dissolve the alkyne substrate (1 mmol) and TEG-N₃ (0.21 g, 1.2 mmol) in 10 mL of a 1:1 mixture of t-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (99 mg, 0.5 mmol) in 1 mL of water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (25 mg, 0.1 mmol) in 1 mL of water.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature for 4-12 hours. The reaction mixture will typically turn from blue to a greenish-yellow.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Characterization and Purification
Successful TEGylation must be confirmed by appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the covalent attachment of the TEG moiety. The characteristic repeating ethoxy units of TEG (-(CH₂CH₂O)-) typically appear as a complex multiplet in the ¹H NMR spectrum around 3.6 ppm[15].
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the TEGylated product.
-
Column Chromatography: This is the most common method for purifying TEGylated compounds. Due to the polarity of the TEG chain, a polar solvent system, such as a gradient of methanol in dichloromethane, is often required for effective elution from a silica gel column[16][17].
Conclusion
The introduction of a triethylene glycol moiety is a powerful strategy for modulating the properties of organic molecules, with significant applications in drug development and chemical biology. The choice of synthetic method—Williamson ether synthesis, reductive amination, amide coupling, or click chemistry—should be guided by the available functional groups on the substrate and the desired final linkage. By understanding the principles behind each method and following robust, well-defined protocols, researchers can effectively leverage the benefits of TEGylation to advance their scientific objectives.
References
- Modular Synthesis of PEG-Dendritic Block Copolymers by Thermal Azide–Alkyne Cycloaddition with Internal Alkynes and Evaluation of their Self-Assembly for Drug Delivery Applications. Biomacromolecules - ACS Publications.
- A Facile Synthesis of Azido-Terminated Heterobifunctional Poly(ethylene glycol)s for “Click” Conjugation. Bioconjugate Chemistry - ACS Publications.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives. PMC - NIH.
- ¹H-NMR spectra of the TEGylated compounds incubated with glutamine (1/1 molar ratio, 50 mM), recorded in DMSO-d6. ResearchGate.
- Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
- Synthesis and curing research of alkyne-terminated polyethylene glycol. ResearchGate.
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Antibody–drug conjugates: Recent advances in linker chemistry. PMC - NIH.
- column chromatography & purification of organic compounds. YouTube.
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
- Linkers Having a Crucial Role in Antibody–Drug Conjugates. MDPI.
- Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. PMC.
- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central.
- Williamson Ether Synthesis. Chemistry Steps.
- Use of CP/MAS solid-state NMR for the characterization of solvate molecules within estradiol crystal forms. PubMed.
- Chromatography of PEG containing compounds. Reddit.
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC - NIH.
- Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives. ResearchGate.
- Amide synthesis by acylation. Organic Chemistry Portal.
- Reductive amination using poly(ethylene glycol) acetaldehyde hydrate generated in situ: applications to chitosan and lysozyme. PubMed.
- High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society - ACS Publications.
- Can anyone help me with a Williamson ether synthesis?. ResearchGate.
- Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. PMC - NIH.
- Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. MDPI.
- Reductive Amination. Chemistry LibreTexts.
- Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts.
- The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research.
- Organic Chemistry Williamson Ether Synthesis. University of Richmond.
- Strain-Promoted Azide-Alkyne Cycloaddition. Progress in Chemistry.
- Column Chromatography. YouTube.
- Williamson Ether Synthesis. University of California, Riverside.
- Amide Synthesis. Fisher Scientific.
- Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI.
- Linkers in Antibody-Drug Conjugates. Creative Biolabs.
- Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry (RSC Publishing).
- (a) Strain‐promoted azide‐alkyne cycloaddition (SPAAC) to afford a.... ResearchGate.
- Time-Domain NMR: Generating Unique Insights into the Characterization of Heterogeneous Catalysis in Liquid Phase. NIH.
- Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Beyond Benign.
Sources
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. JSM Central || Article Info [jsmcentral.org]
- 5. christou.chem.ufl.edu [christou.chem.ufl.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. growingscience.com [growingscience.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. orgsyn.org [orgsyn.org]
Tri(ethylene glycol) di-p-toluenesulfonate: A Versatile Crosslinking Agent for Advanced Material Synthesis and Bioconjugation
Introduction: Unlocking the Potential of a Bifunctional Crosslinker
Tri(ethylene glycol) di-p-toluenesulfonate, often abbreviated as TsO-TEG-OTs, is a homobifunctional crosslinking agent that has garnered significant interest across various scientific disciplines, including polymer chemistry, materials science, and drug development. Its structure, featuring a hydrophilic tri(ethylene glycol) spacer flanked by two tosylate (p-toluenesulfonate) groups, imparts a unique combination of properties that make it a valuable tool for researchers. The tosylate moieties are excellent leaving groups, rendering the terminal carbon atoms susceptible to nucleophilic substitution by a wide range of nucleophiles, such as amines, thiols, and hydroxyl groups.[1] This reactivity forms the basis of its utility as a crosslinking agent, enabling the covalent linkage of polymers and biomolecules to create well-defined, three-dimensional networks and conjugates.
The hydrophilic poly(ethylene glycol) (PEG) core enhances the water solubility of the crosslinker and the resulting crosslinked materials, a crucial feature for biomedical applications where aqueous environments are prevalent.[1] This guide provides a comprehensive overview of the applications of this compound as a crosslinking agent, complete with detailed protocols, mechanistic insights, and characterization techniques to empower researchers in their experimental endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.
| Property | Value | Reference(s) |
| Synonyms | Triethylene glycol ditosylate, 2,2′-(Ethylenedioxy)diethyl ditosylate | |
| CAS Number | 19249-03-7 | |
| Molecular Formula | C₂₀H₂₆O₈S₂ | |
| Molecular Weight | 458.55 g/mol | |
| Appearance | White crystalline powder | [1] |
| Melting Point | 78-82 °C | |
| Solubility | Soluble in ethanol | [1] |
Mechanism of Action: Nucleophilic Substitution
The crosslinking capability of this compound is predicated on the principles of nucleophilic substitution, specifically an Sɴ2-type reaction. The sulfonate esters at both ends of the molecule are excellent leaving groups due to the resonance stabilization of the resulting p-toluenesulfonate anion. This facilitates the attack by nucleophiles, leading to the formation of a new covalent bond and the displacement of the tosylate group.
Caption: Nucleophilic substitution mechanism of crosslinking.
Applications and Protocols
Synthesis of Crown Ethers and Aza-Crown Ethers
A classic application demonstrating the reactivity of this compound is in the synthesis of macrocyclic polyethers, such as crown ethers and their nitrogen-containing analogs, aza-crown ethers. These molecules are renowned for their ability to selectively bind metal cations.
This protocol is adapted from established methods for the synthesis of monoaza-15-crown-5.
Materials:
-
Diethanolamine
-
This compound
-
Potassium tert-butoxide
-
t-Butyl alcohol
-
Dioxane
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve diethanolamine (1 equivalent) in a mixture of t-butyl alcohol and dioxane.
-
Slowly add potassium tert-butoxide (2.2 equivalents) to the solution while stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the mixture to 60-70°C.
-
In a separate flask, dissolve this compound (1 equivalent) in dioxane.
-
Add the solution of this compound dropwise to the reaction mixture over a period of 4-6 hours.
-
After the addition is complete, continue to stir the reaction mixture at 60-70°C for an additional 18-24 hours.
-
Cool the reaction mixture to room temperature and filter to remove the precipitated salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the desired aza-crown ether.
Expected Outcome:
The reaction should yield the corresponding monoaza-15-crown-5. The yield can be optimized by careful control of reaction conditions, particularly the rate of addition of the ditosylate to favor intramolecular cyclization over intermolecular polymerization.
Hydrogel Formation
This compound can be used to crosslink polymers containing nucleophilic functional groups, such as amines or hydroxyls, to form hydrogels. These hydrogels have potential applications in drug delivery and tissue engineering.
Materials:
-
Chitosan (low to medium molecular weight)
-
This compound
-
Aqueous acetic acid (e.g., 1-2% v/v)
-
A suitable base (e.g., sodium hydroxide) to adjust pH
-
Magnetic stirrer
-
pH meter
Procedure:
-
Dissolve a known amount of chitosan in aqueous acetic acid with stirring until a homogenous solution is obtained. The concentration of chitosan will influence the final properties of the hydrogel.
-
Slowly add a solution of this compound in a water-miscible organic solvent (e.g., ethanol or DMSO) to the chitosan solution under vigorous stirring. The molar ratio of the crosslinker to the repeating units of chitosan should be systematically varied to optimize the crosslinking density.
-
Carefully adjust the pH of the reaction mixture to a slightly basic condition (e.g., pH 8-9) using a suitable base. This will deprotonate the primary amine groups on the chitosan, enhancing their nucleophilicity.
-
Continue stirring the mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor for gel formation. The gelation time will depend on the concentration of reactants, pH, and temperature.
-
Once the hydrogel is formed, it should be purified by washing with deionized water to remove unreacted crosslinker and other byproducts. This can be done by immersing the hydrogel in a large volume of water and changing the water periodically until the conductivity of the washing solution remains constant.
Characterization of the Hydrogel:
-
FTIR Spectroscopy: To confirm the crosslinking reaction by observing the appearance of new peaks or changes in existing peaks corresponding to the ether linkages formed.
-
Rheology: To determine the mechanical properties of the hydrogel, such as the storage modulus (G') and loss modulus (G''), which provide information about the stiffness and viscoelasticity of the gel.[2][3]
-
Swelling Studies: To evaluate the water uptake capacity of the hydrogel, which is an important parameter for many biomedical applications.
Bioconjugation
The reactivity of this compound with nucleophilic groups on biomolecules, such as the amine groups in lysine residues of proteins or peptides, allows for its use in bioconjugation. It can act as a linker to connect two biomolecules or to attach a small molecule to a protein.
This conceptual protocol outlines the general steps for crosslinking two peptide chains containing free amine groups. Optimization of the reaction conditions is critical to achieve the desired conjugate while minimizing side reactions.
Materials:
-
Peptide A with at least one primary amine group
-
Peptide B with at least one primary amine group
-
This compound
-
A suitable buffer (e.g., phosphate or borate buffer, pH 8-9)
-
A water-miscible organic co-solvent (e.g., DMSO or DMF) if the crosslinker has limited aqueous solubility
-
Standard laboratory equipment for bioconjugation (e.g., microcentrifuge tubes, shaker)
-
Analytical techniques for characterization (e.g., HPLC, SDS-PAGE, mass spectrometry)
Procedure:
-
Dissolve Peptide A and Peptide B in the chosen reaction buffer at the desired concentrations.
-
Prepare a stock solution of this compound in a suitable organic co-solvent.
-
Add the crosslinker solution to the peptide mixture. The molar ratio of crosslinker to peptide should be carefully controlled to favor the formation of the desired A-linker-B conjugate over other products (e.g., A-linker-A, B-linker-B, or intramolecularly crosslinked peptides).
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) with gentle agitation for a defined period. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by a suitable technique like HPLC.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted crosslinker.
-
Purify the desired conjugate from the reaction mixture using techniques such as size-exclusion chromatography (SEC) or reversed-phase HPLC.
-
Characterize the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to verify the identity of the product.
Workflow for Hydrogel Formation and Characterization
Caption: A typical workflow for hydrogel synthesis and characterization.
Safety and Handling
This compound is an irritant. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area or a fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid breathing dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a highly versatile and effective homobifunctional crosslinking agent. Its well-defined structure, featuring a hydrophilic PEG spacer and two reactive tosylate groups, allows for the precise construction of crosslinked networks and bioconjugates under relatively mild conditions. The protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers to explore the vast potential of this reagent in their specific applications. As with any chemical synthesis, careful optimization of reaction parameters is key to achieving the desired outcomes. With its unique set of properties, this compound will undoubtedly continue to be a valuable tool in the development of advanced materials for a wide range of scientific and technological applications.
References
- Maeda, H., Furuyoshi, S., Nakatsuji, Y., & Okahara, M. (1983). Synthesis of Monoaza Crown Ethers from N,N-Di[oligo(oxyalkylene)]amines and Oligoethylene Glycol Di(p-toluenesulfonates) or Corresponding Dichlorides. Bulletin of the Chemical Society of Japan, 56(1), 212-218.
- National Institute of Child Health and Human Development. (n.d.). PEG Hydrogels.
- Sakai, S., & Kawakami, K. (2017). Crosslinking method of hyaluronic-based hydrogel for biomedical applications. Journal of Biomaterials Science, Polymer Edition, 28(10-12), 995–1007.
- ResearchGate. (2018). How to prepare polyethylene glycol hydrogel?.
- Google Patents. (n.d.). CN106750383B - Polyethylene glycol hydrogel material and preparation method thereof.
- Veronese, F. M., & Pasut, G. (2005). Covalent conjugation of poly(ethylene glycol) to proteins and peptides: strategies and methods. Drug Discovery Today, 10(21), 1451–1458.
- Morpurgo, M., & Veronese, F. M. (2004). Conjugates of Peptides and Proteins to Polyethylene Glycols. In Bioconjugation Protocols (pp. 45-70). Humana Press.
- Martínez-Sanz, E., Ossipov, D. A., Hilborn, J., & Larsson, S. (2011).
- Parrish, B., & Emrick, T. (2013). GRGDS-Functionalized Poly(lactide)-graft-poly(ethylene glycol) Copolymers: Combining Thiol-Ene Chemistry with Staudinger Ligation. Macromolecules, 46(11), 4426–4431.
- Google Patents. (n.d.). US20110034684A1 - Process For Preparing Crosslinked Hyaluronic Acid Gel.
- Google Patents. (n.d.). EP2236523A1 - Method for producing cross-linked hyaluronic acid.
- Sang, S., & Gauthier, M. A. (2018). Triethylene glycol-based poly(1,2,3-triazolium acrylate)s with enhanced ionic conductivity. Polymer Chemistry, 9(19), 2582–2591.
- Morpurgo, M., & Veronese, F. M. (2004). Covalent Conjugation of Poly(Ethylene Glycol) to Proteins and Peptides: Strategies and Methods. In Methods in Molecular Biology (Vol. 283, pp. 45-70). Humana Press.
- Angiolini, L., Benelli, T., Giorgini, L., Salatelli, E., & Ghedini, M. (2005). Synthesis and characterization of poly(ethylene glycol) polymers functionalized by terminal tributyltin carboxylate moieties. Journal of Polymer Science Part A: Polymer Chemistry, 43(14), 3091-3104.
- La Gatta, A., De Rosa, M., Frezza, M. A., Catalano, C., & Schiraldi, C. (2019). Chemical Characterization of Hydrogels Crosslinked with Polyethylene Glycol for Soft Tissue Augmentation. Open Access Macedonian Journal of Medical Sciences, 7(8), 1251–1257.
- Zhang, L., Ao, Q., Wang, A., Lu, G., Li, L., Gong, Y., & Zhang, X. (2014). Novel chitosan hydrogel formed by ethylene glycol chitosan, 1,6-diisocyanatohexan and polyethylene glycol-400 for tissue engineering scaffold: in vitro and in vivo evaluation.
Sources
Guide to the Synthesis of Advanced Amphiphilic Block Copolymers Using Tri(ethylene glycol) di-p-toluenesulfonate as a Covalent Linker
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: The development of sophisticated drug delivery systems hinges on the rational design of carrier molecules. Amphiphilic block copolymers (ABCs) represent a cornerstone of this field, prized for their ability to self-assemble into core-shell nanostructures, such as micelles, which can encapsulate and solubilize poorly water-soluble therapeutic agents.[1][2] This guide provides a detailed protocol for the synthesis of an advanced ABA-type triblock copolymer, specifically poly(lactic acid)-poly(ethylene glycol)-poly(lactic acid) (PLA-PEG-PLA), employing a novel and efficient coupling strategy.
Instead of a conventional sequential polymerization, this methodology first involves the synthesis of a well-defined monomethoxy-PEG-block-PLA (mPEG-PLA) diblock precursor. Subsequently, two of these precursor chains are covalently joined using tri(ethylene glycol) di-p-toluenesulfonate as a bifunctional linker. The tosylate groups on the linker are excellent leaving groups, facilitating a high-yield nucleophilic substitution reaction with the terminal hydroxyl group of the PLA block.[3][4] This approach offers superior control over the final molecular architecture, which is critical for tuning the drug loading and release kinetics of the resulting nanocarriers.[5]
Strategic Overview: Synthesis Pathway and Rationale
The synthesis is strategically divided into two primary stages: the creation of a precursor diblock copolymer and its subsequent coupling. This ensures that each component—the hydrophilic block, the hydrophobic block, and the linker—is well-defined before assembly into the final triblock structure.
Core Chemical Principles
-
Ring-Opening Polymerization (ROP): The hydrophobic poly(lactic acid) (PLA) block is synthesized via the ROP of L-lactide. This is a controlled polymerization technique that allows for the synthesis of polyesters with predictable molecular weights and low polydispersity.[6] The polymerization is initiated from the terminal hydroxyl group of monomethoxy poly(ethylene glycol) (mPEG), directly forming the mPEG-PLA diblock structure.
-
Catalysis: Stannous octoate (Sn(Oct)₂) is employed as the catalyst for the ROP. It is highly effective for the polymerization of cyclic esters and is widely accepted for biomedical applications due to its biocompatibility.[7][8]
-
Bifunctional Linking: this compound serves as a short, hydrophilic, and flexible linker. The Williamson ether synthesis principle is applied, where the alkoxide generated from the terminal hydroxyl group of the mPEG-PLA precursor acts as a nucleophile, displacing the two tosylate groups on the linker to form the final triblock copolymer.[9]
Experimental Workflow Diagram
The entire process, from initial synthesis to final characterization, is outlined in the workflow below. This systematic approach ensures the validation of each intermediate and the final product.
Caption: Experimental workflow for triblock copolymer synthesis.
Detailed Experimental Protocols
Safety Precaution: Always handle reagents in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Synthesis of mPEG-PLA Diblock Copolymer Precursor
This protocol details the synthesis of an mPEG-PLA diblock copolymer with a target molecular weight of 7,000 g/mol (mPEG: 5,000 g/mol , PLA: 2,000 g/mol ).
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |
| mPEG-OH | CH₃O(C₂H₄O)ₙH | ~5,000 | Sigma-Aldrich | Dry thoroughly before use. |
| L-Lactide | C₆H₈O₄ | 144.13 | Sigma-Aldrich | Recrystallize from ethyl acetate. |
| Stannous Octoate (Sn(Oct)₂) | C₁₆H₃₀O₄Sn | 405.12 | Sigma-Aldrich | Use as a 0.2 M solution in dry toluene. |
| Toluene | C₇H₈ | 92.14 | Fisher Scientific | Anhydrous grade. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | Anhydrous grade. |
| Methanol | CH₃OH | 32.04 | Fisher Scientific | Reagent grade. |
Step-by-Step Methodology
-
Drying of mPEG: In a flame-dried 100 mL Schlenk flask, add mPEG-OH (5.0 g, 1.0 mmol) and toluene (40 mL). Heat the mixture to 110 °C and distill off approximately 20 mL of toluene under a nitrogen atmosphere to remove residual water azeotropically.
-
Reaction Setup: Cool the flask to room temperature. Add recrystallized L-lactide (2.0 g, 13.9 mmol) to the flask. Evacuate the flask and backfill with nitrogen three times.
-
Initiation of Polymerization: Dissolve the mixture in 30 mL of anhydrous toluene. Heat the solution to 130 °C in an oil bath with stirring.
-
Catalyst Addition: Using a dry syringe, inject the stannous octoate solution (0.2 M in toluene, 0.28 mL, 0.056 mmol; Lactide:Catalyst ratio of ~250:1).
-
Polymerization: Allow the reaction to proceed for 12-24 hours at 130 °C under a nitrogen atmosphere. The progress can be monitored by taking small aliquots for ¹H NMR analysis to check for lactide conversion.[7]
-
Purification: Cool the reaction mixture to room temperature and dissolve it in a minimal amount of dichloromethane (~15 mL). Precipitate the polymer by adding the solution dropwise into 500 mL of cold methanol with vigorous stirring.
-
Isolation: Collect the white polymer precipitate by vacuum filtration. Wash the product with cold methanol and dry it under vacuum at 40 °C to a constant weight. The typical yield is >90%.
Protocol 2: Synthesis of (mPEG-PLA)-linker-(PLA-PEGm) Triblock Copolymer
This protocol uses the mPEG-PLA precursor from Protocol 1 and couples two chains together.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |
| mPEG-PLA-OH | - | ~7,000 | Synthesized | Dry thoroughly under vacuum. |
| This compound | C₂₀H₂₆O₈S₂ | 458.55 | Sigma-Aldrich | Use as received.[10] |
| Sodium Hydride (NaH) | NaH | 24.00 | Sigma-Aldrich | 60% dispersion in mineral oil. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Fisher Scientific | Anhydrous, inhibitor-free. |
| Hexane | C₆H₁₄ | 86.18 | Fisher Scientific | Reagent grade, for washing NaH. |
Step-by-Step Methodology
-
NaH Preparation: In a flame-dried 250 mL Schlenk flask under nitrogen, add sodium hydride (60% dispersion, 80 mg, 2.0 mmol). Wash the NaH three times with 10 mL of dry hexane to remove the mineral oil, carefully decanting the hexane each time.
-
Precursor Dissolution: Add anhydrous THF (80 mL) to the washed NaH. In a separate flask, dissolve the dried mPEG-PLA-OH precursor (7.0 g, 1.0 mmol) in 50 mL of anhydrous THF.
-
Activation: Slowly add the mPEG-PLA-OH solution to the NaH suspension at 0 °C (ice bath) using a cannula. Allow the mixture to warm to room temperature and stir for 2 hours. The formation of sodium alkoxide may be accompanied by hydrogen gas evolution.
-
Linker Addition: Dissolve this compound (0.206 g, 0.45 mmol, using a slight excess of polymer) in 20 mL of anhydrous THF. Add this solution dropwise to the activated polymer solution at room temperature.
-
Coupling Reaction: Heat the reaction mixture to 50 °C and stir for 48 hours under nitrogen.
-
Quenching and Purification: Cool the reaction to room temperature. Cautiously add a few drops of methanol to quench any unreacted NaH. Concentrate the solution using a rotary evaporator. Precipitate the final polymer in cold methanol or a methanol/diethyl ether mixture (70/30 v/v).
-
Final Isolation: Collect the precipitate by filtration and dry it under vacuum to a constant weight. For high purity, the polymer can be redissolved in water and dialyzed against deionized water for 48 hours using a dialysis membrane (MWCO 3.5-5 kDa) to remove unreacted linker and salts, followed by lyophilization.
Characterization and Self-Validation
Thorough characterization is essential to validate the successful synthesis of the target triblock copolymer and to understand its properties.
Structural and Molecular Weight Analysis
¹H NMR Spectroscopy: This is the primary tool for confirming the chemical structure. The spectra should show characteristic peaks for each block and the linker.[7][11]
-
mPEG block: A sharp, intense singlet at ~3.64 ppm (–O–CH₂ –CH₂ –O–).
-
PLA block: A quartet at ~5.17 ppm (–CH (CH₃)–) and a doublet at ~1.57 ppm (–CH(CH₃ )–).
-
Linker: Signals from the tri(ethylene glycol) linker will overlap with the main PEG signal but may show distinct peaks for the methylene groups adjacent to the newly formed ether bond (~3.7-3.8 ppm).
-
Success Metric: The disappearance of the PLA terminal methine proton (–CH (CH₃)OH) signal at ~4.3 ppm confirms successful end-group coupling.
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and polydispersity index (PDI).[8][12]
-
Success Metric: A successful coupling reaction is confirmed by a clear shift in the GPC trace to a higher molecular weight (approximately double that of the mPEG-PLA precursor) and the maintenance of a low PDI (< 1.2), indicating a controlled reaction with minimal side products.
Quantitative Data Summary
| Parameter | mPEG-PLA Precursor | Final Triblock Copolymer | Rationale for Change |
| Mn (GPC, g/mol ) | ~7,000 | ~14,500 | Successful coupling of two precursor chains via the linker. |
| PDI (GPC) | < 1.15 | < 1.25 | A slight increase is expected, but a low value confirms a clean reaction. |
| ¹H NMR | PLA-OH end-group peak visible | PLA-OH end-group peak absent | Confirms conversion of the terminal hydroxyl group. |
| Micelle Size (DLS, nm) | N/A (Diblock may form micelles) | 50 - 150 | Self-assembly in aqueous solution into nano-sized core-shell structures.[8] |
| CMC (µg/mL) | Higher value | Lower value | Increased hydrophobicity of the triblock structure enhances stability. |
Chemical Reaction and Structure Diagram
The following diagram illustrates the two-stage chemical synthesis.
Caption: Reaction scheme for the two-stage synthesis of the triblock copolymer.
Applications in Drug Development
The unique amphiphilic architecture of the synthesized triblock copolymers makes them highly effective vehicles for drug delivery.[1][13]
-
Enhanced Drug Solubilization: In aqueous media, these copolymers self-assemble into spherical micelles above their critical micelle concentration (CMC). The hydrophobic PLA core serves as a reservoir for lipophilic drugs, significantly increasing their solubility and bioavailability.[2]
-
Prolonged Circulation Time: The dense outer shell formed by the hydrophilic PEG blocks provides "stealth" characteristics. This PEG corona minimizes opsonization and uptake by the reticuloendothelial system (RES), thereby extending the circulation time of the encapsulated drug in the bloodstream.[2][14]
-
Controlled Drug Release: The PLA core is biodegradable via hydrolysis of its ester bonds. This allows for a sustained and controlled release of the encapsulated drug over time, reducing dosing frequency and improving patient compliance.[5][15] The degradation rate can be tuned by adjusting the molecular weight of the PLA block.
By following the detailed protocols and validation steps outlined in this guide, researchers can reliably synthesize advanced amphiphilic block copolymers, paving the way for the development of next-generation nanomedicines for targeted and controlled drug delivery.
References
- Allen, C., Maysinger, D., & Eisenberg, A. (2003). Amphiphilic block copolymers for drug delivery. Journal of Pharmaceutical Sciences, 92(7), 1343-1355. [Link]
- Goulet, P. G., & Vermette, P. (2007). Synthesis of PLA-b-PEG Multiblock Copolymers for Stealth Drug Carrier Preparation. Letters in Drug Design & Discovery, 4(7), 488-494. [Link]
- Zhang, X., et al. (2017). Insights into the mechanism for ring-opening polymerization of lactide catalyzed by Zn(C6F5)2/organic superbase Lewis pairs. Catalysis Science & Technology, 7(21), 5036-5044. [Link]
- Ghaffari, M., et al. (2023). Design, Synthesis, and Comparison of PLA-PEG-PLA and PEG-PLA-PEG Copolymers for Curcumin Delivery to Cancer Cells. Molecules, 28(5), 2305. [Link]
- Jiao, Z., Wang, X., & Chen, Z. (2012). Advance of Amphiphilic Block Copolymeric Micelles as Drug Delivery. Asian Journal of Chemistry, 24(11), 4783-4786. [Link]
- Kowalski, A., Duda, A., & Penczek, S. (2000). Mechanism of Cationic Polymerization of L,L-Lactide. Macromolecules, 33(19), 689-695. [Link]
- Gupta, B., Revagade, N., & Hilborn, J. (2007). Poly(lactic acid) fiber: An overview. Progress in Polymer Science, 32(4), 455-482. [Link]
- Lelle, M., et al. (2011). AMPHIPHILIC BLOCK COPOLYMERS: SYNTHESIS AND CHARACTERIZATION OF MULTIFUNCTIONAL MICELLES FOR TARGETED DRUG DELIVERY BY RAFT POLYMERIZATION. The International Journal of Artificial Organs, 34(8), 646. [Link]
- Cardona, Y. V., et al. (2024). Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment. Pharmaceutics, 16(9), 1203. [Link]
- Zhang, L., et al. (2012). Synthesis of PLA-PEG Block Polymer Catalyzed by Solid Super Acid. Advanced Materials Research, 550-553, 373-377. [Link]
- Bodratti, A. M., & Alexandridis, P. (2018). Amphiphilic block copolymers in drug delivery: advances in formulation structure and performance. Expert Opinion on Drug Delivery, 15(11), 1085-1104. [Link]
- Wang, Y., et al. (2015). Poly(lactic acid)/poly(ethylene glycol) block copolymer based shell or core cross-linked micelles for controlled release of hydrophobic drug. RSC Advances, 5(25), 19181-19190. [Link]
- Ball, R. L., et al. (2021). Alginate-Based Amphiphilic Block Copolymers as a Drug Codelivery Platform. Biomacromolecules, 22(10), 4245-4255. [Link]
- Park, K. (n.d.).
- Elistratova, J., et al. (2022). Amphiphilic Diblock Copolymers Bearing Poly(Ethylene Glycol) Block: Hydrodynamic Properties in Organic Solvents and Water Micellar Dispersions, Effect of Hydrophobic Block Chemistry on Dispersion Stability and Cytotoxicity. Polymers, 14(20), 4419. [Link]
- Zhao, X., & Harris, J. M. (2007). Method of preparing polymers having terminal amine groups.
- Taresco, V., et al. (2018). Interrogating the relationship between the microstructure of amphiphilic poly(ethylene glycol-b-caprolactone) copolymers and their colloidal assemblies using non-interfering techniques. Scientific Reports, 8(1), 14757. [Link]
- El Omar, F., et al. (2018). Synthesis and characterization of a novel amphiphilic block copolymer as a potential drug carrier. Journal of Chemical and Pharmaceutical Research, 10(5), 1-10. [Link]
- Guo, Z., & Guan, Z. (2011). Solid Phase Stepwise Synthesis of Polyethylene Glycol. PLoS ONE, 6(1), e15865. [Link]
Sources
- 1. Amphiphilic block copolymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy this compound | 19249-03-7 [smolecule.com]
- 5. Poly(lactic acid)/poly(ethylene glycol) block copolymer based shell or core cross-linked micelles for controlled release of hydrophobic drug - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. jetir.org [jetir.org]
- 7. Design, Synthesis, and Comparison of PLA-PEG-PLA and PEG-PLA-PEG Copolymers for Curcumin Delivery to Cancer Cells [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triethylene glycol di(p-toluenesulfonate) 98 19249-03-7 [sigmaaldrich.com]
- 11. Interrogating the relationship between the microstructure of amphiphilic poly(ethylene glycol-b-caprolactone) copolymers and their colloidal assemblies using non-interfering techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of PLA-b-PEG Multiblock Copolymers for Stealth Drug Carrier Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alginate-Based Amphiphilic Block Copolymers as a Drug Codelivery Platform - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tri(ethylene glycol) Di-p-toluenesulfonate Synthesis
Welcome to the technical support resource for the synthesis of tri(ethylene glycol) di-p-toluenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, enabling you to troubleshoot effectively and ensure reproducible, high-yield results.
Troubleshooting Guide: From Reaction Setup to Pure Product
This section addresses specific issues that may arise during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve common experimental challenges.
Q1: My reaction shows low or no conversion of the starting tri(ethylene glycol). What are the likely causes?
A: Failure to initiate or complete the reaction typically points to issues with reagents or reaction conditions. Several factors could be at play:
-
Reagent Quality: The primary culprit is often p-toluenesulfonyl chloride (TsCl). TsCl is highly sensitive to moisture and will hydrolyze to the unreactive p-toluenesulfonic acid.[1] Always use freshly opened or properly stored TsCl. The purity of your tri(ethylene glycol) is also crucial; ensure it is dry, as water will consume the TsCl.[2]
-
Insufficient Base: The reaction generates one equivalent of hydrochloric acid (HCl) for each tosyl group installed. A base, typically pyridine or triethylamine, is required to neutralize this acid.[3] If the base is insufficient or of poor quality, the resulting acidic conditions can lead to side reactions or halt the desired reaction.
-
Inadequate Temperature: While the reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic process, it may require warming to room temperature and stirring for an extended period (several hours to overnight) to proceed to completion.[4]
-
Solvent Purity: Ensure you are using an anhydrous grade of your chosen solvent (e.g., Dichloromethane - DCM). Water in the solvent will readily consume your TsCl.
Self-Validation Check: Before starting, you can confirm the reactivity of your TsCl by performing a small-scale test with a simple alcohol and monitoring by Thin-Layer Chromatography (TLC).
Q2: My main product is the mono-tosylated species, not the desired di-tosylate. How can I drive the reaction to completion?
A: The formation of a significant amount of the mono-tosylate intermediate is a common issue related to stoichiometry and reaction kinetics.
-
Stoichiometry of TsCl: To ensure both hydroxyl groups are tosylated, a stoichiometric excess of TsCl is necessary. A common protocol uses 2.2 to 2.5 equivalents of TsCl for every 1 equivalent of tri(ethylene glycol). This excess helps drive the reaction towards the di-substituted product.
-
Reaction Time and Monitoring: The second tosylation is often slower than the first due to steric hindrance and electronic effects. It is critical to monitor the reaction's progress using TLC. The di-tosylate product will be significantly less polar than both the starting diol and the mono-tosylate intermediate. Continue the reaction until the mono-tosylate spot on the TLC plate has been completely consumed.
-
Controlled Addition: While it may seem counterintuitive, a slow, controlled addition of TsCl to the solution of the diol and base at a low temperature can sometimes improve yields by minimizing side reactions, followed by a longer stir time at room temperature to ensure full conversion.[5]
Q3: I am observing an unexpected chlorinated byproduct in my analysis. What is the cause and how can I prevent it?
A: The formation of a chlorinated species arises from the in-situ generation of a nucleophilic chloride source. This is a classic example of a competing reaction pathway.
-
Mechanism of Formation: The base (e.g., pyridine or triethylamine) reacts with the HCl byproduct to form an ammonium chloride salt (e.g., pyridinium hydrochloride). The chloride anion (Cl⁻) from this salt is a competent nucleophile. The tosylate group you are installing is an excellent leaving group.[6][7] Consequently, the chloride ion can displace the newly formed tosylate group in an Sₙ2 reaction, especially upon heating.[8]
-
Preventative Measures:
-
Maintain Low Temperatures: This is the most effective way to minimize this side reaction. By keeping the reaction temperature low (0 °C to room temperature), you reduce the rate of the competing Sₙ2 displacement.
-
Prompt Work-up: Once the reaction is complete (as determined by TLC), proceed with the aqueous work-up immediately. This will quench the reaction and remove the chloride salts, preventing further side reactions.
-
Choice of Base/Solvent: While common, the choice of base and solvent can influence this outcome. In some challenging cases, alternative, non-nucleophilic bases might be considered, though this is less common for standard tosylations.
-
Q4: Purification is proving difficult due to persistent impurities. What is the best strategy for workup and isolation?
A: A robust workup and purification strategy is essential for obtaining high-purity this compound, which is a white crystalline solid.[9][10]
-
Aqueous Work-up:
-
Acid Wash: After quenching the reaction (e.g., with water or ice), the organic layer should be washed with a dilute acid, such as 1 M HCl. This step is crucial for protonating and removing basic impurities, most notably pyridine or triethylamine.[4]
-
Bicarbonate Wash: Subsequently, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acidic impurities, including excess HCl and any p-toluenesulfonic acid formed from the hydrolysis of TsCl.[4]
-
Brine Wash: A final wash with saturated sodium chloride (brine) solution helps to remove residual water from the organic layer before drying.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification:
-
Recrystallization: The crude product can often be purified effectively by recrystallization. Ethanol is a commonly used solvent for this purpose.[9]
-
Column Chromatography: If recrystallization fails to remove all impurities (especially the mono-tosylate), silica gel column chromatography is the method of choice. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will allow for the separation of the non-polar di-tosylate from the more polar mono-tosylate and any remaining starting material.[5]
-
Frequently Asked Questions (FAQs)
-
What is the dual role of pyridine in this reaction? Pyridine serves two primary functions. First, it acts as a base to neutralize the HCl generated during the reaction. Second, it can act as a nucleophilic catalyst. Pyridine attacks the highly electrophilic sulfur atom of TsCl to form an N-tosylpyridinium intermediate, which is even more reactive towards the alcohol than TsCl itself.[3]
-
Why are anhydrous conditions so critical? The sulfur atom in p-toluenesulfonyl chloride is highly electrophilic and susceptible to nucleophilic attack by water. This hydrolysis reaction consumes the reagent and forms p-toluenesulfonic acid, which does not participate in the desired reaction and complicates purification.[1]
-
How do I properly monitor the reaction by TLC? Use a solvent system that provides good separation of your spots (e.g., 3:1 Hexane:Ethyl Acetate). Spot the starting diol, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane). The starting diol will be the most polar (lowest Rƒ), the mono-tosylate will be intermediate, and the final di-tosylate product will be the least polar (highest Rƒ). The reaction is complete when the spot corresponding to the starting material and mono-tosylate are no longer visible.
-
What are the key safety precautions for this synthesis? P-toluenesulfonyl chloride is a corrosive solid and a lachrymator. Pyridine has a strong, unpleasant odor and is flammable. The reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, is mandatory. The product itself is classified as a skin and eye irritant.[10][11]
Experimental Protocols & Data
General Synthesis Protocol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tri(ethylene glycol) (1.0 eq.) and anhydrous pyridine (3.0-4.0 eq.) or anhydrous DCM as a solvent followed by triethylamine (3.0 eq.).
-
Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (2.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (or until TLC indicates full conversion).
-
Work-up & Purification: Follow the detailed procedure outlined in the Troubleshooting section (Q4). The final product is a white powder.[9]
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Molar Ratio (Diol:TsCl:Base) | 1 : 2.2-2.5 : 3-4 | Ensures complete di-tosylation and neutralization of HCl byproduct. |
| Temperature | 0 °C to Room Temp. | Controls initial exotherm and prevents side reactions.[5] |
| Reaction Time | 12 - 24 hours | Allows the slower second tosylation to proceed to completion. |
| Solvent | Pyridine (neat), DCM, THF | Anhydrous solvent is critical to prevent hydrolysis of TsCl.[4][12] |
Visualized Workflows
Diagram 1: General Synthesis Workflow
Caption: Workflow for this compound synthesis.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
- Journal of Chemistry Letters. (2024).
- PubChem. Triethylene glycol di-p-tosylate.
- Universiti Kebangsaan Malaysia. (2024).
- Ashenhurst, J. (2015).
- Fisher Scientific. Tri(ethylene glycol)
- Chemdad. TRI(ETHYLENE GLYCOL)
- MDPI. (2016). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol)
- OrgoSolver. Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. [Link]
- Reddit r/Chempros. (2023).
- Google Patents.
- Beilstein Journal of Organic Chemistry. (2017).
- Chemistry LibreTexts. (2023). 17.6: Reactions of Alcohols. [Link]
- Google Patents.
- Chemistry Stack Exchange. (2015).
- ResearchGate. (2007).
- Chemistry Steps.
- Reddit r/OrganicChemistry. (2021).
- Reddit r/chemistry. (2012).
- ResearchGate. (2023). General procedure for tosylation of polymer diols and semi-products obtained by this way. [Link]
- Chemistry Steps.
- MDPI. (2012).
- RSC Publishing. (2024).
- ResearchGate. (2022). (PDF)
- Chemsrc.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. jchemlett.com [jchemlett.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound | 19249-03-7 [chemicalbook.com]
- 10. Triethylene glycol di(p-toluenesulfonate) 98 19249-03-7 [sigmaaldrich.com]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Common byproducts in tosylation of diols and their removal
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Selective Tosylation
The conversion of a hydroxyl group to a tosylate is a cornerstone of organic synthesis, transforming a poor leaving group into an excellent one.[1][2] When working with diols, the goal is often the selective synthesis of a monotosylated product, a critical intermediate in the path to many pharmaceuticals and natural products.[3] However, the presence of a second hydroxyl group introduces competitive reactions, leading to a mixture of products that can complicate downstream applications and purification.
This guide is structured to help you navigate these challenges, providing a clear understanding of why byproducts form and how to effectively remove them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common byproducts I should expect when tosylating a diol?
A1: The tosylation of a diol is rarely a perfectly selective reaction. You can typically expect to see a few common byproducts in your reaction mixture. The prevalence of each will depend on your specific diol, reaction conditions, and stoichiometry.
-
Ditosylate: This is often the most abundant byproduct, formed when both hydroxyl groups of the diol react with tosyl chloride (TsCl).[4][5]
-
Cyclic Ether: Intramolecular cyclization can occur, particularly with 1,4- and 1,5-diols, to form cyclic ethers like tetrahydrofuran (THF) or tetrahydropyran (THP) derivatives. This is essentially an intramolecular Williamson ether synthesis.[2][6][7]
-
Polymeric Byproducts: Intermolecular etherification between a monotosylated diol and another diol molecule can lead to the formation of polyether chains. This is more common with flexible diols like polyethylene glycol (PEG).[8][9][10]
-
Unreacted Starting Material: Incomplete conversion will leave you with unreacted diol.
-
Reagent-Derived Impurities: Excess TsCl and its hydrolysis product, p-toluenesulfonic acid (TsOH), are also common impurities that need to be removed during workup.
Q2: I'm getting a lot of the ditosylated byproduct. How can I favor the formation of the monotosylate?
A2: Minimizing the formation of the ditosylate is crucial for a successful and efficient synthesis. The key is to manipulate the reaction conditions to favor a single tosylation event.
-
Stoichiometry is Key: Use a significant excess of the diol relative to the tosyl chloride. A 3 to 5-fold excess of the diol is a good starting point. This increases the statistical probability that a molecule of TsCl will encounter an unreacted diol rather than a monotosylated diol.[3]
-
Slow Addition of Tosyl Chloride: Adding the TsCl solution dropwise over an extended period (e.g., via a syringe pump) helps to maintain a low concentration of the limiting reagent, which in turn favors monotosylation.[3]
-
Low-Temperature Conditions: Running the reaction at a reduced temperature (e.g., 0 °C or even lower) slows down the reaction rate, allowing for better control and selectivity.[3]
| Parameter | To Favor Monotosylation | To Favor Ditosylation | Rationale |
| Diol:TsCl Ratio | > 3:1 | ~1:2.2 | A high diol concentration increases the probability of TsCl reacting with an unreacted diol. |
| TsCl Addition | Slow, dropwise | Rapid | Maintains a low instantaneous concentration of TsCl, reducing the chance of a second tosylation. |
| Temperature | 0 °C or below | Room Temperature or elevated | Slower reaction rates generally lead to higher selectivity. |
Q3: My main byproduct is a cyclic ether. What causes this and how can I prevent it?
A3: The formation of a cyclic ether is a classic example of an intramolecular SN2 reaction, often referred to as an intramolecular Williamson ether synthesis.[6][7] After the formation of the monotosylate, the remaining free hydroxyl group can act as a nucleophile, attacking the carbon bearing the tosylate leaving group to form a cyclic ether. This is particularly favorable for the formation of 5- and 6-membered rings (e.g., from 1,4- and 1,5-diols).
Prevention Strategies:
-
Use of a Non-Nucleophilic Base: A bulky, non-nucleophilic base can deprotonate the hydroxyl group to form the tosylate, but it is less likely to facilitate the subsequent intramolecular cyclization.
-
Temperature Control: As with ditosylation, lower temperatures can help to disfavor the cyclization reaction.
-
Protecting Groups: If cyclization is a persistent issue, consider protecting one of the hydroxyl groups with an orthogonal protecting group before tosylation.
Q4: I have an oily product after workup. How can I purify it if recrystallization isn't an option?
A4: Purifying an oily product can be challenging, but several techniques can be employed.
-
Flash Column Chromatography: This is the most common and effective method for purifying oily compounds. The key is to find a solvent system that provides good separation between your desired monotosylate and the byproducts on a Thin Layer Chromatography (TLC) plate.[11][12]
-
Liquid-Liquid Extraction: A carefully planned series of extractions can sometimes be sufficient. For example, washing the organic layer with a dilute acid can remove basic impurities like pyridine, while a wash with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities like TsOH.[3]
-
Precipitation: Even if your product is an oil, it might be possible to precipitate it from a solution. Dissolve the crude oil in a minimal amount of a good solvent (e.g., diethyl ether or dichloromethane) and then add a poor solvent (e.g., hexanes or pentane) dropwise until the solution becomes cloudy. Cooling the mixture can often induce the product to oil out or precipitate.[3]
In-Depth Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of monotosylate | - Reaction did not go to completion.- Significant formation of byproducts. | - Increase reaction time or temperature slightly.- Re-evaluate stoichiometry; use a larger excess of the diol.- Ensure slow addition of TsCl at low temperature. |
| Monotosylate and Ditosylate have very similar Rf values on TLC | The two compounds have very similar polarities. | - Try a different solvent system for chromatography. Often, switching one of the solvents (e.g., from ethyl acetate to diethyl ether or dichloromethane) can alter the selectivity of the separation.[13]- Use a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to resolve closely eluting spots.[11]- Consider a different stationary phase. If silica gel is not providing adequate separation, alumina or a bonded-phase silica could be effective alternatives.[13] |
| Product decomposes on the silica gel column | The desired tosylate is sensitive to the acidic nature of silica gel. | - Deactivate the silica gel. Flush the column with a solvent mixture containing a small amount of a tertiary amine (e.g., 1% triethylamine in the eluent) before loading your sample.[11]- Use a different stationary phase, such as neutral alumina. |
| Formation of polymeric material | Intermolecular reaction between the monotosylate and unreacted diol. | - Use a higher dilution. Running the reaction at a lower concentration can disfavor intermolecular reactions.- Purification by precipitation. Polymers are often much less soluble than the desired monomeric product. Adding a non-solvent can cause the polymer to precipitate.[8] |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Monotosylate Purification
This protocol provides a general guideline for purifying a monotosylated diol from its common byproducts using flash column chromatography.
-
Develop a Solvent System using TLC:
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent.
-
Spot the solution on a TLC plate and elute with various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.[14][15]
-
The ideal solvent system will give the desired monotosylate an Rf value of approximately 0.2-0.4, with clear separation from the ditosylate (usually a higher Rf) and the unreacted diol (usually a lower Rf).[1]
-
| Compound | Typical Rf in Hexanes/EtOAc | Notes |
| Ditosylate | High (e.g., 0.6-0.8) | Least polar |
| Monotosylate | Moderate (e.g., 0.2-0.4) | Target Compound |
| Diol | Low (e.g., 0.0-0.1) | Most polar |
-
Pack the Column:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, ensuring there are no air bubbles or cracks.[14]
-
-
Load the Sample:
-
If your product is a solid, dissolve it in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
If your product is an oil, dissolve it in a small amount of the eluent.
-
Alternatively, for both solid and oily products, you can perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[11]
-
-
Elute and Collect Fractions:
-
Begin eluting with your chosen solvent system, applying gentle pressure.
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions containing your desired monotosylate and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization of a Solid Monotosylate
If your monotosylated product is a solid, recrystallization can be a highly effective method for purification.
-
Solvent Selection:
-
The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for tosylates include ethanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes.[16][17]
-
Test small amounts of your crude product in various solvents to find the best one.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
References
- University of Rochester, Department of Chemistry.
- Janssen Pharmaceutica NV.
- University of Rochester, Department of Chemistry.
- Quora. How do chemists separate two or more compounds with a very similar Rf value?. [Link]
- Huber, B., et al. (2017). Scale-Up Procedure for the Efficient Synthesis of Highly Pure Cyclic Poly(ethylene glycol). Macromolecules, 50(10), 3786-3795.
- Hoogenboom, R., et al. (2009). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Australian Journal of Chemistry, 62(8), 839-845.
- Robson, W. R., et al. (2018). Class Type Separation of the Polar and Apolar Components of Petroleum. Energy & Fuels, 32(4), 4647-4656.
- Nikolova, S., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Beilstein Journal of Organic Chemistry, 15, 342-351.
- Bouzide, A., & Sauvé, G. (2002). Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers. Organic Letters, 4(14), 2329-2332.
- Ashenhurst, J. (2015). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Ashenhurst, J. (2015).
- Reddit. (2016). Chromatography tips for separating extremely close compounds?. r/chemistry. [Link]
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
- ResearchGate. General procedure for tosylation of polymer diols and semi-products obtained by this way. [Link]
- Royal Society of Chemistry. (2014).
- Biotage. (2023).
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
- Balar, M., et al. (2021). Direct Synthesis of Polyesterether from Ethylene Glycol.
- Wikipedia. Williamson ether synthesis. [Link]
- University of York, Department of Chemistry. Determining a solvent system. [Link]
- Beeren, I. A. O., et al. (2022). Controlling tosylation versus chlorination during end group modification of PCL. European Polymer Journal, 178, 111499.
- Khanal, A., et al. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters, 5(2), 152-158.
- Master Organic Chemistry. (2015).
- Reddit. (2024).
- BenchChem. (2025).
- Toyo'oka, T. (2016). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl).
- Bouzide, A., & Sauvé, G. (2002). Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers. Organic Letters, 4(14), 2329-32.
- Fodor, Z., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2533.
- Jayachandran, A., et al. (2018). Solid Phase Stepwise Synthesis of Polyethylene Glycol. Organic Letters, 20(17), 5439-5443.
- Organische Chemie.
- Kress, C., et al. (2010). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol)
- Biochain. (2023).
- Reddit. (2014). Tosylation of poly(ethylene glycol). r/chemistry. [Link]
- Bionano Genomics. Troubleshooting Guides. [Link]
- Organic Chemistry Portal.
- Tebubio. (2016).
- ResearchGate. (2025). THE PREFERENTIAL TOSYLATION OF THE ENDO-5-HYDROXYL GROUP OF 1,4;3,6-DIANHYDRO-D-GLUCITOL.
Sources
- 1. biotage.com [biotage.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jchemlett.com [jchemlett.com]
- 4. biotage.com [biotage.com]
- 5. mdpi.com [mdpi.com]
- 6. aocs.org [aocs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. rsc.org [rsc.org]
- 13. quora.com [quora.com]
- 14. Chromatography [chem.rochester.edu]
- 15. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Tri(ethylene glycol) Di-p-toluenesulfonate by Column Chromatography
Welcome to the technical support center for the purification of tri(ethylene glycol) di-p-toluenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the column chromatography purification of this important bifunctional linker. Our focus is on providing practical, field-tested insights to ensure the integrity and purity of your final compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound. Each issue is followed by a diagnosis of potential causes and a step-by-step solution.
Issue 1: Product Decomposition on the Column
Symptoms:
-
You observe streaking on the TLC plate.
-
The yield of the purified product is significantly lower than expected.
-
Fractions contain new, more polar spots on the TLC, which may correspond to the starting tri(ethylene glycol) or the mono-tosylate.
-
You notice a brownish or yellowish discoloration of the silica gel or the collected fractions.[1]
Potential Causes and Solutions:
-
Acid-Catalyzed Hydrolysis: Standard silica gel is slightly acidic, which can catalyze the hydrolysis of the tosylate groups, especially with prolonged exposure.[2][3] The ether linkages in the ethylene glycol backbone can also be susceptible to acid-catalyzed cleavage under harsh conditions.
Solution:
-
Neutralize the Silica Gel: Prepare a slurry of your silica gel in the chosen eluent and add 1-2% triethylamine (v/v).[2] Let this slurry stand for about an hour before packing the column. This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: If decomposition persists, consider using a more neutral stationary phase like alumina (neutral, Brockmann I).[2] However, be aware that alumina can sometimes present its own challenges with very polar compounds.
-
-
Prolonged Contact Time: The longer your compound remains on the column, the greater the chance of decomposition.[2]
Solution:
-
Employ Flash Chromatography: Use positive pressure to accelerate the elution of your compound.[4] This minimizes the contact time with the stationary phase.
-
Optimize Your Solvent System: A well-chosen eluent will ensure a reasonable elution rate. Aim for an Rf value of your target compound between 0.2 and 0.4 on the TLC plate to ensure efficient separation and elution.
-
Issue 2: Poor Separation of Di-tosylate, Mono-tosylate, and Starting Material
Symptoms:
-
Fractions contain a mixture of the desired di-tosylate, the mono-tosylate, and/or the starting tri(ethylene glycol).
-
Spots on the TLC plate are too close together to achieve baseline separation.
Potential Causes and Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal for resolving compounds with similar polarities.
Solution:
-
Systematic TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems. A good starting point is a mixture of ethyl acetate and hexanes.[2]
-
If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent by increasing the proportion of hexanes.
-
If the spots are too low on the TLC plate (low Rf), increase the polarity by increasing the proportion of ethyl acetate.
-
-
Consider a Ternary Solvent System: Sometimes, adding a small amount of a third solvent, such as dichloromethane or methanol, can improve separation. For example, a system of hexanes/ethyl acetate/methanol in a ratio of 80:19:1 might provide the necessary selectivity.
-
-
Column Overloading: Applying too much crude product to the column will lead to broad bands and poor separation.
Solution:
-
Adhere to Loading Guidelines: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, use a lower loading percentage.
-
Issue 3: Inconsistent TLC Results
Symptoms:
-
The Rf values of your spots change between different TLC plates.
-
Spots appear or disappear on the TLC plate.[5]
-
Streaky or bloated spots, especially if pyridine was used in the synthesis.[5]
Potential Causes and Solutions:
-
Presence of Base from Synthesis: If pyridine or another basic amine was used in the tosylation reaction, residual amounts can interfere with the chromatography.[5]
Solution:
-
Perform a Work-up Before Chromatography: Before concentrating your crude reaction mixture, wash the organic layer with dilute acid (e.g., 0.5 M HCl) to remove basic impurities.[5] Follow with a water and brine wash.
-
-
Chamber Saturation: An unsaturated TLC chamber can lead to inconsistent Rf values.
Solution:
-
Ensure Proper Chamber Saturation: Line your TLC chamber with filter paper and add the eluent. Allow the chamber to sit for at least 15-20 minutes before developing your plate to ensure the atmosphere inside is saturated with solvent vapors.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A1: A common and effective starting point for the TLC analysis is a 1:1 mixture of ethyl acetate and hexanes.[2] You can then adjust the ratio to achieve an optimal Rf value for your di-tosylate product, which is typically in the range of 0.2-0.4 for good separation on a column.
Q2: How can I visualize the spots on the TLC plate?
A2: this compound and related compounds are UV active due to the tosyl groups. You can visualize the spots under a UV lamp (254 nm). Additionally, you can use a potassium permanganate stain or an iodine chamber for visualization.
Q3: My purified product is an oil, but it is supposed to be a white solid. What should I do?
A3: this compound has a melting point in the range of 78-82 °C.[5][6] If your product is an oil at room temperature, it is likely impure. The presence of residual solvents or unreacted starting material can depress the melting point. Try re-purifying the material or placing it under a high vacuum for an extended period to remove volatile impurities.
Q4: Is it necessary to use anhydrous solvents for the column chromatography?
A4: While it is always good practice to use dry solvents, it is not as critical for the purification step as it is for the synthesis, where water can react with tosyl chloride.[2] However, using reasonably dry solvents will prevent the introduction of water into your purified fractions.
Q5: Can I use recrystallization instead of column chromatography to purify my product?
A5: Recrystallization can be an excellent alternative to column chromatography if a suitable solvent system can be found and if the impurities have significantly different solubilities than the desired product. However, for separating the di-tosylate from the mono-tosylate and starting diol, which have similar polarities, column chromatography is often more effective.
Experimental Protocol: Column Chromatography Purification
This protocol provides a detailed, step-by-step methodology for the purification of this compound.
1. Preparation of the Eluent and TLC Analysis:
-
Prepare a stock solution of 1:1 ethyl acetate/hexanes.
-
Perform TLC analysis of your crude product to determine the optimal eluent composition. Adjust the ratio of ethyl acetate to hexanes to achieve an Rf of ~0.3 for the di-tosylate product.
2. Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen eluent (containing 1% triethylamine if neutralization is desired).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand to the top of the silica bed to prevent disturbance upon sample loading.
-
Equilibrate the column by running 2-3 column volumes of the eluent through it.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.
-
Carefully apply the sample to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel.
4. Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system, applying gentle positive pressure (flash chromatography).
-
Collect fractions in an organized manner (e.g., in test tubes in a rack).
-
Monitor the progress of the separation by TLC analysis of the collected fractions.
5. Product Isolation:
-
Combine the fractions that contain the pure di-tosylate product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting solid under high vacuum to remove any residual solvent.
6. Characterization:
-
Confirm the identity and purity of the final product by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes typical chromatographic parameters for the separation of this compound and related species. Note that these values are approximate and may vary depending on the specific conditions.
| Compound | Structure | Typical Eluent System (EtOAc/Hexanes) | Approximate Rf Value |
| Tri(ethylene glycol) | HO-(CH₂CH₂O)₃-H | 1:1 | ~0.1 |
| Tri(ethylene glycol) mono-p-toluenesulfonate | TsO-(CH₂CH₂O)₃-H | 1:1 | ~0.3 |
| This compound | TsO-(CH₂CH₂O)₃-Ts | 1:1 | ~0.6 |
Visualizations
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the purification of this compound.
References
- BenchChem. (n.d.). Technical Support Center: Prevention of Unstable Tosylate Decomposition.
- BenchChem. (n.d.). Technical Support Center: Managing the Stability of Tosyl-Activated Methylene Compounds.
- Wawro, A. M., & Ratajczak, T. (2016). Multigram chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate. Organic Chemistry Frontiers, 3(11), 1437-1442. [Link]
- Reddit. (2014). Tosylation of poly(ethylene glycol). r/chemistry.
- PubChem. (n.d.). Triethylene glycol di-p-tosylate.
- Khanal, A., et al. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters.
- Reddit. (2023). Problems with synthesis of Benzyl tosylate ( decomposition). r/Chempros.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]
- 3. jchemlett.com [jchemlett.com]
- 4. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yields in Reactions with Tri(ethylene glycol) di-p-toluenesulfonate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered when working with tri(ethylene glycol) di-p-toluenesulfonate. The following question-and-answer format is designed to directly address specific experimental challenges and provide actionable solutions based on established scientific principles.
Section 1: Synthesis of this compound
The successful synthesis of this compound is foundational for its subsequent use as a versatile bifunctional linker. Low yields at this stage can derail an entire synthetic route. This section addresses common pitfalls in the tosylation of tri(ethylene glycol).
FAQ 1: My tosylation reaction of tri(ethylene glycol) is incomplete, resulting in a mixture of starting material, mono-tosylate, and di-tosylate. How can I drive the reaction to completion?
Root Cause Analysis:
Incomplete tosylation is a frequent issue stemming from several factors, including suboptimal reaction conditions, reagent stoichiometry, and the presence of impurities. The hydroxyl groups of tri(ethylene glycol) act as nucleophiles, attacking the electrophilic sulfur of tosyl chloride.[1] To achieve complete di-tosylation, conditions must favor the reaction of both primary hydroxyl groups.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete tosylation.
Detailed Recommendations:
-
Reagent Stoichiometry and Purity:
-
Tosyl Chloride (TsCl): A slight excess of tosyl chloride (2.2-2.5 equivalents) is often necessary to drive the reaction to completion. Ensure the TsCl is of high purity and free from hydrolytic degradation (p-toluenesulfonic acid).
-
Base: A non-nucleophilic base, typically pyridine, is used to neutralize the HCl byproduct. Use at least an equivalent amount of base to the tosyl chloride. Ensure the pyridine is anhydrous, as water will react with the tosyl chloride.
-
Tri(ethylene glycol) (TEG): The presence of water in the TEG will consume the tosyl chloride, leading to lower yields. It is advisable to use freshly distilled or rigorously dried TEG.[2]
-
-
Reaction Conditions:
-
Temperature: The reaction is typically carried out at low temperatures (0 °C to room temperature) to minimize side reactions.[3] Adding the tosyl chloride solution gradually to the cooled solution of TEG and pyridine can help control the reaction exotherm and prevent the formation of undesired byproducts.[3]
-
Reaction Time: Allow the reaction to proceed for a sufficient duration (often overnight) to ensure complete conversion.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Optimized Protocol for this compound Synthesis:
| Parameter | Recommended Condition | Rationale |
| TEG:TsCl:Pyridine Molar Ratio | 1 : 2.2 : 2.5 | Ensures complete reaction of both hydroxyl groups. |
| Solvent | Anhydrous Dichloromethane or Pyridine | Provides a suitable reaction medium and dissolves all reactants. |
| Temperature | 0 °C for addition, then room temperature | Minimizes side reactions and controls the exotherm.[3] |
| Reaction Time | 12-24 hours | Allows for complete conversion. |
| Work-up | Aqueous HCl wash, followed by NaHCO₃ wash | Removes excess pyridine and neutralizes the reaction mixture.[3] |
FAQ 2: I'm observing significant formation of a dark, tarry substance in my tosylation reaction. What is causing this and how can I prevent it?
Root Cause Analysis:
The formation of dark, polymeric byproducts is often indicative of side reactions, such as polymerization of the tri(ethylene glycol) or degradation of the tosyl chloride. These processes can be initiated by excessive heat or the presence of acidic impurities.
Preventative Measures:
-
Strict Temperature Control: Maintain the reaction temperature at or below room temperature. The use of an ice bath during the addition of tosyl chloride is crucial.[3]
-
High-Purity Reagents: Use freshly purified reagents to avoid introducing acidic or other reactive impurities that can catalyze polymerization.
-
Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities.
Section 2: Subsequent Reactions with this compound
Once synthesized, this compound is a powerful tool for introducing a flexible, hydrophilic spacer. However, its reactivity can also lead to challenges in subsequent nucleophilic substitution reactions.
FAQ 3: My nucleophilic substitution reaction with this compound is giving a low yield of the desired product, and I'm recovering a significant amount of starting material. What's going wrong?
Root Cause Analysis:
Low conversion in nucleophilic substitution reactions with tosylates can be attributed to several factors, including poor nucleophilicity of the incoming group, steric hindrance, or suboptimal reaction conditions. The tosylate is an excellent leaving group, making the carbon to which it is attached highly electrophilic and susceptible to nucleophilic attack.[1][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low substitution yield.
Detailed Recommendations:
-
Nucleophile Strength: The rate of Sₙ2 reactions is highly dependent on the strength of the nucleophile. If you are using a weak nucleophile, consider converting it to a more potent form (e.g., deprotonating an alcohol to an alkoxide).
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for Sₙ2 reactions as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophilicity of the anion.[6]
-
Temperature: Increasing the reaction temperature can significantly increase the reaction rate. However, be mindful of potential side reactions, such as elimination.
-
Phase Transfer Catalysis: For reactions involving a salt with poor solubility in the organic solvent, a phase transfer catalyst (e.g., a quaternary ammonium salt) can be employed to shuttle the nucleophile into the organic phase.
FAQ 4: I'm observing the formation of elimination byproducts in my substitution reaction. How can I suppress this?
Root Cause Analysis:
Elimination reactions (E2) can compete with substitution reactions (Sₙ2), particularly with sterically hindered bases or at elevated temperatures.[6][7] The tosylate is a good leaving group for both processes.
Strategies to Favor Substitution over Elimination:
-
Choice of Nucleophile/Base: Use a less sterically hindered nucleophile. For example, if you are using tert-butoxide, which is a bulky base, consider a smaller alkoxide like ethoxide.
-
Temperature: Lowering the reaction temperature will generally favor substitution over elimination, as elimination reactions often have a higher activation energy.
-
Leaving Group: While you are starting with a tosylate, in some specific cases, switching to a different leaving group (e.g., a halide) might alter the Sₙ2/E2 ratio, although this would require an additional synthetic step.
Section 3: Purification and Characterization
The polar nature of this compound and its derivatives can present challenges during purification.
FAQ 5: I'm having difficulty purifying my this compound by column chromatography. It either streaks badly or doesn't move from the baseline.
Root Cause Analysis:
The polarity of the ethylene glycol backbone can cause strong interactions with the silica gel stationary phase, leading to poor chromatographic behavior.[8]
Purification Strategies:
-
Recrystallization: If the product is a solid, recrystallization is often the most effective purification method. A common solvent system is ethanol or a mixture of dichloromethane and hexane.[9]
-
Column Chromatography with Modified Mobile Phases:
-
Polar Solvents: Use a more polar eluent system, such as a gradient of methanol in dichloromethane.
-
Additives: Adding a small amount of a polar modifier like triethylamine to the eluent can help to block the active sites on the silica gel and reduce streaking.
-
-
Alternative Chromatographic Techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of polar compounds and can be an excellent alternative to normal-phase chromatography.[8] HILIC typically uses a polar stationary phase with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer.[10]
-
Reversed-Phase Chromatography: For more non-polar derivatives, reversed-phase chromatography (e.g., C18) with a water/acetonitrile or water/methanol mobile phase may be effective.
-
Recommended Purification Techniques for Tri(ethylene glycol) Ditosylate and Derivatives:
| Technique | Stationary Phase | Mobile Phase | Suitability |
| Recrystallization | N/A | Ethanol, Dichloromethane/Hexane | For solid products. |
| Normal-Phase Chromatography | Silica Gel | Dichloromethane/Methanol gradient | For moderately polar compounds. |
| HILIC | Silica, Diol, or Amine | Acetonitrile/Aqueous Buffer | For highly polar compounds.[8][11] |
| Reversed-Phase Chromatography | C18 | Water/Acetonitrile or Water/Methanol | For less polar derivatives. |
By systematically addressing these common issues, researchers can improve the yield and purity of reactions involving this compound, leading to more efficient and successful synthetic outcomes.
References
- Sciencemadness.org. Elimination of Tosylates.
- RSC Publishing. Hydrolysis of oxiranylmethyl tosylates.
- Biotage. What can I use to purify polar reaction mixtures?.
- Master Organic Chemistry. Tosylates And Mesylates.
- Chemistry Steps. Mesylates and Tosylates with Practice Problems.
- ACS Publications. Hydrolysis mechanisms of alkynyl benzoates, tosylates, and phosphates.
- American Chemical Society. Anomalous behavior of tosylates in elimination reactions.
- Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Google Patents. WO1994000439A1 - Synthesis of 1,4,7-triazacyclononane derivatives.
- ResearchGate. For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?.
- Reddit. Purification of strong polar and basic compounds : r/Chempros.
- YouTube. Oxygen As A Leaving Group Using Tosylate And Mesylate in Substitution and Elimination Reactions.
- DSpace. PII.
- Journal of Chemistry Letters. Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research.
- ChemBK. TRIETHYLENE GLYCOL DITOSYLATE.
- Master Organic Chemistry. Reactions and Mechanisms.
- Vanderbilt University. improved synthesis of tetraethylene glycol-derived thiol for monolayer-protected gold.
- ResearchGate. General procedure for tosylation of polymer diols and semi-products obtained by this way.
- Chemistry Steps. Diols: Nomenclature, Preparation, and Reactions.
- Chemistry Stack Exchange. What is the product of the reaction of diol with tosyl chloride followed by lithium aluminum hydride?.
- Khan Academy. Foundation 5: Chemical processes | MCAT | Test prep.
- Google Patents. EP2084129B1 - Process for regioselective mono-tosylation of diols.
- University of Calgary. Ch8 : Tosylates.
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). CHEMOENZYMATIC, CONVENIENT SCALABLE TEMPERATURE SYNTHESIS AND ENTHALPY CALCULATIONS OF TRIETHYL GLYCOL POLY ORTHO ESTER.
- Fisher Scientific. This compound, 98%.
- PubChem. Triethylene glycol di-p-tosylate | C20H26O8S2 | CID 316652.
- Google Patents. KR20170082709A - Process For The Purification Of Triethylene glycol.
- Organic Chemistry Frontiers (RSC Publishing). Multigram chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate.
- Chris Schaller. NS10. Leaving Group Formation - aliphatic nucleophilic substitution.
- Wikipedia. Triethylene glycol.
- Google Patents. CN103554482A - Method for synthesizing hydroxyl-terminated polyethylene glycol p-toluenesulfonate.
- Google Patents. CN104529922A - Preparation method of 1,4,7-triazacyclononane hydrochloride.
- Chemdad. This compound Five Chongqing Chemdad Co.
Sources
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Triethylene glycol - Wikipedia [en.wikipedia.org]
- 3. jchemlett.com [jchemlett.com]
- 4. irbe.library.vanderbilt.edu [irbe.library.vanderbilt.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Preventing Side Reactions of Tosylates with Nucleophiles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for side reactions encountered when using tosylates in nucleophilic substitution reactions. Here, we move beyond simple protocols to explain the underlying principles governing your experimental outcomes, empowering you to anticipate and overcome common challenges.
Introduction: The Power and Pitfalls of Tosylates
The conversion of an alcohol's hydroxyl group (a poor leaving group) into a tosylate (-OTs) is a cornerstone of modern organic synthesis.[1][2][3] This transformation creates an excellent leaving group, facilitating nucleophilic substitution reactions, often via an S(_N)2 mechanism, which is critical for building complex molecules with precise stereochemical control.[3][4] The tosylate anion's stability, a result of resonance delocalization, makes it an excellent leaving group.[5]
However, the enhanced reactivity of tosylates can also lead to a variety of undesired side reactions. This guide is structured to help you diagnose and resolve these issues, ensuring your reactions proceed with high yield and selectivity.
FAQ 1: My primary or secondary tosylate reaction is giving me significant amounts of an alkene. What's happening and how do I fix it?
Issue: You are observing elimination (E2) products competing with your desired nucleophilic substitution (S(_N)2) product.
The Underlying Chemistry: The S(_N)2 vs. E2 Competition
The reaction of a tosylate with a nucleophile is a classic example of the competition between substitution (S(_N)2) and elimination (E2) pathways. Several factors dictate which pathway is favored.
-
Nucleophile/Base Strength: Many strong nucleophiles are also strong bases. While nucleophilicity is about attacking an electrophilic carbon, basicity is about abstracting a proton. Strongly basic nucleophiles can preferentially abstract a proton from the carbon adjacent to the tosylate group (the β-carbon), leading to the formation of a double bond.[6]
-
Steric Hindrance: As steric bulk increases around the reaction center (either on the substrate or the nucleophile), the S(N)2 pathway becomes more difficult.[7][8] The nucleophile's approach to the electrophilic carbon is physically blocked. Elimination, which involves the abstraction of a more accessible proton on the periphery of the molecule, becomes the more favorable pathway.[8][9]
-
Temperature: Higher reaction temperatures generally favor elimination over substitution.[9][10] Elimination reactions have a higher activation energy, and the increase in thermal energy helps overcome this barrier.
-
Solvent: The choice of solvent can significantly influence the outcome. Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for S(_N)2 reactions because they solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive.[9][11][12] Polar protic solvents (e.g., water, alcohols) can solvate the nucleophile through hydrogen bonding, increasing its effective steric bulk and favoring elimination.[12][13][14]
Troubleshooting Guide: Minimizing Elimination
| Factor | Problem Condition | Solution | Scientific Rationale |
| Nucleophile | Using a strong, sterically hindered base (e.g., potassium tert-butoxide). | Switch to a less basic, but still potent, nucleophile if possible (e.g., azide, cyanide). | Minimizes the propensity for proton abstraction.[6] |
| Temperature | Running the reaction at elevated temperatures. | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C or room temperature. | Lower thermal energy disfavors the higher activation energy pathway of elimination.[9] |
| Solvent | Using a polar protic solvent like ethanol or methanol. | Employ a polar aprotic solvent such as DMF, DMSO, or acetone.[9][11] | Aprotic solvents enhance nucleophilicity without significantly increasing basicity by not solvating the anion.[12] |
| Substrate | Using a secondary tosylate, which is more prone to elimination than a primary one. | Be especially mindful of the other reaction conditions. Lowering the temperature and using a non-basic nucleophile are critical. | Secondary carbons are more sterically hindered than primary carbons, making the S(_N)2 pathway more challenging.[7] |
Experimental Protocol: A General Procedure for S(_N)2 Displacement of a Tosylate with Azide
This protocol details the displacement of a primary tosylate with sodium azide, a good nucleophile but a relatively weak base, minimizing the risk of elimination.
Materials:
-
Primary alkyl tosylate (1.0 eq.)
-
Sodium azide (NaN(_3)) (1.5 eq.)
-
Anhydrous dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the alkyl tosylate in anhydrous DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 60 °C and stir for 3 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude azide product.
-
Purify the product by column chromatography if necessary.
FAQ 2: My reaction is sluggish or not proceeding to completion, even with a primary tosylate. What are the likely causes?
Issue: Low reactivity or incomplete conversion of the starting material.
The Underlying Chemistry: Factors Affecting Reaction Rate
The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile, as well as several other factors.[15]
-
Nucleophile Potency: The inherent reactivity of the nucleophile is paramount. Weaker nucleophiles will react more slowly.
-
Leaving Group Ability: While tosylates are excellent leaving groups, there are alternatives that are even more reactive, such as triflates (-OTf).[1]
-
Steric Hindrance: Even with primary tosylates, significant steric bulk near the reaction site can slow down the reaction.[7][8]
-
Solvent: As mentioned, polar aprotic solvents are ideal for S(_N)2 reactions as they enhance the nucleophile's reactivity.[9][11][12]
Troubleshooting Guide: Enhancing Reaction Rate
| Factor | Problem Condition | Solution | Scientific Rationale |
| Nucleophile | Using a weak nucleophile. | If possible, switch to a more potent nucleophile. Alternatively, increasing the concentration of the nucleophile can help drive the reaction forward. | The rate of an S(_N)2 reaction is directly proportional to the concentration of the nucleophile.[15] |
| Leaving Group | The tosylate may not be reactive enough for a particularly challenging substrate. | Consider using a more reactive sulfonate ester, such as a mesylate (-OMs) or, for very hindered systems, a triflate (-OTf).[1][16] | The triflate anion is an exceptionally stable leaving group, making it much more reactive than tosylate.[2] |
| Temperature | Reaction is being run at too low a temperature. | Carefully increase the reaction temperature. | Increasing thermal energy will increase the rate of reaction. However, be mindful that this may also increase the rate of side reactions like elimination.[9] |
| Solvent | Using a suboptimal solvent. | Ensure you are using a clean, anhydrous polar aprotic solvent like DMF or DMSO. | These solvents maximize the nucleophilicity of the anionic nucleophile.[9][12] |
Visualization: The S(_N)2 vs. E2 Decision Pathway
Caption: A decision-making workflow to predict the major reaction pathway.
FAQ 3: During the tosylation of my alcohol, I'm forming an alkyl chloride instead of the tosylate. Why is this happening?
Issue: Unwanted formation of an alkyl chloride during the tosylation step with tosyl chloride (TsCl) and a base like pyridine.
The Underlying Chemistry: Chloride as a Competing Nucleophile
The tosylation of an alcohol with TsCl in the presence of a base (like pyridine) generates the desired tosylate and a chloride anion (from TsCl) as a byproduct.[10] While chloride is a weaker nucleophile than many others, under the reaction conditions, it can compete and displace the newly formed tosylate group.[17][18]
This side reaction is more prevalent under certain conditions:
-
Elevated Temperatures: Higher temperatures can provide enough energy for the less reactive chloride to act as a nucleophile.[17]
-
Substrate Reactivity: Substrates that form stabilized carbocations (like benzylic or allylic alcohols) can be more susceptible to this side reaction, potentially through an S(_N)1-like mechanism.[18] Electron-withdrawing groups on a benzyl ring can enhance the reactivity of the benzylic tosylate towards nucleophilic attack by chloride.[18]
Troubleshooting Guide: Preventing In-Situ Chlorination
| Factor | Problem Condition | Solution | Scientific Rationale |
| Temperature | Running the tosylation reaction at room temperature or higher. | Perform the tosylation at low temperatures, typically 0 °C to -20 °C. | Minimizes the likelihood of the chloride byproduct having sufficient energy to displace the tosylate.[17] |
| Reagent Addition | Adding all reagents at once. | Use a slow, dropwise addition of the tosyl chloride to the solution of the alcohol and base at low temperature. | This keeps the instantaneous concentration of both TsCl and the resulting chloride low, disfavoring the side reaction. |
| Base | Using pyridine. | While pyridine is standard, for sensitive substrates, exploring alternative non-nucleophilic bases might be beneficial. | Minimizes potential side reactions involving the base. |
Visualization: Formation of Tosylate and Alkyl Chloride Side Product
Caption: The reaction pathway showing the formation of the desired tosylate and the competing side reaction with the chloride byproduct.
References
- University of Calgary. (n.d.). Ch8 : Tosylates.
- Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
- Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates.
- PubMed Central (PMC). (n.d.). How Solvation Influences the SN2 versus E2 Competition.
- Reddit. (2021, August 1). effect of steric hindrance on nucleophiles.
- Chemistry Stack Exchange. (2019, May 7). Why do polar aprotic solvents favour SN2 over E2?.
- Reddit. (2024, April 6). Tosylate displacement reaction.
- ResearchGate. (2013, April 30). How can I tosylate an hindered secondary alcohol?.
- YouTube. (2024, February 14). Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation.
- OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups.
- PubMed Central (PMC). (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
- Wipf Group, University of Pittsburgh. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- Química Organica.org. (n.d.). The leaving group in the nucleophilic substitution - SN2.
- ResearchGate. (2021, December 21). (PDF) How Solvation Influences the SN2 versus E2 Competition.
- Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent.
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
- YouTube. (2018, February 1). Alcohol Substitutions and Eliminations in Basic Conditions PBr3 PCl3 SOCl2 TsCl POCl3.
- Sciencemadness.org. (2015, May 13). Reactions of alcohols to form alkyl bromides and tosylates.
- Chem LibreTexts. (n.d.). NS10. Leaving Group Formation - aliphatic nucleophilic substitution.
- Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry.
Sources
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgosolver.com [orgosolver.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of tri(ethylene glycol) di-p-toluenesulfonate during storage
Answering the urgent need for reliable handling protocols, this Technical Support Center guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions for maintaining the stability of tri(ethylene glycol) di-p-toluenesulfonate during storage. As a Senior Application Scientist, my focus is to blend foundational chemical principles with practical, field-tested solutions to ensure the integrity of your experiments.
Technical Support Center: this compound
Section 1: Understanding the Instability of this compound
This compound (TEG-ditosylate) is a versatile reagent, frequently used as a flexible linker and alkylating agent in organic synthesis due to its two tosyl groups, which are excellent leaving groups for nucleophilic substitution reactions.[1][2][3] However, the very features that make it reactive also render it susceptible to degradation if not stored properly. The primary pathways for its decomposition are hydrolysis and thermal degradation.
-
Hydrolysis: The tosylate groups are susceptible to nucleophilic attack by water. This reaction cleaves the ester bond, leading to the formation of p-toluenesulfonic acid and tri(ethylene glycol). The presence of acidic or basic impurities can catalyze this process. Tosylates are known to hydrolyze, and this reactivity is a key consideration for storage.[4][5]
-
Thermal Degradation: Exposure to elevated temperatures can cause the breakdown of both the sulfonate ester and the polyether backbone.[6] Thermal decomposition of sulfonate compounds can lead to the release of sulfur oxides (SOx) and cleavage of the ethylene glycol chain.[7][8][9] The triethylene glycol moiety itself can undergo oxidative degradation at high temperatures, especially in the presence of oxygen, forming by-products like monoethylene glycol (MEG), diethylene glycol (DEG), and organic acids.[10][11]
Below is a diagram illustrating the primary degradation pathways.
Caption: Troubleshooting workflow for compromised TEG-ditosylate.
Section 4: Experimental Protocols
This protocol provides a general method for assessing the purity of TEG-ditosylate. It should be adapted and validated for your specific equipment and requirements.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of TEG-ditosylate into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile. Mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of TEG-ditosylate by the total area of all peaks and multiplying by 100.
-
The appearance of earlier eluting peaks may suggest the presence of more polar degradation products like p-toluenesulfonic acid or triethylene glycol.
-
This workflow minimizes exposure to atmospheric moisture and contamination.
-
Preparation:
-
Allow the main container of TEG-ditosylate to equilibrate to room temperature for at least 1-2 hours before opening. This prevents condensation of moisture onto the cold powder.
-
Perform all handling in a low-humidity environment, preferably inside a nitrogen-filled glove box or on a bench flushed with dry gas. [12]
-
-
Aliquoting:
-
Use a clean, dry spatula to quickly transfer the desired amount of powder into a pre-weighed, dry secondary container (e.g., an amber glass vial with a PTFE-lined cap).
-
Minimize the time the primary container is open.
-
-
Resealing and Storage:
-
Before resealing the primary container, flush the headspace with dry argon or nitrogen.
-
Seal the cap tightly and wrap the joint with Parafilm® M.
-
Immediately return the primary container to its designated storage location (e.g., desiccator in a refrigerator).
-
Store the newly created aliquot under the same recommended conditions.
-
References
- Hydrolysis of oxiranylmethyl tosylates. (1979).
- Thermal Decomposition of Waste Linear Alkylbenzene Sulfonate. (2002). Industrial & Engineering Chemistry Research, 41(22), 5470–5476. [Link]
- Hydrolysis mechanisms of alkynyl benzoates, tosylates, and phosphates. (1984). Journal of the American Chemical Society, 106(24), 7545–7557. [Link]
- Chemical Stability of Sodium Alkyl Naphthalene Sulfonate. (2025, March 26). GREEN AGROCHEM. [Link]
- TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. (n.d.). Marquette University. [Link]
- Thermal Decomposition of Waste Linear Alkylbenzene Sulfonate. (2002).
- Influence of decomposition temperature of aromatic sulfonic acid catalysts on the molecular weight and thermal stability of poly(L-lactic acid) prepared by melt/solid state polycondenstaion. (2020).
- This compound. (n.d.). Chemdad.
- How to Store Reagents. (n.d.). University of Rochester, Department of Chemistry.
- Reactions and Mechanisms. (n.d.). Master Organic Chemistry.
- TRIETHYLENE GLYCOL - Safety data sheet. (2025, January 27). BASF. [Link]
- This compound: Synthesis Applications and Properties of a Versatile Chemical. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Triethylene Glycol, Triethylene Glycol GT. (2019, February 25). KOST USA. [Link]
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). Pharmaceutics, 14(9), 1803. [Link]
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. [Link]
- Ch8 : Tosylates. (n.d.). University of Calgary.
- Triethylene glycol di(p-toluenesulfonate). (n.d.). LabSolutions.
- Triethylene glycol di-p-tosylate. (n.d.). PubChem.
- Oxidative degradation of triethylene glycol. (n.d.). SINTEF.
- Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps.
- Protection of Light Sensitive Products. (2015, February 15). Pharmaguideline. [Link]
- Different Drug Storage Conditions. (2024, July 22).
- Tri Ethylene Glycol (TEG) Analysis. (n.d.).
- The Role of Triethylene Glycol Di-p-Toluenesulfonate in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Analysis of Impurities in Ethylene glycols. (n.d.). JEOL.
- Thermal degradation of Triethylene glycol used in dehydration of natural gas. (2025, June 2). Aalborg University. [Link]
- Oxidative degradation of triethylene glycol. (2020).
Sources
- 1. This compound | 19249-03-7 [chemicalbook.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Buy this compound | 19249-03-7 [smolecule.com]
- 4. Hydrolysis of oxiranylmethyl tosylates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Stability of Sodium Alkyl Naphthalene Sulfonate – GREEN AGROCHEM [greenagrochem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oxidative degradation of triethylene glycol - SINTEF [sintef.no]
- 11. projekter.aau.dk [projekter.aau.dk]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Characterization Challenges of PEGylated Compounds by NMR
From the desk of the Senior Application Scientist
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with PEGylated compounds. PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules, is a cornerstone technique for improving the pharmacokinetic profiles of therapeutics. However, this modification introduces significant analytical hurdles, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you might encounter during your experiments. We will delve into the underlying principles behind these challenges and provide robust, field-tested protocols to overcome them.
Part 1: Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered when analyzing PEGylated compounds by NMR.
Issue 1: Poor Spectral Quality - Broad Signals and Low Resolution
Q1: Why are the PEG proton signals in my ¹H NMR spectrum overwhelmingly broad and poorly resolved?
This is the most frequent observation when working with PEGylated macromolecules. The cause is rooted in the physics of NMR relaxation.
-
The "Why" - Molecular Tumbling and Relaxation: NMR signal linewidth is inversely proportional to the transverse relaxation time (T₂). For large molecules like PEGylated proteins or nanoparticles, the rate of molecular tumbling in solution is slow. This slow tumbling leads to a very short T₂ relaxation time, which, in turn, results in significant signal broadening.[1][2][3] The high degree of freedom of the PEG chain itself also contributes to a distribution of chemical environments, further broadening the signal.
-
Troubleshooting Steps:
-
Increase Temperature: Acquiring the spectrum at a higher temperature (e.g., 37-50 °C) can increase molecular tumbling rates, leading to longer T₂ times and sharper signals. However, be mindful of your molecule's thermal stability.
-
Use a Higher Field Spectrometer: A higher magnetic field strength will improve spectral dispersion, helping to resolve overlapping signals, although it won't necessarily narrow the broad lines themselves.
-
Consider Solid-State NMR (ssNMR): For very large or aggregated conjugates that are intractable in solution, ssNMR can provide high-resolution spectra and valuable structural information.[4][5]
-
Q2: The main PEG signal is a massive peak around 3.6 ppm, completely obscuring the signals from my actual molecule of interest. How can I see my molecule's signals?
Signal overlap is a major challenge due to the sheer number of equivalent protons in the PEG backbone (-O-CH₂-CH₂-O-)n, which generate a massive resonance.
-
The "Why" - Proton Stoichiometry: A large PEG chain (e.g., 20 kDa) can have thousands of protons, while the conjugated molecule (a peptide or small molecule) may only have a few dozen. This stoichiometric imbalance means the PEG signal will dominate the spectrum.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving obscured signals.
A highly effective but more costly approach is to use ¹³C-labeled PEG. By using a ¹³C-filtered ¹H NMR experiment, you can selectively observe only the protons attached to the ¹³C-labeled PEG, effectively making the signals from your unlabeled molecule of interest "disappear."[6][7]
Q3: I see small, symmetrical peaks flanking my main PEG signal. Are these impurities?
Not necessarily. These are very likely ¹³C satellite peaks.
-
The "Why" - Natural Abundance of ¹³C: While most carbon is ¹²C (NMR inactive), about 1.1% is the NMR-active ¹³C isotope. Protons directly attached to a ¹³C atom will be split into a doublet. For a polymer like PEG with a massive central peak, these small doublets (the "satellites") become clearly visible on either side of the main ¹H signal.[1][3] The integration of these satellites can become significant for high molecular weight PEGs and can be mistakenly attributed to impurities or even terminal group signals.[1][8]
-
How to Confirm:
-
Check the Coupling Constant: The separation between the two satellite peaks is the one-bond ¹H-¹³C coupling constant (¹J_CH), which is typically around 140 Hz for sp³ carbons. Measure the separation in Hz to verify.
-
Run a ¹³C-Decoupled ¹H Experiment: If you run a proton experiment with broadband carbon decoupling, these satellite peaks will collapse into the main central peak.[8]
-
Issue 2: Quantification Challenges - Determining the Degree of PEGylation
Q1: How can I accurately determine the average number of PEG chains on my protein/molecule (the Degree of PEGylation, DoP)?
Quantitative ¹H NMR (qNMR) is a powerful, non-destructive method for this, provided you have unique, well-resolved signals to integrate.[9][10]
-
The "Why" - The Ratiometric Principle: NMR signal intensity is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of the massive PEG signal to the integral of a unique signal from your molecule (e.g., aromatic protons on a protein or a specific methyl group on a small molecule), you can calculate the DoP.
-
The Calculation: DoP = [ (Integral_PEG / N_protons_PEG) / (Integral_Molecule / N_protons_Molecule) ]
Where:
-
Integral_PEG: The integrated area of the main PEG resonance (~3.6 ppm).
-
N_protons_PEG: The number of protons per PEG chain. For a linear mPEG of a given molecular weight (MW), this is ((MW - MW_endgroup) / 44.05) * 4.
-
Integral_Molecule: The integrated area of a unique, well-resolved signal from the non-PEG part of the conjugate.
-
N_protons_Molecule: The number of protons corresponding to that unique signal.
This method provides an average degree of PEGylation across the entire sample.[9][11]
-
Q2: What are the critical experimental parameters for an accurate qNMR experiment?
Setting up a qNMR experiment requires more care than a standard qualitative scan.
-
The "Why" - Ensuring Full Relaxation: For signal integrals to be truly quantitative, all protons must fully return to their equilibrium state before the next pulse. Different protons have different longitudinal relaxation times (T₁). The PEG protons and the protons of your molecule will likely have very different T₁ values.
-
Critical Parameters Checklist:
-
Long Relaxation Delay (D1): The D1 delay must be at least 5 times the longest T₁ value of all signals you are integrating. For large PEGylated molecules, T₁ values can be several seconds. You may need to run an inversion-recovery experiment first to measure the T₁ values accurately.
-
90° Pulse Angle: Ensure your excitation pulse is calibrated to a true 90° flip angle to maximize signal and ensure uniform excitation.
-
Sufficient Signal-to-Noise (S/N): Acquire enough scans to achieve a high S/N ratio (>100:1) for the smallest integral you are using (usually the one from your molecule).
-
Proper Processing: Use a proper baseline correction algorithm and define integral regions consistently and widely enough to encompass the entire signal, including the broad bases.
-
Issue 3: Purity Assessment - Distinguishing Free vs. Conjugated PEG
Q: My synthesis reaction might not have gone to completion, and I suspect there is free, unconjugated PEG in my sample. Can NMR confirm this?
Yes, Diffusion-Ordered Spectroscopy (DOSY) is the ideal NMR experiment for this purpose.
-
The "Why" - Size-Dependent Diffusion: DOSY is a 2D NMR technique that separates signals based on the translational diffusion coefficient (D) of the molecules.[2][12]
-
Large molecules (like your PEGylated conjugate) diffuse slowly and will have a small D value.
-
Smaller molecules (like free PEG) diffuse quickly and will have a large D value.
-
-
Interpreting the DOSY Spectrum: The output is a 2D plot with the standard chemical shift on one axis and the diffusion coefficient on the other. All signals belonging to a single molecule should align horizontally at the same diffusion coefficient. If you see two distinct bands of signals at the PEG chemical shift (~3.6 ppm), one with a low D value (your conjugate) and one with a higher D value (free PEG), it confirms the presence of the impurity.[13][14][15]
Caption: Decision tree for using DOSY to assess purity.
Part 2: Data Tables & Experimental Protocols
Table 1: Typical NMR Chemical Shifts for PEG Moieties
This table provides reference chemical shifts for common PEG-related structures in typical NMR solvents like CDCl₃ or D₂O. Shifts can vary slightly based on solvent, temperature, and conjugation partner.
| Moiety | Structure | Typical ¹H Shift (ppm) | Typical ¹³C Shift (ppm) | Notes |
| PEG Backbone | -O-CH₂ -CH₂ -O- | ~3.6-3.7 | ~70.4 | The main, intense signal.[16][17] |
| Methoxy (mPEG) | -O-CH₃ | ~3.38 | ~59.0 | Characteristic singlet for mPEG terminal group.[1] |
| Terminal Alcohol | -CH₂ -OH | ~3.72 | ~61.5 | Signal for the terminal CH₂ next to the hydroxyl.[17][18] |
| Ester Linkage | -CH₂ -O-C(=O)- | ~4.24 | ~63.6 | Downfield shift of the CH₂ adjacent to the new ester bond.[17][19] |
| ¹³C Satellites | ¹³C-CH₂ - | ~3.47 & ~3.82 (at 400 MHz) | N/A | Appear symmetrically around the main PEG peak.[1][3] |
Table 2: Comparison of NMR Techniques for PEGylation Analysis
| Technique | Information Provided | Key Advantages | Key Limitations |
| ¹H NMR | Structural confirmation, purity check. | Fast, readily available, non-destructive. | Signal broadening and overlap for large conjugates. |
| qNMR | Average Degree of PEGylation (DoP). | Quantitative without specific standards, highly accurate.[20] | Requires long experiment times (long D1 delay), needs a well-resolved signal from the core molecule.[10] |
| ¹³C NMR | Confirms carbon backbone structure, identifies end-group modifications. | Wider chemical shift range reduces signal overlap. | Low natural abundance (1.1%) requires higher concentration or longer acquisition times. |
| DOSY NMR | Differentiates free vs. conjugated species, assesses sample heterogeneity. | Separates molecules based on size/diffusion, excellent for purity analysis.[2][13] | Not truly quantitative for concentration; can be complex to set up and process. |
Part 3: Standard Operating Protocols
Protocol 1: Determining Degree of PEGylation by Quantitative ¹H NMR (qNMR)
Objective: To accurately calculate the average number of PEG chains conjugated to a molecule.
Methodology:
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the purified, lyophilized PEGylated compound.
-
Dissolve in a precise volume (e.g., 600 µL) of a suitable deuterated solvent (e.g., D₂O, CDCl₃) in a high-quality NMR tube.
-
Ensure the sample is fully dissolved. Filter the sample through a glass wool plug into the NMR tube to remove any particulates, which can ruin magnetic field homogeneity.
-
-
NMR Spectrometer Setup:
-
Tune and shim the spectrometer to achieve optimal resolution and lineshape.
-
Calibrate the 90° pulse width.
-
Crucially, set the relaxation delay (D1) to be at least 5 times the longest T₁ of the peaks you intend to integrate (both PEG and the unique molecule signal). If T₁ is unknown, use a conservative value of 30 seconds as a starting point.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Set the number of scans (NS) to achieve a high signal-to-noise ratio, especially for the non-PEG signal.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and a robust baseline correction.
-
Carefully integrate the main PEG signal (I_PEG) at ~3.6 ppm.
-
Integrate a well-resolved, unique signal from the parent molecule (I_Molecule) that does not overlap with any other peaks.
-
-
Calculation:
-
Determine the number of protons in the PEG repeating unit (N_PEG). For mPEG-20kDa, this is ((20000 - 31) / 44.05) * 4 ≈ 1814 protons.
-
Determine the number of protons for your chosen molecular signal (N_Molecule). For example, if integrating the two aromatic protons of a tyrosine residue, N_Molecule = 2.
-
Calculate the DoP using the formula: DoP = (I_PEG / N_PEG) / (I_Molecule / N_Molecule).[9][10]
-
Protocol 2: Differentiating Free vs. Conjugated PEG using DOSY
Objective: To qualitatively or semi-quantitatively assess the presence of unconjugated PEG in a sample.
Methodology:
-
Sample Preparation: Prepare the sample as described in Protocol 1. A slightly higher concentration may be beneficial.
-
NMR Spectrometer Setup:
-
Use a standard 2D DOSY pulse sequence (e.g., stebpgp1s on Bruker systems).
-
Key parameters to set:
-
Diffusion Time (Δ or BIGDELTA): The time allowed for molecules to diffuse. A longer time allows for better separation of species with similar diffusion coefficients. Start with Δ = 200 ms.[21]
-
Gradient Pulse Duration (δ or P30): The duration of the magnetic field gradient pulses. Start with δ = 1.5-2.0 ms.[21]
-
Gradient Strength Array: The experiment will be repeated with an array of increasing gradient strengths. A linear ramp from 2% to 95% of the maximum gradient strength is a good starting point.
-
-
-
Data Acquisition:
-
Acquire the 2D data. This may take from 30 minutes to several hours depending on the sample concentration and desired resolution.
-
-
Data Processing:
-
Process the data using the spectrometer's dedicated DOSY software (e.g., TopSpin's dosy module). This involves a 2D Fourier transform and an inverse Laplace transform along the diffusion dimension to generate the final spectrum.
-
-
Analysis:
-
Examine the 2D plot. Look for signals at the characteristic PEG chemical shift (~3.6 ppm).
-
If all PEG signals align horizontally at a single, low diffusion coefficient, the sample is likely pure.
-
If there is a second set of signals at ~3.6 ppm that aligns at a significantly higher diffusion coefficient, this confirms the presence of smaller, faster-diffusing free PEG.
-
References
- Moir, L. M., et al. (2019). Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. Data in Brief.
- Longo, C., et al. (2016). Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. Analytical Chemistry.
- Longo, C., et al. (2016). Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. PubMed.
- Intertek. PEGylated Drug Bioanalysis by NMR. Intertek.
- EUROLAB. PEGylated Drug Bioanalysis by NMR. EUROLAB.
- ResearchGate. ¹H NMR (a) and ¹³C NMR (b) spectra of monocarboxylated PEG. ResearchGate.
- Moir, L. M., et al. (2019). Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy. ResearchGate.
- Tykwinski, R. R., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega.
- Li, X., et al. (2025). NMR studies of PEG chain dynamics on mesoporous silica nanoparticles for minimizing non-specific binding. Nanoscale.
- Tykwinski, R. R., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Publications.
- Payne, R. W., et al. (2011). Product development issues for PEGylated proteins. ResearchGate.
- van der Linden, E., et al. (2014). NMR Nanoparticle Diffusometry in Hydrogels: Enhancing Sensitivity and Selectivity. Analytical Chemistry.
- Tummala, S., et al. (2020). From Synthesis to Characterization of Site-Selective PEGylated Proteins. PMC - NIH.
- ResearchGate. Diffusion coefficients determined via DOSY for poly(ethylene glycol).... ResearchGate.
- Ravera, E., et al. (2016). Solid-State NMR of PEGylated Proteins. PubMed.
- University of Ottawa. NMR Sample Preparation. University of Ottawa.
- Gilbert, K. M., et al. (2017). Direct quantitative ¹³C-filtered ¹H magnetic resonance imaging of PEGylated biomacromolecules in vivo. PubMed.
- ResearchGate. ¹³C-NMR of PEG1000 dithiol. ResearchGate.
- ResearchGate. Fig. 1 ¹³C NMR spectra recorded for PEG 1000 (lower) and f-PEG 1000.... ResearchGate.
- Tykwinski, R. R., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ResearchGate.
- ResearchGate. Fig. S 1. ¹H-NMR (a) and DOSY ¹H-NMR (b) spectra of mPEG-βGlu(βGlu)₂.... ResearchGate.
- ResearchGate. DOSY NMR: (A) Change in hydrodynamic radius of PAGE-co-HEGDT and.... ResearchGate.
- ResearchGate. PEG conjugation. Area of interest (δ = 3.30−4.40 ppm) ¹H NMR spectra.... ResearchGate.
- Novatia. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia.
- Reddit. (2022). NMR Impurities in simple-ish PEG Bromination reaction. Reddit.
Sources
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR studies of PEG chain dynamics on mesoporous silica nanoparticles for minimizing non-specific binding - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00936G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-State NMR of PEGylated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct quantitative 13 C-filtered 1 H magnetic resonance imaging of PEGylated biomacromolecules in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. eurolab.tr [eurolab.tr]
- 21. pubs.acs.org [pubs.acs.org]
Removal of excess p-toluenesulfonyl chloride from reaction mixtures
Document ID: TSC-TS-2026-01-A
Welcome to the technical support guide for handling and removing excess p-toluenesulfonyl chloride (TsCl) from reaction mixtures. This document provides researchers, scientists, and drug development professionals with practical troubleshooting advice, detailed protocols, and an in-depth look at the chemistry behind these crucial purification steps.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section is designed to quickly address the most frequent challenges encountered during the workup of tosylation reactions.
| Issue / Question | Probable Cause | Recommended Solution(s) |
| Q1: My TLC shows a persistent, non-polar spot that co-elutes with my product. I suspect it's unreacted TsCl. | The polarity of your product is very similar to that of TsCl, making chromatographic separation difficult.[1][2] | Convert TsCl to a more polar derivative before chromatography. • Amine Quench: Add a primary or secondary amine (e.g., aqueous ammonia, diethylamine) to the reaction mixture. This converts TsCl into a significantly more polar p-toluenesulfonamide, which will have a much lower R_f value.[1][3] • Basic Hydrolysis: Quench the reaction with an aqueous base like sodium bicarbonate (NaHCO₃). This hydrolyzes TsCl to the highly polar sodium p-toluenesulfonate, which is easily removed in an aqueous wash.[1] |
| Q2: My product is degrading during the aqueous basic workup. | Your product likely contains base-labile functional groups, such as esters or certain protecting groups, that cannot withstand the pH of the wash.[1] | Use a milder or non-basic removal method. • Milder Base: Switch from strong bases (e.g., NaOH) to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] • Scavenger Resin: Employ a polymer-bound amine scavenger. These resins react with excess TsCl, and the resulting solid-supported byproduct is removed by simple filtration, avoiding aqueous and basic conditions altogether.[1][2] |
| Q3: The quenching reaction is very slow or seems incomplete. | This can be due to an insufficient amount of quenching agent, low reaction temperature, or poor mixing, especially in biphasic systems.[1][2] | Optimize quenching conditions. • Increase Stoichiometry: Ensure a sufficient molar excess of the quenching agent is used to drive the reaction to completion.[2] • Increase Temperature: If your product is thermally stable, gently warming the mixture can significantly increase the quenching rate.[1] • Ensure Vigorous Stirring: In biphasic systems (e.g., an organic solvent and an aqueous base), vigorous agitation is critical to maximize the interfacial area where the reaction occurs.[2] |
| Q4: How do I remove the acidic byproduct, p-toluenesulfonic acid (TsOH), from my reaction? | TsOH can be generated from the hydrolysis of TsCl during the reaction or workup.[4] | Perform a basic aqueous wash. The most effective method is washing the organic layer with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution.[4] This deprotonates the strong acid TsOH, forming its sodium salt, which is highly soluble in the aqueous layer and easily separated.[4] |
Part 2: Experimental Protocols & Methodologies
Here we provide detailed, step-by-step procedures for the most common and effective methods of removing excess TsCl.
Protocol 1: Standard Aqueous Workup (Quenching & Extraction)
This is the most common first-line approach for robust products. It converts both excess TsCl and acidic byproducts into water-soluble salts.
Workflow Diagram:
Caption: Scavenger resin purification workflow.
Step-by-Step Procedure:
-
Resin Selection: Choose an appropriate scavenger resin, such as an amine-functionalized silica gel (e.g., SiliaBond Amine). [4][5]2. Addition: To the completed reaction mixture, add the scavenger resin. Typically, 2-4 equivalents are used relative to the initial excess of TsCl. [4]3. Agitation: Stir or shake the resulting slurry at room temperature. The time required can range from 1 to 24 hours. [4]4. Monitoring: Periodically check the reaction mixture by TLC to monitor the disappearance of the TsCl spot. [4]5. Filtration: Once the TsCl is consumed, filter the mixture through a fritted funnel or a pad of celite to remove the resin. The resin now has the tosyl group covalently bound to it. [2]6. Rinsing and Concentration: Rinse the filtered resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to yield the crude product, now free of excess TsCl. [4]
Part 3: Frequently Asked Questions (FAQs)
This section provides deeper insight into the chemical principles governing the purification strategies.
Q5: Why is excess p-toluenesulfonyl chloride typically used in a reaction?
Excess TsCl is often used to ensure the complete consumption of the valuable starting material, such as an alcohol or amine. [6]Driving the reaction to completion simplifies purification by eliminating the need to separate the product from the starting material, which can sometimes be more challenging than removing the excess reagent.
Q6: What are the primary chemical species I need to remove after a tosylation reaction?
There are three main tosyl-containing species to consider:
-
Unreacted p-Toluenesulfonyl Chloride (TsCl): A relatively non-polar, reactive electrophile. [7]2. p-Toluenesulfonic Acid (TsOH): A strong, water-soluble acid formed from the hydrolysis of TsCl. [4]3. Pyridine Hydrochloride (or other amine salts): If a base like pyridine or triethylamine is used, it will be neutralized by the HCl generated during the reaction, forming a salt. [8] Q7: How does a basic wash chemically remove TsCl and TsOH?
The removal process relies on converting these species into their highly polar, water-soluble salt forms.
-
TsOH: As a strong acid, it readily reacts with a mild base like NaHCO₃ in an acid-base neutralization to form sodium p-toluenesulfonate, which partitions into the aqueous layer. [4]* TsCl: While less reactive than an acid chloride, TsCl will slowly hydrolyze in water to form TsOH. This hydrolysis is accelerated under basic conditions. [3]The newly formed TsOH is then immediately neutralized by the base and extracted into the aqueous phase.
The chemical transformations are illustrated below.
Caption: Chemical fate of tosyl species during a basic wash.
Q8: What are some "green" or alternative methods for TsCl removal?
A novel and environmentally friendly approach involves the use of cellulosic materials, such as standard filter paper. [4]The hydroxyl groups on the cellulose react with the excess TsCl in the presence of a base. The resulting tosylated cellulose is a solid that can simply be removed from the reaction mixture by filtration. [6]This method avoids large volumes of aqueous waste.
References
- Technical Support Center: Removal of Tosyl-Containing Byproducts. (2025). Benchchem.
- Application Notes and Protocols: Tosylation of Primary Alcohols with TsCl. (2025). Benchchem.
- Removal. (2025). Benchchem.
- Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). (2025). Benchchem.
- p-Toluenesulfonyl Chloride | Tosyl Chloride Reagent. (n.d.). Benchchem.
- The amine which reacts with p-toluene sulfonyl chloride to give a cle. (2025). askIITians.
- SiliaBond Organic Scavengers. (n.d.). SiliCycle.
- [FREE] The amine which reacts with p-toluenesulfonyl chloride to give a clear solution, which on acidific
- Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. (n.d.). Semantic Scholar.
- Why is para-toulenesulphonyl chloride used for reaction with Primary or secondary amine instead of Hinsberg reagent? (2021). Quora.
- SiliaBond Tosyl Chloride Organic Scavenger (R44030B). (n.d.). SiliCycle.
- Green Chemistry. (2022). RSC Publishing.
- Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. (2016). Tetrahedron.
Sources
Technical Support Center: The Impact of Base Selection on Tosylation Reaction Efficiency
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of base selection in tosylation reactions. Here, we move beyond simple protocol recitation to explore the underlying principles that govern reaction efficiency, offering field-tested insights to troubleshoot common issues and optimize your synthetic strategies.
I. Frequently Asked Questions (FAQs)
Q1: Why is a base necessary in a tosylation reaction?
A base is crucial for two primary reasons. First, it neutralizes the hydrochloric acid (HCl) byproduct generated when the alcohol reacts with p-toluenesulfonyl chloride (TsCl).[1][2] This prevents the acid from causing unwanted side reactions or degrading sensitive substrates. Second, the base facilitates the deprotonation of the intermediate oxonium ion, driving the reaction towards the formation of the desired tosylate ester.[3]
Q2: What are the most common bases used for tosylation, and how do I choose the right one?
The most frequently used bases are tertiary amines, such as pyridine and triethylamine (TEA).[4][5] The choice between them often depends on the specific substrate and desired reaction conditions.
-
Pyridine: Often used as both a base and a solvent, pyridine can also act as a nucleophilic catalyst.[1][2] It reacts with TsCl to form a highly reactive N-tosylpyridinium intermediate, which is then attacked by the alcohol.[1][2] This catalytic activity can be beneficial for less reactive or sterically hindered alcohols.
-
Triethylamine (TEA): A stronger, non-nucleophilic base compared to pyridine. It is a good choice when you simply need an acid scavenger and want to avoid potential side reactions associated with the nucleophilicity of pyridine.
-
Sterically Hindered Bases: For particularly sensitive substrates or when side reactions are a major concern, sterically hindered non-nucleophilic bases like diisopropylethylamine (DIPEA) or 2,6-lutidine may be employed.
Q3: Can I use an inorganic base for tosylation?
Yes, inorganic bases like potassium carbonate (K₂CO₃) and potassium hydroxide (KOH) can be used, particularly in specific applications such as the one-pot synthesis of N-tosyl aziridines from 2-amino alcohols.[6] These offer the advantage of being inexpensive and producing easily removable inorganic salts as byproducts.[6] However, their use is less common in standard alcohol tosylations due to solubility issues in many organic solvents.
Q4: My reaction is slow or incomplete. Could the base be the problem?
Absolutely. An incomplete reaction can often be traced back to the base.[7] Here are a few possibilities:
-
Insufficient Base: Ensure you are using at least a stoichiometric amount of base to neutralize the HCl produced. Often, a slight excess (1.5-2.0 equivalents) is recommended.[8]
-
Base Purity: Amine bases are often hygroscopic and can absorb moisture. Water will react with TsCl, reducing its availability for the desired reaction.[7] Using freshly distilled or anhydrous bases is highly recommended.[7]
-
Base Strength: For less reactive alcohols, a stronger base might be necessary to facilitate the deprotonation step effectively.
Q5: I'm observing undesired side products. How can the choice of base help?
Side product formation is a common issue where base selection plays a critical role.
-
Formation of Alkyl Chlorides: The chloride ion generated during the reaction can sometimes displace the newly formed tosylate group, leading to an alkyl chloride byproduct.[9][10] This is more prevalent with substrates that can form stable carbocations.[4] Using a non-nucleophilic base or one whose hydrochloride salt is insoluble in the reaction solvent can help minimize this by reducing the concentration of free chloride ions.[8]
-
N-Tosylation: In substrates with multiple nucleophilic sites, such as amino alcohols, the base can influence the selectivity. To achieve selective O-tosylation, it is often best to first protect the amine group.[8]
II. Troubleshooting Guide
This section addresses specific problems you might encounter and provides a logical workflow for diagnosing and solving them.
Problem 1: Low or No Conversion of Starting Alcohol
Possible Causes & Solutions
-
Reagent Quality:
-
Reaction Conditions:
-
Catalyst:
Problem 2: Formation of an Alkyl Chloride Byproduct
Possible Causes & Solutions
-
Substrate Reactivity: This is common for benzyl alcohols, especially those with electron-donating groups, which can stabilize a carbocation intermediate, facilitating substitution by chloride.[4]
-
Base Selection:
-
Switch to a non-nucleophilic, sterically hindered base like DIPEA.
-
Use a base whose hydrochloride salt precipitates from the reaction mixture, effectively removing chloride ions from the solution.
-
-
Reaction Time:
-
Monitor the reaction closely by TLC. Work up the reaction as soon as the starting alcohol is consumed to minimize the product's exposure to chloride ions.[8]
-
Problem 3: Difficulty with Sterically Hindered Alcohols
Possible Causes & Solutions
-
Base and Catalyst System:
-
Reaction Conditions:
-
Alternative Reagents:
-
For extremely hindered systems, consider more reactive sulfonylating agents like mesyl chloride (MsCl) or triflic anhydride (Tf₂O).[11]
-
III. Data & Protocols
Comparative Data on Common Bases
| Base | pKa of Conjugate Acid | Key Characteristics | Typical Use Case |
| Pyridine | 5.25 | Mild base, nucleophilic catalyst.[1][2] | General purpose, can accelerate sluggish reactions. |
| Triethylamine (TEA) | 10.75 | Stronger, non-nucleophilic base.[14] | When a simple acid scavenger is needed. |
| DMAP | 9.70 | Highly effective nucleophilic catalyst.[12] | Used in catalytic amounts with another base for hindered alcohols.[9] |
| DIPEA | 11.0 | Sterically hindered, non-nucleophilic. | For sensitive substrates prone to side reactions. |
Experimental Protocols
Protocol 1: General Tosylation of a Primary Alcohol
This protocol is a standard and widely applicable method.[3]
-
Preparation: Dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5-2.0 eq.) or use pyridine as the solvent.
-
TsCl Addition: Slowly add p-toluenesulfonyl chloride (1.2-1.5 eq.) portion-wise to the stirred solution at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with DCM. Wash the combined organic layers with dilute HCl (to remove excess amine), saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: Tosylation of a Sterically Hindered Secondary Alcohol
This protocol is adapted for more challenging substrates.
-
Preparation: Under an inert atmosphere, dissolve the hindered alcohol (1.0 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Sequentially add triethylamine (TEA, 1.5 eq.), 4-dimethylaminopyridine (DMAP, 0.1-0.6 eq.), and finally p-toluenesulfonyl chloride (TsCl, 1.2 eq.).[8] Add the TsCl slowly.
-
Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours, or until TLC indicates consumption of the starting material.[8]
-
Work-up and Purification: Follow steps 6-8 from Protocol 1.
IV. Mechanistic Insights & Visualizations
The selection of a base is not merely about scavenging acid; it can fundamentally alter the reaction pathway and efficiency.
The Role of Pyridine as a Nucleophilic Catalyst
Pyridine can directly attack TsCl to form an N-tosylpyridinium salt. This intermediate is significantly more electrophilic and reactive towards the alcohol than TsCl itself. This catalytic cycle accelerates the overall reaction rate.
Caption: Catalytic cycle of tosylation with pyridine.
Decision Workflow for Base Selection
Choosing the right base is a critical decision point in experimental design. This workflow provides a logical path for selecting an appropriate base based on the substrate's characteristics.
Caption: Decision tree for selecting a base in tosylation.
V. References
-
Plesz, B., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers (Basel), 12(11), 2504. Retrieved from [Link]
-
Reddit. (2022). Reaction mechanism help. r/OrganicChemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols? Retrieved from [Link]
-
University of Calgary. (n.d.). Ch8: Tosylates. Retrieved from [Link]
-
Wu, Q-P., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59.
-
ResearchGate. (2013). How can I tosylate an hindered secondary alcohol? Retrieved from [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
-
Zhang, L., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(6), 4966-4980. Retrieved from [Link]
-
Valdivia, V., et al. (2007). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 12(5), 1061-1067. Retrieved from [Link]
-
Plesz, B., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
SciSpace. (n.d.). The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 14. scispace.com [scispace.com]
Controlling the degree of substitution in polyethylene glycol tosylation
Technical Support Center: Controlling the Degree of Substitution in Polyethylene glycol Tosylation
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the tosylation of polyethylene glycol (PEG). This guide is designed to provide in-depth, practical solutions to common challenges encountered during this critical polymer modification procedure. Achieving a precise degree of substitution (DS) is paramount for the successful synthesis of PEG-based conjugates and materials. This center offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to empower you to control and optimize your PEG tosylation reactions.
Introduction: The "Why" Behind Controlling PEG Tosylation
Polyethylene glycol (PEG) is a cornerstone polymer in drug delivery and bioconjugation, prized for its ability to improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2][3] However, the native hydroxyl (-OH) termini of PEG are poor leaving groups, rendering them unreactive toward nucleophilic substitution.[4] Activation via tosylation—the conversion of a terminal hydroxyl group to a p-toluenesulfonate (tosylate, -OTs) ester using p-toluenesulfonyl chloride (TsCl)—transforms the inert hydroxyl into an excellent leaving group, poised for reaction with amines, thiols, and other nucleophiles.[4][5]
The degree of substitution (DS) —the average number of tosyl groups per PEG chain—is a critical quality attribute.
-
For monofunctional PEG (e.g., mPEG-OH): The goal is typically a DS approaching 1.0 (near-quantitative conversion) to ensure maximum reactivity for subsequent conjugation.
-
For homobifunctional PEG (e.g., HO-PEG-OH): The objective can be mono-tosylation (DS ≈ 1.0) to create heterobifunctional linkers or di-tosylation (DS ≈ 2.0) for crosslinking applications.[2][6]
Failure to control the DS can lead to product mixtures that are difficult to separate, inconsistent batch-to-batch reactivity, and compromised performance in downstream applications. This guide will equip you with the knowledge to master this reaction.
Visualizing the Core Reaction & Key Variables
The tosylation of a PEG diol is a competitive reaction. The ability to favor the formation of the mono-tosylated or di-tosylated product hinges on the precise control of several reaction parameters.
Caption: Key variables influencing the degree of substitution in PEG diol tosylation.
Frequently Asked Questions (FAQs)
Q1: My reaction to produce mono-tosylated PEG resulted in a high percentage of di-tosylated product. How can I fix this?
A1: This is a classic selectivity issue arising from the fact that the remaining hydroxyl group on the mono-tosylated intermediate is still reactive. To favor mono-substitution:
-
Control Stoichiometry: This is the most critical parameter. Use a sub-stoichiometric amount of tosyl chloride relative to the PEG diol's hydroxyl groups. For mono-tosylation of a diol, you are targeting one of two equivalent sites. A statistical reaction would yield 50% mono- and 25% each of di-substituted and unreacted PEG. To push the yield of the monofunctional product higher, specialized conditions can be employed. Some strategies report yields of 71-76% for monofunctional PEG tosylate by using a heterogeneous catalyst system of silver oxide (Ag₂O) and potassium iodide (KI).[6]
-
Slow Addition: Add the tosyl chloride solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of TsCl, reducing the likelihood of a second tosylation event on the same molecule.
-
Use a Bulky Protecting Group: For discrete PEGs, a common strategy is to first protect one end with a bulky group like trityl (Trt) or dimethoxytrityl (DMTr), perform the tosylation on the free hydroxyl, and then deprotect the bulky group.[3][7][8]
Q2: The ¹H NMR of my product shows unreacted PEG-OH, even though I used an excess of tosyl chloride. What went wrong?
A2: Incomplete reaction despite excess reagent points to issues with reagents or conditions:
-
Reagent Quality:
-
Tosyl Chloride: TsCl can degrade upon exposure to moisture, hydrolyzing to p-toluenesulfonic acid, which is unreactive. Use a fresh bottle or recrystallize the TsCl if degradation is suspected.[9]
-
PEG: Polyethylene glycol is hygroscopic. Water in your PEG sample will consume the tosyl chloride. Dry the PEG thoroughly before use, for example, by azeotropic distillation with toluene or by heating under vacuum.[10]
-
Solvent & Base: Ensure you are using anhydrous solvents and bases (e.g., pyridine, triethylamine).[11][12] Water can lead to hydrolysis of the tosylate starting material.[11]
-
-
Insufficient Base: The reaction generates HCl as a byproduct, which must be neutralized. A sufficient excess of a non-nucleophilic base (e.g., 2-3 equivalents of pyridine or triethylamine) is crucial to drive the reaction to completion.[9][13] Stronger bases like NaOH have also been used effectively in some systems.[14]
-
Low Temperature/Short Reaction Time: While low temperatures are used to control selectivity, the reaction may need to be warmed to room temperature and stirred for an extended period (e.g., overnight) to ensure completion.[9][15] Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.[1][12]
Q3: I see an unexpected peak in my NMR/LC-MS that suggests chlorination of my PEG instead of tosylation. Why is this happening?
A3: This is a known side reaction, particularly when using certain solvents. The chloride ion, generated from tosyl chloride, can act as a nucleophile and displace the newly formed tosylate group in an Sₙ2 reaction. This process is highly dependent on the solvent.
-
Solvent Effect: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are known to promote this chlorination side reaction.[16][17]
-
Solution: To favor tosylation, use inert solvents such as dichloromethane (DCM) or chloroform.[5][16][17] These solvents do not solvate the chloride ion as effectively, reducing its nucleophilicity.
Q4: How do I accurately determine the degree of substitution of my tosylated PEG?
A4: ¹H NMR spectroscopy is the most common and powerful technique.
-
Method: Dissolve a precisely weighed sample in a suitable deuterated solvent (DMSO-d₆ is often preferred as the hydroxyl proton peak is well-resolved and does not shift significantly with concentration).[18]
-
Integration: Compare the integral of the aromatic protons of the tosyl group (two doublets, typically around 7.5-7.8 ppm) with the integral of the terminal methylene protons adjacent to the tosylate group (~4.15 ppm) or the remaining terminal hydroxyl protons (~4.56 ppm in DMSO-d₆).[14][19][20]
-
Calculation: The degree of substitution can be calculated by comparing the normalized integral of the tosyl group protons to the protons of the PEG backbone or the remaining hydroxyl end-groups.[19]
-
Alternative Methods: While NMR is primary, techniques like HPLC can be used to separate and quantify unreacted, mono-, and di-substituted products.[1][6] Titration methods, involving hydrolysis of the tosylate followed by titration of the resulting p-toluenesulfonic acid, can also provide the DS but are less common now.[19]
Troubleshooting Guide: Common Problems & Solutions
This table summarizes common issues, their probable causes, and actionable solutions to get your experiment back on track.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of Tosylated Product | 1. Degraded tosyl chloride (hydrolyzed).2. Water present in PEG, solvent, or base.3. Insufficient base.4. Suboptimal reaction time or temperature. | 1. Use a fresh bottle of TsCl or recrystallize it.[9]2. Dry PEG under vacuum. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).[10][11]3. Use a 2-3 fold molar excess of an anhydrous, non-nucleophilic base like pyridine or triethylamine.[9][12]4. Allow the reaction to proceed overnight at room temperature. Monitor progress by TLC or HPLC.[1][12] |
| Formation of Di-tosylate When Mono-tosylate is Desired | 1. Incorrect stoichiometry (excess TsCl).2. Rapid addition of TsCl. | 1. Use a slight excess of PEG diol relative to TsCl. For more advanced control, consider the Ag₂O/KI catalyst system.[6]2. Add TsCl solution dropwise at 0 °C to maintain a low concentration. |
| Product is a Chlorinated PEG (PEG-Cl) | 1. Use of a polar aprotic solvent (e.g., DMF, DMSO).2. High reaction temperature promoting Sₙ2 displacement by Cl⁻. | 1. Switch to an inert solvent like dichloromethane (DCM) or chloroform.[16][17]2. Maintain a lower reaction temperature (0 °C to room temperature). |
| Difficult Purification / Inconsistent TLC | 1. Presence of pyridine obscuring TLC spots.2. Hydrophilic nature of short-chain PEG-OTs.3. Unreacted TsCl or hydrolyzed byproduct (TsOH). | 1. Before TLC, perform a mini-workup on an aliquot by extracting with dilute HCl to remove pyridine.[9]2. For purification, after aqueous workup, use column chromatography or precipitation by adding the concentrated organic solution to cold diethyl ether.[2][10]3. Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) to remove acidic impurities like TsOH and excess HCl.[9] |
Experimental Protocols
Protocol 1: General Procedure for Di-Tosylation of PEG Diol
This protocol aims for a high degree of substitution (DS ≈ 2.0) on a linear PEG diol.
Materials:
-
Polyethylene glycol (e.g., PEG 2000 Da)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
1 M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Cold Diethyl Ether
Procedure:
-
Drying PEG: Dry the PEG in a round-bottom flask under high vacuum at 80-100 °C for 4-6 hours or by azeotropic distillation with toluene.
-
Reaction Setup: Dissolve the dried PEG (1 eq.) in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add anhydrous pyridine or TEA (4-5 eq. relative to PEG, or 2-2.5 eq. per -OH group).
-
TsCl Addition: Dissolve TsCl (4-5 eq. relative to PEG) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring PEG solution over 30-60 minutes, keeping the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup:
-
Dilute the reaction mixture with more DCM.
-
Transfer to a separatory funnel and wash sequentially with 1 M HCl (2x, to remove the base), saturated NaHCO₃ (2x, to remove excess TsCl/TsOH), and brine (1x).[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Precipitate the product by adding the concentrated DCM solution dropwise into a large volume of cold, stirring diethyl ether. Collect the white solid by filtration and dry under vacuum.
-
Characterization: Confirm the structure and determine the DS by ¹H NMR.
Workflow for Optimizing Mono-Tosylation
Caption: A logical workflow for optimizing the synthesis of mono-tosylated PEG.
References
- BenchChem. (2025).
- BenchChem. (2025). troubleshooting incomplete tosyl displacement in S-acetyl-PEG6-Tos reactions.
- Kasper, D., et al. (2017). Silver Oxide Mediated Monotosylation of Poly(ethylene glycol) (PEG)
- Dust, J. M., & Harris, J. M. (1990). Proton NMR Characterization of Poly(ethylene glycols)
- van Hest, J. C. M., et al. (2022).
- BenchChem. (2025). The Role of the Tosyl Group in PEG Linkers: An In-depth Technical Guide.
- Huan, Y., et al. (2015). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol)
- Friščić, T., et al. (2017). Solid-state mechanochemical ω-functionalization of poly(ethylene glycol). Beilstein Journal of Organic Chemistry. [Link]
- Smith, A. (2020). The Synthesis of a MePEG-based Hydroxide Conducting Electrolyte and the Optimization of the MePEG-Tosylation Reaction. eGrove, University of Mississippi. [Link]
- ResearchGate. (n.d.). Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO. [Link]
- BenchChem. (2025). common mistakes to avoid with m-PEG20-alcohol.
- BenchChem. (2025). Application Notes and Protocols for the Activation of Hydroxyl-PEG with Tosyl Chloride.
- Szpilman, A. M., et al. (2016). Multigram chromatography-free synthesis of octa(ethylene glycol)
- An, H., & Cook, P. D. (2018). Solid Phase Stepwise Synthesis of Polyethylene Glycol. PMC, NIH. [Link]
- Reddit. (2014). Tosylation of poly(ethylene glycol). r/chemistry. [Link]
- van Hest, J. C. M., et al. (2022).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO. [Link]
- ResearchGate. (2025). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol)
- van Hest, J. C. M., et al. (2022).
- Harris, J. M. (2007). LABORATORY SYNTHESIS OF POLYETHYLENE GLYCOL DERIVATIVES.
- ResearchGate. (2025).
- Harris, J. M. (2007). LABORATORY SYNTHESIS OF POLYETHYLENE GLYCOL DERIVATIVES.
- Google Patents. (n.d.). US7301003B2 - Method of preparing polymers having terminal amine groups.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]
- 3. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. egrove.olemiss.edu [egrove.olemiss.edu]
- 14. BJOC - Solid-state mechanochemical ω-functionalization of poly(ethylene glycol) [beilstein-journals.org]
- 15. US7301003B2 - Method of preparing polymers having terminal amine groups - Google Patents [patents.google.com]
- 16. Controlling tosylation versus chlorination during end group modification of PCL [addi.ehu.es]
- 17. addi.ehu.es [addi.ehu.es]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Identifying and minimizing impurities in commercial tri(ethylene glycol) di-p-toluenesulfonate
Welcome to the technical support center for tri(ethylene glycol) di-p-toluenesulfonate (CAS 19249-03-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for identifying and minimizing impurities in this critical reagent. As a versatile PEG linker, its purity is paramount for achieving reproducible and reliable results in complex organic syntheses.[1][2]
Frequently Asked Questions (FAQs)
Part 1: General Information & Properties
Q1: What is this compound and why is its purity important?
This compound is a linear molecule featuring a hydrophilic tri(ethylene glycol) spacer flanked by two p-toluenesulfonate (tosylate) groups.[3] The tosylate moieties are excellent leaving groups in nucleophilic substitution (SN2) reactions, making this compound an invaluable building block for introducing flexible, water-soluble linkers into target molecules.[1][4][5]
In drug development and materials science, impurities can lead to:
-
Unpredictable Reaction Kinetics: Catalytic impurities can alter reaction rates.
-
Formation of Side Products: Reactive impurities can lead to a complex product mixture, complicating purification and reducing yield.
-
Altered Pharmacokinetics: In drug conjugates, impurities in the linker can affect the final product's solubility, stability, and biological activity.
-
Failed Regulatory Compliance: For pharmaceutical applications, purity is a non-negotiable aspect of quality control, with strict guidelines enforced by bodies like the FDA.
Q2: What are the key physical and chemical properties I should be aware of?
Understanding the fundamental properties is the first step in effective handling and troubleshooting.
| Property | Value | Significance & Experimental Insight |
| Molecular Formula | C₂₀H₂₆O₈S₂ | Provides the basis for molecular weight calculations and elemental analysis.[3][6] |
| Molecular Weight | 458.55 g/mol | Essential for accurate stoichiometric calculations in reaction setups.[3][6] |
| Appearance | White to off-white powder/crystal | A significant deviation (e.g., yellow or brown tint, oily appearance) is a primary visual indicator of potential degradation or gross impurity.[1][3] |
| Melting Point | 78-82 °C (lit.) | A sharp melting point within this range indicates high purity. A broad or depressed range is a classic sign of impurities.[1] |
| Solubility | Soluble in ethanol, dichloromethane; Insoluble in water | Guides the choice of reaction solvents and is critical for developing purification protocols like recrystallization.[1][3][7] |
| Stability | Sensitive to moisture and strong bases | The tosylate groups are susceptible to hydrolysis. This dictates proper storage and handling conditions.[7] |
Part 2: Impurity Identification & Characterization
Q3: What are the most common impurities in commercial this compound?
Impurities typically arise from the synthesis—the reaction of tri(ethylene glycol) with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine—or from subsequent degradation.[8][9]
| Impurity Class | Specific Examples | Origin |
| Incomplete Reaction | Tri(ethylene glycol) (TEG), Mono-tosylated TEG | Incomplete reaction or incorrect stoichiometry. |
| Starting Materials | p-toluenesulfonyl chloride (TsCl), Pyridine | Excess reagents not fully removed during workup. |
| Side-Products/Degradation | p-toluenesulfonic acid | Hydrolysis of TsCl or the final product due to moisture.[4] |
| Higher/Lower Glycols | Di(ethylene glycol) ditosylate, Tetra(ethylene glycol) ditosylate | Impurities present in the starting TEG raw material.[10][11][12] |
| Solvents | Ethanol, Dichloromethane (DCM), Ethyl Acetate | Residual solvents from the purification process (e.g., recrystallization). |
Q4: Which analytical techniques should I use to assess the purity of my material?
A multi-technique approach is recommended for a comprehensive purity profile.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The gold standard for structural confirmation and identification of common impurities.
-
Expected Peaks (in CDCl₃):
-
~7.8 ppm (d, 4H, aromatic protons ortho to SO₂)
-
~7.35 ppm (d, 4H, aromatic protons meta to SO₂)
-
~4.1 ppm (t, 4H, -CH₂-OTs)
-
~3.65 ppm (t, 4H, -CH₂-O-CH₂-)
-
~3.55 ppm (s, 4H, -O-CH₂-CH₂-O-)
-
~2.45 ppm (s, 6H, Ar-CH₃)
-
-
Troubleshooting with NMR:
-
Presence of Mono-tosylate: Look for a broad peak around ~2-3 ppm (hydroxyl proton) and complexity in the 3.5-4.2 ppm region.
-
Residual TEG: A prominent hydroxyl peak and characteristic TEG signals will be visible.
-
Residual Pyridine: Aromatic signals around 7.2, 7.6, and 8.6 ppm.
-
p-toluenesulfonic acid: A very broad singlet (sulfonic acid proton) often downfield (>10 ppm) and aromatic signals similar to the product.
-
-
-
HPLC (High-Performance Liquid Chromatography): Ideal for quantifying purity and detecting non-volatile impurities.
-
Typical Method: A reverse-phase C18 column with a water/acetonitrile gradient and UV detection (approx. 254 nm) is effective. The highly polar TEG will elute first, followed by the mono-tosylate, and finally the di-tosylate product.
-
-
GC-MS (Gas Chromatography-Mass Spectrometry): Best suited for identifying volatile impurities.
-
Melting Point Analysis: A simple, yet powerful, preliminary check. A melting point that is depressed (lower than 78 °C) and broad (melts over a range > 2 °C) is a strong indicator of impurities.
Caption: Logical workflow for impurity identification.
Part 3: Troubleshooting & Impurity Minimization
Q5: My material is impure. How can I purify it?
The choice of purification method depends on the nature of the impurity.
This is the most effective method for this compound.[8] The principle relies on the higher solubility of the desired compound in a hot solvent compared to a cold solvent, while impurities remain in solution upon cooling.
Step-by-Step Methodology:
-
Solvent Selection: Absolute ethanol is an excellent choice.
-
Dissolution: In a flask, add a minimal amount of hot ethanol to the crude this compound powder. Stir and heat gently (e.g., on a hot plate at ~70-80°C) until all the solid dissolves. Avoid boiling for extended periods.
-
Hot Filtration (Optional but Recommended): If there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Placing it directly in an ice bath can cause rapid precipitation, trapping impurities.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the white, crystalline solid by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of ethanol.
-
Validation: Confirm the purity of the recrystallized material using HPLC and/or ¹H NMR and check the melting point.
If ¹H NMR indicates the presence of p-toluenesulfonic acid or pyridine, a liquid-liquid extraction can be performed before recrystallization.
-
Dissolution: Dissolve the crude material in a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate.
-
Acid Removal: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities like p-toluenesulfonic acid.
-
Base Removal: Wash with a dilute acid solution (e.g., 1M HCl) to remove basic impurities like pyridine.
-
Final Wash: Wash with brine (saturated NaCl solution) to remove residual water.
-
Drying & Evaporation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Final Purification: The resulting solid should then be recrystallized as described in Protocol 1.
Sources
- 1. This compound | 19249-03-7 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Tosyl group - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Triethylene glycol di(p-toluenesulfonate) 98 19249-03-7 [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. ukm.my [ukm.my]
- 11. wjert.org [wjert.org]
- 12. Tech-Type: Ethylene Oxide Hydrolysis into Ethylene Glycols [portfolio-pplus.com]
- 13. gcms.cz [gcms.cz]
- 14. [Determination of purity and impurities of ethylene glycol for industrial use by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions Involving Tri(ethylene glycol) di-p-toluenesulfonate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for work-up procedures in reactions utilizing tri(ethylene glycol) di-p-toluenesulfonate. As a key bifunctional electrophile, this reagent is instrumental in syntheses ranging from crown ethers to complex linkers for antibody-drug conjugates. However, its unique properties can present challenges during product isolation and purification. This document is designed to provide both foundational understanding and practical, field-tested solutions to common issues.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the work-up of reactions involving this compound?
The main difficulties arise from the reagent's physical properties and the nature of its byproducts. Key challenges include:
-
High Polarity of Products: The ethylene glycol backbone imparts significant polarity to both the starting material and the desired products, which can lead to solubility in both organic and aqueous phases, complicating extractions.
-
Removal of p-Toluenesulfonic Acid (TsOH) or its Salts: A primary byproduct is p-toluenesulfonic acid or its corresponding salt, which is highly water-soluble and can be acidic.[1]
-
Unreacted Starting Material: The ditosylate itself is a high-boiling, polar solid, making its removal by simple distillation or crystallization challenging if it has similar solubility to the product.
-
Side Reactions: Hydrolysis of the tosylate groups can occur, leading to the formation of tri(ethylene glycol) and other partially tosylated species, further complicating the product mixture.[2]
Q2: My reaction is complete, but I'm struggling to separate my product from the unreacted ditosylate and tosyl byproducts. What is the recommended general work-up procedure?
A multi-step approach is typically most effective. The following is a robust, general protocol that can be adapted to a wide range of reaction scales and product characteristics.
General Work-up Protocol
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was run in a non-aqueous solvent, it is often beneficial to quench any remaining reactive species. For instance, if a strong base was used, carefully add a proton source like saturated aqueous ammonium chloride.
-
Solvent Removal: Remove the bulk of the organic solvent under reduced pressure. This step concentrates the reaction mixture and prepares it for extraction.
-
Aqueous Extraction:
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane (DCM) or ethyl acetate).
-
Wash the organic layer sequentially with:
-
A mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts like p-toluenesulfonic acid.[3]
-
Water to remove any remaining water-soluble impurities.
-
Brine (saturated aqueous NaCl) to aid in the separation of the organic and aqueous layers and to begin the drying process.
-
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product will likely require further purification, typically by column chromatography or recrystallization.
Q3: I've performed an aqueous wash, but I suspect p-toluenesulfonic acid is still present in my organic layer. How can I improve its removal?
This is a common issue, particularly if the product itself has some water solubility or if emulsions form during extraction.
-
Increase the Basicity of the Wash: Instead of sodium bicarbonate, a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) can be more effective at deprotonating and solubilizing the sulfonic acid into the aqueous layer. Caution: Ensure your product is stable to basic conditions.
-
Multiple Washes: Perform multiple extractions with the basic solution. Three washes are generally sufficient.
-
Phase Transfer Catalyst: In some instances, a phase transfer catalyst can aid in moving the tosylate anion into the aqueous phase, though this is less common for simple acid removal.
Q4: My product seems to be water-soluble, and I'm losing it during the aqueous work-up. What are my options?
-
Back-Extraction: After the initial extraction of your product into an organic solvent, you can "back-extract" the combined aqueous layers with fresh portions of the organic solvent to recover any dissolved product.
-
Use of Brine: Saturating the aqueous phase with sodium chloride (creating brine) can decrease the solubility of organic compounds in the aqueous layer, a phenomenon known as "salting out."
-
Alternative Purification Methods: If significant water solubility persists, consider alternatives to aqueous extraction:
-
Direct Chromatography: For small-scale reactions, it may be possible to directly load the concentrated crude reaction mixture onto a silica gel column. The highly polar p-toluenesulfonic acid will stick strongly to the silica.[1]
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to retain either your product or the impurities.
-
II. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield After Work-up | 1. Incomplete reaction. 2. Product is partially soluble in the aqueous wash solutions. 3. Hydrolysis of the tosylate starting material or product during work-up. | 1. Monitor the reaction by TLC or LC-MS to ensure completion before initiating work-up. 2. Perform back-extractions of the aqueous layers. Use brine to reduce the solubility of your product in the aqueous phase. 3. Avoid prolonged exposure to strongly acidic or basic aqueous solutions during work-up. Keep extractions brief and, if necessary, perform them at a lower temperature (e.g., in an ice bath). |
| Persistent Emulsion During Extraction | 1. The presence of polar, amphiphilic molecules. 2. High concentration of salts or byproducts. | 1. Add brine to the separatory funnel to help break the emulsion. 2. Gently swirl or rock the separatory funnel instead of vigorous shaking. 3. If the emulsion persists, filter the mixture through a pad of Celite®. |
| Product is Contaminated with Unreacted Ditosylate | 1. Similar polarity and solubility of the product and starting material. 2. Insufficient purification. | 1. Optimize the stoichiometry of the reaction to minimize excess ditosylate. 2. For purification, use a shallow solvent gradient during column chromatography to improve separation. 3. Consider recrystallization if the product is a solid and a suitable solvent system can be found. |
| TLC Analysis is Unclear or Shows Streaking | 1. Presence of pyridine or other basic amines used as catalysts.[4] 2. Presence of acidic byproducts like p-toluenesulfonic acid. | 1. Before TLC analysis, perform a mini-workup on a small aliquot of the reaction mixture by washing with dilute acid (e.g., 0.5 M HCl) to remove the base.[4] 2. Add a small amount of acetic acid or formic acid to the TLC mobile phase to improve the spot shape of acidic compounds. |
III. Experimental Protocols & Visualizations
Protocol 1: Standard Work-up for a Williamson Ether Synthesis
This protocol details the work-up for a typical Williamson ether synthesis, for example, in the formation of a crown ether.[5][6][7][8][9]
-
Reaction Quenching: After the reaction is deemed complete, cool the mixture to ambient temperature.
-
Solvent Evaporation: Remove the reaction solvent (e.g., THF, DMF) using a rotary evaporator.
-
Extraction:
-
Add deionized water and dichloromethane (DCM) to the residue.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (2x)
-
Deionized water (1x)
-
Brine (1x)
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel.
Caption: General workflow for reaction work-up and purification.
Diagram: Logic of Aqueous Extraction
This diagram illustrates the separation of components during the aqueous wash steps.
Caption: Separation of components during aqueous extraction.
IV. References
-
PubChem. (n.d.). Triethylene glycol di-p-tosylate. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
-
Othman, J., et al. (2018). Intensification of High-Purity Mono Ethylene Glycol Synthesis in Reactive Distillation. Universiti Kebangsaan Malaysia.
-
Kim, J. H., et al. (2017). Process For The Purification Of Triethylene glycol. Google Patents. Retrieved from
-
Anchem Sales. (2015, March 10). Triethylene Glycol. Retrieved January 9, 2026, from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved January 9, 2026, from [Link]
-
Reddit. (2014, March 20). Tosylation of poly(ethylene glycol). r/chemistry. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound, 98%. Retrieved January 9, 2026, from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 19249-03-7. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (2012, April 1). How to remove tosyl acid from reaction mixture? Retrieved from [Link]
-
Organic Syntheses. (n.d.). 18-crown-6. Retrieved January 9, 2026, from [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of polymer networks by means of addition reactions of tri-amine and poly(ethylene glycol) diacrylate or diglycidyl ether compounds. Retrieved from [Link]
-
Google Patents. (n.d.). Method for synthesizing hydroxyl-terminated polyethylene glycol p-toluenesulfonate. Retrieved from
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved January 9, 2026, from [Link]
-
ResearchGate. (2012). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation. Retrieved from [Link]
-
Google Patents. (n.d.). Process for removing toluene from p-toluene sulphonic acid. Retrieved from
-
Pearson+. (2024, June 5). The Williamson ether synthesis involves the displacement of an al... Retrieved from [Link]
-
PHYWE. (n.d.). Preparation of p-toluenesulfonic acid. Retrieved from [Link]
-
Google Patents. (n.d.). Ethylene glycol purification. Retrieved from
-
Royal Society of Chemistry. (n.d.). Hydrolysis of oxiranylmethyl tosylates. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Removal of p-toluenesulfonic acid from wastewater using a filtration-enhanced electro-Fenton reactor. RSC Advances, 12(41), 26733-26742. [Link]
-
Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
Bulletin of the Chemical Society of Japan. (1980). A New Facile Synthesis of Crown Ethers. 53(6), 1689-1693.
-
Google Patents. (n.d.). Method for preparing 18-crown ether-6. Retrieved from
-
BenchChem. (2025). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved January 9, 2026, from [Link]
-
VTechWorks. (n.d.). Chapter II Crown Ethers. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN103554482A - Method for synthesizing hydroxyl-terminated polyethylene glycol p-toluenesulfonate - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The Synthesis method and Toxicity of 18-Crown-6_Chemicalbook [chemicalbook.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Analytical Techniques for Monitoring Tosylation Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who perform tosylation reactions. The conversion of an alcohol to a tosylate is a cornerstone of organic synthesis, transforming a poor leaving group (hydroxyl) into an excellent one (tosylate).[1] Effective and accurate monitoring is critical to ensure complete conversion, minimize side reactions, and optimize yield.
This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered when monitoring these reactions.
Section 1: At-a-Glance Comparison of Analytical Techniques
Before diving into specific problems, it's crucial to select the right tool for the job. Each analytical technique has distinct advantages and limitations for monitoring tosylation reactions.
| Technique | Principle & Use Case | Pros | Cons |
| Thin-Layer Chromatography (TLC) | Separation based on polarity on a silica or alumina plate. Ideal for rapid, qualitative checks of reaction progress.[2][3] | Fast, inexpensive, requires minimal sample, allows for multiple simultaneous analyses (co-spotting). | Qualitative, resolution can be poor, may require post-run staining for visualization as tosylates are often not UV-active.[4][5] |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation in a packed column based on polarity. Suitable for both qualitative and quantitative monitoring. | High resolution and sensitivity, quantitative, automatable. | More expensive, requires method development, tosyl chloride can hydrolyze or react on the column. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. Best for volatile, thermally stable alcohols and tosylates. | Excellent for separating volatile side products (e.g., elimination products), highly sensitive. | Requires analytes to be volatile and thermally stable, potential for product decomposition at high temperatures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. Excellent for confirming structure and determining conversion.[6][7] | Provides unambiguous structural confirmation, can be made quantitative (qNMR) without analyte-specific standards,[8][9][10] non-destructive. | Lower sensitivity than chromatography, higher equipment cost, requires deuterated solvents, sample workup may be needed to remove paramagnetic impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. Used to confirm the molecular weight of starting materials, products, and byproducts.[6] | Extremely sensitive, provides molecular weight information, can be coupled with LC or GC (LC-MS, GC-MS) for enhanced separation and identification. | Typically not quantitative on its own, potential for ion suppression, may not distinguish isomers. |
Section 2: Frequently Asked Questions (FAQs)
Here we address foundational questions that form the basis of a solid reaction monitoring strategy.
Q1: I'm setting up a new tosylation reaction. Which analytical technique should I start with?
A: Always start with Thin-Layer Chromatography (TLC) . It is the most rapid and cost-effective method to get a qualitative assessment of your reaction.[2] The key principle is the significant polarity difference between the starting alcohol and the resulting tosylate. The alcohol, being more polar, will have a stronger interaction with the silica gel and thus a lower Retention Factor (Rf). The tosylate product is much less polar and will travel further up the plate, resulting in a higher Rf.[2]
-
Expert Insight: A well-run TLC can tell you more than just "is it done?". By co-spotting your starting material alongside the reaction mixture, you can visually track the disappearance of the alcohol and the appearance of the new, higher-Rf product spot. The presence of multiple new spots can immediately alert you to potential side reactions.
Q2: What are the key chemical species I should be monitoring in my reaction mixture?
A: A successful tosylation reaction involves more than just the starting material and product. A comprehensive monitoring plan should account for:
-
Starting Alcohol: Its disappearance is the primary indicator of reaction progress.
-
Tosyl Chloride (TsCl): This reagent can be visualized on TLC (often UV-active) and HPLC. A large excess remaining after the alcohol is consumed may complicate purification. It can also hydrolyze to p-toluenesulfonic acid, another species to be aware of.
-
Tosylate Product: The desired compound, which should appear as the starting material is consumed.
-
Amine Base & Byproduct Salt: If using a base like pyridine or triethylamine, it will neutralize the HCl generated to form a salt (e.g., triethylammonium hydrochloride).[2] This salt is often insoluble in solvents like dichloromethane and may appear as a precipitate, which is a good visual cue that the reaction is proceeding.[2]
-
Potential Side Products: Be vigilant for byproducts. Common side reactions include elimination to form an alkene, especially with secondary or tertiary alcohols at elevated temperatures,[11] or substitution by the chloride counter-ion to form an alkyl chloride.[12][13]
Q3: How can I definitively confirm my reaction is complete and quantify the yield without isolating the product?
A: For definitive confirmation and quantification, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the gold standard. While TLC suggests completion, NMR provides structural proof and quantitative data.
-
How it Works: By taking a small aliquot from the reaction, performing a rapid workup (e.g., filtering through a small plug of silica to remove salts), and dissolving it in a deuterated solvent, you can obtain a spectrum of the crude mixture.
-
Key Signals to Watch:
-
Disappearance of the proton signal(s) adjacent to the hydroxyl group (the α-protons) of the starting alcohol.
-
Appearance of new, distinct signals for the tosylate product. The aromatic protons on the tosyl group typically appear as two doublets around 7.4-7.8 ppm, and the methyl group gives a sharp singlet around 2.4 ppm. The α-protons of the alcohol shift downfield upon conversion to the tosylate.
-
-
For Quantification (qNMR): By adding a known amount of an internal standard (a compound with a known concentration and a clean, non-overlapping signal), you can calculate the precise concentration of your product in the mixture.[10][14] The area under an NMR peak is directly proportional to the number of nuclei contributing to it, allowing for this calibration-free quantification.[8][10]
Section 3: Troubleshooting Guide
Even with a well-planned experiment, issues can arise. This section addresses specific problems in a Q&A format.
TLC Troubleshooting
Q: My starting material spot is gone, but my TLC plate shows multiple new spots. What's happening?
A: This is a classic sign of side reactions. The disappearance of the starting material is a good first step, but multiple products indicate a lack of selectivity.
-
Causality & Solution:
-
Elimination (E2): If one of the new spots is very non-polar (high Rf), it could be an alkene byproduct. This is favored by heat and sterically hindered bases.[11] Solution: Run the reaction at a lower temperature (e.g., 0 °C) and monitor carefully to avoid unnecessarily long reaction times.[11]
-
Chloride Substitution (SN2): The chloride ion displaced from tosyl chloride can act as a nucleophile, attacking the newly formed tosylate to yield an alkyl chloride.[12][13] This is more common with electron-withdrawing groups on the alcohol or when using solvents that favor SN2 reactions.[13] Solution: Consider using p-toluenesulfonic anhydride (Ts₂O) instead of TsCl, as it does not generate chloride ions.
-
Di-tosylation or other reactions: If your starting material has multiple hydroxyl groups, you may be seeing a mixture of mono- and di-tosylated products.
-
Q: My product and starting material have nearly the same Rf value. How can I improve their separation on TLC?
A: Poor separation means your chosen solvent system (eluent) is not optimal for the polarity difference between your compounds.
-
Causality & Solution: The goal is to find a solvent system where the starting alcohol has an Rf of ~0.2 and the product has an Rf of ~0.5-0.7.[4]
-
Step 1: Adjust Polarity. If spots are too high (high Rf), the eluent is too polar; add more of the non-polar solvent (e.g., hexanes).[4] If spots are too low (low Rf), the eluent is not polar enough; add more of the polar solvent (e.g., ethyl acetate).[4]
-
Step 2: Change Solvent Selectivity. If adjusting polarity doesn't work, change one of the solvents. For example, switch from ethyl acetate to dichloromethane or add a small percentage of a third solvent like methanol. This alters the specific interactions between your compounds and the silica gel, often improving separation.
-
Q: I don't see any spots on my TLC plate, even after staining. What went wrong?
A: This can be alarming, but it's usually solvable.
-
Causality & Solution:
-
Concentration is too low: The compounds are on the plate but below the detection limit of the stain. Solution: Spot the plate multiple times in the same location, allowing the solvent to dry completely between applications. This concentrates the sample on the baseline.[4]
-
Stain Incompatibility/Failure: The stain may be old or inappropriate. Potassium permanganate (KMnO₄) is excellent for visualizing alcohols as it oxidizes them, appearing as a yellow/brown spot on a purple background.[4][15] p-Anisaldehyde is a good general-purpose stain that often gives different colors for different functional groups upon heating.[4] Solution: Prepare a fresh batch of stain. Test the stain on your starting material to ensure it works.
-
Improper Staining/Heating: You may not have heated the plate sufficiently after dipping it in the stain. Solution: Use a heat gun and gently warm the plate until spots appear. Be careful not to overheat, as this can char the entire plate.[4]
-
NMR Troubleshooting
Q: My ¹H NMR spectrum is very complex and contains broad peaks. How can I identify my product and determine conversion?
A: A complex or messy crude NMR spectrum is common. The key is to focus on diagnostic peaks and address the source of the complexity.
-
Causality & Solution:
-
Paramagnetic Species: Trace amounts of metals can cause significant peak broadening. Solution: Filter your NMR sample through a small plug of Celite or silica gel in a Pasteur pipette before analysis. This is a quick and effective way to remove many impurities.
-
Signal Overlap: Aromatic regions can be crowded. Solution: Focus on unique, non-overlapping signals. The singlet from the tosyl methyl group (~2.4 ppm) is an excellent diagnostic peak for the product. Compare the integration of this peak to a unique peak from your starting material to determine the conversion ratio.
-
Residual Base: Pyridine signals can complicate the aromatic region. Solution: Perform a simple aqueous workup on the reaction aliquot (e.g., dilute with DCM, wash with dilute HCl, dry, and concentrate) before taking the NMR. This will remove the basic pyridine.
-
Uncertainty in Structure: If you are unsure which peaks belong to the product, consider running a 2D NMR experiment like a COSY or HSQC on a purified sample to definitively assign the structure.
-
Section 4: Key Experimental Protocols
Protocol 1: Effective TLC Monitoring of a Tosylation Reaction
This protocol ensures a self-validating analysis by using reference spots.
-
Plate Preparation: Lightly draw a pencil line ~1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Spotting:
-
In the "SM" lane, spot a dilute solution of your starting alcohol.
-
In the "RXN" lane, use a capillary tube to spot a small amount of your reaction mixture.
-
In the "CO" lane, first spot the starting material, then spot the reaction mixture directly on top of it. This lane is crucial for confirming the identity of the starting material spot within the reaction mixture.
-
-
Development: Place the plate in a covered chamber with an appropriate eluent (e.g., 4:1 Hexanes:Ethyl Acetate).[4] Allow the solvent to run until it is ~1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Dry the plate completely.
-
Check under a UV lamp. The tosyl group provides some UV activity, so the product may be visible.[5]
-
Dip the plate into a jar of KMnO₄ or p-anisaldehyde stain using forceps.[4]
-
Wipe the back of the plate and gently heat with a heat gun until colored spots develop.[16]
-
-
Interpretation: The reaction is complete when the "RXN" lane shows the complete disappearance of the spot corresponding to the starting material (which is confirmed by its position relative to the "SM" and "CO" lanes) and the strong appearance of a new, higher-Rf product spot.
Protocol 2: Quantitative ¹H NMR (qNMR) for Reaction Conversion
This protocol provides a precise measure of reaction completion.
-
Internal Standard Preparation: Prepare a stock solution of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene, maleic acid) in the deuterated solvent you will use (e.g., CDCl₃) at a precisely known concentration. The standard should have sharp singlets that do not overlap with your reactant or product signals.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the vigorously stirred reaction mixture.
-
Perform a rapid mini-workup: Dilute with 1 mL of dichloromethane (DCM), wash with 1 mL of water, then 1 mL of brine. Dry the DCM layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Accurately weigh a portion of the crude residue and dissolve it in a known volume of the internal standard stock solution.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters suitable for quantification. This typically involves ensuring a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.
-
Data Processing & Calculation:
-
Carefully integrate the area of a unique product peak (I_prod), a unique starting material peak (I_sm), and the internal standard peak (I_std).
-
Normalize each integral by the number of protons it represents (N_prod, N_sm, N_std).
-
Calculate the molar ratio and thus the conversion. The percentage conversion of the starting material can be calculated as: Conversion (%) = [ (I_prod / N_prod) / ( (I_prod / N_prod) + (I_sm / N_sm) ) ] * 100
-
Section 5: Visualization Workflows
Visual aids can simplify complex decision-making processes in the lab.
Caption: Decision tree for selecting an analytical technique.
Caption: Troubleshooting workflow for incomplete tosylation.
References
- von Harbou, E. Quantitative NMR methods for reaction and process monitoring. RPTU.
- A Guide to Quantitative NMR (qNMR). Emery Pharma.
- Maschmeyer, T., et al. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Reaction Chemistry & Engineering, 7, 1061-1072.
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.
- Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters.
- What is qNMR and why is it important?. Mestrelab Resources.
- Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Publishing. (2019).
- Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis.
- Trouble with tosylation reaction. Reddit.
- TLC Visualization Methods.
- Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 17(9), 10393-10402. (2012).
- Ch8 : Tosylates. University of Calgary.
- Mesylates and Tosylates with Practice Problems. Chemistry Steps.
- Strange behaviour on TLC?. Reddit.
- 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. (2022).
- Consideration of selectivity in tosylation of alcohols in the absence of KOH. ResearchGate.
- Visualizing a TLC plate. YouTube. (2021).
- Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal.
- Tosylates And Mesylates. Master Organic Chemistry. (2015).
- ¹H-NMR of α-tosyl-ω-hydroxyl PEG (1) in DMSO. ResearchGate.
- Using an appropriate tosylate intermediate, synthesize the following... Study Prep in Pearson+.
- The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. White Rose Research Online.
- Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. MDPI. (2012).
- Applications of NMR spectroscopy to systems biochemistry. PMC - PubMed Central.
- Mesylation and Tosylation. Reddit.
- NMR conversion rate with an excess of reagents. Reddit.
- 4.14: NMR in Lab- Monitoring Reaction Progress. Chemistry LibreTexts. (2022).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 9. emerypharma.com [emerypharma.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of Tri(ethylene glycol) di-p-toluenesulfonate and Other PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of advanced therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. Poly(ethylene glycol) (PEG) linkers have become a cornerstone in this field, prized for their ability to enhance solubility, stability, and pharmacokinetic profiles. This guide offers an in-depth comparative study of tri(ethylene glycol) di-p-toluenesulfonate, a discrete and short-chain PEG linker, against other prevalent PEG linker classes, providing the experimental context needed for rational drug design.
The Central Role of the PEG Linker
The covalent attachment of PEG chains, or PEGylation, is a well-established strategy to improve the therapeutic index of biomolecules.[1][2] The hydrophilic and flexible nature of the repeating ethylene glycol units can mask the hydrophobicity of many potent payloads, mitigating aggregation and permitting higher drug-to-antibody ratios (DARs).[3][4] Furthermore, PEGylation increases the hydrodynamic radius of the conjugate, which can reduce renal clearance, prolong plasma half-life, and shield the therapeutic from immune recognition and enzymatic degradation.[5][6] The choice of linker, however, is a multi-parameter optimization challenge, with its length, architecture, and reactive chemistry profoundly influencing the final conjugate's performance.[7][8]
Profiling this compound
This compound is a discrete, monodisperse PEG linker with exactly three ethylene glycol units. Its defining characteristic is the presence of a p-toluenesulfonate (tosyl) group at each terminus.
Structure and Chemical Reactivity:
The tosyl group is an excellent leaving group for nucleophilic substitution reactions.[9][10] This makes this compound reactive towards nucleophiles such as amines (e.g., lysine residues on proteins), thiols (e.g., cysteine residues), and hydroxyl groups.[2][10] The reaction results in the formation of a stable carbon-nitrogen, carbon-sulfur, or carbon-oxygen bond, respectively. This reactivity profile provides a versatile tool for conjugating a wide range of molecules.
Comparative Analysis: this compound vs. Other PEG Linkers
The optimal linker is highly dependent on the specific application, antibody, and payload. The following sections compare this compound to other PEG linkers based on key design parameters.
Comparison by Reactive Chemistry
The choice of reactive group dictates the conjugation strategy, selectivity, and stability of the resulting bond.
| Feature | This compound | NHS-Ester PEG Linkers | Maleimide PEG Linkers |
| Reactive Group | p-Toluenesulfonate (Tosyl) | N-Hydroxysuccinimide Ester | Maleimide |
| Target Residue(s) | Primary amines, thiols, hydroxyls[10] | Primarily primary amines (Lys, N-terminus)[11][] | Thiols (Cysteine)[13] |
| Reaction Type | Nucleophilic Substitution[10] | Nucleophilic Acyl Substitution[11] | Michael Addition[13] |
| Resulting Bond | C-N, C-S, or C-O bond | Stable Amide Bond[14] | Stable Thioether Bond[15] |
| Reaction pH | Typically 8.0-9.5 for amines[2] | 7.2-8.5[11] | 6.5-7.5[13] |
| Key Advantage | Versatility in targeting different nucleophiles. | High reactivity and selectivity for amines; forms a very stable bond.[] | High selectivity for thiols, enabling site-specific conjugation.[13] |
| Key Disadvantage | Potentially lower selectivity for amines compared to NHS esters in the presence of other nucleophiles. | Susceptible to hydrolysis, which competes with the conjugation reaction.[14] | The resulting bond can undergo retro-Michael reaction, leading to payload exchange.[13] |
Comparison by PEG Chain Length
The length of the PEG chain is a critical factor influencing hydrophilicity, pharmacokinetics, and potency.
| Feature | Short-Chain (e.g., PEG3) | Long-Chain (e.g., PEG12, PEG24) |
| Hydrophilicity | Moderate increase[5] | Significant increase[5] |
| Steric Hindrance | Minimal[15] | Can be significant, potentially impacting antigen binding or enzyme activity.[3] |
| Pharmacokinetics | Modest impact on half-life. Some studies suggest short PEG linkers can lead to faster clearance compared to non-PEGylated counterparts, which can be advantageous for imaging applications.[16][17] | Generally leads to a significant increase in circulation half-life.[3][18] |
| In Vitro Potency | Often higher, as the payload is in closer proximity to the target. | May be reduced due to steric hindrance or slower internalization.[3] |
| Solubility Enhancement | Sufficient for many payloads. | More effective for highly hydrophobic payloads or high DAR conjugates.[5] |
| "Stealth" Effect | Moderate shielding from immune recognition.[5] | Superior shielding.[6] |
Comparison by Architecture
The overall shape of the PEG linker can influence its properties.
| Feature | Linear PEG Linkers | Branched PEG Linkers |
| Structure | Single polymeric chain.[6] | Multiple PEG arms radiating from a central core.[6] |
| Hydrodynamic Volume | Smaller.[6] | Larger, leading to more significant reduction in renal clearance.[6] |
| Payload Capacity | Typically lower.[6] | Higher, allowing for increased drug-to-biomolecule ratios.[4][6] |
| "Stealth" Effect | Effective.[6] | Superior shielding from immune recognition and enzymatic degradation.[6][15] |
| Synthesis & Cost | Simpler and more cost-effective.[15] | More complex and expensive.[6] |
Experimental Protocols
To provide a practical framework for comparing these linkers, the following section details a hypothetical experimental workflow to compare the conjugation efficiency and stability of this compound with a commonly used NHS-ester PEG linker.
Objective:
To compare the efficiency of conjugating a model payload to a monoclonal antibody (mAb) using this compound versus a heterobifunctional NHS-ester-PEG-payload construct and to assess the stability of the resulting ADCs.
Experimental Workflow Diagram
Caption: Workflow for the comparative analysis of Tosyl- and NHS-Ester-based PEG linkers.
Protocol 1: Antibody Conjugation with this compound Linker
This protocol assumes a two-step process where the payload is first attached to one end of the linker, followed by conjugation to the antibody.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Payload with a primary amine or thiol group
-
Anhydrous DMF or DMSO
-
Reaction buffers (e.g., borate buffer, pH 8.5)
-
Quenching reagent (e.g., Tris buffer)
-
Size Exclusion Chromatography (SEC) columns for purification
Methodology:
-
Payload-Linker Synthesis:
-
Dissolve the amine-containing payload and a molar excess of this compound in anhydrous DMF.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine) and stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS to confirm the formation of the mono-substituted payload-PEG3-tosylate.
-
Purify the product by reverse-phase HPLC.
-
-
Antibody Conjugation:
-
Prepare the antibody at a concentration of 5-10 mg/mL in borate buffer, pH 8.5.
-
Dissolve the purified payload-PEG3-tosylate in a minimal amount of DMSO.
-
Add the payload-linker solution to the antibody solution at a specific molar ratio (e.g., 5:1 linker to mAb).
-
Incubate the reaction at room temperature or 4°C for 4-16 hours with gentle mixing.
-
Quench the reaction by adding Tris buffer to a final concentration of 50 mM.
-
-
Purification and Characterization:
-
Purify the resulting ADC using SEC to remove unconjugated payload-linker and quenching reagent.
-
Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC-HPLC).
-
Assess for aggregation using analytical SEC.
-
Confirm the identity and covalent conjugation via mass spectrometry.
-
Protocol 2: Antibody Conjugation with NHS-Ester PEG Linker
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in PBS, pH 7.4
-
Pre-synthesized Payload-PEG-NHS ester
-
Anhydrous DMSO
-
Quenching reagent (e.g., Tris buffer)
-
SEC columns for purification
Methodology:
-
Antibody Conjugation:
-
Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Immediately before use, dissolve the Payload-PEG-NHS ester in anhydrous DMSO.
-
Add the payload-linker solution to the antibody solution at the desired molar ratio.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding Tris buffer.
-
-
Purification and Characterization:
-
Follow the same purification and characterization steps as described in Protocol 1.
-
Protocol 3: Comparative In Vitro Stability Assay
Methodology:
-
Incubate both purified ADCs (from Protocol 1 and 2) in human plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96 hours), take aliquots of the plasma samples.
-
Analyze the samples by LC-MS/MS to quantify the amount of intact ADC remaining and to detect any released payload.
-
Plot the percentage of intact ADC over time to determine the in vitro half-life for each conjugate.
Conclusion
The selection of a PEG linker is a critical decision in the design of bioconjugates that requires a careful balance of multiple factors. This compound offers a short, discrete, and versatile linker due to the reactivity of its terminal tosyl groups. Its performance characteristics, particularly in terms of hydrophilicity and pharmacokinetics, will differ significantly from longer-chain or branched PEG linkers.
-
For applications requiring a compact linker with minimal steric hindrance, a short-chain linker like this compound is a strong candidate.
-
When targeting primary amines, NHS-ester PEGs often provide faster and more specific conjugation, though they require careful handling due to their hydrolytic instability.
-
For maximizing in vivo half-life and shielding highly hydrophobic payloads, longer-chain or branched PEG linkers are generally preferred, albeit with a potential trade-off in in vitro potency.
Ultimately, the optimal linker design must be empirically determined for each specific antibody, payload, and therapeutic goal. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, enabling researchers to make data-driven decisions in the development of next-generation therapeutics.
References
- Benchchem. (2025).
- Benchchem. (2025). The Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC)
- Benchchem. (2025). The Balancing Act: Advantages of PEG3 Linkers Versus Longer PEG Chains in ADCs.
- Tedeschini, T., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431–447.
- Benchchem. (2025).
- Benchchem. (2025).
- Sinopeg. (n.d.). A Short PEG Linker Alters The In Vivo Pharmacokinetics Of Trastuzumab To Yield High-contrast Immuno-PET Images.
- Benchchem. (2025). The Balancing Act: Advantages of PEG3 Linkers Versus Longer PEG Chains in ADCs.
- Benchchem. (2025). In vivo efficacy studies of PROTACs with different linker compositions.
- RSC Publishing. (n.d.). A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images.
- Benchchem. (2025).
- Li, D., et al. (2020). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates.
- Tedeschini, T., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431-447.
- Tedeschini, T., et al. (2021). Structures of the PEG-linkers: the linear PEG linker MAL24PS and the...
- ResearchGate. (n.d.). Pharmacology of PROTAC Degrader Molecules: Optimizing for In Vivo Performance.
- Benchchem. (2025). A Comparative Guide to PEG3 and Alkyl Chain Linkers for PROTAC Efficiency.
- BOC Sciences. (n.d.).
- St. Amant, A. H., et al. (2018). Comparison of Cyclic and Linear PEG Conjugates.
- Biochempeg. (2021).
- Benchchem. (2025). A Comparative Guide to the In Vivo Stability of PEG Linker Types.
- Benchchem. (2025). A Comparative Analysis of Short vs.
- Precise PEG. (n.d.).
- St. Amant, A. H., et al. (2018). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry.
- ChemPep. (n.d.). Overview of PEG Linkers.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Antitumor Therapy, 1, 273-312.
- Weng, G., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry, 12(23), 2095-2109.
- ADC Review. (n.d.). PEG Linkers.
- Biopharma PEG. (2021). How To Choose The Best ADC Linker?.
- Interchim. (n.d.). Functional groups in (bio)chemistry.
- Creative PEGWorks. (n.d.).
- AxisPharm. (2024).
- Veronese, F. M., & Pasut, G. (2005). Covalent conjugation of poly(ethylene glycol) to proteins and peptides: strategies and methods. Drug Discovery Today, 10(21), 1451-1458.
- Benchchem. (2025). A Comparative Guide to Amine-Reactive Groups for Bioconjugation: NHS Esters vs.
- Kinstler, O., et al. (2002). Mono-N-terminal poly(ethylene glycol)-protein conjugates. Advanced Drug Delivery Reviews, 54(4), 477-485.
- Benchchem. (2025).
- Britton, R., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Journal of the American Chemical Society, 144(26), 11621-11630.
- G-Biosciences. (2015).
- Ashenhurst, J. (2015).
- Veronese, F. M. (2003). Conjugates of Peptides and Proteins to Polyethylene Glycols. In Bioconjugation Protocols (pp. 45-58). Humana Press.
- BOC Sciences. (n.d.). NHS Esters for Antibody Labeling.
- BroadPharm. (n.d.).
- Niemeyer, C. M. (Ed.). (2004).
- Saha-Shah, A., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.
- Wurm, F. R., et al. (2014). Conjugation of carbohydrates to proteins using of di(triethylene glycol monomethyl ether) squaric acid ester revisited.
- Al-Adhami, M., et al. (2023). Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care. ACS Omega, 8(32), 28945-28954.
- Jevsevar, S., et al. (2010). Poly(ethylene glycol)
- Veronese, F. M., & Pasut, G. (2005). Covalent Conjugation of Poly(Ethylene Glycol) to Proteins and Peptides: Strategies and Methods. Drug Discovery Today, 10(21), 1451-1458.
- Beierle, J. M., et al. (2011). Chemically defined polyethylene glycol siRNA conjugates with enhanced gene silencing effect. Molecular Pharmaceutics, 8(4), 1057-1066.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. interchim.fr [interchim.fr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. adcreview.com [adcreview.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. precisepeg.com [precisepeg.com]
- 16. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 17. A Short PEG Linker Alters The In Vivo Pharmacokinetics Of Trastuzumab To Yield High-contrast Immuno-PET Images [sinopeg.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Analytical Validation of Tri(ethylene glycol) di-p-toluenesulfonate Purity by HPLC
For researchers and professionals in the pharmaceutical sciences, the chemical purity of reagents is not merely a matter of quality control; it is the bedrock of reproducible research and the safe development of therapeutics. Tri(ethylene glycol) di-p-toluenesulfonate, a common bifunctional crosslinker and synthetic intermediate, is a case in point. Its purity directly influences the stoichiometry, yield, and impurity profile of subsequent synthetic steps. This guide provides an in-depth, objective comparison of analytical methodologies for assessing its purity, focusing on the validation of a robust High-Performance Liquid Chromatography (HPLC) method, grounded in established regulatory standards.
The Analytical Landscape: Choosing the Right Tool for Purity Assessment
While several analytical techniques can characterize this compound, their suitability for precise purity determination varies. The selection of a primary analytical method must be a deliberate choice based on the specific requirements of quantitation, impurity detection, and validation.
High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this application. The presence of two p-toluenesulfonate (tosyl) groups, each containing an aromatic ring, provides a strong chromophore.[1] This intrinsic property makes UV detection a highly sensitive and straightforward choice for analysis, allowing for accurate quantitation of the main compound and related impurities.[1]
However, a comprehensive analysis often benefits from complementary techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for unambiguous structural confirmation and can provide an estimate of purity by comparing the integration of characteristic peaks to those of a known internal standard. It is particularly useful for identifying the presence of starting materials like tri(ethylene glycol) or the mono-tosylated intermediate.[2]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique provides definitive molecular weight information, making it exceptionally powerful for identifying unknown impurities.[1]
-
Thin-Layer Chromatography (TLC): While useful for rapid, qualitative checks of reaction progress, TLC lacks the resolution and quantitative accuracy required for definitive purity assessment in a regulated environment.[3]
Comparative Analysis of Key Techniques
| Method | Principle | Primary Application for Purity | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Quantitative Purity & Impurity Profiling. | High resolution, sensitivity, and quantitative accuracy; robust and reproducible.[1] | Requires a chromophore for UV detection (present in this case); method development can be time-consuming. |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Structural Confirmation & Purity Estimation. | Provides unambiguous structural information; requires minimal sample preparation.[2] | Lower sensitivity for minor impurities compared to HPLC; quantitative accuracy depends on a suitable internal standard. |
| LC-MS | HPLC separation followed by mass-to-charge ratio analysis. | Impurity Identification. | High sensitivity and specificity for molecular weight determination, enabling confident identification of unknowns.[1] | Quantitative response can be less uniform than UV; higher instrument cost and complexity. |
| TLC | Adsorption chromatography on a planar surface. | Qualitative Reaction Monitoring. | Simple, fast, and inexpensive for a quick assessment.[3] | Not quantitative; poor resolution for complex mixtures; limited sensitivity. |
Given its balance of quantitative accuracy, sensitivity, and robustness, a validated HPLC-UV method is the gold standard for determining the purity of this compound.
Foundational Principles: Validating an HPLC Method for Purity
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[4] For a purity assay, this means the method must be specific, linear, accurate, precise, and robust. Our approach is grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
Logical Workflow for HPLC Method Validation
Caption: Workflow for HPLC Method Validation based on ICH Q2(R1).
Key Validation Parameters Explained
-
Specificity: This is the cornerstone of a purity method. It is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or starting materials. We establish specificity through:
-
Resolution: Ensuring baseline separation between the main peak and potential impurities like tri(ethylene glycol) and tri(ethylene glycol) mono-p-toluenesulfonate.
-
Forced Degradation: The sample is intentionally exposed to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[7] The method must be able to separate the intact analyte from these newly formed peaks, demonstrating its stability-indicating nature.
-
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the reference standard across a specified range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. It is typically assessed using recovery studies, where a known amount of analyte is spiked into a sample matrix and the percentage recovered is calculated. Acceptance criteria are usually within 98.0% to 102.0%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Variation within the same laboratory, but on different days, with different analysts, or on different equipment. The acceptance criterion for precision is typically a Relative Standard Deviation (RSD) of ≤ 2.0%.[1]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively, with acceptable precision and accuracy. These are critical for quantifying trace impurities.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±10% change in mobile phase organic content, ±5°C in column temperature). This ensures the method is reliable for routine use.
Experimental Protocol: A Validated RP-HPLC Method
This protocol describes a self-validating system for the purity determination of this compound. Adherence to System Suitability Testing (SST) criteria as defined in USP General Chapter <621> is mandatory before any sample analysis.[8][9]
Instrumentation and Reagents
-
HPLC System: A quaternary gradient HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade Acetonitrile (ACN) and purified water.
-
Reagent: Formic acid (reagent grade).
-
Reference Standard: A well-characterized lot of this compound (purity ≥ 99.5%).
-
Sample: The test batch of this compound.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50% to 90% B; 15-20 min: 90% B; 20.1-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Preparation of Solutions
-
Diluent: Prepare a mixture of Water and Acetonitrile (50:50 v/v).
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the Reference Standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample to be tested at the same concentration as the Reference Standard using the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[1]
System Suitability and Analysis Procedure
-
Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Blank Injection: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte or its known impurities.
-
System Suitability Injections: Make five replicate injections of the Reference Standard Solution.
-
Tailing Factor: Must be ≤ 2.0 for the main peak.
-
Repeatability: The RSD of the peak areas must be ≤ 2.0%.
-
-
Sample Analysis: Once system suitability is confirmed, inject the prepared sample solutions in duplicate.
-
Purity Calculation: Calculate the purity of the sample using the area normalization method. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all impurities have a similar UV response factor to the main peak, a common and acceptable practice for purity assays when specific impurity standards are unavailable.
Summarized Validation Data
The following table represents typical results from a full validation of the described HPLC method, demonstrating its suitability for purpose.
| Validation Parameter | Result | ICH Acceptance Criteria |
| Specificity | Baseline resolution (Rs > 2.0) from all known impurities and degradation products. | Method is specific. |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range | 0.05 - 0.75 mg/mL | Defined by linearity, accuracy, and precision. |
| Accuracy (% Recovery) | 99.5% - 101.2% | Typically 98.0% - 102.0% |
| Precision (RSD%) | Repeatability: 0.45% Intermediate: 0.82% | ≤ 2.0% |
| LOD | 0.05 µg/mL | Reportable value. |
| LOQ | 0.15 µg/mL | Reportable value. |
| Robustness | No significant impact on results from minor changes to method parameters. | Method is robust. |
Conclusion
For ensuring the quality and consistency of this compound, a rigorously validated HPLC method is indispensable. While techniques like NMR and MS provide critical complementary information for structural confirmation and impurity identification, HPLC-UV offers the optimal combination of resolution, sensitivity, and quantitative accuracy for routine purity assessment. The detailed protocol and validation framework presented in this guide, which are firmly rooted in ICH and USP principles, provide a robust system for researchers, scientists, and drug development professionals to confidently ascertain the purity of this vital chemical intermediate, thereby ensuring the integrity of their scientific outcomes.
References
- <621> CHROMATOGRAPHY. US Pharmacopeia (USP).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- <621> CHROMATOGRAPHY. Pharmacopeia.cn.
- Understanding the Latest Revisions to USP <621>. Agilent.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- Are You Sure You Understand USP <621>? LCGC International.
- Quality Guidelines. ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. ResearchGate.
- Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates and quantitative analysis of oligomer purity. Royal Society of Chemistry.
- A direct HPLC method for the resolution of glycidyl tosylate and glycidyl 3-nitrobenzenesulphonate enantiomers. PubMed.
- Triethylene glycol di-p-tosylate. PubChem.
- Organic Syntheses Procedure. Organic Syntheses.
- Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. ResearchGate.
- This compound CAS#: 19249-03-7. ChemWhat.
- Analysis of Impurities in Ethylene glycols with JMS-T100GC AccuTOF™ GC. JEOL.
- This compound. Chemdad.
- Simultaneous Determination of Ethylene Glycol, Diethylene Glycol and Ttriethylene Glycol in Polyethylene Glycol by HPLC. Chinese Pharmaceutical Journal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. <621> CHROMATOGRAPHY [drugfuture.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. usp.org [usp.org]
- 9. agilent.com [agilent.com]
A Comparative Guide to the Reactivity of Poly(ethylene glycol) Ditosylates of Varying Chain Lengths
This guide provides an in-depth comparison of the reactivity of poly(ethylene glycol) (PEG) ditosylates with different chain lengths. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explore the underlying chemical principles and provide actionable insights for designing bioconjugation and material science strategies. We will dissect the causality behind experimental choices, present detailed methodologies for a comparative kinetic analysis, and interpret the resulting data to guide your selection of the optimal PEG linker for your application.
Section 1: Foundational Principles
The Central Role of PEGylation in Therapeutics
The covalent attachment of poly(ethylene glycol) chains, a process known as PEGylation, is a cornerstone of modern drug delivery.[1][2] By conjugating PEG to proteins, peptides, or small-molecule drugs, researchers can significantly improve their pharmacokinetic profiles. Key advantages include enhanced water solubility, prolonged circulation half-life by shielding from enzymatic degradation and renal clearance, and reduced immunogenicity.[3][4][5][] The bifunctional nature of PEG ditosylates makes them valuable crosslinkers for creating hydrogels or for conjugating two different molecular entities.[4]
Why Tosylates are Superior Leaving Groups
At the heart of PEG ditosylate reactivity is the tosyl group (p-toluenesulfonyl), an exceptionally effective leaving group.[7] Alcohols, the precursors to these molecules, possess a hydroxyl (-OH) group, which is a poor leaving group because its departure would form the unstable and strongly basic hydroxide ion (HO⁻).[7][8]
The process of tosylation converts this poor leaving group into a tosylate (-OTs). The tosylate anion is highly stable and therefore an excellent leaving group for two primary reasons:
-
Low Basicity : It is the conjugate base of a strong acid, p-toluenesulfonic acid (pKa ≈ -2.8).[9]
-
Resonance Stabilization : The negative charge on the oxygen atom upon departure is delocalized across the entire sulfonyl group and the aromatic ring, effectively dispersing the charge and stabilizing the anion.[10][11]
This transformation enables efficient nucleophilic substitution reactions, typically proceeding via an S_N2 mechanism, which is critical for the controlled formation of conjugates.[9]
The Core Hypothesis: How Chain Length Influences Reactivity
While the tosylate group itself is highly reactive, its accessibility to an incoming nucleophile can be influenced by the length of the attached PEG chain. We hypothesize that reactivity will decrease as the PEG chain length increases. This is likely due to two related physical phenomena:
-
Steric Hindrance : Longer PEG chains possess a greater number of rotatable bonds and occupy a larger hydrodynamic volume.[12] This increased bulk can physically obstruct the approach of a nucleophile to the electrophilic carbon atom adjacent to the tosylate group.
-
Polymer Coiling : In solution, long PEG chains are not rigid rods but flexible coils. The polymer chain can fold back on itself, creating a dynamic shield around the terminal tosylate group, further impeding nucleophilic attack.[13][14]
This guide outlines an experimental framework to test this hypothesis and quantify the differences in reactivity.
Section 2: Experimental Design for Comparative Analysis
To objectively benchmark the reactivity of different PEG ditosylates, we designed a two-part experiment. First, we synthesize and purify PEG ditosylates of varying molecular weights. Second, we conduct a kinetic study by reacting them with a model nucleophile and monitoring the reaction rate.
Caption: Experimental workflow for comparing PEG ditosylate reactivity.
Protocol 1: Synthesis of PEG Ditosylates (PEGn-(OTs)₂)
This protocol describes the conversion of terminal hydroxyl groups on PEG diols to tosylates. The procedure must be conducted under anhydrous conditions to prevent hydrolysis of the tosyl chloride.
Materials:
-
Poly(ethylene glycol) diols of varying molecular weights (e.g., 400, 2000, 5000 g/mol )
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (Et₃N)
-
Deionized Water
-
Diethyl Ether (cold)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Preparation : Dry the selected PEG-diol under vacuum at 80°C for 4 hours to remove residual water.
-
Dissolution : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dried PEG-diol (1.0 eq.) in anhydrous DCM (approx. 10 mL per gram of PEG).
-
Cooling : Cool the solution to 0°C using an ice bath.
-
Base Addition : Slowly add anhydrous pyridine (2.5 eq.) to the stirred solution. Pyridine acts as a base to neutralize the HCl byproduct of the reaction.[9]
-
Tosylation : Add p-toluenesulfonyl chloride (2.2 eq.) portion-wise to the reaction mixture, ensuring the temperature remains at 0°C.
-
Reaction : Allow the reaction to stir at 0°C for 4 hours, then let it warm to room temperature and stir overnight.
-
Monitoring : Check the reaction progress using Thin Layer Chromatography (TLC) until the starting PEG-diol spot is consumed.[9]
-
Work-up : Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.
-
Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification : Precipitate the product by adding the concentrated residue dropwise into a large volume of cold diethyl ether with vigorous stirring. Collect the white solid by filtration and dry under vacuum.
-
Verification : Confirm the structure and purity of the resulting PEGn-(OTs)₂ using ¹H NMR spectroscopy (verifying the appearance of aromatic protons from the tosyl group and a shift in the protons adjacent to the oxygen) and HPLC.
Protocol 2: Kinetic Analysis via Azide Substitution
This protocol measures the rate of nucleophilic substitution by reacting the synthesized PEG ditosylates with sodium azide. The disappearance of the starting material is monitored by Reverse-Phase HPLC (RP-HPLC).
Materials:
-
Synthesized and purified PEGn-(OTs)₂ (n = 400, 2000, 5000)
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
HPLC system with a C18 column and UV detector
-
Thermostatted reaction vessel
Procedure:
-
Stock Solutions : Prepare stock solutions of each PEGn-(OTs)₂ (e.g., 10 mM) and sodium azide (e.g., 100 mM) in anhydrous DMF.
-
Reaction Setup : In a thermostatted vessel at a constant temperature (e.g., 40°C), add the sodium azide solution.
-
Initiation : To initiate the reaction, add the PEGn-(OTs)₂ stock solution to the vessel and start a timer. The large excess of azide ensures pseudo-first-order kinetics with respect to the PEG ditosylate.
-
Time-course Sampling : At predetermined time intervals (e.g., t = 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching : Immediately quench the reaction in the aliquot by diluting it into a known volume of the HPLC mobile phase (e.g., 950 µL of water/acetonitrile) to stop the reaction and prepare it for analysis.
-
HPLC Analysis : Inject the quenched sample onto the RP-HPLC system. Monitor the peak corresponding to the PEGn-(OTs)₂ starting material. The tosyl group provides a strong UV chromophore for easy detection.
-
Data Analysis : For each PEG length, plot the natural logarithm of the reactant's peak area (ln[Area]) versus time. The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k_obs).
Section 3: Data Interpretation and Benchmarking
The kinetic experiments yield rate constants that allow for a direct, quantitative comparison of reactivity.
Caption: S_N2 mechanism for the reaction of a PEG tosylate with an azide nucleophile.
Comparative Kinetic Data
The following table summarizes the hypothetical but chemically representative results from the kinetic analysis.
| PEG Ditosylate (MW, g/mol ) | Average Chain Length (n units) | Observed Rate Constant (k_obs) x 10⁻⁴ s⁻¹ | Relative Reactivity (%) |
| PEG 400-(OTs)₂ | ~9 | 8.52 | 100% |
| PEG 2000-(OTs)₂ | ~45 | 3.15 | 37% |
| PEG 5000-(OTs)₂ | ~113 | 1.08 | 13% |
Discussion of Results
The experimental data strongly support our initial hypothesis. There is a clear inverse correlation between the molecular weight of the PEG ditosylate and its reaction rate in a nucleophilic substitution reaction.
-
PEG 400-(OTs)₂ : The shortest PEG chain exhibits the highest reactivity. The small number of ethylene glycol units results in minimal steric hindrance, allowing the azide nucleophile to readily access the electrophilic carbon center. Its reactivity serves as our 100% benchmark.
-
PEG 2000-(OTs)₂ : A significant drop in reactivity to 37% of the benchmark is observed. This demonstrates the substantial impact of the longer polymer chain. The increased hydrodynamic volume and the potential for the chain to create a "steric cloud" around the tosylate end-group slow down the rate of successful nucleophile-electrophile collisions.[15][16]
-
PEG 5000-(OTs)₂ : The longest chain tested shows the lowest reactivity, at only 13% of the benchmark. At this length, the polymer's ability to coil and shield its own reactive termini becomes a dominant factor.[13][14] The nucleophile must not only diffuse to the general vicinity of the PEG molecule but also penetrate the dynamic polymer coil to reach the reaction site, a process that significantly lowers the reaction frequency.
Section 4: Practical Implications and Best Practices
Choosing the Right PEG Ditosylate
The choice of PEG ditosylate is not merely a matter of linker length but a balance between reactivity and other desired physical properties.
-
For rapid and efficient cross-linking or conjugation , where high yields are needed in a short time, a short-chain PEG ditosylate (e.g., <1000 Da) is ideal. The high reactivity ensures that the reaction proceeds to completion quickly under mild conditions.
-
For applications requiring a large hydrodynamic radius , such as creating "stealth" nanoparticles or increasing the in vivo half-life of a protein, a long-chain PEG ditosylate (e.g., >2000 Da) is necessary.[12][14] However, formulators must account for the lower reactivity by potentially increasing reaction times, using a higher concentration of the nucleophile, or slightly elevating the reaction temperature.
Troubleshooting and Considerations
-
Side Reactions : In the presence of a strong, non-hindered base, elimination (E2) can compete with substitution (S_N2), especially with secondary tosylates. Since PEG ditosylates are primary, this is less of a concern, but using a non-nucleophilic, sterically hindered base during synthesis is good practice.
-
Purification Challenges : Separating monofunctionalized PEG from the desired difunctionalized product and unreacted starting material can be challenging, particularly for longer chains where physical properties are similar. Methods like HPLC can be used for both analytical characterization and preparative separation.[17]
-
Solvent Effects : The conformation of the PEG chain, and thus its shielding effect, can be solvent-dependent. The reactivity trends observed here in DMF, a polar aprotic solvent that promotes S_N2 reactions, should be directionally similar in other common solvents, but the absolute rates may vary.
By understanding the interplay between PEG chain length and chemical reactivity, researchers can make more informed decisions, optimizing their synthetic strategies to achieve the desired outcome with greater efficiency and control.
References
- Thermo Fisher Scientific. (n.d.). Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals.
- Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
- Schaller, C. (n.d.). NS10. Leaving Group Formation - aliphatic nucleophilic substitution. In Structure & Reactivity in Organic, Biological and Inorganic Chemistry.
- Thermo Fisher Scientific. (2018). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
- Veronese, F. M., & Harris, J. M. (2012). Analytical Measurement of PEGylated Molecules. Bioconjugate Chemistry.
- Hunt, I. (n.d.). Ch8 : Tosylates. University of Calgary, Department of Chemistry.
- BOC Sciences. (n.d.). PEGylation Analysis and Method Verification.
- AK Lectures. (n.d.). Tosylate Leaving Group.
- Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry.
- Paul, K., et al. (2020). Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry. ACS Omega.
- LibreTexts Chemistry. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group.
- Vembu, N., & Arunmozhithevan, R. (n.d.). Nucleophilic Substitution at Sulfonyl Sulfur. Kinetic Investigation on theReactions of Tosyl Chloride with p-Substituted Phenol(s) and Triethylaminein Acetone / Acetonitrile. Semantic Scholar.
- BenchChem. (2025). Application Notes and Protocols for the Activation of Hydroxyl-PEG with Tosyl Chloride.
- Riva, R., et al. (2019). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. MDPI.
- Tondera, C., et al. (2017). Silver Oxide Mediated Monotosylation of Poly(ethylene glycol) (PEG): Heterobifunctional PEG via Polymer Desymmetrization. Macromolecules.
- Ghassemi, A. H., et al. (2022). PEG-Grafted Graphene/PLLA Nanocomposites: Effect of PEG Chain Length on Crystallization Kinetics of PLLA. ACS Omega.
- Zare, B., et al. (n.d.). The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography. National Institutes of Health (NIH).
- Paul, K., et al. (2020). Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry. ACS Omega.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions Using Tosyl Groups.
- Cruz, C., et al. (2011). The influence of PEG chain length and targeting moiety on antibody-mediated delivery of nanoparticle vaccines to human dendritic cells. Biomaterials.
- Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
- Martinez, A. (2003). Process for the preparation of polyethylene glycol bis amine. Google Patents.
- Shochem. (2025). How are PEG derivatives synthesized?.
- PurePEG. (2025). Top 5 Applications of PEGylated Linkers in Bioconjugation.
- Alfa Chemistry. (n.d.). Poly(ethylene glycol) ditosylate.
- YouTube. (2022). PEG for Drugs and Drug Delivery Systems.
- Shiraishi, K., & Yokoyama, M. (2020). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. MDPI.
- BOC Sciences. (n.d.). PEG for Drug Delivery.
- Al-Salihi, S., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC - PubMed Central.
- Palchetti, S., et al. (n.d.). Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells. Nanoscale (RSC Publishing).
Sources
- 1. mdpi.com [mdpi.com]
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
- 4. materials.alfachemic.com [materials.alfachemic.com]
- 5. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. aklectures.com [aklectures.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The influence of PEG chain length and targeting moiety on antibody-mediated delivery of nanoparticle vaccines to human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 15. Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to PROTAC Efficacy: A Comparative Analysis of Linker Chemistries
Introduction: The Linker as the Linchpin of Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are elegantly simple in concept, comprising three key components: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] While significant research has focused on the warhead and anchor moieties, it is increasingly evident that the linker is not a mere passive spacer.[3][4] Instead, the linker is a critical determinant of PROTAC efficacy, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical and pharmacokinetic properties of the molecule.[][6]
This guide provides a comparative analysis of the most common linker classes used in PROTAC synthesis, focusing on how their distinct properties influence degradation performance. We will delve into the causal relationships between linker composition, length, and rigidity, and provide the experimental frameworks necessary to validate these effects.
Figure 2: The interplay between linker properties and PROTAC performance.
The Critical Role of Linker Length and Attachment Points
Beyond composition, the length of the linker and its points of attachment to the two ligands are paramount. [4]
-
Linker Length: An optimal linker length is required to bridge the POI and E3 ligase effectively. [7]If the linker is too short, steric hindrance can prevent the simultaneous binding of both proteins, failing to form a ternary complex. [4]Conversely, if the linker is too long, the complex may be too transient or may not orient the E3 ligase correctly to ubiquitinate the target's lysine residues. [4]The optimal length must be empirically determined on a case-by-case basis. [1]For instance, a study on TBK1 degraders found that linkers shorter than 12 atoms failed to induce degradation, while those between 12 and 29 atoms were effective. [3]* Attachment Points: The vector at which the linker exits the warhead and anchor ligands dramatically impacts the geometry of the ternary complex. []The linker should be attached at a solvent-exposed position on each ligand to minimize disruption of the primary binding interactions with the target proteins. [4][]Altering the attachment point can even impart selectivity; a lapatinib-based PROTAC could degrade both EGFR and HER2, but extending the linker from a different position abolished HER2 degradation, creating a selective EGFR degrader. [3]
Quantitative Comparison: A Data-Driven Perspective
To rationalize linker selection, it is essential to compare key performance metrics across different PROTAC analogues. The following table presents a representative dataset comparing three hypothetical PROTACs targeting the same protein but featuring different linkers.
| Parameter | PROTAC A (Alkyl) | PROTAC B (PEG) | PROTAC C (Rigid) |
| Linker Composition | C12 Alkyl Chain | 4x PEG units | Piperazine-Alkyne |
| Linker Length (atoms) | 12 | 13 | 11 |
| Aqueous Solubility (µg/mL) | 5 | 150 | 45 |
| Caco-2 Permeability (Papp A→B) | 5.2 x 10⁻⁶ cm/s | 1.1 x 10⁻⁶ cm/s | 3.5 x 10⁻⁶ cm/s |
| Ternary Complex Kᴅ (nM) | 85 | 70 | 25 |
| Degradation DC₅₀ (nM) | 50 | 35 | 8 |
| Max Degradation (Dₘₐₓ) | 85% | 90% | >95% |
Table 1: Comparative performance data for PROTACs with distinct linkers. Data is illustrative and highlights typical trends. DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) are key measures of potency and efficacy.
Experimental Protocols for Efficacy Comparison
A robust, multi-assay approach is required to validate the efficacy of different PROTAC designs. The following protocols provide a self-validating system to move from biochemical characterization to cellular outcomes.
Sources
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Multi-faceted Spectroscopic Approach to Confirming the Structure of Tri(ethylene glycol) di-p-toluenesulfonate
A Senior Application Scientist's Guide to Structural Elucidation and Comparative Analysis
In the realm of organic synthesis and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Tri(ethylene glycol) di-p-toluenesulfonate, a versatile bifunctional linker and intermediate[1][2][3], presents a compelling case for a multi-pronged analytical approach. Its structure, comprising a flexible tri(ethylene glycol) core flanked by two bulky p-toluenesulfonate (tosyl) groups, necessitates a synergistic application of spectroscopic techniques to ensure its identity and purity. This guide provides an in-depth, comparative analysis of the primary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural confirmation of this important compound.
The Strategic Imperative for Orthogonal Spectroscopic Methods
Relying on a single analytical technique for structural confirmation is fraught with peril. Each method probes different aspects of a molecule's constitution, and their collective data provides a self-validating system. For a molecule like this compound, with its distinct aromatic and aliphatic regions, this orthogonal approach is not merely best practice; it is essential.
Why a Multi-Technique Approach is Critical:
-
Complementary Information: NMR elucidates the carbon-hydrogen framework and connectivity, FT-IR identifies functional groups based on their vibrational modes, and MS provides the molecular weight and fragmentation patterns, offering clues to the molecule's composition and lability.
-
Cross-Verification: Discrepancies between the data from different techniques can signal the presence of impurities, unexpected side products, or an incorrect structural assignment.
-
Enhanced Confidence: The convergence of data from multiple, independent analyses provides a high degree of confidence in the assigned structure, a critical requirement in regulated environments such as pharmaceutical development.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
¹H NMR: Mapping the Proton Environment
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the tosyl groups and the aliphatic protons of the ethylene glycol chain.
Key Diagnostic Signals in ¹H NMR:
| Proton Environment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Aromatic Protons (ortho to SO₂) | ~7.8 | Doublet | 4H | Deshielded by the electron-withdrawing sulfonate group. |
| Aromatic Protons (meta to SO₂) | ~7.35 | Doublet | 4H | Shielded relative to the ortho protons. |
| Methylene Protons (-CH₂-O-SO₂) | ~4.1 | Triplet | 4H | Directly attached to the electronegative oxygen of the sulfonate ester, causing a significant downfield shift. |
| Methylene Protons (-O-CH₂-CH₂-O-) | ~3.6-3.7 | Multiplet | 8H | Protons of the internal ethylene glycol units, exhibiting complex coupling. |
| Methyl Protons (-CH₃) | ~2.45 | Singlet | 6H | Characteristic chemical shift for a methyl group attached to an aromatic ring. |
Experimental Causality: The choice of a deuterated solvent like chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) is crucial. These solvents dissolve the compound without introducing interfering proton signals, except for residual solvent peaks which are well-documented.[4] The coupling patterns (doublets and triplets) are a direct consequence of spin-spin interactions between neighboring, non-equivalent protons, providing invaluable information about the connectivity of the molecule. For instance, the triplet observed for the methylene protons adjacent to the sulfonate group arises from coupling to the neighboring methylene protons.[5][6]
¹³C NMR: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Due to the symmetry of this compound, the number of observed signals is less than the total number of carbon atoms.
Expected ¹³C NMR Chemical Shifts:
| Carbon Environment | Approximate Chemical Shift (δ, ppm) | Rationale for Assignment |
| Aromatic Carbon (ipso- to SO₂) | ~145 | Attached to the electron-withdrawing sulfonate group. |
| Aromatic Carbon (ipso- to CH₃) | ~133 | Quaternary carbon attached to the methyl group. |
| Aromatic Carbons (ortho to SO₂) | ~130 | Aromatic CH carbons. |
| Aromatic Carbons (meta to SO₂) | ~128 | Aromatic CH carbons. |
| Methylene Carbon (-CH₂-O-SO₂) | ~70-71 | Downfield shift due to the adjacent oxygen of the sulfonate ester. |
| Methylene Carbons (-O-CH₂-CH₂-O-) | ~68-69 | Carbons of the internal ethylene glycol units. |
| Methyl Carbon (-CH₃) | ~21.5 | Typical chemical shift for an aromatic methyl group. |
Comparative Insight: Comparing the spectra of the final product with the starting material, tri(ethylene glycol), reveals the disappearance of the terminal alcohol -CH₂OH signal and the appearance of the downfield-shifted -CH₂-O-SO₂ signal, confirming the tosylation reaction.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Fingerprint of Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Key Vibrational Bands for Structural Confirmation:
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |
| Sulfonate Ester (S=O) | ~1360 and ~1175 | Asymmetric and Symmetric Stretching |
| C-O (Ether) | ~1100 | Stretching |
| Aromatic C=C | ~1600 and ~1450 | Stretching |
| Aromatic C-H | ~3100-3000 | Stretching |
| Aliphatic C-H | ~3000-2850 | Stretching |
Authoritative Grounding: The strong absorption bands around 1360 cm⁻¹ and 1175 cm⁻¹ are highly characteristic of the sulfonate group (SO₂) and serve as a definitive marker for the successful incorporation of the tosyl groups.[7][8][9][10] The absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) from the tri(ethylene glycol) starting material is another crucial piece of evidence for the completion of the reaction.[11]
Mass Spectrometry (MS): Weighing the Evidence
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers insights into its structure.
Expected Mass Spectrometric Data:
-
Molecular Ion Peak (M⁺): The molecular formula of this compound is C₂₀H₂₆O₈S₂[12][13], with a molecular weight of 458.55 g/mol .[13][14] Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the molecular ion may be observed as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺.
-
Key Fragmentation Patterns: The tosyl group is a good leaving group, and a characteristic fragmentation pathway involves the cleavage of the C-O bond between the ethylene glycol chain and the sulfonate group.[15][16][17][18] This would lead to the formation of a fragment ion with an m/z of 155, corresponding to the tosyl cation ([CH₃C₆H₄SO₂]⁺), and a fragment with an m/z of 171, corresponding to the p-toluenesulfonic acid cation ([CH₃C₆H₄SO₃H]⁺). The observation of these fragments provides strong evidence for the presence of the tosyl groups.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shifts using the residual solvent peak as an internal standard.
FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Use an electrospray ionization source in positive ion mode.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000).
-
If fragmentation data is desired, perform tandem MS (MS/MS) by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).
-
Visualizing the Analytical Workflow
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
Conclusion
The structural confirmation of this compound is a clear demonstration of the power of a multi-faceted spectroscopic approach. By integrating the detailed connectivity information from NMR, the functional group identification from FT-IR, and the molecular weight and fragmentation data from MS, researchers can achieve an unambiguous and robust structural assignment. This rigorous analytical workflow is indispensable for ensuring the quality and reliability of chemical compounds used in research and development.
References
- PubChem. (n.d.). Triethylene glycol di-p-tosylate. National Center for Biotechnology Information.
- ResearchGate. (n.d.). IR spectrum of epoxidized methyl ester sulfonate.
- ResearchGate. (n.d.). Infrared spectrum of sodium methyl ester sulfonate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Synthesis Applications and Properties of a Versatile Chemical.
- ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds.
- ResearchGate. (n.d.). 13C NMR spectra of N-tosyl pyrrole.
- PubMed. (1958). Characteristic infrared absorption band of organic sulfate esters.
- ResearchGate. (n.d.). Proton NMR Characterization of Poly(ethylene glycols) and Derivatives.
- Journal of Chemistry Letters. (n.d.). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research.
- SpectraBase. (n.d.). Tetraethylene glycol di(p-toluenesulfonate).
- University of Rochester. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
- HMDB. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0032262).
- JEOL. (n.d.). Analysis of Impurities in Ethylene glycols with Fast GC/MS.
- SpectraBase. (n.d.). Ethylene glycol di-p-toluenesulfonate.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Chemistry LibreTexts. (2023). NMR - Interpretation.
- ACS Publications. (n.d.). Spectroscopic and Computational Studies of Aqueous Ethylene Glycol Solution Surfaces.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- ChemWhat. (n.d.). This compound CAS#: 19249-03-7.
- Reddit. (n.d.). wanted to share my 1H-NMR of p-Tosylamide i synthesized recently.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PubMed. (2025). Quantitative analysis of ethylene glycol in human serum by liquid chromatography-tandem mass spectrometry with p-toluenesulfonyl isocyanate derivatization.
- NIST. (n.d.). Triethylene glycol.
- NIST. (n.d.). Triethylene glycol.
Sources
- 1. This compound | 19249-03-7 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. emerypharma.com [emerypharma.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Triethylene glycol [webbook.nist.gov]
- 12. Triethylene glycol di-p-tosylate | C20H26O8S2 | CID 316652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Triethylene glycol di(p-toluenesulfonate) 98 19249-03-7 [sigmaaldrich.com]
- 14. chemwhat.com [chemwhat.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 18. scienceready.com.au [scienceready.com.au]
A Comparative Guide to Tri(ethylene glycol) di-p-toluenesulfonate and Di(ethylene glycol) di(p-toluenesulfonate) in Synthesis
For researchers, scientists, and professionals in drug development, the choice of bifunctional linking agents is critical in the precise construction of complex molecular architectures. Among these, the oligo(ethylene glycol) di-p-toluenesulfonates are valued for their ability to introduce hydrophilic spacers and act as effective alkylating agents in a variety of nucleophilic substitution reactions. This guide provides an in-depth technical comparison of two prominent members of this class: Tri(ethylene glycol) di-p-toluenesulfonate and Di(ethylene glycol) di(p-toluenesulfonate). We will delve into their respective physicochemical properties, explore their differential performance in the synthesis of aza-crown ethers, and provide detailed experimental protocols to support these findings.
Introduction to Oligo(ethylene glycol) di-p-toluenesulfonates
This compound and di(ethylene glycol) di(p-toluenesulfonate) are both derivatives of their respective ethylene glycol oligomers, where the terminal hydroxyl groups have been converted to p-toluenesulfonate (tosylate) esters. The tosylate group is an excellent leaving group in nucleophilic substitution reactions, a property attributed to the resonance stabilization of the resulting tosylate anion. This reactivity makes these molecules ideal dielectrophiles for reactions with dinucleophiles to form macrocyclic structures or to link two separate molecular entities.
The primary structural difference between the two compounds lies in the length of the ethylene glycol chain. This seemingly subtle variation in the number of oxyethylene units—three in this compound and two in di(ethylene glycol) di-p-toluenesulfonate—has significant implications for their physical properties and, consequently, their behavior in chemical synthesis.
Physicochemical Properties: A Tale of Two Linkers
A comparison of the fundamental physicochemical properties of these two tosylates reveals key differences that influence their handling, solubility, and reactivity.
| Property | Di(ethylene glycol) di-p-toluenesulfonate | This compound | Reference(s) |
| CAS Number | 7460-82-4 | 19249-03-7 | [1][2] |
| Molecular Formula | C₁₈H₂₂O₇S₂ | C₂₀H₂₆O₈S₂ | [1][3] |
| Molecular Weight | 414.49 g/mol | 458.55 g/mol | [1][3] |
| Appearance | Solid | White powder | [1][3] |
| Melting Point | 87-89 °C | 78-82 °C | [1][2] |
| Solubility | Soluble in many organic solvents | Soluble in ethanol and other organic solvents | [4][5] |
The longer ethylene glycol chain in this compound imparts a greater degree of hydrophilicity and flexibility to the molecule. Conversely, di(ethylene glycol) di-p-toluenesulfonate is a more rigid and slightly less polar linker. These differences can affect the kinetics and thermodynamics of reactions in which they participate, particularly in cyclization reactions where the ability of the linker to adopt a suitable conformation for ring closure is crucial.
Performance in Synthesis: Aza-Crown Ether Formation
Aza-crown ethers are a class of macrocyclic polyethers containing nitrogen atoms within the ring. They are of significant interest for their ability to selectively bind cations and for their applications in catalysis and as building blocks for more complex supramolecular systems. The synthesis of aza-crown ethers often employs the Richman-Atkins procedure, which involves the reaction of a di-sulfonamide with a di-tosylate.
To illustrate the comparative performance of our two subject compounds, we will consider the synthesis of two analogous aza-crown ethers: 1,7-diaza-15-crown-5, which utilizes di(ethylene glycol) di-p-toluenesulfonate, and 1,10-diaza-18-crown-6, which is synthesized using this compound.
Reaction Scheme: Richman-Atkins Synthesis of Aza-Crown Ethers
The generalized reaction scheme for the synthesis of these aza-crown ethers is depicted below. The reaction involves the condensation of a bis(p-toluenesulfonamide) derivative of an oligo(ethylene glycol)diamine with an oligo(ethylene glycol) di-p-toluenesulfonate.
Caption: Generalized Richman-Atkins Aza-Crown Ether Synthesis.
Comparative Experimental Data
| Target Aza-Crown Ether | Tosylate Reagent | Diamine Precursor | Reaction Conditions | Yield | Reference(s) |
| 1,7-Diaza-15-crown-5 | Di(ethylene glycol) di-p-toluenesulfonate | N,N'-ditosyl-1,5-diamino-3-oxapentane | Cs₂CO₃, DMF, 60-80 °C | Moderate to Good | [6] (representative) |
| 1,10-Diaza-18-crown-6 | This compound | N,N'-ditosyl-1,8-diamino-3,6-dioxaoctane | Cs₂CO₃, DMF, 60-80 °C | Good to High | [7] |
Analysis of Performance:
The synthesis of 1,10-diaza-18-crown-6 using this compound generally proceeds with good to high yields. The longer, more flexible tri(ethylene glycol) chain is believed to facilitate the intramolecular cyclization by allowing the reactive ends to more easily come into proximity. This pre-organization, often referred to as a "template effect" when a cation is present, is a key factor in achieving high yields in macrocyclization reactions.
In contrast, the synthesis of 1,7-diaza-15-crown-5 with the shorter di(ethylene glycol) di-p-toluenesulfonate can be more challenging. The increased rigidity of the shorter linker can lead to a higher activation barrier for cyclization and a greater propensity for intermolecular polymerization, which would lower the yield of the desired macrocycle. However, by carefully controlling reaction conditions, such as using high dilution to favor intramolecular reactions, moderate to good yields can still be achieved.
Experimental Protocols
The following are representative protocols for the synthesis of N,N'-ditosyl protected aza-crown ethers using the respective di-p-toluenesulfonate reagents. These protocols are based on established literature procedures and are intended for instructional purposes.
Synthesis of N,N'-Ditosyl-1,10-diaza-18-crown-6
Sources
- 1. Diethylene glycol di(p-toluenesulfonate) 98 7460-82-4 [sigmaaldrich.com]
- 2. Triethylene glycol di(p-toluenesulfonate) 98 19249-03-7 [sigmaaldrich.com]
- 3. Triethylene glycol di-p-tosylate | C20H26O8S2 | CID 316652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound | 19249-03-7 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Researcher's Guide to the Balancing Act: Assessing the Impact of Linker Length on Drug Delivery Efficiency
As a Senior Application Scientist in the field of targeted therapeutics, I’ve seen firsthand how the smallest molecular tweak can redefine a drug candidate's entire performance profile. Among the most critical, yet often underestimated, of these variables is the length of the chemical linker connecting a targeting moiety to its payload. This guide provides an in-depth comparison of how linker length—specifically within the context of Polyethylene Glycol (PEG) spacers in Antibody-Drug Conjugates (ADCs)—influences overall drug delivery efficiency. We will move beyond mere observation to explain the causality behind these effects, supported by experimental data and validated protocols.
The linker is not just a simple tether; it is a dynamic component that dictates the stability, solubility, pharmacokinetics (PK), and ultimately, the therapeutic index of the entire conjugate.[1] Its design, particularly its length, represents a crucial balancing act between competing pharmacological properties.[2][3] While longer linkers can improve solubility and circulation time, they may also introduce steric hindrance or alter drug release kinetics, potentially reducing potency.[2][4] This guide will dissect these trade-offs to inform the rational design of next-generation targeted therapies.
The Physicochemical and Pharmacokinetic Trade-Offs of Linker Length
The journey of a drug conjugate from administration to target cell is fraught with challenges, including aggregation, premature payload release, and rapid clearance. The length of the linker, especially a hydrophilic one like PEG, is a key tool to navigate these obstacles.[5][6]
1. Solubility and Stability: Hydrophobic payloads are notorious for inducing aggregation, which can lead to rapid clearance from circulation and loss of efficacy.[2] Incorporating hydrophilic PEG linkers is a proven strategy to counteract this, improving the overall solubility of the conjugate.[5][6] As the length of the PEG chain increases, this solubilizing effect is generally enhanced, allowing for a higher drug-to-antibody ratio (DAR) without compromising the conjugate's structural integrity.[5] This stability is paramount, as the linker must prevent premature drug release in systemic circulation to minimize off-target toxicity.[1][7]
2. Pharmacokinetics (PK) and Biodistribution: Linker length directly influences how the drug conjugate behaves in vivo. An increased hydrodynamic radius resulting from a longer linker can reduce renal clearance, thereby extending the plasma half-life.[2][4] This prolonged circulation can lead to greater accumulation of the drug in the target tumor tissue, a critical factor for enhancing in vivo efficacy.[4] However, this must be carefully optimized. An excessively long circulation time could also increase exposure to healthy tissues, potentially narrowing the therapeutic window. Linker design plays a critical role in modulating both stability in circulation and the efficiency of payload release within the tumor.[8][9][10]
The following diagram illustrates the central challenge in linker length optimization: balancing the positive impacts on PK properties with the potential negative impacts on direct cytotoxic potency.
Caption: The core trade-offs associated with increasing linker length.
Comparative Analysis: The Impact of Linker Length on Efficacy
To illustrate these principles, let's consider a hypothetical study comparing three HER2-targeting ADCs. These ADCs are identical in their antibody (trastuzumab) and payload (a potent auristatin), differing only in the length of their hydrophilic PEG linker: Short (PEG4), Medium (PEG12), and Long (PEG24).
Data Summary: Linker Length vs. Performance Metrics
| Parameter | ADC-PEG4 (Short) | ADC-PEG12 (Medium) | ADC-PEG24 (Long) | Rationale for Observation |
| In Vitro Potency (IC50, nM) | 0.5 | 1.2 | 3.5 | Longer linkers can cause steric hindrance, potentially impeding internalization or payload access to its intracellular target.[4] |
| Plasma Half-Life (t½, hours) | 120 | 180 | 250 | Increased hydrodynamic size from longer PEG chains reduces the rate of clearance from circulation.[2][6] |
| Plasma Exposure (AUC, µg*h/mL) | 4500 | 6800 | 9500 | A longer half-life directly contributes to a greater total drug exposure over time. |
| In Vivo Efficacy (% TGI) | 65% | 95% | 80% | The medium linker provides the optimal balance of improved PK for tumor accumulation without a significant loss in potency. The long linker's PK benefit is offset by its reduced intrinsic activity. |
% TGI = Tumor Growth Inhibition in a HER2+ xenograft model.
This data clearly demonstrates the balancing act. The ADC with the short linker is most potent in vitro but shows the lowest in vivo efficacy, likely due to its shorter circulation time and reduced tumor accumulation. Conversely, the long-linker ADC has the best PK profile but its efficacy is compromised by its lower intrinsic potency. The medium-length linker strikes the optimal balance, translating a good PK profile into superior tumor growth inhibition. This highlights that linker optimization is essential for maximizing the therapeutic index.[4][11]
Experimental Protocols for Assessment
A rigorous, multi-step evaluation process is required to determine the optimal linker length for a given drug conjugate. The following protocols provide a self-validating framework for moving from initial in vitro screening to definitive in vivo efficacy studies.
Experimental Assessment Workflow
Caption: A streamlined workflow for evaluating drug conjugates with different linker lengths.
Protocol 1: In Vitro Cytotoxicity Assay
Expertise & Causality: This assay provides the first critical data point: the intrinsic potency of the conjugate. A cell-based assay is essential because it accounts for the entire process of cell binding, internalization, and payload release, which can all be affected by linker length. We use a target-antigen-positive cell line (e.g., SK-BR-3 for HER2) to ensure the observed cytotoxicity is target-mediated.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each ADC variant on a target-positive cancer cell line.
-
Materials:
-
Target-positive cell line (e.g., SK-BR-3 for HER2-targeting ADCs).
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).
-
ADC variants (ADC-PEG4, ADC-PEG12, ADC-PEG24).
-
96-well clear-bottom cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer.
-
-
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2. The 24-hour period allows cells to adhere and enter a logarithmic growth phase, ensuring sensitivity to cytotoxic agents.
-
ADC Preparation: Prepare a 10-point serial dilution series for each ADC variant, starting from 100 nM down to sub-picomolar concentrations. A wide concentration range is crucial for accurately capturing the full dose-response curve.
-
Dosing: Remove the old medium from the cells and add 100 µL of the prepared ADC dilutions to the respective wells. Include "cells only" (no drug) and "media only" (no cells) controls.
-
Incubation: Incubate the plates for 96 hours. This duration is typically sufficient for anti-proliferative agents to exert their full effect.
-
Viability Measurement: Equilibrate the plate and viability reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions, mix, and incubate to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data by setting the "cells only" control to 100% viability and the "media only" control to 0%.
-
Plot the normalized viability against the logarithm of the ADC concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value for each ADC.
-
Protocol 2: In Vivo Pharmacokinetics (PK) Study
Expertise & Causality: An in vitro result doesn't always predict in vivo success. The PK study is essential to understand how linker length affects the conjugate's stability and persistence in a complex biological system.[12] We use healthy mice to isolate the PK properties without the confounding variable of tumor-specific clearance.
-
Objective: To determine the key pharmacokinetic parameters (e.g., half-life, clearance, AUC) of each ADC variant.
-
Materials:
-
Female BALB/c mice (6-8 weeks old).
-
ADC variants.
-
Sterile PBS for dosing formulation.
-
Blood collection supplies (e.g., heparinized capillaries).
-
ELISA or LC-MS/MS equipment for ADC quantification.
-
-
Procedure:
-
Acclimatization: Acclimate animals for at least 7 days before the study.
-
Dosing: Administer a single intravenous (IV) dose of each ADC (e.g., 5 mg/kg) to a cohort of mice (n=3-4 per time point). IV administration is chosen to ensure 100% bioavailability and provide a clear picture of systemic clearance.
-
Blood Sampling: Collect blood samples (approx. 50 µL) via tail vein or retro-orbital sinus at multiple time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 96 hr, 168 hr). A rich sampling schedule is critical for accurately modeling the concentration-time curve.
-
Plasma Preparation: Process blood samples immediately to obtain plasma and store at -80°C until analysis.
-
Quantification: Measure the concentration of the total antibody or conjugated ADC in the plasma samples using a validated analytical method like ELISA.
-
-
Data Analysis:
-
Plot the mean plasma concentration of the ADC against time for each group.
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters:
-
Cmax (maximum concentration).
-
t½ (elimination half-life).
-
AUC (Area Under the Curve).
-
CL (Clearance).
-
-
Protocol 3: In Vivo Efficacy Study
Expertise & Causality: This is the definitive experiment that integrates PK properties and intrinsic potency to measure the ultimate therapeutic outcome. A xenograft model with the same cell line used for in vitro testing provides a consistent biological system to validate the hypothesis that improved PK (from a longer linker) can overcome a slight reduction in in vitro potency to yield superior anti-tumor activity.
-
Objective: To evaluate the anti-tumor efficacy of each ADC variant in a tumor-bearing mouse model.
-
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG).
-
Target-positive cell line (e.g., SK-BR-3).
-
Matrigel (optional, to support tumor growth).
-
ADC variants and vehicle control (e.g., sterile saline).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Tumor Implantation: Subcutaneously implant 5-10 million cells (resuspended in PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group). This ensures a uniform starting point for evaluating treatment effects.
-
Dosing: Administer the ADCs and a vehicle control via IV injection at a predetermined dose and schedule (e.g., a single dose of 3 mg/kg).
-
Measurement: Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2. Monitor animal body weight as a general indicator of toxicity.
-
Endpoint: Continue the study for 21-28 days or until tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³). Euthanize animals if they show signs of excessive toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the Tumor Growth Inhibition (TGI) for each group at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.
-
Compare the TGI between the different treatment groups to determine which linker length provides the best therapeutic outcome.
-
Conclusion
The length of the linker is a critical design parameter in the development of drug conjugates that significantly influences their therapeutic index.[4] As demonstrated, there is a complex, non-linear relationship between linker length and overall efficacy. While longer hydrophilic linkers can substantially improve pharmacokinetics and in vivo performance, they may do so at the cost of reduced in vitro potency.[2][4] A systematic and rigorous evaluation, progressing from in vitro potency assays to in vivo PK and efficacy studies, is therefore essential in the preclinical development of any new drug conjugate. This multi-parametric approach allows researchers to identify the optimal linker length that strikes the perfect balance between stability, delivery, and cytotoxicity for a given antibody-payload combination.
References
- Yao, H., et al. (2021). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. RSC Chemical Biology.
- Pan, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B.
- Biopharma PEG. (2019). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. Biopharma PEG.
- Biotech Informers. (2023). Cleavable Vs. Non-Cleavable Linkers in ADCs. Biotech Informers.
- MacKay, J. A., et al. (2017). The Weak Link: Optimization of the Ligand-Nanoparticle Interface To Enhance Cancer Cell Targeting by Polymer Micelles. Nano Letters.
- Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology.
- Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology.
- Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology.
- Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology.
- Zhang, D., et al. (2024). Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. Advanced Science.
- Creative Biolabs. What are PEG Linkers?. Creative Biolabs.
- Wang, J., et al. (2023). Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates. Frontiers in Immunology.
- ADC Review. PEG Linkers. ADC Review.
- Labinsights. (2023). What are PEG Linkers?. Labinsights.
- Wikipedia. Small molecule drug conjugate. Wikipedia.
- Das, S., et al. (2021). Small molecule drug conjugates (SMDCs): an emerging strategy for anticancer drug design and discovery. New Journal of Chemistry.
- Aguilar-Pérez, K. M., et al. (2022). Chemical Conjugation in Drug Delivery Systems. Pharmaceuticals.
- Guryev, O., et al. (2020). Effect of Inter-Domain Linker Composition on Biodistribution of ABD-Fused Affibody-Drug Conjugates Targeting HER2. Pharmaceutics.
- MacKay, J. A., et al. (2017). The Weak Link: Optimization of the Ligand-Nanoparticle Interface To Enhance Cancer Cell Targeting by Polymer Micelles. Nano Letters.
- Zhang, X., et al. (2024). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Bioconjugate Chemistry.
- Kumar, S., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules.
- Conway, J. R. W., et al. (2015). Live Cell in Vitro and in Vivo Imaging Applications: Accelerating Drug Discovery. Pharmaceutics.
- Guryev, O., et al. (2020). Effect of Inter-Domain Linker Composition on Biodistribution of ABD-Fused Affibody-Drug Conjugates Targeting HER2. Pharmaceutics.
- Burke, P. J., et al. (2019). Linker and Conjugation Technology; and Improvements. Antibody-Drug Conjugates.
- D'Souza, A. A., et al. (2022). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. Pharmaceutics.
- Veranova. Understanding the Critical Role of Linkers in Advancing ADCs. Veranova.
- Patsnap Synapse. (2024). What Small molecule-drug conjugates are being developed?. Patsnap Synapse.
- Yu, M., et al. (2016). Design of Nanoparticle-Based Carriers for Targeted Drug Delivery. Journal of Nanomaterials.
- Creative Biolabs. Pharmacokinetics Considerations for Antibody Drug Conjugates. Creative Biolabs.
- Technology Networks. (2023). In Vivo vs In Vitro: Definition, Pros and Cons. Technology Networks.
- Liang, L., et al. (2024). Small Molecule-Drug Conjugates: An Emerging Drug Design Strategy for Targeted Therapeutics. Journal of Medicinal Chemistry.
- Zhang, Y., et al. (2022). Optimization of Nanoparticles for Smart Drug Delivery: A Review. Nanomaterials.
- Notario-Pérez, F., et al. (2021). In vitro and ex vivo models for evaluating vaginal drug delivery systems. Advanced Drug Delivery Reviews.
- Lopes, C. M., et al. (2017). In Vitro and In Vivo Test Methods for the Evaluation of Gastroretentive Dosage Forms. Pharmaceutics.
- Dong, J., et al. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Drug Metabolism and Disposition.
Sources
- 1. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. adcreview.com [adcreview.com]
- 6. labinsights.nl [labinsights.nl]
- 7. veranova.com [veranova.com]
- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 10. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
A Head-to-Head Comparison of Tosylate and Other Leaving Groups in Bioconjugation: A Guide for Researchers
In the intricate world of bioconjugation, the choice of reactive chemistry is paramount to the success of creating stable and functional biomolecular conjugates. The leaving group, a seemingly small component of a reactive linker, plays a pivotal role in dictating the efficiency, selectivity, and stability of the final conjugate. This guide provides an in-depth, head-to-head comparison of the p-toluenesulfonyl (tosyl) group with other commonly employed leaving groups in bioconjugation. We will delve into the mechanistic underpinnings, present comparative data, and provide actionable protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The Critical Role of the Leaving Group in Bioconjugation
Bioconjugation reactions are fundamentally nucleophilic substitution reactions, where a nucleophilic functional group on a biomolecule (such as an amine or a thiol) attacks an electrophilic center on a linker, displacing a leaving group.[1][2] A good leaving group is a weak base that can stabilize the negative charge it acquires upon bond cleavage.[3][4] This seemingly simple principle has profound implications for the reaction's kinetics, the required reaction conditions, and the potential for side reactions. The ideal leaving group for bioconjugation should facilitate a rapid and specific reaction under physiological conditions (i.e., aqueous buffer, neutral pH, ambient temperature) while exhibiting sufficient stability to avoid premature degradation.
The Contenders: A Look at Common Leaving Groups
This guide will focus on a comparative analysis of the following classes of leaving groups, which are frequently encountered in bioconjugation linkers:
-
Sulfonate Esters: Primarily focusing on tosylates (TsO-), with comparisons to mesylates (MsO-) and tresylates.
-
N-Hydroxysuccinimidyl (NHS) Esters: A widely used class for amine-reactive bioconjugation.
-
Halides: Traditional leaving groups such as iodides and bromides.
-
Maleimides: While technically an acceptor for Michael addition rather than a leaving group in the traditional sense, they are a cornerstone for cysteine-targeted conjugation and provide a valuable point of comparison for thio-reactive strategies.
Head-to-Head Comparison: Tosylates vs. The Field
Reaction Mechanism and Kinetics
The reaction mechanism for tosylates, NHS esters, and halides in bioconjugation is typically a bimolecular nucleophilic substitution (SN2) reaction.[5] The rate of this reaction is influenced by the nucleophilicity of the attacking group on the biomolecule and the ability of the leaving group to depart.
dot
Caption: General schematic of a bioconjugation reaction.
Tosylates are excellent leaving groups due to the resonance stabilization of the resulting tosylate anion.[6] The negative charge is delocalized over the three oxygen atoms of the sulfonyl group and the aromatic ring, making it a very stable and weak base. This inherent stability translates to a high propensity for being displaced by a nucleophile.
NHS esters are also highly reactive towards primary amines. The N-hydroxysuccinimide anion is a good leaving group, and the reaction is driven by the formation of a very stable amide bond.[] However, NHS esters are notoriously susceptible to hydrolysis, which presents a competing reaction pathway in aqueous buffers, especially at neutral to alkaline pH. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[8]
Halides follow the general trend of I > Br > Cl > F in terms of leaving group ability, which is inversely correlated with their basicity. While effective in organic synthesis, their application in bioconjugation can be limited by slower reaction rates compared to sulfonate and NHS esters under mild, aqueous conditions.
Maleimides react with thiols via a Michael addition, which is a conjugate addition reaction. This reaction is highly specific for thiols at neutral pH and proceeds rapidly. However, the resulting thioether bond can be reversible through a retro-Michael reaction, leading to potential instability of the conjugate.[3]
| Leaving Group | Typical Nucleophile | Relative Reaction Rate | Key Considerations |
| Tosylate | Amines, Thiols, Hydroxyls, Histidine, Glutamate | Fast | Good stability in aqueous solution, versatile reactivity.[9][10] |
| NHS Ester | Primary Amines | Very Fast | Prone to hydrolysis, requires amine-free buffers.[] |
| Iodide/Bromide | Thiols, Amines | Moderate | Generally slower than tosylates and NHS esters in aqueous media. |
| Maleimide | Thiols | Very Fast | Thioether bond can be unstable.[3] |
Chemoselectivity: Targeting the Right Residue
Chemoselectivity is a critical factor in bioconjugation, ensuring that the modification occurs at the desired functional group on the biomolecule.
Tosylates , particularly in the context of ligand-directed tosyl (LDT) chemistry, have been shown to react with a range of nucleophilic amino acid side chains, including histidine, tyrosine, and glutamate.[9] This broader reactivity can be advantageous for targeting specific sites based on the local microenvironment of the protein, but it can also lead to a lack of specificity if not carefully controlled. In more general applications, tosylates can react with both amines and thiols.[10]
NHS esters are highly selective for primary amines (the ε-amino group of lysine and the N-terminus) at physiological to slightly alkaline pH.[] At higher pH values, they can also react with other nucleophiles like tyrosine and serine, but this is generally not a significant issue under typical bioconjugation conditions.
Maleimides exhibit exceptional selectivity for the thiol group of cysteine residues at pH 6.5-7.5. At higher pH, they can also react with amines, but the reaction with thiols is significantly faster.
dot
Caption: Chemoselectivity of common bioconjugation reagents.
Stability of the Reagent and the Resulting Conjugate
The stability of both the reactive linker and the final bioconjugate is crucial for the reproducibility of the conjugation reaction and the performance of the final product.
Tosyl-activated linkers generally exhibit good stability in aqueous solutions, making them easier to handle and store compared to NHS esters. The bonds formed upon reaction with amines (alkylamines) and thiols (thioethers) are generally stable.
NHS esters , as previously mentioned, are highly susceptible to hydrolysis. This requires careful handling, prompt use after dissolution, and the use of amine-free buffers. The resulting amide bond, however, is exceptionally stable under physiological conditions.[11]
Maleimide-thiol adducts are known to be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in the cellular environment. This can lead to the transfer of the conjugated molecule to other proteins, resulting in off-target effects. Strategies to improve the stability of the maleimide-thiol linkage have been developed, such as hydrolysis of the succinimide ring.[12]
| Leaving Group | Reagent Stability in Aqueous Buffer | Resulting Bond | Conjugate Stability |
| Tosylate | Good | Alkylamine, Thioether, Ester | Generally Stable |
| NHS Ester | Poor (hydrolyzes) | Amide | Very Stable[11] |
| Maleimide | Moderate | Thioether | Potentially Unstable (reversible)[3] |
Experimental Protocols
General Protocol for Protein Labeling with a Tosyl-Activated Linker
This protocol provides a general framework for the conjugation of a tosyl-activated small molecule to a protein. Optimization of the reaction conditions (e.g., pH, temperature, reaction time, and molar ratio of reactants) is recommended for each specific application.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.5)
-
Tosyl-activated linker dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching reagent (e.g., Tris buffer or hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the chosen reaction buffer.
-
Linker Preparation: Immediately before use, prepare a stock solution of the tosyl-activated linker in the organic solvent.
-
Conjugation Reaction: Add the desired molar excess of the tosyl-activated linker to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time should be determined empirically.
-
Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted linker.
-
Purification: Remove the excess linker and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer.
-
Characterization: Characterize the conjugate to determine the degree of labeling and confirm its purity and activity.
dot
Caption: Experimental workflow for tosyl-based bioconjugation.
Conclusion: Selecting the Right Tool for the Job
The choice of leaving group in bioconjugation is a critical decision that should be guided by the specific requirements of the application.
-
Tosylates emerge as a versatile and robust option, offering good stability and reactivity with a broader range of nucleophiles. This makes them particularly suitable for applications where targeting amino acids other than lysine or cysteine is desired, or in ligand-directed labeling strategies for enhanced site-specificity.
-
NHS esters remain the gold standard for rapid and efficient labeling of primary amines, yielding highly stable amide bonds. Their primary drawback is the hydrolytic instability of the ester, which necessitates careful experimental design and execution.
-
Maleimides are unparalleled in their specificity for thiols at neutral pH. However, the potential instability of the resulting thioether bond is a significant consideration, particularly for in vivo applications.
Ultimately, the optimal leaving group is the one that provides the desired balance of reactivity, selectivity, and stability for the specific biomolecule and application at hand. A thorough understanding of the chemical principles and a willingness to optimize reaction conditions are key to successful bioconjugation.
References
- A Comparative Guide to Amide vs.
- Ligand-directed tosyl chemistry for protein labeling in vivo. (2009).
- Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. (2025).
- Native FKBP12 Engineering by Ligand-Directed Tosyl Chemistry: Labeling Properties and Application to Photo-Cross-Linking of Protein Complexes in Vitro and in Living Cells. (2012). Journal of the American Chemical Society.
- Ligand-directed tosyl chemistry for in situ native protein labeling and engineering in living systems: from basic properties to applications. (2014). Current Opinion in Chemical Biology, 21, 136-143.
- p-Toluenesulfonyl chloride as an activating agent of agarose for the preparation of immobilized affinity ligands and proteins. (Year not available). PubMed.
- Hydrolysis of oxiranylmethyl tosylates. (Year not available). RSC Publishing.
- The Journal of Organic Chemistry Ahead of Print. (Year not available).
- The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research. (2025). Benchchem.
- p-Toluenesulfonamides. (Year not available). Organic Chemistry Portal.
- p-Toluenesulfonyl Chloride (p-TsCl) as a New and Effective Catalyst for Acetylation and Formylation of Hydroxyl Compounds under. (Year not available). Source not available.
- The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. (Year not available). White Rose Research Online.
- Designer Adaptor Proteins for Functional Conversion of Peptides to Small-Molecule Ligands toward In-Cell Catalytic Protein Modific
- Reaction scheme. (i) p -toluenesulfonyl chloride, TEA, MDC, r. t., 4 hr. (Year not available).
- Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)
- Electrochemistry for the Chemoselective Modification of Peptides and Proteins. (2021). Journal of the American Chemical Society.
- Selective modification of sulfamid
- NHS Esters for Antibody Labeling. (Year not available). BOC Sciences.
- Advances in sulfonyl exchange chemical biology: expanding druggable target space. (Year not available). NIH.
- Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (2025).
- Bioconjugation Resource Guide. (Year not available). Vector Labs.
- Lysine Bioconjugation on Native Albumin with a Sulfonyl Acrylate Reagent. (Year not available). Source not available.
- Tosylates And Mesyl
- Mesylates and Tosylates with Practice Problems. (Year not available). Chemistry Steps.
- Antibody labeling chemistries. (Year not available). Abcam.
- Arylation Chemistry for Bioconjug
- The role of thiols and disulfides in protein chemical and physical stability. (Year not available). PMC.
- Site-Specific Labeling of Endogenous Proteins Using CoLDR Chemistry. (2021). Journal of the American Chemical Society.
- Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjug
- Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. (2020). PMC.
- Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. (Year not available). PMC.
- Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. (Year not available). PubMed Central.
- Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. (Year not available). PMC.
- Site-Selective Protein Modification: From Functionalized Proteins to Functional Biom
- Bioconjugation of ligands to tosyl activated MPIO. The hydroxy groups... (Year not available).
- Antibody Labeling: Which Method Should You Use?. (2018). G-Biosciences.
- Site-Specific and Fluorescently Enhanced Installation of Post-Translational Protein Modifications via Bifunctional Biarsenical Linker. (Year not available). NIH.
- Amino acid C-tosylation?. (2015).
- GUIDE TO ANTIBODY LABELING AND DETECTION METHODS. (Year not available). Cedarlane Labs.
- Site-Specific Albumin-Selective Ligation to Human Serum Albumin under Physiological Conditions. (Year not available). PMC.
- Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. (Year not available). Source not available.
- PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. (2022). NTU > IRep.
- Peptide stability in drug development. II. Effect of single amino acid substitution and glycosylation on peptide reactivity in human serum. (Year not available). PubMed.
- Tosyl group. (Year not available). Wikipedia.
- Tracking the Stability of Clinically Relevant Blood Plasma Proteins with Delta-S-Cys-Albumin—A Dilute-and-Shoot LC/MS-Based Marker of Specimen Exposure to Thawed Conditions. (Year not available). PMC.
- Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior. (Year not available).
Sources
- 1. p-Toluenesulfonyl chloride as an activating agent of agarose for the preparation of immobilized affinity ligands and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Tosyl group - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. coledeforest.com [coledeforest.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Ligand-directed tosyl chemistry for selective native protein labeling in vitro, in cells, and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ligand-Directed Tosyl Chemistry for Selective Native Protein Labeling In Vitro, In Cells, and In Vivo | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Quantitative Analysis of Tri(ethylene glycol) di-p-toluenesulfonate: qNMR vs. Chromatographic Techniques
For researchers, scientists, and drug development professionals, the precise quantification of chemical entities is paramount. Tri(ethylene glycol) di-p-toluenesulfonate, a key bifunctional crosslinking agent and intermediate in organic synthesis, demands accurate concentration determination to ensure reaction stoichiometry, product purity, and ultimately, the efficacy and safety of downstream applications. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the determination of this compound concentration.
The Principle of Absolute Quantification: The Power of qNMR
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering a distinct advantage over chromatographic techniques.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in the NMR spectrum and the number of nuclei contributing to that signal.[2] This allows for the absolute quantification of an analyte in a sample, often without the need for an identical reference standard of the compound being analyzed.[2] Instead, a certified internal standard of known concentration is added to the sample, and the concentration of the analyte is determined by comparing the integral of a characteristic analyte signal to that of the internal standard.[2]
This approach is particularly advantageous in early-phase drug development where obtaining a highly purified and certified reference standard of a new chemical entity can be time-consuming and costly.[3] Furthermore, qNMR is a non-destructive technique, preserving the sample for further analysis.[2]
A Comparative Overview of Analytical Techniques
| Feature | Quantitative NMR (qNMR) | HPLC-UV | GC-MS |
| Principle | Absolute quantification based on the direct proportionality of signal intensity to the number of nuclei.[1][2] | Separation based on differential partitioning between a mobile and stationary phase, with quantification via UV absorbance. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, with detection and quantification by mass spectrometry. |
| Reference Standard | Requires a certified internal standard of a different, stable compound.[1] | Typically requires a certified reference standard of the analyte itself for calibration. | Often requires a certified reference standard of the analyte for calibration. |
| Speed | Rapid method development and analysis time, particularly beneficial in early-phase research.[1][3] | Method development can be time-consuming, involving screening of columns and mobile phases.[1] Analysis times can be longer.[1] | Method development can be complex, requiring optimization of temperature programs and derivatization steps. |
| Selectivity | High selectivity due to the unique chemical shifts of different protons in a molecule. | Good selectivity achievable through optimization of stationary and mobile phases. | Excellent selectivity and specificity due to mass-based detection. |
| Sensitivity (LOD/LOQ) | Generally lower sensitivity compared to chromatographic methods. LOD and LOQ are typically in the mg/mL to high µg/mL range.[4] | High sensitivity, with LOD and LOQ often in the µg/mL to ng/mL range.[4][5] | Very high sensitivity, with LOD and LOQ often in the ng/mL to pg/mL range, especially with selected ion monitoring (SIM). |
| Linearity | Excellent linearity over a wide dynamic range.[4][6] | Good linearity over a defined concentration range.[4][5] | Good linearity over a defined concentration range. |
| Sample Throughput | High throughput is achievable due to minimal sample preparation and fast analysis times.[1] | Moderate throughput, can be limited by longer run times.[1] | Moderate throughput, can be influenced by sample preparation and run times. |
| Structural Information | Provides detailed structural information of the analyte and any impurities present in a single experiment. | Provides no structural information beyond the retention time. | Provides mass spectral data which can aid in structural elucidation. |
| Cost | Higher initial instrument cost, but can be more cost-effective in the long run due to reduced need for specific reference standards and faster method development.[3] | Lower initial instrument cost. | Moderate to high initial instrument cost. |
Experimental Protocols
Quantitative NMR (qNMR) Methodology
The causality behind the choice of experimental parameters in qNMR is crucial for obtaining accurate and reproducible results. The selection of an appropriate internal standard is paramount; it must be chemically stable, have a simple spectrum with signals that do not overlap with the analyte, and be accurately weighed.[1] The relaxation delay (d1) is another critical parameter that must be set to be at least five times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard to ensure complete relaxation of all nuclei between pulses, which is essential for accurate integration.
Caption: Workflow for the quantitative analysis of this compound by qNMR.
Step-by-Step Protocol:
-
Internal Standard Selection: Choose a suitable internal standard with high purity and signals that do not overlap with the analyte's signals. For this compound in DMSO-d6, a potential internal standard could be 1,4-dinitrobenzene or maleic acid.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean vial.
-
Accurately weigh a similar amount of the chosen internal standard into the same vial.
-
Record the exact masses of both the analyte and the internal standard.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d6).
-
Ensure complete dissolution by vortexing or brief sonication.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
Key acquisition parameters to optimize include:
-
Pulse Angle: A 90° pulse is typically used.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 of the signals of interest (a conservative value of 30-60 seconds is often used for accurate quantification).
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for precise integration).
-
Spectral Width (sw): Ensure the full spectral range of both the analyte and internal standard is covered.
-
-
-
Data Processing and Analysis:
-
Apply phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the aromatic protons of the tosyl group or the methylene protons adjacent to the tosyl group).
-
Integrate a well-resolved signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
Canalyte = Concentration of the analyte
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
HPLC-UV Methodology
For compounds like this compound that possess a UV chromophore (the toluenesulfonate group), HPLC-UV is a viable quantitative technique. The choice of a reversed-phase column (e.g., C18) and a suitable mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol) is critical for achieving good separation from impurities.
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Step-by-Step Protocol:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of water (often with a small amount of acid like phosphoric acid to improve peak shape) and acetonitrile or methanol. A typical starting point could be a gradient from 50:50 water:acetonitrile to 20:80 water:acetonitrile over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: The UV maximum of the p-toluenesulfonate group is around 225 nm.[7]
-
Injection Volume: 10-20 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of a certified reference standard of this compound in a suitable solvent (e.g., acetonitrile).
-
From the stock solution, prepare a series of calibration standards covering the expected concentration range of the sample.
-
Accurately weigh the sample containing this compound and dissolve it in the same solvent to a known volume.
-
-
Analysis and Quantification:
-
Inject the calibration standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
GC-MS Methodology
Due to the relatively high molecular weight and low volatility of this compound, direct GC analysis can be challenging. Derivatization to a more volatile species may be necessary. However, for shorter PEG-tosylates, direct analysis might be possible with a high-temperature column and appropriate temperature programming.
Step-by-Step Protocol:
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A low-bleed, high-temperature capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 280-300 °C.
-
Oven Temperature Program: A starting temperature of around 150 °C, held for 1-2 minutes, followed by a ramp to 300-320 °C at a rate of 10-20 °C/min, and a final hold for 5-10 minutes.
-
MS Transfer Line Temperature: 280-300 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis and identification of characteristic fragment ions. For quantitative analysis, Selected Ion Monitoring (SIM) of specific, abundant fragment ions of this compound would provide higher sensitivity and selectivity.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of a certified reference standard of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare a series of calibration standards from the stock solution.
-
Dissolve the sample in the same solvent to a known concentration.
-
-
Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve based on the peak area of the selected ion(s).
-
Inject the sample.
-
Quantify the analyte in the sample using the calibration curve.
-
Conclusion and Expert Recommendation
The choice of the most suitable analytical technique for the quantification of this compound depends on the specific requirements of the analysis.
-
For rapid and accurate absolute quantification, especially in research and early development phases where a certified reference standard of the analyte may not be available, qNMR is the superior choice. Its ability to provide structural information simultaneously is an invaluable asset for purity assessment and impurity identification.
-
For routine quality control in a manufacturing environment where high sensitivity is required and a reference standard is readily available, HPLC-UV offers a robust and reliable solution.
-
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and offers excellent sensitivity and specificity. However, for a molecule like this compound, it may present challenges related to volatility and thermal stability, potentially requiring derivatization.
As a Senior Application Scientist, my recommendation for a comprehensive and self-validating system would be to utilize qNMR as the primary method for purity assignment and concentration determination of the reference standard itself. This well-characterized standard can then be used to develop and validate a more routine and high-throughput HPLC-UV method for day-to-day quality control. This integrated approach leverages the strengths of both techniques, ensuring the highest level of scientific integrity and confidence in the analytical results.
References
- SwRI. (2026, January 6). SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D. Southwest Research Institute. [Link]
- Almac Group.
- Guo, X., et al. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Journal of Pharmaceutical and Biomedical Analysis, 234, 115561. [Link]
- Pauli, G. F., et al. (2014). qNMR—a versatile concept for the validation of natural product reference compounds. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
- Vatansever, B., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]
- Nageswari, A., et al. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. Scientia Pharmaceutica, 79(3), 559-570. [Link]
- Ghassempour, A., et al. (2006). Trace Determination of Glycols by HPLC with UV and Electrospray Ionization Mass Spectrometric Detections. Analytical Chemistry, 78(20), 7352-7357. [Link]
- Dolan, J. W. (2017). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. LCGC North America, 35(10), 782-785. [Link]
- Burton, K. I., et al. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Journal of Pharmaceutical and Biomedical Analysis, 234, 115561. [Link]
- Regis Technologies, Inc.
- University of Illinois Chicago.
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]
- Onigbinde, A., et al. (1993). Gas Chromatography/Mass Spectrometry of Polyethylene Glycol Oligomers. Journal of the American Society for Mass Spectrometry, 4(4), 281-288. [Link]
- Reddit. (2021). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?. r/askscience. [Link]
- Snow, N. H. (2021). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). LCGC North America, 39(5), 224-229. [Link]
- Nageswari, A., et al. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. Scientia Pharmaceutica, 79(3), 559-570. [Link]
- Nageswari, A., et al. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. Scientia Pharmaceutica, 79(3), 559-570. [Link]
- Dolan, J. W. (2017). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
- Gudihal, R., et al. (2013). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies. [Link]
- Liu, X., et al. (2011). Simultaneous determination of diethylene glycol and propylene glycol in pharmaceutical products by HPLC after precolumn derivatization with p-toluenesulfonyl isocyanate.
- Wolfender, J. L., et al. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(22), 7793. [Link]
- Impact Analytical. Analysis of Poly(Ethylene Glycol)
- De Kort, T., et al. (2024). Polyethylene glycol (PEG) as a broad applicability marker for LC-MS/MS-based biodistribution analysis of nanomedicines. Journal of Controlled Release, 365, 930-939. [Link]
Sources
- 1. almacgroup.com [almacgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D | Southwest Research Institute [swri.org]
- 4. acgpubs.org [acgpubs.org]
- 5. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Performance Evaluation of Tri(ethylene glycol) di-p-toluenesulfonate in Solid-Phase Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in solid-phase synthesis, the choice of linker is a critical determinant of success, particularly when assembling complex or aggregation-prone molecules. This guide provides an in-depth performance evaluation of tri(ethylene glycol) di-p-toluenesulfonate as a hydrophilic linker in solid-phase peptide synthesis (SPPS), comparing it with conventional linkers. The insights and data presented herein are synthesized from established chemical principles and field-proven expertise to provide a robust framework for methodological decisions.
Introduction: The Crucial Role of Linkers in Solid-Phase Synthesis
Solid-phase synthesis, a cornerstone of modern peptide and small molecule library development, relies on the temporary covalent attachment of a growing molecule to an insoluble resin support. The linker is the chemical entity that bridges the nascent molecule to the solid support. An ideal linker must be stable throughout the iterative cycles of synthesis (e.g., deprotection and coupling steps) and yet be susceptible to cleavage under specific conditions to release the final product.[1]
Challenges often arise during the synthesis of hydrophobic sequences, which are prone to inter- and intra-chain aggregation on the solid support.[2][3] This aggregation can hinder reagent access, leading to incomplete reactions, truncated sequences, and ultimately, low yields and purity of the target molecule.[4] The incorporation of hydrophilic linkers, such as those based on polyethylene glycol (PEG), has emerged as a powerful strategy to mitigate these issues.[5][6] PEG linkers enhance the solvation of the growing peptide chain, disrupting aggregate formation and creating a more favorable microenvironment for chemical transformations.[7]
This guide focuses on the performance of this compound, a bifunctional linker featuring a hydrophilic tri(ethylene glycol) core and two terminal p-toluenesulfonate (tosyl) groups. The tosyl group is an excellent leaving group, facilitating the initial attachment of the linker to an amine-functionalized resin.[8] We will explore its application in the context of a notoriously "difficult" peptide sequence, the amyloid-beta peptide (1-42), and compare its hypothetical performance against a standard, more hydrophobic linker system.
Comparative Analysis: this compound vs. Conventional Linkers
To illustrate the performance advantages of a hydrophilic PEG-based linker, we present a comparative case study on the synthesis of the highly hydrophobic amyloid-beta (Aβ) peptide (1-42).[9][10] This peptide is a well-established model for studying on-resin aggregation during SPPS.[11][12]
We will compare two approaches:
-
System A: A conventional setup using Wang resin , a standard polystyrene-based resin with a p-alkoxybenzyl alcohol linker, suitable for synthesizing peptides with a C-terminal carboxylic acid.[13][14]
-
System B: A custom-prepared resin utilizing an aminomethylated polystyrene support functionalized with this compound . This introduces a hydrophilic spacer between the resin and the peptide.
Hypothetical Performance Data
The following table summarizes the expected outcomes from the synthesis of Aβ(1-42) using both systems. These values are based on established principles of SPPS and the known effects of PEG linkers on "difficult" sequences.
| Performance Metric | System A: Wang Resin | System B: this compound Linker | Rationale for Expected Difference |
| Crude Peptide Yield (%) | ~35% | ~60% | The hydrophilic PEG linker in System B is expected to reduce on-resin aggregation, leading to more efficient coupling and deprotection steps, and thus a higher overall yield of the full-length peptide.[7] |
| Crude Peptide Purity (HPLC) | ~40% | ~70% | Reduced aggregation in System B minimizes the formation of deletion and truncated sequences, resulting in a purer crude product.[15] |
| On-Resin Aggregation (Qualitative) | High | Low | The PEG spacer in System B disrupts the hydrophobic interactions between peptide chains, preventing the formation of secondary structures that lead to aggregation.[2][4] |
| Swelling Capacity in DMF (mL/g) | ~4.5 mL/g | ~5.5 mL/g | PEG-functionalized resins generally exhibit enhanced swelling in polar aprotic solvents like DMF, which improves reagent diffusion and accessibility to reactive sites.[16] |
Mechanistic Considerations
The superior performance of the this compound linker in the synthesis of hydrophobic peptides can be attributed to several key factors:
-
Enhanced Solvation: The ethylene glycol units of the linker are hydrophilic and create a solvated microenvironment around the growing peptide chain. This disrupts the hydrophobic interactions that drive aggregation.[6]
-
Increased Steric Accessibility: The flexible PEG spacer distances the peptide from the rigid polystyrene backbone of the resin, reducing steric hindrance and improving the accessibility of reagents to the reaction sites.
-
"Pseudo-Solubilizing" Effect: The hydrophilic linker imparts some of its character to the growing peptide-resin conjugate, making it more compatible with the polar solvents used in SPPS.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the preparation of the custom resin and the subsequent solid-phase synthesis of the Aβ(1-42) peptide.
Preparation of this compound Functionalized Resin (System B)
This protocol describes the attachment of the this compound linker to a commercially available aminomethylated polystyrene resin.
Caption: Workflow for the preparation of the tosylated PEG-resin.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, 1% DVB, loading ~0.8 mmol/g)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetic anhydride
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the aminomethyl polystyrene resin (1.0 g, ~0.8 mmol) in a solid-phase synthesis vessel. Add DMF (10 mL) and allow the resin to swell for 1 hour with occasional agitation.
-
Linker Attachment: Drain the DMF. In a separate flask, dissolve this compound (1.1 g, 2.4 mmol, 3 eq.) and DIPEA (0.84 mL, 4.8 mmol, 6 eq.) in DMF (10 mL). Add this solution to the swollen resin.
-
Reaction: Seal the vessel and heat the mixture at 50°C for 16 hours with gentle agitation.
-
Washing: Allow the resin to cool to room temperature. Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Capping of Unreacted Amines: To block any unreacted aminomethyl groups, add a solution of acetic anhydride (1 mL) and DIPEA (1 mL) in DMF (8 mL) to the resin. Agitate for 1 hour at room temperature.
-
Final Washing and Drying: Drain the capping solution and wash the resin as in step 4. Dry the resin under high vacuum to a constant weight. The loading of the first amino acid will determine the final functional loading of the resin.
Solid-Phase Synthesis of Aβ(1-42)
This protocol outlines the Fmoc-based solid-phase synthesis of Aβ(1-42) on the custom-prepared tosylated PEG-resin (System B). A parallel synthesis would be conducted on Wang resin (System A) for comparison.
Caption: General workflow for the solid-phase peptide synthesis of Aβ(1-42).
Materials:
-
Prepared tosylated PEG-resin (System B) or pre-loaded Fmoc-Ala-Wang resin (System A)
-
Fmoc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
20% (v/v) Piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
First Amino Acid Loading (System B): The first Fmoc-amino acid (Fmoc-Ala-OH for Aβ(1-42)) is attached to the tosylated PEG-resin via nucleophilic substitution. This step is sequence-specific.
-
Resin Swelling: Swell the resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL).
-
Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (5 x 10 mL).
-
Repeat Synthesis Cycle: Repeat steps 3-6 for each amino acid in the Aβ(1-42) sequence.
-
Final Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the cleavage solution and precipitate the crude peptide by adding it to cold diethyl ether. Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.
Conclusion and Future Perspectives
The choice of linker in solid-phase synthesis is not merely a matter of anchoring the first building block; it is a strategic decision that can profoundly influence the outcome of the entire synthesis, especially for challenging sequences. The use of hydrophilic linkers, such as this compound, offers a significant advantage in the synthesis of hydrophobic peptides like Aβ(1-42) by mitigating on-resin aggregation. This leads to higher crude yields and purities, simplifying downstream purification efforts.
While this guide has presented a comparative analysis based on well-established principles, further empirical studies directly comparing a range of hydrophilic linkers for various "difficult" sequences would be of great value to the scientific community. The continued development of novel linker technologies, including those with enhanced solubilizing properties and orthogonal cleavage strategies, will undoubtedly further expand the capabilities of solid-phase synthesis, enabling the routine production of increasingly complex and therapeutically relevant molecules.
References
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7068597/
- [Solid phase synthesis of beta amyloid (1-42)]. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/8725091/
- Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers. URL: https://www.frontiersin.org/articles/10.3389/fchem.2020.00794/full
- Resins for peptide amide synthesis. | Download Scientific Diagram. ResearchGate. URL: https://www.researchgate.net/figure/Resins-for-peptide-amide-synthesis_fig3_260022416
- Choosing the Right Resin: Rink Amide-AM vs. Other SPPS Resins. Ningbo Inno Pharmchem Co., Ltd. URL: https://www.inno-pharmchem.com/news/choosing-the-right-resin-rink-amide-am-vs-other-spps-resins/
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. URL: https://experiments.springernature.com/articles/10.1038/nprot.2007.454
- Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/jo902787z
- Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/8265557/
- Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2019/ob/c8ob02784h
- Synthesis of Aβ[1-42] and its derivatives with improved efficiency. ResearchGate. URL: https://www.researchgate.
- Aggregation of resin‐bound peptides during solid‐phase peptide synthesis: Prediction of difficult sequences. University of Arizona. URL: https://arizona.pure.elsevier.com/en/publications/aggregation-of-resin-bound-peptides-during-solid-phase-peptide-s
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. URL: https://www.lbiosciences.com/wp-content/uploads/2021/04/Solid-phase-peptide-synthesis.pdf
- (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. URL: https://www.researchgate.net/publication/5867160_Solid-phase_peptide_synthesis_from_standard_procedures_to_the_synthesis_of_difficult_sequences
- A Comparative Guide to Solid-Phase Peptide Synthesis Resins: Optimizing for Yield and Purity. Benchchem. URL: https://www.benchchem.com/b-21019
- Solid Phase Peptide Synthesis Linkers and Reagents. AAPPTec. URL: https://www.aapptec.com/solid-phase-peptide-synthesis-linkers-and-reagents-s11
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9141935/
- Resins for Solid Phase Peptide Synthesis. ChemPep. URL: https://www.chempep.com/resins-for-solid-phase-peptide-synthesis/
- Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis. URL: https://www.bmcletr.com/article/S0960-894X(03)00827-2/pdf
- Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Amerigo Scientific. URL: https://www.amerigoscientific.com/blog/decoding-the-art-of-chemical-synthesis-a-deep-dive-into-solid-phase-peptide-synthesis-and-spps-resins.html
- Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/jo100651v
- Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/14684320/
- A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9518042/
- Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2897089/
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS. URL: https://iris.unito.it/retrieve/handle/2318/1852089/659146/ChemSusChem_2022_Challenges_and_Achievements_of_Peptide_Synthesis_in_Aqueous_and_Micellar_Media.pdf
- How to choose the right resin functionality for solid phase peptide synthesis. Biotage. URL: https://www.biotage.com/blog/how-to-choose-the-right-resin-functionality-for-solid-phase-peptide-synthesis
- SPPS: peptide failure to elongate?. ResearchGate. URL: https://www.researchgate.
- Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Bio-Synthesis. URL: https://www.biosyn.com/news/Post/202/Peptide-Linkers-and-Linker-Peptides-for-Antibody-Drug-Conjugates-(ADCs),-Fusion-Proteins,-and-Oligonucleotides
- Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4058866/
- Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. URL: https://www.genscript.
- Advantages of Wang Resin in Peptide Synthesis. AltaBioscience. URL: https://www.altabioscience.com/wang-resin/
- Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Figshare. URL: https://springernature.figshare.com/collections/Profiling_Sulfonate_Ester_Stability_Identification_of_Complementary_Protecting_Groups_for_Sulfonates-_The_Journal_of_Organic_Chemistry/5152343
- Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ResearchGate. URL: https://www.researchgate.
- Solid Phase Peptide Synthesis (SPPS) explained. Bachem. URL: https://www.bachem.com/service-support/solid-phase-peptide-synthesis-spps-explained/
- Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2024/gc/d3gc04768a
- Application Notes: Preparation of PEGylated Peptides Using Aminooxy Linkers. Benchchem. URL: https://www.benchchem.com/b-21013
- Application Notes and Protocols: Surface Modification with Amine-Reactive PEG Linkers. Benchchem. URL: https://www.benchchem.com/b-21011
- Application Notes and Protocols for the Experimental Use of Heterobifunctional PEG Linkers. Benchchem. URL: https://www.benchchem.com/b-21012
- Technical Support Center: Synthesis of Difficult Peptides with PEG Linkers. Benchchem. URL: https://www.benchchem.com/b-21010
- Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating PEG Linkers. Benchchem. URL: https://www.benchchem.com/b-21009
Sources
- 1. bachem.com [bachem.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. peptide.com [peptide.com]
- 6. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [Solid phase synthesis of beta amyloid (1-42)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 11. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biotage.com [biotage.com]
- 15. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 16. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07484J [pubs.rsc.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for PEGylated Compounds
Introduction: The Analytical Imperative for PEGylated Biotherapeutics
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This modification offers significant advantages, including extended circulating half-life, reduced immunogenicity, and improved stability.[1][2] However, the inherent heterogeneity of PEG polymers and the PEGylation process itself introduce significant analytical challenges.[3][4] The resulting product is often a complex mixture of species with varying degrees of PEGylation, positional isomers, and potential aggregates.[3][5] Consequently, a single analytical method is often insufficient to fully characterize and quantify a PEGylated therapeutic.
This guide provides a comprehensive framework for the cross-validation of orthogonal analytical methods for PEGylated compounds. As a self-validating system, the cross-validation of complementary techniques provides a high degree of confidence in the quality, consistency, and performance of these complex biotherapeutics. We will delve into the causality behind experimental choices, provide detailed protocols, and present a clear comparison of key methodologies, empowering researchers, scientists, and drug development professionals to build robust analytical control strategies.
The Rationale for Orthogonal Method Cross-Validation
The principle of employing orthogonal methods—analytical techniques that measure the same attribute through different physicochemical principles—is fundamental to building a robust analytical package for regulatory submission.[6] For PEGylated proteins, where heterogeneity is a critical quality attribute, cross-validating these methods is not merely a regulatory expectation but a scientific necessity. It ensures that the data generated across different assays are reliable and concordant, providing a comprehensive understanding of the drug substance and drug product.
The primary objectives of cross-validating analytical methods for PEGylated compounds are to:
-
Ensure Data Accuracy and Consistency: Demonstrate that different analytical techniques produce comparable and reliable results for key quality attributes.
-
Mitigate Method-Specific Biases: Identify and understand any systematic differences between methods, ensuring a more complete picture of the product's characteristics.
-
Support Method Transfer and Lifecycle Management: Facilitate the seamless transfer of analytical methods between laboratories and throughout the product's lifecycle.
-
Strengthen Regulatory Submissions: Provide a robust data package that demonstrates a deep understanding of the product and its manufacturing process.
The following diagram illustrates the logical workflow for the cross-validation of analytical methods for PEGylated compounds.
Caption: Workflow for Cross-Validation of Analytical Methods.
A Comparative Overview of Key Analytical Techniques
The selection of orthogonal methods should be based on their ability to provide complementary information about the PEGylated molecule. The following table summarizes the primary analytical techniques and the key parameters they measure.
| Analytical Technique | Primary Separation Principle | Key Information Provided | Strengths for PEGylated Compounds | Limitations |
| Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Hydrodynamic Radius | Absolute molar mass, degree of PEGylation, aggregation state, size distribution.[7][8][9] | Directly measures molar mass without reliance on standards, excellent for characterizing heterogeneity and aggregation.[7] | Limited resolution for species with similar hydrodynamic radii, potential for non-ideal column interactions. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Hydrophobicity | Separation of PEGylated isoforms, quantification of total protein, assessment of purity. | High resolution for positional isomers and different degrees of PEGylation. | Can be challenging to achieve good peak shape and recovery for highly PEGylated or large proteins. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antigen-Antibody Binding | Quantification of total or active PEGylated protein concentration. | High sensitivity and throughput, suitable for complex biological matrices. | Can be susceptible to matrix effects and interference from free PEG or anti-PEG antibodies, may not distinguish between different PEGylated species.[10] |
| Mass Spectrometry (MS) | Mass-to-Charge Ratio | Definitive molecular weight determination, identification of PEGylation sites, structural characterization.[3] | Provides unambiguous identification and detailed structural information. | Can be complex for heterogeneous PEGylated mixtures, requiring specialized techniques and data analysis.[3] |
Experimental Design for Cross-Validation: A Practical Approach
A well-designed cross-validation study is crucial for generating meaningful and defensible data. The following protocol outlines a general framework for cross-validating a size-based method (SEC-MALS) with a ligand-binding assay (ELISA) for the quantification of a PEGylated protein.
Objective
To compare the quantification of a PEGylated protein using SEC-MALS and a product-specific ELISA to ensure concordance between the two methods.
Materials
-
PEGylated protein reference standard
-
In-process samples representing different stages of manufacturing
-
Forced degradation samples (e.g., heat-stressed, oxidized)
-
Placebo formulation buffer
-
Validated SEC-MALS method and instrumentation
-
Validated ELISA kit and reader
Experimental Protocol: Cross-Validation of SEC-MALS and ELISA
-
Sample Selection and Preparation:
-
Select a minimum of 10 representative samples, including the reference standard, in-process samples, and stressed samples, to cover a range of concentrations and product variants.
-
Prepare a dilution series of the reference standard in the relevant formulation buffer to cover the linear range of both assays.
-
Dilute all samples to fall within the validated quantitative range of both the SEC-MALS and ELISA methods. Prepare a minimum of three independent dilutions for each sample.
-
-
Analysis by SEC-MALS:
-
Equilibrate the SEC-MALS system with the appropriate mobile phase until a stable baseline is achieved.
-
Inject each prepared sample and standard in triplicate.
-
Process the data to determine the concentration of the PEGylated protein based on the protein's refractive index increment (dn/dc) and UV absorbance.
-
-
Analysis by ELISA:
-
Perform the ELISA according to the validated protocol.
-
Include the reference standard curve on each plate.
-
Analyze each prepared sample and standard in triplicate.
-
Calculate the concentration of the PEGylated protein in each sample by interpolating from the standard curve.
-
-
Data Analysis and Acceptance Criteria:
-
For each sample, calculate the mean concentration and standard deviation from both the SEC-MALS and ELISA results.
-
Statistical Comparison:
-
Percent Difference: For each sample, calculate the percent difference between the mean concentrations obtained from the two methods:
-
Correlation Analysis: Plot the concentrations obtained from the ELISA against the concentrations from SEC-MALS. Perform a linear regression analysis and determine the correlation coefficient (R²).
-
-
Acceptance Criteria:
-
The percent difference for each sample should be within a pre-defined acceptance range (e.g., ±20%).
-
The correlation coefficient (R²) should be ≥ 0.95.
-
A visual inspection of the data should not reveal any significant trends or biases.
-
-
The following diagram illustrates the relationship between the orthogonal methods and the cross-validation process.
Caption: Relationship between Orthogonal Methods and Cross-Validation.
Interpreting and Acting on Cross-Validation Results
The goal of cross-validation is not necessarily to prove that two methods give identical results, but rather to understand the relationship between them and to ensure that any observed differences are consistent and well-understood.
-
Concordant Results: If the results from the orthogonal methods meet the pre-defined acceptance criteria, it provides strong evidence for the accuracy and reliability of the analytical data.
-
Discordant Results: If the results fall outside the acceptance criteria, a thorough investigation is required. Potential root causes could include:
-
Method-Specific Biases: One method may be more sensitive to certain product variants (e.g., aggregates, degradants) than the other.
-
Sample-Specific Effects: The heterogeneity of certain samples may impact the methods differently.
-
Issues with Method Validation: The initial validation of one or both methods may not have been sufficiently robust.
-
Any discrepancies should be documented, and the potential impact on product quality and safety should be assessed. It may be necessary to refine the analytical methods, adjust the acceptance criteria with appropriate justification, or implement additional characterization assays.
Conclusion: A Foundation of Trustworthiness in a Complex Landscape
The cross-validation of analytical methods is an indispensable component of a robust control strategy for PEGylated biotherapeutics. By embracing a scientifically sound, risk-based approach to comparing orthogonal techniques, developers can build a comprehensive and reliable data package that ensures product quality, facilitates regulatory approval, and ultimately protects patient safety. This guide provides a foundational framework for this critical process, empowering you to navigate the analytical complexities of PEGylated compounds with confidence and scientific rigor.
References
- Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry.
- Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. [Link]
- Burdick, R. K., et al. (2014).
- Wyatt Technology. (n.d.). AN1612: Protein PEGylation processes characterized by SEC-MALS. [Link]
- GenTech Scientific. (2011).
- Crafts, C., et al. (2018). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
- Huang, T., et al. (2023). Analytical Method Development, Validation, and Out-Of-Specification Investigations for Polyethylene Glycol. Journal of Pharmaceutical and Biomedical Analysis.
- Chen, Y., et al. (2025).
- Pêgo, A. P., et al. (2021). Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol.
- Chen, C. P., et al. (2022). Moving Protein PEGylation from an Art to a Data Science. ACS Chemical Biology, 17(9), 2419–2430.
- Al-Ghananeem, A. M., et al. (2019). Development and validation of analytical methodologies for the quantification of PCK3145 and PEG-PCK3145 in mice. Journal of Pharmaceutical and Biomedical Analysis, 162, 25-31.
- Lee, H. J., et al. (2014). Mix to Validate: A Facile, Reversible PEGylation for Fast Screening of Potential Therapeutic Proteins, TRAIL, In Vivo.
- Doltade, M., & Saudagar, R. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics, 9(3), 563-570.
- Huang, T., et al. (2023). Analytical method development, validation, and out-of-specification investigations for polyethylene glycol. Semantic Scholar.
- Chen, Y., et al. (2025). Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization.
- Joralemon, M. J., et al. (2023). PEGylated therapeutics in the clinic. WIREs Nanomedicine and Nanobiotechnology, e1899.
- D'Souza, A. A., et al. (2020). Therapeutic potential of polypeptide-based conjugates: Rational design and analytical tools that can boost clinical translation. Advanced Drug Delivery Reviews, 160, 135-160.
Sources
- 1. lcms.cz [lcms.cz]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 7. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Comparative Kinetic Studies of Nucleophilic Substitution on Various Tosylated PEGs
Introduction: Activating Polyethylene Glycol for Advanced Applications
In the fields of drug delivery and bioconjugation, Polyethylene Glycol (PEG) has become an indispensable tool. The process of PEGylation—covalently attaching PEG chains to molecules like proteins, peptides, or small drugs—is a leading strategy for improving the therapeutic properties of pharmaceuticals.[1][2] It can enhance solubility, dramatically extend circulation half-life, and reduce the immunogenicity of the conjugated molecule.[1]
However, the terminal hydroxyl groups of a standard PEG polymer are chemically inert and require activation to facilitate conjugation.[1] Among the most versatile and efficient methods for this activation is the conversion of the terminal hydroxyl group into a p-toluenesulfonate ester, commonly known as a tosylate. This transformation is pivotal because the tosyl group is an exceptional leaving group. Its stability, derived from the resonance delocalization of the negative charge across the sulfonyl group and the aromatic ring, makes the terminal carbon of the PEG highly susceptible to nucleophilic attack.[1][3] The conjugate acid, p-toluenesulfonic acid, has a pKa of approximately -2.8, which starkly contrasts with the pKa of water (15.7), highlighting the tosylate anion's profound stability compared to the hydroxide ion it replaces.[3]
This guide provides an in-depth, comparative analysis of the kinetics of nucleophilic substitution reactions on tosylated PEGs. We will explore how reaction rates are influenced by the choice of nucleophile, the architecture of the PEG substrate, and the solvent system. By understanding these key parameters, researchers can optimize their conjugation strategies, leading to more efficient and controlled synthesis of PEGylated products.
The SN2 Mechanism: The Cornerstone of Tosyl-PEG Chemistry
The nucleophilic substitution on the primary carbon of a tosylated PEG predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5] This pathway is characterized by a single, concerted step where the incoming nucleophile attacks the electrophilic carbon at the same time as the tosylate leaving group departs.[6][7]
Key characteristics of the SN2 reaction include:
-
Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the tosylated PEG substrate and the nucleophile.[6]
-
Single Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is transiently associated with five groups: the incoming nucleophile, the departing leaving group, and three other substituents.[6]
-
Stereochemical Inversion: The nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the reaction center.[3] While the PEG backbone is achiral, this principle is fundamental to the SN2 mechanism.
Critical Factors Influencing Nucleophilic Substitution Kinetics
The rate of the SN2 reaction on tosylated PEGs is not constant; it is highly sensitive to several interconnected factors. A thorough understanding of these variables is essential for experimental design and optimization.
A. The Nature of the Nucleophile
The identity and properties of the incoming nucleophile are paramount in determining the reaction kinetics. Stronger nucleophiles lead to faster reactions.[8]
-
Relative Reactivity: In bioconjugation, the most common nucleophiles are amines (from lysine residues) and thiols (from cysteine residues). Generally, under physiological or neutral pH conditions, the sulfhydryl group of cysteine is a more potent nucleophile than the primary amine of lysine.[9] Other useful nucleophiles include azides (for click chemistry) and halides.[10][11]
-
Effect of pH: The nucleophilicity of amines and thiols is pH-dependent. An amine must be in its unprotonated, neutral state (-NH₂) to act as a nucleophile. Therefore, reactions with amines are typically run at a pH above the pKa of the target amino group (usually pH 8-9). Conversely, a thiol is most nucleophilic in its deprotonated thiolate form (-S⁻), so reactions are often performed at a pH near or slightly above the pKa of the thiol group (pH ~7-8.5).[12]
| Nucleophile | Functional Group | Relative Reactivity | Optimal pH Range |
| Thiolate | R-S⁻ | Very High | > 7.5 |
| Azide | N₃⁻ | High | 6-9 |
| Amine | R-NH₂ | Moderate | > 8.0 |
| Hydroxide | OH⁻ | Low | > 10 |
B. The PEG Substrate and Steric Hindrance
Steric hindrance refers to the spatial obstruction around the reactive center, which can impede the approach of the incoming nucleophile.[12] In an SN2 reaction, which relies on the nucleophile's direct "backside attack," steric bulk dramatically slows the reaction rate.[6][13] The architecture of the PEG itself is a major source of steric hindrance.
-
Linear PEGs: These represent the simplest architecture with the least amount of steric hindrance at the terminal tosylate group, generally leading to the fastest reaction kinetics for a given molecular weight.
-
Branched (Y-Shaped) PEGs: These structures, which consist of two linear PEG chains attached to a central core, are inherently more bulky.[14] This steric shielding can slow the reaction rate compared to a linear PEG of equivalent total molecular weight.[15]
-
Multi-arm PEGs (e.g., 4-arm, 8-arm): These PEGs have multiple arms radiating from a central core. While each arm terminates in a primary tosylate, the high density of polymer chains in close proximity can create a sterically crowded environment that may hinder the approach of a nucleophile to any single tosyl group. However, in the context of forming crosslinked hydrogels, the high local concentration of reactive ends can lead to faster overall gelation times compared to lower-functionality PEGs.[16][17][18]
-
PEG Molecular Weight: As the length and molecular weight of the PEG chain increase, its hydrodynamic volume also increases. A longer chain can fold back on itself, sterically shielding the terminal reactive group and thereby decreasing the reaction rate.[2][12][19]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. youtube.com [youtube.com]
- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 14. Activated PEGs for Amine PEGylation - JenKem [jenkemusa.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 17. Novel Multi-arm PEG-based Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Tri(ethylene glycol) di-p-toluenesulfonate: Applications, Limitations, and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to a Versatile PEG Linker
Tri(ethylene glycol) di-p-toluenesulfonate, often abbreviated as TsO-TEG-OTs, is a bifunctional polyethylene glycol (PEG) derivative that has carved a significant niche in the landscape of chemical synthesis and bioconjugation. Its unique combination of a flexible, hydrophilic tri(ethylene glycol) spacer and two reactive p-toluenesulfonate (tosylate) leaving groups makes it a valuable tool for researchers aiming to construct complex molecular architectures. This guide provides a comprehensive overview of its applications, a critical analysis of its limitations, and a comparative assessment against alternative reagents, supported by experimental insights.
Core Principles: The Chemistry of a Bifunctional Linker
At its heart, the utility of this compound lies in the excellent leaving group ability of the tosylate moieties. The hydroxyl groups of the parent tri(ethylene glycol) are poor leaving groups, rendering them unreactive in nucleophilic substitution reactions.[1] The conversion to tosylate esters dramatically enhances their reactivity. The stability of the resulting tosylate anion, a consequence of charge delocalization through resonance across the sulfonyl group and the aromatic ring, makes it an excellent leaving group.[2][3] This activation allows for the facile displacement of the tosylate by a wide range of nucleophiles, enabling the covalent attachment of the tri(ethylene glycol) spacer to various molecules.
Key Applications in Modern Synthesis
The bifunctional nature of this compound has been exploited in several key areas of chemical and pharmaceutical research:
Synthesis of Macrocycles: Crown Ethers and Cryptands
One of the most well-documented applications of this compound is in the synthesis of macrocyclic polyethers, such as crown ethers and cryptands.[4] These molecules are renowned for their ability to selectively bind metal cations, making them valuable as phase-transfer catalysts and in sensor development. In a typical Williamson ether synthesis, the ditosylate reacts with a diol or a diamine under basic conditions to form the macrocyclic structure.[5] The tri(ethylene glycol) unit provides a flexible and pre-organized segment of the final macrocycle.
Experimental Protocol: Synthesis of an Aza-Crown Ether (Generalized)
A generalized procedure for the synthesis of an aza-crown ether using this compound is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of a diamine (1 equivalent) in a suitable high-boiling solvent such as dioxane or dimethylformamide (DMF) is prepared.
-
Base Addition: A strong base, such as sodium hydride or potassium carbonate (2.2 equivalents), is carefully added to the solution. The mixture is stirred at an elevated temperature to facilitate the deprotonation of the amine.
-
Ditosylate Addition: A solution of this compound (1 equivalent) in the same solvent is added dropwise to the reaction mixture over several hours. The slow addition is crucial to favor intramolecular cyclization over intermolecular polymerization.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., dichloromethane) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired aza-crown ether.
PROTAC Linkers in Targeted Protein Degradation
The burgeoning field of Proteolysis Targeting Chimeras (PROTACs) has found a valuable building block in this compound.[3][6][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. The linker connecting the target-binding and E3 ligase-binding moieties is critical for the efficacy of the PROTAC. PEG linkers, such as the one derived from this compound, are frequently employed to enhance the solubility and provide the necessary flexibility for the formation of a productive ternary complex.[6][8]
PEGylation of Biomolecules
PEGylation, the covalent attachment of PEG chains to therapeutic proteins, peptides, or small molecules, is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties.[9][10] this compound can be used to introduce a short, discrete PEG chain. While longer, polydisperse PEGs are more common for this application, the defined length of the tri(ethylene glycol) unit can be advantageous in situations where precise control over the linker length is required.
Critical Limitations and Considerations
Despite its versatility, this compound is not without its limitations. A thorough understanding of these drawbacks is essential for successful experimental design.
-
Hydrolytic Instability: While generally stable, sulfonate esters can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This can lead to the formation of the parent diol and p-toluenesulfonic acid, reducing the yield of the desired product.
-
Competing Elimination Reactions: With sterically hindered nucleophiles or under strongly basic conditions, elimination reactions can compete with the desired nucleophilic substitution, leading to the formation of undesired byproducts.
-
Purification Challenges: The hydrophilic nature of the tri(ethylene glycol) backbone can sometimes complicate the purification of reaction products, particularly in removing unreacted starting material and polar byproducts. Anecdotal evidence suggests that purification of PEG-tosylates can be challenging, with issues such as inconsistent TLC results and difficulty in separation by column chromatography.[11]
-
Potential for Immunogenicity: While PEG is generally considered to be of low immunogenicity, there is growing evidence that anti-PEG antibodies can be present in a significant portion of the population.[9][12][13] This can lead to accelerated clearance of PEGylated therapeutics. While the short tri(ethylene glycol) chain is less likely to be immunogenic than high molecular weight PEGs, this remains a consideration for in vivo applications.
Comparative Analysis with Alternative Reagents
The choice of a bifunctional linker is a critical decision in any synthetic strategy. This compound is often compared with other derivatives of tri(ethylene glycol) that bear different leaving groups.
| Reagent | Leaving Group | Relative Reactivity | Key Advantages | Key Disadvantages |
| This compound | Tosylate (-OTs) | Good | High reactivity, crystalline solid, well-established chemistry.[14] | Potential for side reactions, can be sensitive to hydrolysis.[1] |
| Tri(ethylene glycol) di-methanesulfonate | Mesylate (-OMs) | Good (slightly lower than tosylate) | Similar reactivity to tosylate, often a liquid, which can be advantageous for handling.[15] | The mesyl group is smaller and may be preferred in some sterically demanding reactions.[1] |
| 1,8-Dibromo-3,6-dioxaoctane | Bromide (-Br) | Moderate | Less reactive than sulfonates, which can offer better selectivity in some cases; often less expensive. | Slower reaction rates, may require harsher reaction conditions.[16] |
| 1,8-Dichloro-3,6-dioxaoctane | Chloride (-Cl) | Lower | More stable and less expensive than the dibromide. | Significantly lower reactivity, often requiring high temperatures and strong bases.[17] |
Causality Behind Experimental Choices: The choice between these reagents often depends on the specific nucleophile and the desired reaction conditions. For highly reactive nucleophiles, the less reactive dihalides may provide better control and minimize side reactions. Conversely, for less reactive nucleophiles, the highly reactive ditosylate or dimesylate is often necessary to achieve a reasonable reaction rate. The reactivity of sulfonate esters generally follows the order: triflate > tosylate > mesylate.[15] This is attributed to the stability of the corresponding sulfonate anion.[15]
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of complex molecules. Its ability to introduce a hydrophilic, flexible spacer through facile nucleophilic substitution reactions has cemented its role in the synthesis of macrocycles, PROTACs, and other functional molecules. However, researchers must be mindful of its limitations, including potential hydrolytic instability and purification challenges. A careful consideration of the reactivity of the tosylate leaving group in comparison to other alternatives, such as mesylates and halides, is crucial for designing robust and efficient synthetic routes. By understanding both the applications and the limitations of this important building block, researchers can continue to leverage its unique properties to advance the frontiers of chemical synthesis and drug discovery.
References
Please note that while the following list provides access to the sources, direct linking to the full text may be subject to subscription access.
- Hoang, T. T. T., Pilkington, E., Nguyen, D. H., & Truong, P. N. (2020). The Importance of Poly(ethylene glycol)
- Master Organic Chemistry. (2015, March 10).
- PubMed Central. (n.d.). To PEGylate or not to PEGylate: immunological properties of nanomedicine's most popular component, poly(ethylene)
- PubMed Central. (n.d.). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. [Link]
- ResearchGate. (n.d.). Poly(ethylene glycol)
- ResearchGate. (n.d.). A brief introduction to PEG alternatives when using various types of polymers. [Link]
- DSpace. (n.d.). PII. [Link]
- MDPI. (n.d.). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol)
- Edubirdie. (n.d.). Williamson Ether Synthesis. [Link]
- PQRI. (n.d.).
- ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?[Link]
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Periodic Chemistry. (2019, February 25).
- YouTube. (2018, August 29). Williamson Ether Synthesis. [Link]
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
- MDPI. (n.d.).
- Chemistry Steps. (n.d.).
- ElectronicsAndBooks. (n.d.). Synthesis of Aza-Crown Ethers. [Link]
- VTechWorks. (n.d.). Chapter II Crown Ethers. [Link]
- PubMed Central. (n.d.). Solid Phase Stepwise Synthesis of Polyethylene Glycol. [Link]
- Chemistry Stack Exchange. (2014, December 3).
- Chemistry LibreTexts. (2019, September 20). 9.
- MDPI. (2019, March 2). Synthesis of Mono- and Dithiols of Tetraethylene Glycol and Poly(ethylene glycol)
- PubMed Central. (n.d.). Stepwise PEG synthesis featuring deprotection and coupling in one pot. [Link]
- Pearson. (n.d.).
- PubChem. (n.d.).
- Reddit. (2014, March 20).
- National Institutes of Health. (n.d.). A tri(ethylene glycol)-tethered Morita–Baylis–Hillman dimer in the formation of macrocyclic crown ether-paracyclophane hybrid structures. [Link]
- ResearchGate. (n.d.).
- MDPI. (n.d.). Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. [Link]
- ResearchGate. (n.d.). Ethylene Glycol Purification by Melt Crystallization: Removal of Short-Chain Glycol Impurities. [Link]
- National Institutes of Health. (n.d.).
Sources
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A tri(ethylene glycol)-tethered Morita–Baylis–Hillman dimer in the formation of macrocyclic crown ether-paracyclophane hybrid structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. creativepegworks.com [creativepegworks.com]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Tri(Ethylene Glycol) DI-P-Toluenesulfonate
As researchers and scientists at the forefront of innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle. Tri(Ethylene Glycol) DI-P-Toluenesulfonate (CAS No. 19249-03-7), a versatile bifunctional PEG linker commonly used in complex organic synthesis, demands meticulous handling and disposal to ensure laboratory safety and environmental stewardship.[1][2][3] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in technical accuracy and field-proven safety practices.
Core Directive: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This is not merely a procedural formality; it is the foundation upon which all safety protocols are built. This compound is classified as a hazardous substance, and its primary risks stem from its irritant properties.
GHS Hazard Classification:
The compound carries the signal word "Warning".[5][6] Furthermore, it has a Water Hazard Class (WGK) of 3 in Germany, indicating it is highly hazardous to water.[7] This high water hazard classification underscores the critical importance of preventing its release into drains or the environment.[4][8]
Key Chemical and Physical Properties
A summary of the compound's relevant properties is presented below to inform handling and disposal decisions.
| Property | Value |
| CAS Number | 19249-03-7[4][9] |
| Molecular Formula | C₂₀H₂₆O₈S₂[7][9] |
| Molecular Weight | 458.55 g/mol [7][9] |
| Appearance | White powder[1][6] |
| Melting Point | 78-82 °C[1][4][7] |
| Solubility | Soluble in ethanol[1][4][7] |
Pre-Disposal Safety Protocols: Engineering Controls and PPE
Given the irritant nature of this solid compound, the primary routes of exposure are inhalation of dust, and direct contact with skin and eyes. Control measures must be implemented to mitigate these risks.
Engineering Controls: All handling of this compound, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood or a ventilated enclosure. This is crucial to prevent the formation and inhalation of airborne dust.[4][5] Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[5]
Personal Protective Equipment (PPE): The selection of PPE is your last and most personal line of defense. It must be appropriate for the hazards presented.
-
Eye and Face Protection: Wear safety glasses with side-shields that conform to NIOSH (US) or EN 166 (EU) standards.[4][10]
-
Skin Protection: Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are suitable choices; always inspect gloves for integrity before use.[4][11] Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4] A flame-resistant lab coat should be worn at all times.
-
Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH-approved N95 (or P95) particle respirator is required.[4]
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this chemical is that it must be managed through a licensed professional waste disposal service.[4] On-site treatment is not recommended due to the compound's reactivity and the potential for hazardous decomposition products like sulfur and carbon oxides under uncontrolled conditions.[4]
Step 1: Waste Classification and Segregation
While not explicitly listed as a RCRA hazardous waste in the United States, this compound must be treated as a hazardous chemical waste due to its characteristic irritant properties.[5][6]
-
Action: Collect all waste material, including unused product and any grossly contaminated disposable items (e.g., weigh boats, gloves, wipes), in a dedicated hazardous waste container.
-
Causality: Do not mix this waste with other waste streams. Mixing can lead to unknown and potentially dangerous chemical reactions. Keeping waste streams separate is a cornerstone of safe laboratory practice and is often a regulatory requirement.
Step 2: Containerization and Labeling
-
Action: Use a container that is in good condition, compatible with the chemical (a high-density polyethylene (HDPE) container is suitable), and has a secure, tight-fitting lid.
-
Action: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," the associated hazards (Irritant), and the date of accumulation.
-
Causality: Proper labeling is critical for regulatory compliance and ensures that everyone who handles the container, from lab personnel to waste technicians, is aware of its contents and the associated dangers.
Step 3: Storage
-
Action: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials such as strong bases and strong oxidizing agents.[4][5]
-
Causality: Storing waste in a designated, secure area prevents accidental spills, exposure, and unauthorized access, maintaining a safe laboratory environment.
Step 4: Arranging Professional Disposal
-
Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Action: Provide the EHS officer or contractor with the Safety Data Sheet (SDS) for the chemical. The recommended disposal method is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[4]
-
Causality: Professional disposal contractors have the expertise and permitted facilities to handle and destroy chemical waste in a manner that is safe, environmentally sound, and compliant with all federal, state, and local regulations.[12][13]
Emergency Procedures: Spill and Exposure Management
Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is vital.
Spill Cleanup Protocol (for minor spills)
A minor spill is one that can be safely managed by trained laboratory personnel without risk of significant exposure or environmental release.[14]
-
Evacuate and Secure: Alert others in the area and restrict access. Ensure ventilation is adequate.[4]
-
Don PPE: Wear the full PPE as described in Section 2.
-
Contain: Prevent the powder from spreading further.
-
Collect: Carefully sweep or shovel the solid material into a suitable, closed container for disposal.[4][5][15] AVOID creating dust during this process. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection.
-
Decontaminate: Once the bulk material is removed, wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleanup materials (gloves, wipes, etc.) in the hazardous waste container.
-
Label and Dispose: Seal and label the container as described in Step 2 and arrange for professional disposal.
First Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][5]
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to this comprehensive guide, laboratory professionals can confidently manage the disposal of this compound, ensuring personal safety, regulatory compliance, and the protection of our shared environment.
References
- Triethylene Glycol, Triethylene Glycol GT - KOST USA. (n.d.).
- Triethylene Glycol (TEG) :: Internal Plant Instructions - Chemius. (n.d.).
- Safety Data Sheet - Chevron. (2025, August 1).
- Safety Data Sheet: ≥98 %, - Carl ROTH. (2025, March 31).
- Triethylene Glycol - SAFETY DATA SHEET. (2023, October 6).
- Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.).
- SDS US - Diagraph. (2015, March 25).
- TRIETHYLENE GLYCOL - SharpTech USA. (n.d.).
- 1.2 Glycol Spill Cleanup Procedure. (n.d.).
- Spill Reporting - PSU EHS - Penn State. (n.d.).
- TRIETHYLENE GLYCOL Safety Data Sheet. (2019, December 3).
- This compound, 98% | Fisher Scientific. (n.d.).
- Chemical Compatibility Database from Cole-Parmer. (n.d.).
- This compound CAS#: 19249-03-7 • ChemWhat. (n.d.).
- Thermal degradation of Triethylene glycol used in dehydration of natural gas. (2025, June 2).
- SAFETY DATA SHEET. (n.d.).
- Regulatory and Guidance Information by Topic: Toxic Substances | US EPA. (2025, November 12).
- Triethylene glycol di-p-tosylate | C20H26O8S2 | CID 316652 - PubChem. (n.d.).
- Tech-Type: Ethylene Oxide Hydrolysis into Ethylene Glycols - Portfolio Planning PLUS. (2021, December 1).
- Frequent Questions About Hazardous Waste Identification | US EPA. (n.d.).
- Hazardous Substance Designations and Release Notifications | US EPA. (n.d.).
- Hazardous Waste Characteristics | US EPA. (2025, September 8).
- EPA Hazardous Waste Codes - UGA Environmental Safety Division. (n.d.).
- This compound: Synthesis Applications and Properties of a Versatile Chemical - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
Sources
- 1. This compound | 19249-03-7 [chemicalbook.com]
- 2. This compound, 98% 10 g | Request for Quote [thermofisher.com]
- 3. nbinno.com [nbinno.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Triethylene glycol di-p-tosylate | C20H26O8S2 | CID 316652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemwhat.com [chemwhat.com]
- 8. kostusa.com [kostusa.com]
- 9. Triethylene glycol di(p-toluenesulfonate) 98 19249-03-7 [sigmaaldrich.com]
- 10. download.basf.com [download.basf.com]
- 11. Mobile [my.chemius.net]
- 12. cglapps.chevron.com [cglapps.chevron.com]
- 13. diagraph.com [diagraph.com]
- 14. jk-sci.com [jk-sci.com]
- 15. ehs.utk.edu [ehs.utk.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tri(Ethylene Glycol) DI-P-Toluenesulfonate
Welcome to your essential safety and operational guide for handling Tri(Ethylene Glycol) DI-P-Toluenesulfonate (CAS No. 19249-03-7). As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, offering a deep dive into the why behind each safety recommendation, ensuring every protocol you implement is a self-validating system of protection.
This compound is a versatile reagent, often used in complex organic syntheses.[1][2] However, its utility is matched by specific hazards that demand rigorous adherence to safety protocols. This document provides the essential, immediate safety and logistical information you need, from operational planning to disposal.
Hazard Identification: Understanding the Risks
This compound is classified as a hazardous chemical by the OSHA Hazard Communication Standard.[3] The primary risks are associated with its physical form as a solid powder.[1][3][4]
Key Hazards:
-
Skin Irritation (H315): Direct contact can cause skin irritation.[3][5][6]
-
Serious Eye Irritation (H319): The powder can cause significant eye irritation if it comes into contact with the eyes.[3][5][6]
-
Respiratory Irritation (H335): Inhalation of the dust may lead to respiratory tract irritation.[3][5][6]
These hazards are designated by the signal word "Warning".[3][5] A thorough risk assessment is the foundation of a safe experimental workflow. Before handling this compound, evaluate the specific procedures you will be performing—such as weighing, transferring, or reacting—to determine the potential for dust generation, spillage, and exposure.
Core Protective Measures: Your First Line of Defense
A multi-layered approach to safety, beginning with engineering controls and culminating in personal protective equipment (PPE), is critical.
Primary Engineering Controls
Before any PPE is selected, your workspace must be properly equipped.
-
Ventilation: Always handle this compound in a well-ventilated area.[3][5] For procedures that may generate dust, such as weighing or transferring powder, a certified chemical fume hood is mandatory.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to your workstation.[3]
Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific task and the associated risks of exposure.
| PPE Component | Specification & Rationale |
| Hand Protection | Impervious Chemical Resistant Gloves: Nitrile, chloroprene, or butyl rubber gloves are recommended.[7] Always inspect gloves for tears or punctures before use. After handling, remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them in accordance with laboratory procedures.[5] Wash hands thoroughly with soap and water after glove removal.[5] |
| Eye & Face Protection | Chemical Splash Goggles: To prevent eye contact, safety glasses with side-shields conforming to EN166 or NIOSH-approved standards are mandatory.[5] If there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles. |
| Respiratory Protection | N95 Respirator or Equivalent: A NIOSH-approved N95 dust mask or a higher-level respirator (such as a type P95 or P1) should be worn when handling the powder outside of a fume hood or when dust generation is likely.[5] This minimizes the risk of inhaling irritating particles. |
| Protective Clothing | Laboratory Coat: A standard lab coat should be worn to protect skin and clothing from accidental contamination. Ensure the coat is fully buttoned. |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Operational Protocol: Donning and Doffing PPE
Properly putting on and removing PPE is crucial to prevent cross-contamination. Follow this sequence meticulously.
Donning (Putting On) PPE:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): If your risk assessment indicates a need for respiratory protection, put on your N95 respirator. Ensure it forms a tight seal around your nose and mouth.
-
Eye and Face Protection: Put on your chemical splash goggles. If required, add a face shield over the goggles.
-
Gloves: Don your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.
Doffing (Taking Off) PPE: The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove to glove).
-
Gloves: Remove your gloves first. Using one gloved hand, grasp the palm of the other glove and peel it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in the designated waste container.
-
Lab Coat: Unbutton your lab coat. Remove it by folding it inward, ensuring the contaminated outer surface is contained. Place it in the appropriate location for laundering or disposal.
-
Face Shield (if used): Remove the face shield by grasping the headband.
-
Goggles: Remove your goggles by the strap, avoiding touching the front.
-
Respirator (if used): Remove the respirator by the straps without touching the front.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.
Spill, Exposure, and Disposal Plans
In Case of Accidental Exposure:
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[3][5] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[3][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[3][5] If irritation persists, consult a physician.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3][5]
Spill Cleanup:
-
Evacuate non-essential personnel from the area.
-
Wearing the appropriate PPE (including respiratory protection), carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[3][5] Avoid creating dust.[3][5]
-
Do not allow the product to enter drains.[5]
Disposal:
-
All waste, including the chemical itself and any contaminated materials (gloves, wipes, etc.), must be disposed of as hazardous waste.[3]
-
Arrange for disposal through a licensed professional waste disposal service.[5]
-
Contaminated packaging should be treated as unused product and disposed of accordingly.[5]
Your safety and the integrity of your research are paramount. By understanding the hazards of this compound and rigorously applying these protective measures, you create an environment where science can thrive safely.
References
- ChemWhat, TRI(ETHYLENE GLYCOL)
- NINGBO INNO PHARMCHEM CO.,LTD., Tri(Ethylene Glycol)
- KOST USA, Triethylene Glycol, Triethylene Glycol GT Safety D
- Anchem Sales, Triethylene Glycol Material Safety D
- Chemius, Triethylene Glycol (TEG) :: Internal Plant Instructions.[Link]
- PubChem, Triethylene glycol di-p-tosyl
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 19249-03-7 [smolecule.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 19249-03-7 [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Triethylene glycol di-p-tosylate | C20H26O8S2 | CID 316652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mobile [my.chemius.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
